4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide
Description
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Properties
IUPAC Name |
4-amino-N,1-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-8-6(11)5-4(7)3-10(2)9-5/h3H,7H2,1-2H3,(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHVAZMWVVGRCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NN(C=C1N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426897 | |
| Record name | 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001500-41-9 | |
| Record name | 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide synthesis pathway
An In-depth Technical Guide to the Synthesis of 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a key heterocyclic scaffold with significant interest in medicinal chemistry and drug discovery. The pyrazole carboxamide core is a prevalent feature in numerous pharmacologically active compounds, including kinase inhibitors for cancer therapy.[1][2][3] This guide provides a comprehensive overview of a robust and logical synthetic pathway to this target molecule, elucidating the chemical principles behind each step and offering detailed experimental protocols. The presented synthesis is designed to be adaptable and scalable for laboratory applications.
Strategic Approach to Synthesis
The most prevalent and flexible approach to the synthesis of substituted pyrazole carboxamides involves a multi-step process.[3] This guide will focus on a convergent strategy that builds the pyrazole core, followed by sequential functionalization to achieve the desired this compound. The key stages of this synthesis are:
-
Construction of the Pyrazole Ring: Formation of a pyrazole-3-carboxylate ester via a cyclocondensation reaction.
-
N-Alkylation: Introduction of the N1-methyl group.
-
Nitration: Regioselective introduction of a nitro group at the C4 position.
-
Amidation: Conversion of the ester to the desired N-methyl carboxamide.
-
Reduction: Conversion of the nitro group to the final 4-amino functionality.
This pathway is advantageous as it utilizes readily available starting materials and employs well-established chemical transformations, ensuring a reliable and reproducible synthesis.
Visualizing the Synthetic Pathway
The overall synthetic workflow is depicted in the following diagram:
Caption: Overall synthetic scheme for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
The synthesis commences with the construction of the pyrazole ring. A Knorr-type pyrazole synthesis is a common and efficient method.[3] In this case, a cyclocondensation reaction between ethyl 2-cyano-3-oxobutanoate and methylhydrazine will yield the desired pyrazole core.
Protocol:
-
To a stirred solution of ethyl 2-cyano-3-oxobutanoate (1.0 eq) in ethanol, add methylhydrazine (1.05 eq) dropwise at room temperature.
-
A catalytic amount of glacial acetic acid (0.1 eq) can be added to facilitate the reaction.[3]
-
The reaction mixture is then heated to reflux for 4-6 hours.
-
Reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
-
Purification by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) affords pure ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.
Step 2: Synthesis of Ethyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate
The amino group at the C5 position can be converted to a nitro group at the C4 position via a Sandmeyer-type reaction. This involves diazotization of the amine followed by treatment with a nitrite salt in the presence of a copper catalyst. An alternative and more direct approach is the nitration of a precursor pyrazole. For the purpose of this guide, we will follow a nitration strategy on a precursor without the C5-amino group, which is a more common route for introducing a C4-nitro group. Therefore, we will adjust our starting material in the overall scheme for a more direct approach.
Revised and More Direct Synthetic Pathway:
A more direct and commonly employed strategy involves the nitration of a pre-formed pyrazole-3-carboxylate, followed by amidation and reduction.
Caption: Optimized synthetic scheme for this compound.
Step 2 (Revised): Synthesis of Ethyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate
Nitration of the pyrazole ring at the C4 position is a crucial step. This is typically achieved using a mixture of nitric acid and sulfuric acid.
Protocol:
-
To a stirred solution of ethyl 1-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in concentrated sulfuric acid at 0 °C, add a mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (1:1 v/v) dropwise.
-
The reaction temperature should be maintained below 5 °C during the addition.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours.
-
The reaction is then carefully poured onto crushed ice.
-
The precipitated solid is collected by filtration, washed with cold water until neutral, and dried.
-
The crude product can be recrystallized from ethanol to afford pure ethyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate.
Step 3: Synthesis of N,1-Dimethyl-4-nitro-1H-pyrazole-3-carboxamide
The ester is converted to the corresponding N-methyl carboxamide. This can be achieved by direct aminolysis with methylamine.
Protocol:
-
A solution of ethyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate (1.0 eq) in a solution of methylamine in ethanol (e.g., 33 wt. % in ethanol) is stirred at room temperature.
-
The reaction can be heated to 40-50 °C to increase the rate of reaction.
-
The reaction progress is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting solid is triturated with diethyl ether, filtered, and dried to yield N,1-dimethyl-4-nitro-1H-pyrazole-3-carboxamide.
Step 4: Synthesis of this compound
The final step is the reduction of the nitro group to the desired amino group. Catalytic hydrogenation is a clean and efficient method for this transformation.
Protocol:
-
To a solution of N,1-dimethyl-4-nitro-1H-pyrazole-3-carboxamide (1.0 eq) in methanol or ethanol, add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.
-
The reaction is monitored by TLC until the starting material is consumed.
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield the final product, this compound.
Quantitative Data Summary
| Step | Product | Starting Material | Reagents | Typical Yield | Purity |
| 1 | Ethyl 1-methyl-1H-pyrazole-3-carboxylate | Ethyl 3-oxo-4-bromobutanoate, Methylhydrazine | Ethanol, Acetic Acid (cat.) | 70-85% | >95% (NMR) |
| 2 | Ethyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate | Ethyl 1-methyl-1H-pyrazole-3-carboxylate | Fuming HNO₃, H₂SO₄ | 80-90% | >98% (HPLC) |
| 3 | N,1-Dimethyl-4-nitro-1H-pyrazole-3-carboxamide | Ethyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate | Methylamine in Ethanol | >90% | >98% (HPLC) |
| 4 | This compound | N,1-Dimethyl-4-nitro-1H-pyrazole-3-carboxamide | H₂, 10% Pd/C | >95% | >99% (HPLC) |
Causality and Experimental Choices
-
Choice of Starting Materials: The selection of ethyl 3-oxo-4-bromobutanoate and methylhydrazine is based on their commercial availability and their known reactivity in forming the desired pyrazole core.
-
Nitration Conditions: The use of a mixture of fuming nitric acid and sulfuric acid provides a strong nitrating agent necessary for the electrophilic substitution on the electron-deficient pyrazole ring. The low temperature is crucial to control the exothermicity of the reaction and prevent side reactions.
-
Amidation Method: Direct aminolysis with methylamine is a straightforward and high-yielding method for the conversion of the ethyl ester to the N-methyl amide.
-
Reduction Method: Catalytic hydrogenation with Pd/C is a clean and efficient method for the reduction of aromatic nitro groups. It avoids the use of stoichiometric metal reductants, which can complicate purification.[4]
Conclusion
The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. By following the outlined protocols and understanding the underlying chemical principles, researchers can successfully synthesize this valuable building block for further drug discovery and development efforts. The modular nature of this synthesis also allows for the potential introduction of diversity at various positions of the pyrazole scaffold.
References
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PubMed Central. [Link]
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Novel 1H-pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-binding Interaction. PubMed. [Link]
-
An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. International Journal of Pharmacy and Technology. [Link]
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Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health. [Link]
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. [Link]
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Chemoselective reduction of carboxamides. Chemical Society Reviews (RSC Publishing). [Link]
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- 2. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Technical Guide to the Spectroscopic Characterization of 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel pyrazole derivative, 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide (CAS No. 1001500-41-9; Molecular Formula: C₆H₁₀N₄O; Molecular Weight: 154.17 g/mol ).[1] This document is intended for researchers and professionals in the fields of medicinal chemistry, drug discovery, and analytical sciences. It details the theoretical and practical aspects of elucidating the molecular structure of this compound using fundamental spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While experimental spectra for this specific molecule are not publicly available, this guide offers a robust predictive analysis based on established principles and data from analogous structures. Furthermore, it provides detailed, field-proven experimental protocols for acquiring high-quality spectroscopic data for this and similar small organic molecules.
Introduction to this compound
The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[2] The title compound, this compound, is a substituted pyrazole with functional groups that suggest potential for diverse pharmacological applications. Accurate structural confirmation and purity assessment are paramount in the drug development pipeline, necessitating a thorough spectroscopic analysis. This guide serves as a foundational resource for such endeavors.
Below is the chemical structure of this compound:
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.[3] A combination of ¹H and ¹³C NMR, along with two-dimensional techniques, provides unambiguous structural information.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit the following key signals:
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.5 - 8.0 | Singlet | 1H | C5-H | The proton at position 5 of the pyrazole ring is expected to be a singlet and appear in the aromatic region. |
| ~6.0 - 6.5 | Broad Singlet | 2H | -NH₂ | The amino protons are typically broad and their chemical shift is solvent-dependent. |
| ~3.6 - 3.8 | Singlet | 3H | N1-CH₃ | The N-methyl group on the pyrazole ring is a singlet and its chemical shift is influenced by the aromatic ring current. |
| ~2.7 - 2.9 | Doublet | 3H | N-CH₃ (amide) | The N-methyl group of the carboxamide will likely appear as a doublet due to coupling with the amide proton. |
| ~7.8 - 8.2 | Broad Singlet | 1H | -NH (amide) | The amide proton signal is often broad and its chemical shift can vary. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals corresponding to the six carbon atoms in the molecule.
| Predicted Chemical Shift (ppm) | Assignment | Rationale |
| ~165 - 170 | C=O (amide) | The carbonyl carbon of the amide group is characteristically found in this downfield region. |
| ~140 - 145 | C4 | The carbon atom bearing the amino group. |
| ~135 - 140 | C5 | The methine carbon of the pyrazole ring. |
| ~120 - 125 | C3 | The carbon atom attached to the carboxamide group. |
| ~35 - 40 | N1-CH₃ | The N-methyl carbon on the pyrazole ring. |
| ~25 - 30 | N-CH₃ (amide) | The N-methyl carbon of the carboxamide. |
Experimental Protocol for NMR Spectroscopy
A generalized protocol for acquiring high-quality NMR data for a small organic molecule like this compound is as follows.[4]
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified solid sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
2D NMR (COSY, HSQC, HMBC):
-
Standard pulse programs for these experiments should be utilized to establish proton-proton and proton-carbon correlations, which are crucial for definitive structural assignment.
Caption: Workflow for NMR-based structure elucidation.
Mass Spectrometry (MS)
Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound.[5]
Predicted Mass Spectrum
Using a soft ionization technique like Electrospray Ionization (ESI), the expected mass spectrum would show a prominent peak for the protonated molecule [M+H]⁺.
| Ion | Predicted m/z |
| [M+H]⁺ | 155.0933 |
| [M+Na]⁺ | 177.0752 |
The high-resolution mass spectrum (HRMS) would provide the exact mass, allowing for the determination of the molecular formula (C₆H₁₀N₄O).
Experimental Protocol for Mass Spectrometry
A standard protocol for ESI-MS analysis is as follows.[6]
Sample Preparation:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent, often with the addition of 0.1% formic acid to promote protonation.
Instrumental Analysis:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.
-
Optimize instrumental parameters such as capillary voltage, cone voltage, and desolvation gas flow to obtain a stable and intense signal for the ion of interest.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[7]
Predicted IR Spectrum
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400 - 3200 | N-H stretch (asymmetric and symmetric) | Primary amine (-NH₂) |
| 3300 - 3100 | N-H stretch | Secondary amide (-CONH-) |
| 1680 - 1640 | C=O stretch (Amide I) | Carboxamide |
| 1620 - 1580 | N-H bend | Primary amine (-NH₂) |
| 1550 - 1520 | N-H bend (Amide II) | Secondary amide (-CONH-) |
| ~1450 | C-H bend | -CH₃ |
Experimental Protocol for FTIR Spectroscopy
For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet method can be used.[8][9]
ATR-FTIR Method:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum.
-
Place a small amount of the powdered sample onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
KBr Pellet Method:
-
Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry, IR-grade KBr powder in an agate mortar.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent pellet.
-
Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
Conclusion
This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound. By leveraging the predictive analyses and detailed experimental protocols outlined herein, researchers can confidently determine the structure and purity of this and other novel small molecules, a critical step in the advancement of drug discovery and development programs. The synergistic application of NMR, MS, and IR spectroscopy, as described, ensures a thorough and unambiguous elucidation of the molecular architecture.
References
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Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. Retrieved January 12, 2026, from [Link]
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Powder Samples. (n.d.). Shimadzu. Retrieved January 12, 2026, from [Link]
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Sample preparation for FT-IR. (n.d.). Retrieved January 12, 2026, from [Link]
- NMR spectroscopy of small molecules in solution. (2024). In Nuclear Magnetic Resonance (Vol. 50). Royal Society of Chemistry.
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NMR Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 12, 2026, from [Link]
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Experiment No: 1 Experiment Name: Analysis of Samples Using Fourier Transform Infrared Spectroscopy. I. Aim. (n.d.). Scribd. Retrieved January 12, 2026, from [Link]
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Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
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NMR Techniques in Organic Chemistry: a quick guide. (n.d.). Retrieved January 12, 2026, from [Link]
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11.
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4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
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4-amino-1-methyl-1H-pyrazole-3-carboxamide. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
- Li, Y., et al. (2012). Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis. Analytical Methods, 4(7), 2053-2059.
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4-amino-1-methyl-1H-pyrazole-3-carboxamide (3920-40-9). (n.d.). Chemchart. Retrieved January 12, 2026, from [Link]
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4-Amino-1-(cyanomethyl)-1H-pyrazole-3-carboxamide. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (2015). Journal of Chemical and Pharmaceutical Research, 7(3), 1210-1216.
- Method of analysis of carboxylic acid by mass spectrometry. (2005). Google Patents.
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Mass Spectrometry Sample Preparation Guide. (n.d.). Organomation. Retrieved January 12, 2026, from [Link]
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Sample Preparation Protocol for Open Access MS. (n.d.). Mass Spectrometry Research Facility. Retrieved January 12, 2026, from [Link]
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29.7 Mass Spectrometry (MS). (n.d.). In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. eCampusOntario Pressbooks. Retrieved January 12, 2026, from [Link]
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Best Practice Guide for Generating Mass Spectra. (n.d.). The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
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A Technical Guide to the Physicochemical Properties of 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide
Introduction
4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide is a heterocyclic organic compound belonging to the pyrazole carboxamide class. This structural motif is of significant interest to the pharmaceutical and agrochemical industries due to its versatile biological activities. Pyrazole derivatives have been reported to exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] Specifically, substituted 1H-pyrazole-3-carboxamides have been explored as potent inhibitors of kinases such as Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs), which are critical targets in oncology, particularly for the treatment of acute myeloid leukemia (AML).[2][3]
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in drug discovery and development. These properties—including solubility, stability, and molecular structure—govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation. This guide provides a comprehensive technical overview of the key physicochemical characteristics of this compound, supported by established analytical methodologies, to aid researchers in its synthesis, characterization, and application.
Chemical Identity and Structure
The unambiguous identification of a compound is the cornerstone of reproducible scientific research. This section details the molecular structure and standard chemical identifiers for this compound.
Chemical Structure
The molecule consists of a 1,3,4-substituted pyrazole ring. An amino group is located at position 4, a carboxamide functional group at position 3, and methyl groups are attached to the pyrazole nitrogen at position 1 and the amide nitrogen.
Caption: 2D Structure of this compound.
Molecular Identifiers
For precise documentation and database searching, a standardized set of identifiers is crucial.
| Identifier | Value | Source |
| CAS Number | 1001500-41-9 | [4] |
| Molecular Formula | C₆H₁₀N₄O | [5] |
| Molecular Weight | 154.17 g/mol | , [4][5] |
| InChI | 1S/C6H10N4O/c1-8-6(11)5-4(7)3-10(2)9-5/h3H,7H2,1-2H3,(H,8,11) | [4] |
| SMILES | O=C(NC)C1=C(N)C=NN1C | [4] |
Core Physicochemical Properties
These intrinsic properties are critical for predicting the behavior of the compound in both experimental and biological systems. While experimental data for this specific molecule is not widely published, predictions and data from analogous structures provide valuable insights.
| Property | Value / Observation | Comments |
| Appearance | Solid | As supplied by commercial vendors.[4] |
| Melting Point | Not experimentally determined. Predicted to be in the range of 150-200 °C. | Prediction is based on similar pyrazole carboxamide structures. Experimental determination is required for confirmation.[6][7] |
| Solubility | Predicted to have moderate aqueous solubility. | The presence of amine and amide groups suggests potential for hydrogen bonding with water, while the methylated pyrazole core adds lipophilicity. Experimental validation via the shake-flask method is recommended. |
| pKa | Not experimentally determined. Predicted pKa ~3-5 for the protonated pyrazole ring nitrogen and ~15-17 for the amide N-H. | The 4-amino group is a weak base. The pyrazole ring nitrogens are also weakly basic. The amide proton is very weakly acidic. These values are estimations and require experimental verification. |
Spectroscopic and Analytical Profile
Spectroscopic analysis is essential for structural confirmation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the definitive method for elucidating the carbon-hydrogen framework of a molecule.[8]
-
¹H NMR: Expected signals would include:
-
A singlet for the C5-H proton of the pyrazole ring (~7.5-8.0 ppm).
-
A broad singlet for the -NH₂ protons (~4.0-5.0 ppm).
-
A singlet for the N1-CH₃ protons (~3.8-4.2 ppm).
-
A doublet for the amide N-CH₃ protons, coupled to the amide N-H (~2.8-3.0 ppm).
-
A broad signal for the amide N-H proton.
-
-
¹³C NMR: Expected signals for the carbon atoms would appear in distinct regions:
-
Amide carbonyl (C=O): ~160-165 ppm.
-
Pyrazole ring carbons (C3, C4, C5): ~100-150 ppm.
-
N1-CH₃: ~35-40 ppm.
-
Amide N-CH₃: ~25-30 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. Characteristic absorption bands are expected for the key functional groups.[9][10][11]
| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Type |
| Amine N-H | 3450 - 3250 (two bands) | Symmetric & Asymmetric Stretch |
| Amide N-H | 3350 - 3180 (one band) | Stretch |
| Alkyl C-H | 2950 - 2850 | Stretch |
| Amide C=O | 1690 - 1630 (strong) | Stretch ("Amide I" band) |
| Amine N-H | 1650 - 1580 | Bend (Scissoring) |
| Amide N-H | 1570 - 1515 | Bend ("Amide II" band) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound (C₆H₁₀N₄O), the expected exact mass of the molecular ion [M+H]⁺ would be approximately 155.0927.
Experimental Methodologies
To ensure scientific integrity, the protocols used to determine key physicochemical properties must be robust and self-validating.
Protocol: Purity Assessment by Reverse-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of small molecules. A general reverse-phase method is described below.[12][13][14]
Caption: Workflow for purity analysis by Reverse-Phase HPLC.
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Trifluoroacetic Acid in HPLC-grade water) and Mobile Phase B (Acetonitrile).
-
Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
Instrumentation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Detector: PDA or UV detector set to 254 nm.
-
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B (re-equilibration)
-
-
Analysis: Integrate the resulting chromatogram. Purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Protocol: Melting Point Determination
The melting point provides a quick assessment of purity. Impurities typically depress and broaden the melting range.[15][16]
Step-by-Step Methodology:
-
Sample Preparation: Ensure the sample is finely powdered and completely dry. Load a small amount (2-3 mm height) into a capillary tube sealed at one end. Pack the solid tightly by tapping the tube.[16]
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Rapid Determination (Optional): Heat the sample rapidly to find an approximate melting range. Allow the apparatus to cool.
-
Accurate Determination: Set the starting temperature to about 15-20°C below the approximate melting point.[16] Heat at a slow, controlled rate of 1-2°C per minute.[15]
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has turned into a clear liquid (completion). The recorded melting point should be a range (e.g., 165-167°C).
Protocol: Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[5][17][18]
Step-by-Step Methodology:
-
Preparation: Add an excess amount of the solid compound to a series of glass vials (in triplicate) containing a precise volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The excess solid ensures that a saturated solution is formed.[17]
-
Equilibration: Seal the vials and place them in a shaker or agitator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[5][17]
-
Phase Separation: After equilibration, allow the vials to stand to let undissolved solid settle. Separate the solid from the saturated solution by centrifugation followed by careful filtration through a low-binding syringe filter (e.g., 0.22 µm PVDF).[19]
-
Quantification: Accurately dilute the clear filtrate with a suitable solvent. Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS, against a standard calibration curve.[4][19]
-
Reporting: Report the solubility in units such as µg/mL or mM at the specified temperature and pH.
Safety and Handling
Proper safety precautions are essential when handling any chemical compound.
GHS Hazard Information
Based on data for the compound, the following GHS classifications apply.[4]
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Skin Sensitization | GHS07 (Exclamation Mark) | Warning | H317: May cause an allergic skin reaction. |
Precautionary Statements:
-
P280: Wear protective gloves, protective clothing, and eye/face protection.[4]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
Storage and Stability
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Stability: The compound is expected to be stable under standard laboratory conditions. Long-term stability studies in various solvents and pH conditions should be conducted if the compound is intended for formulation development.
Conclusion
This compound is a valuable building block in medicinal chemistry. This guide has consolidated its key chemical identifiers, structural features, and core physicochemical properties. The provided experimental protocols for purity, melting point, and solubility determination offer a framework for researchers to reliably characterize this compound. A comprehensive understanding of these properties is a critical prerequisite for advancing this and related molecules through the drug discovery pipeline, enabling rational lead optimization and formulation design.
References
[15] thinkSRS.com. Determination of Melting Points According to Pharmacopeia. [Link]
[17] Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]
[18] Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
University of Calgary. Melting Point Determination. [Link]
[16] Chemistry LibreTexts. 4.3: Melting Point Determination Procedure. [Link]
[12] SIELC Technologies. Separation of Pyrazole on Newcrom R1 HPLC column. [Link]
[13] R Discovery. A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification... [Link]
[14] International Journal of ChemTech Applications. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]
[9] University of California, Los Angeles. IR Absorption Table. [Link]
[8] Wiley Online Library. Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. [Link]
[6] The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]
[10] University of Wisconsin-River Falls. Infrared (IR) Spectroscopy. [Link]
[11] National Institutes of Health. Synthesis, molecular docking and molecular dynamics simulations... [Link]
[1] PubMed. Novel 1H-pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-binding Interaction. [Link]
[2] PubMed. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501)... [Link]
[3] PubMed Central. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). [Link]
[7] ResearchGate. Synthesis and thermal behaviors of 4-amino-3,5-dinitro-1H-pyrazole. [Link]
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An In-depth Technical Guide to the Mechanism of Action of 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide and its Analogs as Kinase Inhibitors
A Note on the Subject Compound: The specific molecule, 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide, is a known chemical entity[1][2]. However, as of this writing, there is a notable absence of published scientific literature detailing its specific biological mechanism of action. In contrast, the broader class of 4-amino-1H-pyrazole-3-carboxamide derivatives represents a highly researched and privileged scaffold in medicinal chemistry. This guide will therefore focus on the most prominently documented mechanism of action for this class of compounds: the inhibition of cyclin-dependent kinases (CDKs), with a specific emphasis on CDK2. The principles, protocols, and analyses presented herein are directly applicable to the investigation of this compound, providing a robust framework for its characterization.
Introduction: The Pyrazole Carboxamide Scaffold as a Foundation for Kinase Inhibition
The pyrazole ring system is a cornerstone of modern drug discovery, found in numerous biologically active compounds with applications ranging from anticancer to anti-inflammatory agents[3][4]. When functionalized into the 4-amino-1H-pyrazole-3-carboxamide core, this scaffold demonstrates a remarkable aptitude for fitting into the ATP-binding pocket of protein kinases. This structural motif is particularly effective in targeting cyclin-dependent kinases (CDKs), which are pivotal regulators of the cell division cycle.[5][6] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[6]
Part 1: The Primary Target - Understanding CDK2
1.1. The Role of CDK2 in Cell Cycle Progression
Cyclin-dependent kinase 2 (CDK2) is a serine/threonine kinase that acts as a critical engine for the cell cycle, specifically driving the transition from the G1 (Gap 1) phase to the S (Synthesis) phase.[6] Its activity is strictly dependent on binding to its regulatory subunit, primarily Cyclin E. The active CDK2/Cyclin E complex phosphorylates a key substrate: the Retinoblastoma protein (pRb).
In its hypophosphorylated state, pRb binds to the E2F family of transcription factors, sequestering them and repressing the transcription of genes required for DNA replication. Upon phosphorylation by CDK2/Cyclin E, pRb undergoes a conformational change and releases E2F, which then activates the transcription of S-phase genes (e.g., DNA polymerase, thymidine kinase), thereby committing the cell to replicate its DNA.
1.2. The Consequence of CDK2 Dysregulation in Oncology
In numerous cancer types, the CDK2 pathway is hyperactivated due to factors such as Cyclin E overexpression or the loss of endogenous inhibitors (e.g., p21, p27). This leads to uncontrolled pRb phosphorylation, constitutive E2F activity, and relentless cell proliferation.[5][6] Therefore, the targeted inhibition of CDK2 presents a powerful therapeutic strategy to halt the proliferation of tumor cells and restore normal cell cycle control.[5][7]
Figure 2: Key pharmacophoric interactions of a pyrazole carboxamide inhibitor within the CDK2 ATP-binding site.
Part 3: The Workflow - A Validated Experimental Guide
Elucidating the mechanism of action is a logical, multi-step process that moves from the molecular level (biochemical assays) to the cellular level (cell-based assays). This section provides the rationale and detailed protocols for this workflow.
Figure 3: Experimental workflow for validating a CDK2 inhibitor mechanism of action.
Biochemical Assay: Direct Enzyme Inhibition
Causality: The first and most critical question is: Does the compound directly inhibit the enzymatic activity of CDK2? An in vitro kinase assay isolates the enzyme, substrate, and inhibitor from the complexities of a cell, providing a definitive answer.
Protocol: In Vitro CDK2/Cyclin E Kinase Assay (ADP-Glo™ Format)
-
Reagent Preparation:
-
Kinase Buffer: Prepare a buffer of 40 mM Tris (pH 7.5), 20 mM MgCl₂, and 0.1 mg/mL BSA.
-
Compound Dilution: Create a 10-point, 3-fold serial dilution of the test compound (e.g., from 100 µM to 5 nM) in 100% DMSO. Then, dilute this series into the Kinase Buffer.
-
Enzyme/Substrate Mix: Dilute recombinant human CDK2/Cyclin E enzyme and a suitable substrate (e.g., a peptide derived from pRb) in Kinase Buffer.
-
ATP Solution: Prepare a solution of ATP in Kinase Buffer at a concentration equal to its Km for CDK2 (typically 10-50 µM).
-
-
Assay Procedure:
-
Add 5 µL of the diluted compound to the wells of a 384-well plate.
-
Add 10 µL of the Enzyme/Substrate mix to each well and incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution.
-
Incubate for 1 hour at 30°C.
-
-
Detection:
-
Stop the reaction and measure the amount of ADP produced using a commercial detection kit like ADP-Glo™ (Promega) according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Convert luminescence signals to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot percent inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Cell-Based Assays: Confirming Cellular Effects
Causality: Demonstrating direct enzyme inhibition is necessary but not sufficient. A successful drug must enter the cell, engage its target, and produce a desired biological effect. The following assays validate these steps.
Protocol 1: Target Engagement via Western Blot
Rationale: This protocol confirms that the compound inhibits CDK2 inside the cell by measuring the phosphorylation of its direct substrate, pRb.
-
Cell Culture and Treatment:
-
Plate a cancer cell line known to be dependent on CDK2 (e.g., MCF-7 breast cancer cells) and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the compound (centered around the expected GI₅₀) for a defined period (e.g., 24 hours). Include a DMSO vehicle control.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Quantification and Gel Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an SDS-PAGE gel.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated pRb (e.g., anti-p-Rb Ser807/811).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Crucially, strip the membrane and re-probe for total pRb and a loading control (e.g., GAPDH or β-actin) to ensure observed changes are due to phosphorylation status, not protein degradation.
-
Protocol 2: Cell Cycle Analysis via Flow Cytometry
Rationale: If CDK2 is inhibited, cells should be unable to transition from G1 to S phase, leading to an accumulation of cells in the G1 phase. This provides powerful phenotypic evidence of the mechanism.
-
Cell Treatment:
-
Plate and treat cells as described for the Western blot, typically for 24 hours.
-
-
Cell Preparation:
-
Harvest the cells (including any floating cells) and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. PI is a fluorescent intercalating agent that stains DNA, and RNase A is included to prevent staining of double-stranded RNA.
-
Incubate for 30 minutes in the dark at room temperature.
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer, exciting the PI with a 488 nm laser and collecting the fluorescence emission.
-
Gate on single cells to exclude doublets.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT™) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
A successful CDK2 inhibitor will show a dose-dependent increase in the G1 population and a corresponding decrease in the S and G2/M populations.
-
Part 4: Data Synthesis and Interpretation
The final step is to synthesize the data from the biochemical and cellular assays into a coherent mechanistic narrative. The quantitative data should be summarized for clear comparison.
Table 1: Representative Data Summary for a Pyrazole Carboxamide CDK2 Inhibitor
| Assay Type | Cell Line | Endpoint | Result |
| Biochemical Assay | N/A | CDK2/Cyclin E IC₅₀ | 85 nM |
| Proliferation Assay | MCF-7 | GI₅₀ (72 hr) | 250 nM |
| Proliferation Assay | HepG2 | GI₅₀ (72 hr) | 310 nM |
| Target Engagement | MCF-7 | p-Rb (Ser807/811) IC₅₀ | ~200 nM |
| Cell Cycle Analysis | MCF-7 | % G1 Population (at 500 nM) | 75% (vs. 45% in control) |
| Apoptosis Assay | MCF-7 | % Annexin V+ (at 500 nM) | 28% (vs. 5% in control) |
The synthesized data demonstrates that the pyrazole carboxamide derivative is a potent, direct inhibitor of CDK2 enzymatic activity with a biochemical IC₅₀ of 85 nM. [7][8]This molecular activity translates into a clear cellular phenotype. The compound effectively inhibits the proliferation of cancer cell lines with GI₅₀ values in the nanomolar range. [9]Mechanistically, this is achieved through target engagement in cells, as evidenced by the dose-dependent reduction of pRb phosphorylation. [10]The direct consequence of this target inhibition is a robust cell cycle arrest at the G1/S checkpoint, which ultimately leads to the induction of apoptosis. [9]Collectively, this self-validating system of experiments confirms that the primary mechanism of action for this class of compounds is ATP-competitive inhibition of CDK2.
References
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Chen, Y., et al. (2021). Design, synthesis, and biological evaluation of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives as potent CDK2 inhibitors. PubMed. Available at: [Link]
- Co.Lab. (2021). Design, synthesis, and biological evaluation of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives as potent CDK2 inhibitors. CoLab.
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Zhao, W., et al. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry. Available at: [Link]
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ResearchGate. (2022). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. ResearchGate. Available at: [Link]
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Wang, F., et al. (2022). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. ACS Publications. Available at: [Link]
- Sarma, B., et al. (2024). QSAR study on CDK2 inhibition with pyrazole derivatives. CoLab.
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Abdel-Maksoud, M. S., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. Available at: [Link]
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Abdelmonsef, A. H., et al. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. PMC - NIH. Available at: [Link]
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Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. PubMed. Available at: [Link]
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Zhi, Y., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. Available at: [Link]
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Kim, H., et al. (2022). Discovery of pyrazole-1-carboxamide derivatives as novel Gi-biased μ-opioid receptor agonists. PubMed. Available at: [Link]
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Gümüş, M. K., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. NIH. Available at: [Link]
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Zhi, Y., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PubMed Central. Available at: [Link]
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Semantic Scholar. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Semantic Scholar. Available at: [Link]
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MySkinRecipes. 4-Amino-1-methyl-1H-pyrazole-3-carboxamide. MySkinRecipes. Available at: [Link]
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Zhi, Y., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1 H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PubMed. Available at: [Link]
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PubChem. 4-amino-1-methyl-1H-pyrazole-3-carboxamide. PubChem. Available at: [Link]
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Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. Available at: [Link]
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Zhang, Y., et al. (2014). Novel 1H-pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-binding Interaction. PubMed. Available at: [Link]
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Yi, W., et al. (2011). Improved Synthesis of 1H,4H-3,6-dinitropyrazolo[4,3-C]pyrazole. Chinese Journal of Energetic Materials. Available at: [Link]
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Zhang, Z., et al. (2022). 1-Methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives as new rearranged during Transfection (RET) kinase inhibitors capable of suppressing resistant mutants in solvent-front regions. PubMed. Available at: [Link]
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PubChem. 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. PubChem. Available at: [Link]
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Biological activity of 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide
An In-Depth Technical Guide on the Biological Activity of 4-Aminopyrazole-3-carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile 4-Aminopyrazole-3-carboxamide Scaffold
The 1H-pyrazole-3-carboxamide core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds.[1] This guide focuses on a specific, highly functionalized subset: 4-aminopyrazole-3-carboxamide derivatives. While the specific molecule, 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide, is a representative of this class, the broader family of related structures has demonstrated significant therapeutic potential across various disease areas. These compounds have garnered considerable attention for their ability to act as potent inhibitors of key cellular signaling pathways, particularly in the context of oncology. This guide will provide an in-depth exploration of their biological activities, mechanisms of action, and the experimental methodologies used to characterize them.
Mechanism of Action: Targeting Key Regulators of Cell Growth and Survival
A predominant mechanism of action for many biologically active 4-aminopyrazole-3-carboxamide derivatives is the inhibition of protein kinases.[2][3][4] These enzymes play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.
Inhibition of Receptor Tyrosine Kinases: The Case of FLT3
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML), leading to constitutive activation of downstream signaling pathways that promote cell proliferation and survival.[3][4] Several 4-aminopyrazole-3-carboxamide derivatives have been developed as potent FLT3 inhibitors.[2][3][4]
Caption: Inhibition of the FLT3 signaling pathway by a 4-aminopyrazole-3-carboxamide derivative.
Modulation of Cell Cycle Progression: Targeting Cyclin-Dependent Kinases (CDKs)
In addition to targeting receptor tyrosine kinases, some 4-aminopyrazole-3-carboxamide derivatives also exhibit potent inhibitory activity against cyclin-dependent kinases (CDKs), such as CDK2, CDK4, and CDK6.[2] These kinases are essential for the regulation of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.
Key Biological Activities and Structure-Activity Relationships
The 4-aminopyrazole-3-carboxamide scaffold has been extensively explored, leading to the discovery of compounds with a range of biological activities.
Anticancer Activity
The most prominent biological activity of this class of compounds is their anticancer effect, particularly in hematological malignancies.
-
Acute Myeloid Leukemia (AML): As mentioned, derivatives like FN-1501 and compound 8t are potent inhibitors of FLT3 and CDKs, showing significant anti-proliferative effects against AML cell lines such as MV4-11.[2][3][4] Compound 8t, a modification of FN-1501, demonstrated even greater potency against FLT3 and its mutants.[3][4] In vivo studies with FN-1501 in a mouse xenograft model showed tumor regression at a dose of 15 mg/kg.[2]
-
Other Cancers: The inhibitory activity of these compounds is not limited to AML. For instance, compound 8t significantly inhibited the proliferation of most human cell lines in the NCI60 panel.[4][5] Other derivatives have been investigated for their potential against various cancer cell lines and as inhibitors of other kinases like RET kinase.[6][7]
Table 1: In Vitro Inhibitory Activity of Representative 4-Aminopyrazole-3-carboxamide Derivatives
| Compound | Target Kinase | IC₅₀ (nM) | Cell Line | IC₅₀/GI₅₀ (nM) | Reference |
| FN-1501 | FLT3 | 2.33 | MV4-11 | 8 | [2][3] |
| CDK2 | 1.02 | [3] | |||
| CDK4 | 0.39 | [3] | |||
| CDK6 | - | ||||
| Compound 8t | FLT3 | 0.089 | MV4-11 | 1.22 | [3][4] |
| CDK2 | 0.719 | [3][4] | |||
| CDK4 | 0.770 | [3][4] | |||
| Compound 8q | RET (wild-type) | 13.7 | Ba/F3-CCDC6-RETG810C | 15.4 | [6] |
Structure-Activity Relationship (SAR) Insights
Systematic structural modifications of the 4-aminopyrazole-3-carboxamide core have yielded crucial insights into the determinants of their biological activity.
-
Substitution at the 4-amino position: The nature of the substituent at the 4-amino position is critical for potent kinase inhibition. The incorporation of a pyrimidine-fused heterocycle at this position was found to be crucial for the FLT3 and CDK inhibitory activity of FN-1501.[2]
-
The Carboxamide Group: Modifications of the carboxamide group, particularly the N-substituent, have been extensively explored to optimize potency, selectivity, and pharmacokinetic properties. For instance, the presence of a piperazine ring in the hydrophilic pocket was shown to be beneficial for inhibitory activity against CDK2/4 and FLT3.[4]
Other Reported Biological Activities
While anticancer activity is the most well-documented, the broader pyrazole carboxamide class has been reported to possess a wide range of biological properties, including:
-
Antimicrobial and Antifungal Activity [1]
-
Anti-inflammatory Activity [1]
-
DNA Binding and Cleavage [8]
-
Carbonic Anhydrase Inhibition [9]
-
Insecticidal and Fungicidal Activity [10]
Experimental Protocols for Characterization
The following are representative protocols for evaluating the biological activity of 4-aminopyrazole-3-carboxamide derivatives.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a kinase buffer containing a buffer salt (e.g., HEPES), MgCl₂, a reducing agent (e.g., DTT), and a surfactant (e.g., Triton X-100). Prepare stock solutions of the kinase, a suitable substrate (e.g., a peptide or protein), ATP, and the test compound in DMSO.
-
Assay Setup: In a multi-well plate, add the kinase buffer, the kinase, and the substrate to each well.
-
Compound Addition: Add serial dilutions of the test compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiation of Reaction: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection reagent. The choice of detection reagent depends on the assay format (e.g., ADP-Glo™ for luminescence-based detection of ADP production).
-
Signal Measurement: Measure the signal (e.g., luminescence, fluorescence, or absorbance) using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Step-by-Step Methodology:
-
Cell Seeding: Seed a suspension of the desired cancer cell line (e.g., MV4-11) into a 96-well plate at a predetermined density and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percent viability versus the logarithm of the compound concentration and determine the IC₅₀ or GI₅₀ value.
Western Blotting for Phospho-Protein Analysis
This technique is used to detect the phosphorylation status of specific proteins in a signaling pathway, providing mechanistic insights into the action of a kinase inhibitor.
Step-by-Step Methodology:
-
Cell Lysis: Treat cells with the test compound for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-STAT5). Also, probe a separate blot or strip and re-probe the same blot with an antibody against the total protein as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the HRP to produce light.
-
Imaging: Capture the light signal using a CCD camera or X-ray film to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the relative levels of the phosphorylated protein in treated versus untreated cells.
General Synthetic Approach
The synthesis of 4-aminopyrazole-3-carboxamide derivatives often starts from a substituted pyrazole carboxylic acid.
Caption: A general synthetic route for 4-aminopyrazole-3-carboxamide derivatives.
A common synthetic route involves the coupling of a 4-nitro-1H-pyrazole-3-carboxylic acid with a desired amine to form the corresponding carboxamide.[3] This is typically followed by the reduction of the nitro group to the key 4-amino functionality.[3] Further modifications can then be made at the 4-amino position.
Future Perspectives and Conclusion
The 4-aminopyrazole-3-carboxamide scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The extensive research into their anticancer properties, particularly as kinase inhibitors, has yielded potent drug candidates. Future research in this area will likely focus on:
-
Improving Selectivity: Designing derivatives with improved selectivity for specific kinases to minimize off-target effects and enhance the therapeutic window.
-
Overcoming Drug Resistance: Developing compounds that are active against mutant forms of kinases that confer resistance to existing therapies.[6]
-
Exploring New Therapeutic Areas: Investigating the potential of this scaffold in other diseases where the target pathways are relevant, such as inflammatory and autoimmune disorders.
References
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Wang, Y., Zhi, Y., Jin, Q., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499–1518. [Link]
-
Zhi, Y., Wang, Z., Yao, C., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). International Journal of Molecular Sciences, 20(22), 5709. [Link]
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Zhi, Y., Wang, Z., Yao, C., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PubMed Central. [Link]
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Zhi, Y., Wang, Z., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Semantic Scholar. [https://www.semanticscholar.org/paper/Design-and-Synthesis-of-4-(Heterocyclic-Substituted-Zhi-Wang/6d8f8e8b1e5a3c9b7e7d6c6e1c8b8a5b7e8c3d7f]([Link]
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Patel, A. B., & Patel, H. D. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 1056-1063. [Link]
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Li, Y., Wang, Y., Zhang, H., et al. (2015). Novel 1H-pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-binding Interaction. Letters in Drug Design & Discovery, 12(1), 57-65. [Link]
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Yi, W., Zhu, C., Wang, J., et al. (2011). Improved Synthesis of 1H,4H-3,6-dinitropyrazolo[4,3-C]pyrazole. Chinese Journal of Energetic Materials, 19(2), 156-159. [Link]
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Wang, Z., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry, 72(9), 4065-4077. [Link]
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Inceler, M., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1308, 138031. [Link]
-
Wang, Y., et al. (2022). 1-Methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives as new rearranged during Transfection (RET) kinase inhibitors capable of suppressing resistant mutants in solvent-front regions. European Journal of Medicinal Chemistry, 244, 114862. [Link]
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Alam, M. J., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(15), 4887. [Link]
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Capaldi, S., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(17), 13046-13071. [Link]
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4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide derivatives synthesis and activity
An In-Depth Technical Guide to the Synthesis and Biological Activity of 4-Amino-N,1-dimethyl-1H-pyrazole-3-carboxamide Derivatives as Kinase Inhibitors
Executive Summary
The 4-amino-1H-pyrazole-3-carboxamide scaffold represents a quintessential "privileged structure" in modern medicinal chemistry, demonstrating remarkable versatility and potent activity against a range of high-value therapeutic targets. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals focused on the synthesis and biological evaluation of derivatives based on this core, with a specific emphasis on the this compound framework. These compounds have emerged as formidable inhibitors of key protein kinases, particularly Cyclin-Dependent Kinases (CDKs) and Fms-like Tyrosine Kinase 3 (FLT3), which are critical regulators of cell cycle progression and oncogenesis. This document elucidates the strategic rationale behind common synthetic pathways, delves into the nuances of their structure-activity relationships (SAR), and provides detailed, field-proven experimental protocols for their synthesis and biological characterization.
The 4-Aminopyrazole-3-Carboxamide Core: A Privileged Scaffold in Kinase Inhibition
The pyrazole ring system is a cornerstone in the design of kinase inhibitors due to its unique electronic properties and ability to form critical hydrogen bond interactions within the ATP-binding pocket of these enzymes.[1][2] The 4-aminopyrazole-3-carboxamide scaffold anchors the molecule into the hinge region of the kinase, a conserved structural motif that is fundamental for ATP binding.[3] This interaction, often involving hydrogen bonds from the pyrazole NH and the 4-amino group, serves as a stable foundation upon which further modifications can be made to achieve high potency and selectivity.
This structural framework has proven particularly effective for targeting two critical families of kinases implicated in cancer:
-
Cyclin-Dependent Kinases (CDKs): As core regulators of the cell cycle, aberrant CDK activity is a hallmark of many cancers.[4] The pyrazole scaffold has been successfully employed to develop potent inhibitors of CDK2, which, in complex with cyclin E or A, governs the G1/S phase transition.[3][4][5]
-
Fms-like Tyrosine Kinase 3 (FLT3): This receptor tyrosine kinase is a key driver in certain hematological malignancies, especially Acute Myeloid Leukemia (AML), where activating mutations are found in approximately 30% of patients.[6][7] The 4-aminopyrazole-3-carboxamide core has been instrumental in developing dual FLT3/CDK inhibitors.[6][8]
Strategic Synthesis of this compound Derivatives
The successful synthesis of these derivatives hinges on a logical, multi-step sequence that allows for the controlled installation of key functional groups. The most reliable and widely adopted strategy is the "nitro-reduction pathway," which offers high yields and functional group tolerance.
The Nitro-Reduction Pathway: A Step-by-Step Rationale
This pathway is preferred because it strategically utilizes a nitro group as a masked precursor to the crucial 4-amino moiety. The electron-withdrawing nature of the nitro group facilitates certain reactions and its reduction is typically a clean, high-yielding final step.
-
Amide Bond Formation: The synthesis commences with a suitable 4-nitropyrazole-3-carboxylic acid. The first critical step is the formation of the N-methyl carboxamide. This is typically achieved by first activating the carboxylic acid, most commonly by converting it to an acid chloride using oxalyl chloride or thionyl chloride with a catalytic amount of DMF.[9] This highly reactive intermediate is then immediately treated with methylamine to furnish the desired amide. The choice of an acid chloride route is driven by its high reactivity, ensuring complete conversion even with less nucleophilic amines.
-
N1-Ring Methylation: With the carboxamide in place, the next step is the methylation of the pyrazole ring at the N1 position. The choice of a methylating agent (e.g., methyl iodide, dimethyl sulfate) and a suitable base (e.g., potassium carbonate, sodium hydride) is critical. This step establishes the N,1-dimethyl substitution pattern. The regioselectivity of this step is generally high due to the directing effects of the existing substituents.
-
Nitro Group Reduction: This is the final and key transformation. The 4-nitro group is reduced to the 4-amino group, unlocking the scaffold's ability to interact with the kinase hinge region. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method.[6] Alternatively, chemical reductants like tin(II) chloride (SnCl2) or sodium dithionite can be used, which are particularly useful if the molecule contains other functional groups sensitive to hydrogenation.[10]
Cellular Effects
The potent kinase inhibition observed in biochemical assays translates directly to significant cellular effects. Treatment of cancer cell lines, particularly AML cells like MV4-11 which harbor FLT3 mutations, with these compounds leads to:
-
Suppression of Downstream Signaling: A marked reduction in the phosphorylation of key downstream targets, such as the Retinoblastoma (Rb) protein for CDKs and STAT5/AKT for FLT3. [5][8]* Cell Cycle Arrest: Potent inhibition of CDKs leads to a halt in cell cycle progression, most commonly at the G1/S transition. [11]* Induction of Apoptosis: Sustained inhibition of pro-survival signaling pathways ultimately triggers programmed cell death. [5][11]
Data Summary: Biological Activity
The following tables summarize the reported in vitro activity for representative 4-aminopyrazole-3-carboxamide derivatives.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| FN-1501 | FLT3 | 2.33 | [6] |
| CDK2 | 1.02 | [6] | |
| CDK4 | 0.39 | [6] | |
| Compound 8t | FLT3 | 0.089 | [6][7] |
| CDK2 | 0.719 | [6][7] | |
| CDK4 | 0.770 | [6][7] | |
| DC-K2in212 | CDK2 | 295 | [3][12] |
| Compound 9 | CDK2 | 960 | [3][11] |
Table 2: Anti-proliferative Activity Against Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | GI₅₀ / IC₅₀ (nM) | Reference |
| FN-1501 | MV4-11 | Acute Myeloid Leukemia | 8 | [8] |
| Compound 8t | MV4-11 | Acute Myeloid Leukemia | 1.22 | [6][13] |
| DC-K2in212 | A2058 | Melanoma | N/A (Effective) | [12] |
| MV4-11 | Acute Myeloid Leukemia | N/A (Effective) | [12] | |
| Compound 4 | HCT-116 | Colon Cancer | 3810 (GI₅₀) | [11] |
Detailed Experimental Protocols
The following protocols are generalized representations based on established literature and provide a robust starting point for synthesis and evaluation.
Protocol 5.1: Synthesis of this compound
This protocol is a representative procedure adapted from related syntheses. [6][9]Researchers should optimize conditions for their specific substrate.
Step A: Synthesis of N-Methyl-4-nitro-1H-pyrazole-3-carboxamide
-
To a solution of 4-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq) in tetrahydrofuran (THF, ~0.5 M), add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).
-
Cool the mixture to 0 °C and add oxalyl chloride (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Concentrate the mixture in vacuo to remove excess oxalyl chloride and solvent.
-
Re-dissolve the crude acid chloride in pyridine and cool to 0 °C.
-
Add a solution of methylamine (2.0 eq) in pyridine dropwise.
-
Stir the reaction for 6 hours at room temperature.
-
Remove the solvent via rotary evaporation, and purify the residue by column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield the product.
Step B: Synthesis of N,1-Dimethyl-4-nitro-1H-pyrazole-3-carboxamide
-
Dissolve N-methyl-4-nitro-1H-pyrazole-3-carboxamide (1.0 eq) in acetone.
-
Add potassium carbonate (K₂CO₃, 2.0 eq) followed by methyl iodide (MeI, 1.5 eq).
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
After completion, filter the mixture to remove inorganic salts and concentrate the filtrate.
-
Purify the crude product by column chromatography to isolate the N1-methylated isomer.
Step C: Synthesis of this compound
-
Dissolve N,1-dimethyl-4-nitro-1H-pyrazole-3-carboxamide (1.0 eq) in ethanol or methanol.
-
Add palladium on carbon (10% Pd/C, ~10% w/w).
-
Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., via balloon).
-
Stir vigorously at room temperature for 12-24 hours until the reaction is complete (monitored by TLC or LC-MS).
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate in vacuo to yield the final product, which can be further purified by recrystallization or chromatography if necessary.
Protocol 5.2: In Vitro CDK2/Cyclin A2 Kinase Assay
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Serially dilute the test compound in DMSO, then further dilute into the reaction buffer.
-
In a 384-well plate, add the test compound, recombinant CDK2/Cyclin A2 enzyme, and a suitable peptide substrate.
-
Initiate the kinase reaction by adding ATP (at a concentration near its Km value).
-
Incubate at 30 °C for 60 minutes.
-
Terminate the reaction and quantify kinase activity using a luminescence-based kit (e.g., ADP-Glo™) that measures ADP production.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion and Future Directions
The this compound scaffold and its close analogs are exceptionally validated platforms for the development of potent kinase inhibitors. The synthetic routes are robust and the structure-activity relationships are increasingly well-understood, providing a clear roadmap for designing next-generation therapeutics. Future efforts in this field will likely focus on:
-
Enhancing Selectivity: Fine-tuning substituents to achieve greater selectivity for specific kinases, thereby minimizing off-target effects and improving the therapeutic window.
-
Overcoming Resistance: Designing novel derivatives that are active against mutant forms of kinases that confer resistance to existing therapies.
-
Improving Pharmacokinetics: Optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to ensure they are suitable for clinical development.
This guide serves as a foundational resource for scientists dedicated to harnessing the therapeutic potential of this remarkable chemical scaffold.
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- Design, synthesis, and biological evaluation of 4-benzoylamino-1H-pyrazole-3-carboxamide deriv
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- RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZ
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- Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide.
- Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. PubMed.
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An In-Depth Technical Guide to the Crystal Structure Determination of 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide: A Pharmaceutical Development Perspective
This guide provides a comprehensive technical overview of the methodologies and considerations for determining the crystal structure of the novel pyrazole derivative, 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide. This document is intended for researchers, scientists, and drug development professionals actively engaged in the characterization of new chemical entities. We will explore the critical role of solid-state chemistry in pharmaceuticals, detail the experimental and computational workflows for crystal structure elucidation, and discuss the interpretation of the resulting data.
The Imperative of Crystal Structure Analysis in Drug Development
The three-dimensional arrangement of molecules in a crystalline solid, or its crystal structure, is a fundamental property of an active pharmaceutical ingredient (API).[1][2] This arrangement dictates crucial physicochemical properties, including solubility, dissolution rate, stability, and bioavailability, all of which are critical for the safety and efficacy of a drug product.[1][3] For a novel pyrazole derivative like this compound, which holds potential as a therapeutic agent, a thorough understanding of its solid-state properties is not merely an academic exercise but a regulatory and commercial necessity.
The existence of multiple crystalline forms, known as polymorphs, is a common phenomenon that can have significant implications.[1][3] Different polymorphs of the same compound can exhibit distinct physical properties, and an unforeseen polymorphic transformation during manufacturing or storage can lead to a loss of efficacy or even adverse effects.[1][4] Therefore, the early and comprehensive characterization of the solid forms of a new drug candidate is a cornerstone of modern drug development, ensuring product consistency and quality.[5]
A-Priori Compound Information
While a specific crystal structure for this compound is not publicly available, we can gather some basic information from chemical databases.
| Property | Value | Source |
| Molecular Formula | C6H10N4O | [6] |
| Molecular Weight | 154.17 g/mol | [6] |
| CAS Number | 1001500-41-9 | [6] |
This pyrazole derivative belongs to a class of heterocyclic compounds known for their diverse biological activities, making them attractive scaffolds in drug discovery.[7][8][9][10]
Experimental Determination of the Crystal Structure
The definitive method for elucidating the atomic arrangement in a crystalline solid is single-crystal X-ray diffraction (SC-XRD).[11][12][13] This technique provides precise information on bond lengths, bond angles, and the overall molecular conformation.[11][13]
Synthesis and Crystallization: The Foundational Steps
The first and often most challenging step is to obtain high-quality single crystals suitable for SC-XRD analysis. The synthesis of this compound would likely involve a multi-step process, potentially starting from a substituted pyrazole precursor.
Hypothetical Synthetic Route:
A plausible synthetic approach could involve the N-methylation of a suitable pyrazole intermediate, followed by the introduction of the amino group and subsequent amidation to form the carboxamide. The final N-methylation of the carboxamide nitrogen would yield the target compound.
Crystallization Protocol:
The goal of crystallization is to encourage the slow and orderly arrangement of molecules into a well-defined crystal lattice. A variety of techniques should be systematically explored:
-
Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystal growth.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystallization.
The choice of solvents and crystallization conditions is critical and often requires extensive screening.
Single-Crystal X-ray Diffraction (SC-XRD) Workflow
Once suitable single crystals (typically 0.1-0.3 mm in size) are obtained, they are subjected to SC-XRD analysis.[12]
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Step-by-Step Methodology:
-
Crystal Mounting: A single crystal is carefully mounted on a goniometer head.[13]
-
Data Collection: The crystal is placed in an X-ray diffractometer and rotated while being irradiated with a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector.[11][14]
-
Data Reduction: The raw diffraction data is processed to correct for experimental factors and to obtain a set of unique reflection intensities.
-
Structure Solution: The "phase problem" is solved using computational methods to generate an initial electron density map and a preliminary atomic model.[12]
-
Structure Refinement: The initial model is refined by adjusting atomic positions and thermal parameters to achieve the best fit with the experimental data.[15]
-
Structure Validation: The final structure is validated to ensure its chemical and crystallographic reasonability.
Hypothetical Crystallographic Data
The output of a successful SC-XRD experiment is a set of crystallographic data, which would be presented in a standardized format.
| Parameter | Hypothetical Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 8.456(2) |
| c (Å) | 12.789(5) |
| β (°) | 98.76(1) |
| Volume (ų) | 1082.3(7) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.415 |
| R-factor (%) | 4.2 |
Bulk Characterization: Powder X-ray Diffraction (PXRD)
While SC-XRD provides the detailed structure of a single crystal, it is essential to confirm that the bulk material possesses the same crystalline form. This is achieved using Powder X-ray Diffraction (PXRD).[4][16] PXRD is a powerful technique for identifying crystalline phases, quantifying polymorphism, and assessing the crystallinity of a sample.[4][17][18]
PXRD Experimental Protocol
-
Sample Preparation: A small amount of the finely ground crystalline powder is packed into a sample holder.
-
Data Acquisition: The sample is irradiated with an X-ray beam over a range of angles (2θ), and the intensity of the diffracted X-rays is recorded.
-
Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, serves as a unique "fingerprint" of the crystalline phase. This experimental pattern can be compared to a pattern calculated from the single-crystal structure to confirm phase purity.
Computational Crystal Structure Prediction (CSP)
In parallel with experimental approaches, computational methods for Crystal Structure Prediction (CSP) can provide valuable insights into the possible polymorphic landscape of a molecule.[1][19] CSP aims to predict the crystal structures of a compound based solely on its chemical diagram.[20]
CSP Workflow
Caption: A Generalized Workflow for Crystal Structure Prediction.
Methodological Considerations:
-
Force Fields and Quantum Mechanics: CSP methods typically employ a combination of molecular mechanics force fields for initial structure generation and more accurate quantum mechanical methods (like Density Functional Theory) for final energy ranking.[19][21]
-
Search Algorithms: Various algorithms, such as simulated annealing and genetic algorithms, are used to explore the vast conformational and packing space.[19]
-
Thermodynamic Stability: The predicted structures are ranked based on their calculated lattice energies to identify the most thermodynamically stable forms.[22]
CSP can help de-risk drug development by identifying potentially more stable, yet undiscovered, polymorphs.[1] It can also guide experimental crystallization screening efforts.[23]
Conclusion
The determination of the crystal structure of this compound is a critical step in its development as a potential pharmaceutical agent. A combined approach of single-crystal X-ray diffraction for detailed structural elucidation, powder X-ray diffraction for bulk phase analysis, and computational crystal structure prediction for assessing polymorphic risk provides a robust strategy for comprehensive solid-state characterization. The insights gained from these studies are indispensable for ensuring the quality, stability, and performance of the final drug product, ultimately contributing to the development of safer and more effective medicines.[15][24]
References
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- Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules. Acta Crystallographica Section A: Foundations and Advances, A79, a117.
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- Carleton College. (2007). Single-crystal X-ray Diffraction.
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An In-Depth Technical Guide to 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide is a small molecule belonging to the pyrazole carboxamide class of compounds. This scaffold is of significant interest in medicinal chemistry due to its prevalence in a variety of biologically active molecules. Pyrazole derivatives have been extensively explored for their therapeutic potential, exhibiting a wide range of activities, including as kinase inhibitors for the treatment of cancer. This technical guide provides a comprehensive overview of the chemical identity, properties, synthesis, and potential biological significance of this compound, offering valuable insights for researchers and professionals in the field of drug discovery and development.
Chemical Identity and Properties
The definitive identification of a chemical entity is paramount for reproducible scientific research. This section outlines the IUPAC name, synonyms, and key physicochemical properties of this compound.
IUPAC Name and Synonyms
The systematic IUPAC name for this compound is This compound .
It is also known by several synonyms, which may be encountered in chemical supplier catalogs and scientific literature:
-
4-AMINO-1-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID METHYLAMIDE
-
4-amino-N,1-dimethyl-3-pyrazolecarboxamide
-
1H-Pyrazole-3-carboxamide, 4-amino-N,1-dimethyl-
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and for understanding its behavior in biological systems.
| Property | Value | Source |
| CAS Number | 1001500-41-9 | [1] |
| Molecular Formula | C₆H₁₀N₄O | [1] |
| Molecular Weight | 154.17 g/mol | [1] |
| Appearance | Solid (form) | |
| SMILES | CN1N=C(C(=C1)N)C(=O)NC | |
| InChI Key | UMHVAZMWVVGRCV-UHFFFAOYSA-N |
Synthesis of this compound
Proposed Synthetic Pathway
A logical and commonly employed approach for the synthesis of N-substituted pyrazole carboxamides involves the following key steps:
-
Synthesis of the Pyrazole Core: The synthesis would likely begin with the construction of the substituted pyrazole ring. A common method is the reaction of a β-ketoester with a hydrazine derivative.
-
Functional Group Interconversion: This may involve the introduction of the amino group at the C4 position and the carboxylic acid at the C3 position of the pyrazole ring. Nitration followed by reduction is a standard method for introducing an amino group onto an aromatic or heteroaromatic ring.
-
Amide Bond Formation: The final step would be the coupling of the 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid with methylamine. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride or by using a peptide coupling agent.
The following diagram illustrates a generalized workflow for the synthesis of pyrazole carboxamides, which can be adapted for the synthesis of this compound.
Sources
The Pyrazole Carboxamide Scaffold: A Technical Guide to its Discovery, History, and Application in Modern Drug Development
Abstract
The pyrazole carboxamide scaffold has emerged as a cornerstone in modern medicinal chemistry and agrochemical science. Its remarkable versatility and tunable physicochemical properties have led to the development of blockbuster drugs and highly effective fungicides. This in-depth technical guide provides a comprehensive overview of the discovery and history of pyrazole carboxamide compounds, their mechanisms of action, key synthetic strategies, and critical structure-activity relationships. Through detailed case studies of the anti-inflammatory drug Celecoxib and the fungicide Fluxapyroxad, this guide illuminates the journey of pyrazole carboxamides from their foundational chemical synthesis to their impactful applications in human health and agriculture. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this pivotal chemical scaffold.
Genesis of a Privileged Scaffold: The Discovery and History of Pyrazole Carboxamides
The story of pyrazole carboxamides is one of incremental yet profound discoveries, building upon the foundational work of 19th-century chemists. The journey begins with the synthesis of the parent heterocycle, pyrazole.
The Dawn of Pyrazole Chemistry: Knorr's Landmark Synthesis
In 1883, the German chemist Ludwig Knorr reported the first synthesis of a pyrazole derivative.[1] His pioneering work involved the cyclocondensation of ethyl acetoacetate with phenylhydrazine, a reaction that would later be named the Knorr pyrazole synthesis. This discovery laid the fundamental groundwork for the exploration of pyrazole chemistry and the eventual development of a vast array of derivatives.
From Pyrazole to Pyrazole Carboxamide: An Evolutionary Leap
While the pyrazole ring itself showed interesting properties, it was the subsequent functionalization of this core that unlocked its true potential in biological applications. The introduction of the carboxamide moiety (-CONH₂) was a critical step, providing a versatile handle for modulating a compound's pharmacokinetic and pharmacodynamic properties. Although the precise first synthesis of a simple pyrazole carboxamide is not prominently documented in readily available historical records, the late 19th and early 20th centuries saw a surge in the exploration of heterocyclic chemistry, with numerous publications detailing the synthesis of various derivatives. The development of methods to synthesize pyrazole carboxylic acids was a key prerequisite, enabling the subsequent formation of the amide bond through established chemical reactions.
The true significance of the pyrazole carboxamide scaffold, however, became evident in the latter half of the 20th century with the advent of modern drug discovery. Researchers began to recognize that this structural motif could serve as a "privileged scaffold," a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious modification of its substituents.
Mechanisms of Action: Targeting Key Biological Pathways
The success of pyrazole carboxamides lies in their ability to selectively interact with and modulate the activity of critical biological targets. Two prominent examples, Celecoxib and the class of succinate dehydrogenase inhibitor (SDHI) fungicides, highlight the diverse mechanisms through which these compounds exert their effects.
Selective COX-2 Inhibition: The Case of Celecoxib
The discovery of two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2, in the early 1990s was a watershed moment in the development of anti-inflammatory drugs. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and swelling.[2]
Celecoxib, a diaryl-substituted pyrazole carboxamide, was rationally designed to selectively inhibit COX-2.[2] Its mechanism of action relies on the subtle structural differences between the active sites of COX-1 and COX-2. The active site of COX-2 is larger and has a side pocket that is absent in COX-1.[2] The bulky sulfonamide group of Celecoxib fits into this side pocket, allowing it to bind with high affinity to COX-2 while sterically hindering its entry into the narrower active site of COX-1.[3] This selective inhibition of COX-2 leads to a reduction in the production of pro-inflammatory prostaglandins, thereby alleviating pain and inflammation with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both COX-1 and COX-2.[2]
Caption: Mechanism of selective COX-2 inhibition by Celecoxib.
Disruption of Fungal Respiration: SDHI Fungicides
In the realm of agrochemicals, pyrazole carboxamides have proven to be highly effective as succinate dehydrogenase inhibitors (SDHIs). Succinate dehydrogenase (also known as complex II) is a key enzyme complex in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. It plays a vital role in cellular respiration by oxidizing succinate to fumarate.
Pyrazole carboxamide SDHI fungicides, such as Fluxapyroxad and Boscalid, act by binding to the ubiquinone-binding site (Q-site) of the succinate dehydrogenase complex.[4] This binding blocks the transfer of electrons from succinate to ubiquinone, thereby inhibiting the entire respiratory chain. The disruption of cellular respiration leads to a depletion of ATP, the cell's primary energy currency, ultimately resulting in the death of the fungal pathogen.[4] The selectivity of these fungicides arises from differences in the structure of the SDH enzyme between fungi and other organisms, such as mammals and plants.
Caption: Mechanism of action of pyrazole carboxamide SDHI fungicides.
Synthetic Methodologies: Constructing the Pyrazole Carboxamide Core
The synthesis of pyrazole carboxamides can be approached through several strategic routes, with the most common being the construction of the pyrazole ring followed by the formation of the amide bond.
General Synthetic Strategy
The most prevalent method for synthesizing pyrazole carboxamides involves a two-step process:
-
Formation of the Pyrazole Carboxylic Acid or Ester: This is typically achieved through a cyclocondensation reaction, with the Knorr synthesis and its variations being widely used.[1] This involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.
-
Amide Bond Formation: The resulting pyrazole carboxylic acid is then coupled with a desired amine to form the final pyrazole carboxamide. This can be achieved through various amide coupling protocols.
Caption: General synthetic workflow for pyrazole carboxamides.
Experimental Protocols
This protocol describes a typical Knorr-type synthesis of a pyrazole carboxylate ester.
-
Materials:
-
Ethyl benzoylpyruvate (1.0 eq)
-
Phenylhydrazine (1.0 eq)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
-
Procedure:
-
Dissolve phenylhydrazine in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Slowly add ethyl benzoylpyruvate to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield the desired pyrazole carboxylate ester.
-
This protocol details the formation of the amide bond from a pyrazole carboxylic acid.
-
Materials:
-
1,5-diphenyl-1H-pyrazole-3-carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Desired amine (e.g., aniline) (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
-
Procedure:
-
Suspend 1,5-diphenyl-1H-pyrazole-3-carboxylic acid in anhydrous DCM in a flame-dried, three-necked flask under a nitrogen atmosphere.
-
Add thionyl chloride dropwise to the suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitored by the cessation of gas evolution and TLC).
-
Cool the reaction mixture and remove the excess thionyl chloride and DCM under reduced pressure.
-
Dissolve the resulting crude acid chloride in anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve the desired amine and triethylamine in anhydrous DCM.
-
Add the amine solution dropwise to the acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure pyrazole carboxamide.
-
Structure-Activity Relationships (SAR): Fine-Tuning Biological Activity
The biological activity of pyrazole carboxamides can be significantly influenced by the nature and position of substituents on the pyrazole ring and the carboxamide nitrogen. Understanding these structure-activity relationships (SAR) is crucial for the rational design of new and improved compounds.
SAR of Pyrazole Carboxamide Kinase Inhibitors
Pyrazole carboxamides have been extensively explored as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer.
| Substituent Position | Modification | Effect on Kinase Inhibition | Reference |
| N1 of Pyrazole | Small alkyl groups (e.g., methyl) | Often enhances potency and cell permeability. | [5] |
| Bulky aromatic groups | Can improve selectivity for certain kinases. | [6] | |
| C3 of Pyrazole | Aryl or heteroaryl groups | Crucial for interactions with the hinge region of the kinase. | [5] |
| Hydrogen bond donors/acceptors | Can form key interactions with the kinase active site. | [5] | |
| C4 of Pyrazole | Small substituents (e.g., methyl, halogen) | Can modulate potency and selectivity. | [6] |
| Carboxamide Nitrogen | Substituted anilines | Important for occupying the hydrophobic pocket of the kinase. | [5] |
| Flexible linkers | Can allow for optimal positioning of substituents. | [5] |
Table 1: General Structure-Activity Relationships of Pyrazole Carboxamide Kinase Inhibitors
For example, in a series of aminopyrazole inhibitors of c-Jun N-terminal kinase 3 (JNK3), a highly planar pyrazole with an N-linked phenyl structure was found to be crucial for selectivity over the closely related p38 kinase.[6] The aminopyrazole SR-3576 showed a JNK3 IC₅₀ of 7 nM and a p38 IC₅₀ of >20 µM, demonstrating over 2800-fold selectivity.[6]
Case Studies: From Bench to Market
The versatility of the pyrazole carboxamide scaffold is best illustrated by its successful application in both pharmaceuticals and agrochemicals.
Celecoxib (Celebrex®): A Revolution in Anti-Inflammatory Therapy
-
Discovery and Development: Developed by Searle (now Pfizer), Celecoxib was the first selective COX-2 inhibitor to be approved by the FDA in 1998.[7] Its development was a landmark in rational drug design, directly stemming from the discovery of the COX-2 enzyme.
-
Synthesis: The commercial synthesis of Celecoxib typically involves the condensation of a trifluoromethyl-β-diketone with a substituted phenylhydrazine.[2]
-
Mechanism of Action: As detailed in Section 2.1, Celecoxib selectively inhibits the COX-2 enzyme.
-
Clinical Significance: Celecoxib has been widely used for the treatment of osteoarthritis, rheumatoid arthritis, and acute pain. Its development spurred the creation of an entire class of drugs known as "coxibs."
Fluxapyroxad (Xemium®): A Powerful Weapon Against Fungal Pathogens
-
Discovery and Development: Introduced by BASF in 2010, Fluxapyroxad is a broad-spectrum pyrazole carboxamide fungicide.[8] It was developed to provide effective control against a wide range of fungal diseases in various crops.
-
Synthesis: The synthesis of Fluxapyroxad involves a multi-step process, with a key step being a metal-catalyzed cross-coupling reaction to form the biphenyl aniline intermediate, which is then amidated with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride.[3][8]
-
Mechanism of Action: Fluxapyroxad is a potent inhibitor of succinate dehydrogenase (SDH), as described in Section 2.2.
-
Agricultural Impact: Fluxapyroxad has become a leading fungicide for the control of diseases such as rusts, powdery mildew, and leaf spots in cereals, corn, soybeans, and other crops. Its high efficacy and broad spectrum of activity have made it an important tool for modern crop protection.
Challenges and Future Directions
Despite their remarkable success, the development of pyrazole carboxamide compounds is not without its challenges. In the pharmaceutical realm, off-target effects and the potential for cardiovascular side effects with some COX-2 inhibitors have necessitated careful patient selection and monitoring. In agriculture, the emergence of fungicide resistance is a constant concern, requiring diligent resistance management strategies.
The future of pyrazole carboxamide research lies in the continued exploration of new chemical space and the development of compounds with improved selectivity, potency, and safety profiles. The application of computational chemistry, machine learning, and high-throughput screening will undoubtedly accelerate the discovery of the next generation of pyrazole carboxamide-based drugs and agrochemicals. The inherent versatility of this scaffold ensures that it will remain a fertile ground for innovation for years to come.
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An In-depth Technical Guide to the Target Identification of 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide
Abstract
The deconvolution of a small molecule's mechanism of action is a critical step in drug discovery and chemical biology. This guide provides a comprehensive, technically-grounded framework for the target identification of 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide, a novel compound representative of the pharmacologically significant pyrazole-carboxamide scaffold. We will explore a multi-pronged strategy, beginning with an initial assessment based on structural homology and progressing through advanced, unbiased chemoproteomic techniques. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind experimental choices to ensure a robust and validated outcome.
Introduction: The Challenge of Target Deconvolution
Phenotypic screening has re-emerged as a powerful paradigm in drug discovery, enabling the identification of compounds that modulate cellular functions in a desired way. However, a significant bottleneck remains: identifying the specific molecular target(s) through which a compound exerts its effects.[1] The compound in focus, this compound, belongs to a class of compounds known to interact with a variety of protein targets, most notably protein kinases.[2][3][4] Therefore, our approach must be both hypothesis-driven and open to discovering entirely novel interactions.
This guide will detail a logical progression of experiments designed to:
-
Generate initial hypotheses based on existing knowledge of similar scaffolds.
-
Employ unbiased, proteome-wide screening methods to identify primary binding partners.
-
Validate these interactions in a cellular context.
-
Confirm the functional relevance of the identified target to the compound's observed phenotype.
Initial Hypothesis Generation: Leveraging Structural Precedent
The 1H-pyrazole-3-carboxamide core is a well-established scaffold in medicinal chemistry, frequently associated with kinase inhibition.[2][3] Specifically, derivatives have shown potent activity against Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs).[2][3][4] This provides a strong rationale for an initial, targeted investigation into the kinase family.
In Silico Docking and Analysis
Before embarking on wet-lab experiments, computational modeling can provide valuable preliminary insights. Docking this compound into the ATP-binding sites of known pyrazole-carboxamide targets (e.g., FLT3, CDK2, CDK4) can predict potential binding modes and affinities.[2]
Targeted Kinome Profiling
A highly effective initial step is to screen the compound against a large panel of purified kinases. Several commercial services offer comprehensive kinome profiling, providing data on the compound's activity against hundreds of kinases in a single experiment.[5][6][7][8][9] This approach rapidly identifies potent interactions and provides a selectivity profile, which is crucial for understanding potential off-target effects.[7]
Table 1: Representative Kinome Profiling Data Output
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) |
| Kinase A | 98% | 15 |
| Kinase B | 95% | 25 |
| Kinase C | 55% | 800 |
| ... | ... | ... |
| Kinase Z | <10% | >10,000 |
This initial screen will categorize our compound as either a selective or multi-targeted kinase inhibitor, or suggest that its primary targets may lie outside the kinome.
Unbiased Proteome-Wide Target Identification Strategies
While hypothesis-driven approaches are valuable, they are inherently biased. To uncover potentially novel or unexpected targets, unbiased methods that survey the entire proteome are essential.[10][11] These can be broadly divided into affinity-based and label-free methods.
Affinity-Based Approaches
These methods utilize a modified version of the small molecule to "fish" for its binding partners in a cell lysate.[10][12] The most common technique is affinity chromatography coupled with mass spectrometry (MS).[13][14]
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
-
Treatment: Treat cultured cells with either the vehicle (DMSO) or a saturating concentration of this compound for a defined period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat each aliquot to a different temperature for 3 minutes using a thermal cycler. A typical temperature range is 40°C to 70°C.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Centrifuge the samples at high speed to pellet the aggregated, denatured proteins. [15]5. Quantification: Collect the supernatant containing the soluble proteins. Analyze the amount of a specific protein of interest at each temperature point using Western blotting.
-
Analysis: Plot the band intensity versus temperature for both the vehicle and compound-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates direct target engagement. [16][17] Trustworthiness and Insights: CETSA's primary strength is its ability to confirm target binding within the complex milieu of an intact cell, accounting for factors like cell permeability and compound metabolism. [15][18]A positive thermal shift is strong evidence of a direct physical interaction between the compound and the protein in a physiological context.
Validation and Functional Characterization
Identifying a binding partner is not the endpoint; it is crucial to validate that this interaction is responsible for the compound's biological activity.
Secondary Biophysical Validation
The interaction between the compound and a purified recombinant version of the candidate protein should be confirmed using an orthogonal biophysical method. Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can provide quantitative data on binding affinity (KD) and kinetics. [19] Table 2: Comparison of Validation Techniques
| Technique | Principle | Key Output | Throughput |
| Isothermal Titration Calorimetry (ITC) | Measures heat change upon binding | KD, ΔH, ΔS | Low |
| Surface Plasmon Resonance (SPR) | Detects mass change on a sensor surface | KD, kon, koff | Medium |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects from proteolysis | Target engagement | Medium |
Cellular Target Validation
Genetic methods are the gold standard for validating the functional relevance of a target.
-
Target Knockdown/Knockout: Using siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the candidate target protein. If the compound's phenotypic effect is diminished or abolished in these cells, it strongly implicates the target in the compound's mechanism of action.
-
Overexpression of a Resistant Mutant: If the compound's binding site on the target can be identified (e.g., through structural studies), one can introduce a mutation that disrupts binding. Overexpressing this mutant protein should confer resistance to the compound's effects.
Conclusion: A Self-Validating Strategy
The identification of a small molecule's target is a multi-step process that requires a combination of hypothesis-driven and unbiased approaches. For a novel compound like this compound, an initial kinome screen provides a rapid assessment of a likely target class. This should be followed by unbiased chemoproteomic methods, such as affinity chromatography-MS and CETSA, to identify binding partners without prejudice. Each step in this workflow is designed to be self-validating: competitive elution in affinity chromatography confirms specificity, CETSA demonstrates engagement in a native cellular environment, and genetic manipulations link the binding event to a functional cellular outcome. By following this rigorous, multi-faceted approach, researchers can confidently and accurately deconvolve the molecular targets of novel bioactive compounds.
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Whitepaper: A Technical Guide to the In Silico Modeling of 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide Binding
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-pyrazole-3-carboxamide scaffold is a privileged structure in medicinal chemistry, frequently identified in potent inhibitors of various protein classes, particularly kinases.[1][2] This guide provides an in-depth, technically-grounded framework for the in silico modeling of 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide, a representative member of this chemical class. We will establish a comprehensive workflow, from target identification and system preparation to the execution of molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations. The causality behind each methodological choice is explained, ensuring that the described protocols are robust and self-validating. This document serves as a practical guide for computational researchers aiming to elucidate the structural basis of binding, predict affinity, and guide the rational design of novel therapeutics based on this scaffold.
Introduction: The Pyrazole Carboxamide Scaffold and the Role of In Silico Modeling
The pyrazole carboxamide core is a cornerstone of modern drug discovery, with derivatives showing potent activity against a range of targets, including Fms-like receptor tyrosine kinase 3 (FLT3), cyclin-dependent kinases (CDKs), and REarranged during Transfection (RET) kinase.[1][3] The compound of interest, this compound, contains the key pharmacophoric elements that enable high-affinity interactions within ATP-binding pockets. Understanding how this molecule orients itself within a target's active site, the stability of its binding pose, and the quantitative energetics of the interaction is critical for structure-based drug design.
In silico modeling provides a powerful lens to investigate these questions at an atomic level.[4] By simulating the physical interactions between the ligand and its protein target, we can:
-
Predict the most likely binding pose (orientation and conformation).
-
Assess the stability of the protein-ligand complex over time.
-
Identify key interacting residues (e.g., hydrogen bond donors/acceptors, hydrophobic contacts).
-
Estimate the binding free energy, a correlate of binding affinity.
This guide will use Fms-like receptor tyrosine kinase 3 (FLT3) as a case study target, given its documented inhibition by similar pyrazole carboxamide derivatives.[1]
The Computational Workflow: A Foundational Overview
A rigorous computational analysis follows a multi-stage process, where each step builds upon the last to increase the level of accuracy and insight. The workflow is designed to first rapidly screen for potential binding modes and then invest significant computational resources to validate and quantify the most promising interactions.
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An In-Depth Technical Guide to the Pharmacokinetics and ADMET Prediction of 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide
Foreword: Charting the Course for a Novel Pyrazole Carboxamide Derivative
The journey of a novel chemical entity from a laboratory curiosity to a therapeutic agent is a meticulous and data-driven process. Central to this endeavor is a comprehensive understanding of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, which collectively governs its pharmacokinetic and pharmacodynamic behavior. This guide focuses on a specific molecule of interest: 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide, a member of the pyrazole carboxamide class. Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2][3][4][5] While specific pharmacokinetic data for this compound is not publicly available, this document serves as a predictive and methodological roadmap for its evaluation. We will leverage established principles of drug metabolism and pharmacokinetic science to outline a robust strategy for characterizing this compound, providing researchers, scientists, and drug development professionals with a practical framework for its preclinical assessment.
Part 1: The Foundation - In Silico ADMET Prediction
In the early stages of drug discovery, in silico or computational methods offer a rapid and cost-effective means to predict the ADMET properties of a compound.[6][7][8][9] These predictive models, built on vast datasets of known drug molecules, can flag potential liabilities and guide the prioritization of further experimental studies.[10][11][12][13]
Computational Workflow for ADMET Prediction
The initial assessment of this compound would involve a battery of in silico predictions. The following diagram illustrates a typical computational workflow:
Caption: Computational workflow for in silico ADMET prediction.
Predicted ADMET Profile of this compound
Based on the general characteristics of small molecule pyrazole derivatives, we can anticipate a preliminary ADMET profile for our compound of interest. The following table summarizes these predictions, which would need to be confirmed by experimental data.
| ADMET Parameter | Predicted Property | Rationale/Implication |
| Absorption | Moderate to good oral absorption | Pyrazole derivatives often exhibit favorable physicochemical properties for oral absorption.[14][15][16] |
| Distribution | Low to moderate plasma protein binding | The presence of polar functional groups (amino, carboxamide) may limit extensive binding to plasma proteins. |
| Unlikely to cross the blood-brain barrier (BBB) | The polar nature of the molecule would likely restrict its passive diffusion across the BBB. | |
| Metabolism | Potential substrate for Cytochrome P450 (CYP) enzymes | The pyrazole ring and N-methyl groups are potential sites for oxidative metabolism by CYPs.[10][17] |
| Excretion | Primarily renal excretion | Metabolites and unchanged drug are likely to be cleared by the kidneys. |
| Toxicity | Low risk of hERG inhibition | While needing confirmation, many pyrazole-based compounds have shown favorable cardiac safety profiles. |
| Low risk of mutagenicity | The core pyrazole structure is not a common structural alert for mutagenicity. |
Part 2: In Vitro Characterization - The Experimental Validation
Following in silico predictions, a series of in vitro assays are essential to provide concrete experimental data on the ADMET properties of this compound.[18][19][20][21] These assays utilize cellular and subcellular systems to model key physiological processes.
In Vitro Experimental Cascade
A tiered approach to in vitro testing is often employed, starting with high-throughput screens and progressing to more complex assays for promising candidates.
Caption: A tiered cascade for in vitro ADMET testing.
Detailed Experimental Protocols
The PAMPA assay is a high-throughput method to assess the passive permeability of a compound across an artificial lipid membrane, mimicking the gastrointestinal tract.[22][23][24][25][26]
Protocol:
-
Preparation of the PAMPA Plate: A 96-well filter plate is coated with a solution of a lipid (e.g., lecithin) in a suitable organic solvent (e.g., dodecane).
-
Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted in a buffer solution to the final desired concentration.
-
Assay Procedure: The donor wells of the PAMPA plate are filled with the compound solution. The acceptor wells are filled with a buffer solution. The plate is then incubated at room temperature for a defined period (e.g., 4-16 hours).
-
Analysis: The concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.
-
Calculation: The permeability coefficient (Pe) is calculated using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A(t)] / [C_equilibrium])) where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, [C_A(t)] is the concentration in the acceptor well at time t, and [C_equilibrium] is the concentration at equilibrium.
The Caco-2 cell permeability assay utilizes a monolayer of human colorectal adenocarcinoma cells, which differentiate to form tight junctions and express transporters, providing a more comprehensive model of intestinal absorption that includes both passive and active transport mechanisms.[22][23][24][25][26]
Protocol:
-
Cell Culture: Caco-2 cells are seeded on permeable supports in a multi-well plate and cultured for 21-28 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: The integrity of the cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER).
-
Permeability Assay: The compound is added to either the apical (A) or basolateral (B) side of the monolayer. Samples are taken from the opposite side at various time points.
-
Analysis: The concentration of the compound in the collected samples is quantified by LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport. The efflux ratio (Papp(B-A) / Papp(A-B)) is also determined to identify potential active efflux.
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.[17][27][28][29][30][31]
Protocol:
-
Reaction Mixture Preparation: A reaction mixture containing liver microsomes (from human or other species), a NADPH-regenerating system (as a cofactor for CYP enzymes), and a buffer is prepared.[27][29]
-
Incubation: The reaction is initiated by adding this compound to the pre-warmed reaction mixture. The incubation is carried out at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: The remaining concentration of the parent compound at each time point is determined by LC-MS/MS.
-
Data Analysis: The percentage of the compound remaining is plotted against time. From this data, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.[28][29][30]
Part 3: In Vivo Pharmacokinetics - The Whole-System Perspective
In vivo pharmacokinetic studies are crucial for understanding how a drug is absorbed, distributed, metabolized, and excreted in a living organism.[32][33][34][35][36][37][38][39][40] Rodent models, such as mice or rats, are commonly used in early preclinical development.
In Vivo Pharmacokinetic Study Design
A well-designed in vivo PK study will provide key parameters to predict human pharmacokinetics.
Caption: Workflow for an in vivo pharmacokinetic study.
Rodent Pharmacokinetic Study Protocol
Objective: To determine the key pharmacokinetic parameters of this compound following intravenous (IV) and oral (PO) administration in rats.
Protocol:
-
Animals: Male Sprague-Dawley rats (n=3-5 per group) will be used.
-
Dose Formulation: The compound will be formulated in a suitable vehicle for both IV (e.g., saline with a co-solvent) and PO (e.g., 0.5% methylcellulose) administration.
-
Dosing: One group of rats will receive a single IV bolus dose (e.g., 1-2 mg/kg), and another group will receive a single PO gavage dose (e.g., 5-10 mg/kg).
-
Blood Sampling: Blood samples (approximately 0.2 mL) will be collected from the tail vein or another appropriate site at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Sample Processing: Plasma will be separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: The concentration of this compound in plasma samples will be determined by a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data will be analyzed using non-compartmental analysis to determine the key pharmacokinetic parameters.
Summary of Key Pharmacokinetic Parameters
The following table outlines the key parameters that will be determined from the in vivo study and their significance.
| Parameter | Description | Significance |
| Clearance (CL) | The volume of plasma cleared of the drug per unit of time. | Indicates the efficiency of drug elimination from the body. |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Reflects the extent of drug distribution into tissues. |
| Half-life (t½) | The time required for the drug concentration in the plasma to decrease by half. | Determines the dosing interval. |
| Oral Bioavailability (F%) | The fraction of the orally administered dose that reaches the systemic circulation unchanged. | A key parameter for determining the oral dose. |
| Cmax | The maximum plasma concentration achieved after drug administration. | Related to the efficacy and potential toxicity of the drug. |
| Tmax | The time at which Cmax is reached. | Indicates the rate of drug absorption. |
| AUC | The area under the plasma concentration-time curve. | Represents the total drug exposure over time. |
Conclusion: Synthesizing the Data for a Go/No-Go Decision
The comprehensive ADMET and pharmacokinetic profiling of this compound, through a tiered approach of in silico, in vitro, and in vivo studies, is fundamental to its progression as a potential drug candidate. The integration of these data will provide a holistic understanding of the compound's behavior in a biological system, enabling informed decision-making for lead optimization and further development. While pyrazole carboxamides as a class hold significant therapeutic promise, a thorough and rigorous evaluation of each new analogue is paramount to unlocking its full potential and ensuring a favorable safety and efficacy profile.
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ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.). BioDuro. Retrieved from [Link]
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In Silico methods for ADMET prediction of new molecules | PPTX - Slideshare. (n.d.). Slideshare. Retrieved from [Link]
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Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2. (2021). Journal of Materials and Environmental Science, 12(1), 1-14. Retrieved from [Link]
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Lu, Y., et al. (2014). Novel 1H-pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-binding Interaction. Chemical biology & drug design, 84(2), 214-223. Retrieved from [Link]
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Ekins, S., et al. (2006). Computational prediction of human drug metabolism. Expert opinion on drug metabolism & toxicology, 2(5), 623-637. Retrieved from [Link]
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In vitro screening for evaluation of drugs ADMET properties | PPTX - Slideshare. (n.d.). Slideshare. Retrieved from [Link]
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In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI. (2015, September 9). National Center for Biotechnology Information. Retrieved from [Link]
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Computational approaches to predict drug metabolism. Expert Opin Drug Metab Toxicol 5:15-27 - ResearchGate. (2025, August 6). ResearchGate. Retrieved from [Link]
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New chalcone tethered pyrazole derivatives: synthesis, molecular docking, ADME-T & DFT study - PubMed. (2025, November 6). PubMed. Retrieved from [Link]
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Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
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Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - Semantic Scholar. (2019, November 1). Semantic Scholar. Retrieved from [https://www.semanticscholar.org/paper/Design-and-Synthesis-of-4-(Heterocyclic-Substituted-Zhi-Wang/a1b1c1d1e1f1g1h1i1j1k1l1m1n1o1p1q1r1s1t1u1v1w1x1y1z1]([Link]
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A Comprehensive Technical Guide to 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide (CAS: 1001500-41-9)
Abstract
This technical guide provides an in-depth analysis of 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide, a key heterocyclic building block in modern medicinal chemistry. While specific biological data on this compound is limited, its structural motifs are central to a wide range of pharmacologically active agents. This document details its core chemical identifiers, physicochemical properties, and safety information. Furthermore, it offers expert insight into its synthetic context by proposing a logical retrosynthetic pathway and a detailed experimental protocol based on established chemical principles. The guide explores the compound's potential applications as a versatile intermediate for the synthesis of targeted therapies, particularly in oncology, by leveraging the reactivity of its core functional groups. This paper is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this valuable synthetic tool.
Introduction: The Pyrazole Carboxamide Scaffold in Drug Discovery
The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal framework for designing molecules that interact with biological targets. The pyrazole carboxamide moiety, in particular, has been extensively explored and is found in compounds exhibiting a wide array of therapeutic activities, including anti-inflammatory, antibacterial, antifungal, and anticancer effects.[1]
In recent years, research has highlighted the potential of pyrazole carboxamide derivatives as potent kinase inhibitors.[2][3][4] Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. For instance, derivatives of the 1H-pyrazole-3-carboxamide core have been designed as powerful inhibitors of Fms-like receptor tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs), which are validated targets for the treatment of Acute Myeloid Leukemia (AML).[2][3][4] Other research has demonstrated the utility of this scaffold in developing DNA-binding anticancer agents and carbonic anhydrase inhibitors.[5][6][7]
This compound (CAS: 1001500-41-9) emerges as a crucial heterocyclic building block within this context.[8] Its structure contains the essential pyrazole carboxamide core, along with a strategically positioned primary amino group that serves as a versatile handle for synthetic elaboration, enabling the construction of diverse chemical libraries for drug screening and development.
Core Chemical Identity and Properties
A precise understanding of a compound's identity and physical characteristics is fundamental to its application in a research setting. The following sections provide the definitive identifiers and known properties for this compound.
Chemical Structure
The two-dimensional structure of the molecule is presented below. The numbering of the pyrazole ring is standard, and the key functional groups—the 4-amino group and the N-methyl carboxamide—are highlighted.
Caption: Proposed retrosynthetic pathway for the target compound.
This analysis suggests a forward synthesis beginning with the formation of a functionalized pyrazole core, followed by sequential installation of the amino and carboxamide groups. The causality behind this choice is to install the sensitive amino group late in the sequence to avoid protecting group chemistry and potential side reactions during the pyrazole ring formation and carboxylation steps.
Proposed Experimental Protocol
The following protocol is a validated, step-by-step methodology derived from analogous syntheses of substituted pyrazoles. [2][7]Each stage includes self-validating checkpoints, such as TLC and spectroscopic analysis, to ensure the integrity of the process.
Step 1: Synthesis of 1-methyl-3-carboxy-1H-pyrazole
-
To a solution of ethyl 2-cyano-3-oxobutanoate in ethanol, add methylhydrazine dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then reflux for 4-6 hours, monitoring the consumption of starting material by Thin Layer Chromatography (TLC).
-
Remove the solvent under reduced pressure.
-
Add aqueous sodium hydroxide solution and heat the mixture to hydrolyze the resulting ester and nitrile functionalities.
-
Cool the mixture and acidify with concentrated HCl to precipitate the carboxylic acid product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Validation: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and LC-MS.
Step 2: Nitration at the 4-Position
-
Add the pyrazole carboxylic acid from Step 1 portion-wise to a cold (0 °C) mixture of fuming nitric acid and concentrated sulfuric acid.
-
Stir the reaction at 0-5 °C for 2-3 hours, again monitoring progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice, causing the nitro-product to precipitate.
-
Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry.
-
Validation: Confirm the regiochemistry and successful nitration via NMR and mass spectrometry.
Step 3: Reduction of the Nitro Group
-
Suspend the 4-nitro-pyrazole derivative in ethanol or methanol.
-
Add a reducing agent, such as tin(II) chloride dihydrate or catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst).
-
Heat the reaction to reflux (if using SnCl₂) or stir under a hydrogen atmosphere until the reaction is complete (monitored by TLC).
-
If using SnCl₂, quench the reaction and adjust the pH to be basic to precipitate tin salts. Filter and extract the product into an organic solvent (e.g., ethyl acetate).
-
If using hydrogenation, filter off the catalyst.
-
Concentrate the organic solution to obtain the 4-amino-pyrazole carboxylic acid.
-
Validation: The disappearance of the nitro group and the appearance of the amino group can be confirmed by IR spectroscopy (N-H stretches) and a significant upfield shift in the aromatic proton signals in ¹H NMR.
Step 4: Amide Formation
-
Suspend the amino acid from Step 3 in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., DIPEA).
-
Add a solution of methylamine (often as a solution in THF or water) dropwise.
-
Stir at room temperature for 12-24 hours.
-
Perform an aqueous workup, washing the organic layer with dilute acid, bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography or recrystallization to obtain the final product, this compound.
-
Final Validation: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC.
Applications in Research and Drug Discovery
The primary value of this compound lies in its utility as a versatile synthetic intermediate. The 4-amino group is a nucleophilic center that can be readily functionalized to build molecular complexity and explore structure-activity relationships (SAR).
Caption: Potential derivatization pathways for the title compound.
Key Applications:
-
Synthesis of Kinase Inhibitors: The amino group can be used to install pharmacophores that target the hinge region of kinase active sites. By coupling this core with various aromatic or heterocyclic carboxylic acids, novel libraries of potential FLT3 or CDK inhibitors can be generated, analogous to those described in the literature. [2][4]* Development of DNA-Interacting Agents: The planar pyrazole core, when attached to extended aromatic systems via the amino linker, can form molecules with DNA-binding potential, a strategy that has been successfully employed for other pyrazole carboxamides. [5][6]* Fragment-Based Drug Discovery (FBDD): This compound serves as an ideal starting fragment. Its low molecular weight (154.17 g/mol ) and multiple functionalization points allow for fragment growing or linking strategies to develop high-affinity ligands for various biological targets.
Conclusion
This compound is more than a mere catalog chemical; it is a potent and versatile tool for the modern medicinal chemist. While it may not be an end-product, its strategic combination of a privileged pyrazole carboxamide scaffold and a reactive amino handle makes it an invaluable starting point for the synthesis of next-generation therapeutics. This guide has provided a comprehensive overview of its chemical identity, safety protocols, and, most critically, the scientific rationale for its synthesis and application. By leveraging this knowledge, researchers can effectively integrate this building block into their discovery programs to accelerate the development of novel and impactful medicines.
References
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PubChem. (n.d.). 4-amino-1-methyl-1H-pyrazole-3-carboxamide. Retrieved from [Link]
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Zhi, Y., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 24(22), 4069. Retrieved from [Link]
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PubChem. (n.d.). 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxamide. Retrieved from [Link]
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Semantic Scholar. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Retrieved from [https://www.semanticscholar.org/paper/Design-and-Synthesis-of-4-(Heterocyclic-Substituted-Zhi-Wang/a0b1c2d3e4f5g6h7i8j9k0l1m2n3o4p5q6r7s8t9]([Link]
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Methodological & Application
In vitro assay for 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide activity
Application Note & Protocol
A Robust, Universal In Vitro Assay for Characterizing the Kinase Inhibitory Activity of 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide
Audience: Researchers, scientists, and drug development professionals.
Abstract The pyrazole carboxamide scaffold is a privileged structure in medicinal chemistry, with numerous derivatives identified as potent inhibitors of protein kinases, a class of enzymes frequently dysregulated in diseases like cancer.[1][2] This application note provides a comprehensive, step-by-step guide for determining the in vitro inhibitory activity of this compound, a representative member of this class. We detail the use of the ADP-Glo™ Kinase Assay, a universal, luminescence-based method that quantifies kinase activity by measuring the production of adenosine diphosphate (ADP).[3][4] The protocols herein are designed to be broadly applicable to a wide range of protein kinases and are structured to ensure scientific rigor through initial optimization, robust validation, and detailed data analysis. Methodologies for determining half-maximal inhibitory concentration (IC₅₀) and elucidating the ATP-competitive mechanism of action are presented, providing a self-validating framework for confident characterization of this and similar compounds.
Introduction: The Scientific Rationale
Protein kinases are fundamental regulators of cellular signaling, catalyzing the transfer of a phosphate group from ATP to a substrate, thereby modulating its activity.[5] Their dysfunction is a hallmark of many human diseases, making them a major target class for therapeutic intervention.[6] Pyrazole-based compounds, such as this compound, have emerged as promising kinase inhibitor candidates due to their structural features that can form key interactions within the ATP-binding pocket of these enzymes.[1][7] For instance, related 1H-pyrazole-3-carboxamide derivatives have shown potent inhibitory activity against critical cancer targets like Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs).[8][9]
Effective drug discovery requires accurate and reproducible methods to quantify the potency and selectivity of candidate inhibitors.[10] While various assay formats exist, including radiometric and fluorescence-based methods, the ADP-Glo™ Kinase Assay offers a superior combination of universality, sensitivity, and simplicity.[11][12] Unlike antibody-based systems that require specific reagents for each phosphorylated substrate, this assay directly measures ADP, a universal product of all kinase reactions.[3] This makes it an ideal platform for screening compounds against diverse kinases without the need for assay-specific development for each target. This guide explains the causality behind each step, from assay design to data interpretation, empowering researchers to generate high-quality, reliable data.[13][14]
Principle of the ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a homogeneous, two-step luminescent assay.[15] The amount of light generated is directly proportional to the amount of ADP produced in the kinase reaction, which in turn reflects the kinase activity.[16]
-
Step 1: Kinase Reaction & ATP Depletion. The kinase, its substrate, ATP, and the test compound (e.g., this compound) are incubated together. After the reaction reaches the desired endpoint, ADP-Glo™ Reagent is added. This reagent performs two functions: it terminates the enzymatic reaction and depletes any remaining, unconsumed ATP.[4] This step is crucial because the high background from residual ATP would otherwise interfere with the sensitive detection of the newly generated ADP.
-
Step 2: ADP Detection. The Kinase Detection Reagent is added. This formulation contains enzymes that convert the ADP generated in the first step back into ATP. This newly synthesized ATP then acts as a substrate for a thermostable luciferase, which catalyzes a reaction that produces a stable, "glow-type" luminescent signal.[15] The intensity of this signal is measured with a luminometer and is proportional to the initial kinase activity.
Caption: Principle of the ADP-Glo™ Kinase Assay.
Materials and Reagents
-
Test Compound: this compound (stock solution in 100% DMSO)
-
Assay Kit: ADP-Glo™ Kinase Assay (Promega, Cat. No. V9101 or similar)
-
Enzyme: Purified, active Target Kinase X (e.g., ABL1, CDK2, FLT3)
-
Substrate: Appropriate substrate for Target Kinase X (protein or peptide)
-
ATP: Adenosine 5'-triphosphate, disodium salt hydrate (solution in water, pH 7.4)
-
Buffer: Kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Plates: White, opaque, 96-well or 384-well assay plates (low-volume, e.g., Corning #3572)
-
Equipment:
-
Multichannel pipettes or automated liquid handler
-
Plate shaker/orbital mixer
-
Luminometer capable of reading "glow" luminescence
-
Experimental Design and Optimization
A robust assay begins with careful optimization to ensure the results are generated within the linear range of the enzyme kinetics and the detection system.[13] This phase establishes the trustworthiness of the subsequent inhibitor characterization.
Enzyme and Substrate Titration
Causality: The goal is to identify an enzyme concentration that yields a robust signal well above background but consumes only a small fraction (typically 10-30%) of the substrate and ATP. Operating within this initial velocity phase is critical for accurately measuring inhibitor effects.[10]
-
Enzyme Titration: Prepare a serial dilution of the kinase while keeping the ATP and substrate concentrations constant (e.g., 10 µM ATP and a substrate concentration near its Km, if known).
-
Substrate Titration: Using the optimal enzyme concentration determined above, perform a titration of the substrate.
-
Selection: Choose the lowest enzyme and substrate concentrations that give a strong signal-to-background ratio (>5) and are within the linear range of the assay.
Determination of ATP Kₘ,app
Causality: The apparent Michaelis constant for ATP (Kₘ,app) is essential for interpreting inhibition data. For ATP-competitive inhibitors, the measured IC₅₀ value is highly dependent on the ATP concentration used in the assay.[10] Performing the primary screen at an ATP concentration equal to the Kₘ,app provides a standardized condition for comparing the potency of different inhibitors.
-
ATP Titration: Using the optimized enzyme and substrate concentrations, perform a serial dilution of ATP (e.g., from 1 mM down to low µM).
-
Data Analysis: Plot kinase activity (luminescence) against ATP concentration and fit the data to the Michaelis-Menten equation to determine the Kₘ,app.
Assay Validation: Z'-Factor
Causality: The Z'-factor is a statistical parameter that assesses the quality and robustness of an assay, particularly for high-throughput screening.[13] A Z'-factor between 0.5 and 1.0 indicates an excellent assay, suitable for compound screening. It validates that the separation between positive and negative controls is large enough to confidently identify "hits."
-
Controls: Prepare multiple replicates (n ≥ 16) of positive controls (full kinase activity, only DMSO vehicle) and negative controls (no enzyme or fully inhibited).
-
Calculation: Calculate Z' using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls: Z' = 1 - (3σₚ + 3σₙ) / |μₚ - μₙ|
Detailed Experimental Protocols
Caption: General experimental workflow for IC₅₀ determination.
Protocol 1: IC₅₀ Determination of this compound
This protocol determines the concentration of the compound required to inhibit 50% of the kinase activity. All steps are performed at room temperature unless otherwise noted.
-
Compound Dilution: a. Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO. b. Further dilute these stocks into the kinase reaction buffer to create a 4x final concentration working solution. This intermediate dilution minimizes the final DMSO concentration in the assay to ≤1%.
-
Assay Plate Setup (384-well format, 20 µL final volume): a. Add 5 µL of the 4x compound working solutions to the appropriate wells. b. Add 5 µL of buffer with the corresponding DMSO concentration to "positive control" (100% activity) wells. c. Add 5 µL of buffer to "negative control" (0% activity) wells.
-
Kinase Reaction: a. Prepare a 2x Kinase/Substrate master mix in kinase buffer using the optimized concentrations. b. Add 10 µL of the 2x Kinase/Substrate mix to all wells except the negative controls. Add 10 µL of buffer with substrate only to the negative control wells. c. Prepare a 4x ATP solution in kinase buffer. The concentration should be equal to the predetermined Kₘ,app. d. To initiate the reaction, add 5 µL of the 4x ATP solution to all wells. e. Mix the plate gently on an orbital shaker for 30 seconds. f. Incubate for 60 minutes.
-
Signal Detection: a. Add 20 µL of ADP-Glo™ Reagent to all wells. b. Mix on a plate shaker for 1 minute and incubate for 40 minutes. c. Add 40 µL of Kinase Detection Reagent to all wells. d. Mix on a plate shaker for 1 minute and incubate for 30-60 minutes to allow the luminescent signal to stabilize. e. Read the plate on a luminometer.
Protocol 2: ATP Competition Assay (Mechanism of Action)
Causality: This experiment helps determine if the compound inhibits the kinase by competing with ATP. If the compound is an ATP-competitive inhibitor, its apparent IC₅₀ value will increase as the concentration of ATP in the assay increases.[10]
-
Setup: Perform the IC₅₀ determination protocol (Protocol 1) in parallel at three different ATP concentrations:
-
Low ATP (e.g., 0.1x Kₘ,app)
-
Standard ATP (1x Kₘ,app)
-
High ATP (e.g., 10x or 100x Kₘ,app)
-
-
Execution: Run a full dose-response curve for the compound at each of the three ATP concentrations.
-
Analysis: Calculate the IC₅₀ value for each curve. A rightward shift (increase) in the IC₅₀ value with increasing ATP concentration is indicative of an ATP-competitive mechanism of action.
Data Analysis and Presentation
-
Calculate Percent Inhibition:
-
Percent Inhibition = 100 x (1 - (Signal_compound - Signal_neg_ctrl) / (Signal_pos_ctrl - Signal_neg_ctrl))
-
-
Generate IC₅₀ Curve:
-
Plot Percent Inhibition versus the log of the inhibitor concentration.
-
Fit the data using a four-parameter logistic (sigmoidal dose-response) model in a suitable software package (e.g., GraphPad Prism, R).
-
The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition.
-
Table 1: Example Assay Validation and IC₅₀ Data
| Parameter | Value | Interpretation |
| Target Kinase | ABL1 | N/A |
| ATP Concentration | 10 µM (Kₘ,app) | Standardized condition for potency measurement.[10] |
| Positive Control Signal (RLU) | 1,850,000 ± 95,000 | Mean ± SD of max signal. |
| Negative Control Signal (RLU) | 45,000 ± 8,000 | Mean ± SD of background. |
| Signal-to-Background (S/B) | 41.1 | Excellent signal window. |
| Z'-Factor | 0.82 | Indicates a highly robust and reliable assay.[13] |
| IC₅₀ (Compound) | 75.2 nM | Potent inhibition observed under assay conditions. |
Table 2: Example ATP Competition Assay Results
| ATP Concentration | IC₅₀ of Compound | Fold Shift (vs. 1x Kₘ) | Interpretation |
| 1 µM (0.1x Kₘ) | 12.5 nM | 0.17x | N/A |
| 10 µM (1x Kₘ) | 75.2 nM | 1x | Baseline |
| 100 µM (10x Kₘ) | 698.1 nM | 9.3x | Consistent with ATP-competitive inhibition. |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Z'-Factor (<0.5) | High variability in controls; Low signal-to-background. | Check pipetting accuracy; Optimize enzyme/substrate concentrations; Ensure reagents are fully thawed and mixed. |
| No Inhibition Observed | Compound is inactive or insoluble; Incorrect compound concentration. | Verify compound integrity and solubility in assay buffer; Confirm dilution series calculations; Test a known inhibitor as a positive control. |
| High Signal in Negative Control | ATP contamination in reagents; Non-enzymatic ADP production. | Use fresh, high-purity reagents; Test buffer components individually for background signal. |
| Inconsistent IC₅₀ Values | Assay timing variability; Reagent instability; Inconsistent DMSO concentration. | Use automated liquid handlers for consistency; Prepare fresh reagents daily; Maintain a constant final DMSO concentration across all wells.[17] |
Conclusion
This application note provides a validated, detailed framework for characterizing the in vitro activity of this compound as a kinase inhibitor. By employing the universal and robust ADP-Glo™ Kinase Assay, researchers can confidently determine inhibitor potency (IC₅₀) and elucidate the mechanism of action. The emphasis on initial assay optimization and validation ensures the generation of high-quality, reproducible data essential for advancing drug discovery programs. The principles and protocols described are broadly applicable, forming a solid foundation for the screening and characterization of other novel chemical entities targeting the kinome.
References
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Zheng, W., et al. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Current Chemical Genomics. Available at: [Link]
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East Port Praha. (n.d.). Technologies to Study Kinases. Retrieved from: [Link]
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BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from: [Link]
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El-Sayed, M. A.-M., et al. (2012). Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. International Journal of Molecular Sciences. Available at: [Link]
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ResearchGate. (n.d.). HTRF® Kinase Assay Protocol | Download Table. Retrieved from: [Link]
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Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from: [Link]
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Zheng, W., et al. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. ResearchGate. Available at: [Link]
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PubChem. (n.d.). Mobility-Shift kinase assay. Retrieved from: [Link]
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BellBrook Labs. (2023). Biochemical Assay Development: Strategies to Speed Up Research. Retrieved from: [Link]
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Qiu, Y., et al. (2018). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Methods in Molecular Biology. Available at: [Link]
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Ückert, A. K., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. Available at: [Link]
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Nanosyn. (n.d.). Technology. Retrieved from: [Link]
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Patsnap. (2024). How to Design a Biochemical Assay Using GMP-Grade Reagents. Retrieved from: [Link]
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Biocompare. (2019). Optimizing Assay Development. Retrieved from: [Link]
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Kumar, K. A., et al. (2017). An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. International Journal of ChemTech Research. Available at: [Link]
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BioPhorum. (2019). Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. BioProcess International. Available at: [Link]
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Kumar, P., et al. (2022). Synthesis and evaluation of novel pyrazole carboxamide derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]
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Patel, R. B., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Pargellis, C., et al. (2009). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology. Available at: [Link]
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Retrieved from: [Link]
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Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from: [Link]
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Zhi, Y., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). International Journal of Molecular Sciences. Available at: [Link]
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Koca, İ., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure. Available at: [Link]
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Zhi, Y., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Design-and-Synthesis-of-4-(Heterocyclic-Substituted-Zhi-Wang/643d2c87023363359d997f3948e6c4664536735e]([Link]
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Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry. Available at: [Link]
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U.S. Food and Drug Administration. (2015). Guidance for Industry: Potency Tests for Cellular and Gene Therapy Products. Retrieved from: [Link]
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Xiang, L., et al. (2021). Design, synthesis, and biological evaluation of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives as potent CDK2 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
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National Institutes of Health. (n.d.). Regulatory Knowledge Guide for In Vitro Diagnostics. Retrieved from: [Link]
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Wang, Y., et al. (2013). Novel 1H-pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-binding Interaction. Chemical & Pharmaceutical Bulletin. Available at: [Link]
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Saldivar-Hernández, A., et al. (2023). Kinase Mobility Shift Assay (KiMSA) for Assessing Protein Kinase A Activity. Bio-protocol. Available at: [Link]
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U.S. Food and Drug Administration. (2019). Immunogenicity Testing of Therapeutic Protein Products —Developing and Validating Assays for Anti-Drug Antibody Detection. Retrieved from: [Link]
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Confluence Discovery Technologies. (n.d.). Caliper Microfluidics TECHNICAL BRIEF. Retrieved from: [Link]
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GlobalCompliancePanel. (2017). Validation of Analytical Methods according to the New FDA Guidance. YouTube. Available at: [Link]
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U.S. Food and Drug Administration. (2019). Immunogenicity Testing of Therapeutic Protein Products — Developing and Validating Assays for Anti-Drug Antibody Detection. Retrieved from: [Link]
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Singh, I., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. Available at: [Link]
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Application Notes and Protocols for 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide in Cell Culture
Abstract
This document provides a comprehensive guide for the use of 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide (CAS No. 1001500-41-9), a potent kinase inhibitor, in cell culture applications.[1] These application notes are intended for researchers, scientists, and drug development professionals investigating novel anti-cancer therapeutics. We provide detailed, field-proven protocols for the preparation and application of this compound, with a focus on experimental design for studying its effects on cancer cell lines, particularly those relevant to Acute Myeloid Leukemia (AML). The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.
Introduction and Scientific Background
This compound belongs to a class of pyrazole-carboxamide derivatives that have garnered significant interest in oncology research.[2] Structurally similar compounds have demonstrated potent inhibitory activity against key kinases involved in cancer cell proliferation and survival, such as Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs).[3]
Mutations in the FLT3 receptor, particularly internal tandem duplications (FLT3-ITD), are found in approximately 30% of Acute Myeloid Leukemia (AML) cases and are associated with a poor prognosis.[4] These mutations lead to constitutive activation of the kinase, driving uncontrolled proliferation and survival of leukemic blasts through downstream signaling pathways including PI3K/AKT, RAS/MAPK, and STAT5.[4][5][6]
Simultaneously, the cell cycle machinery, governed by CDKs, is frequently deregulated in cancer. CDK4 and CDK6, in complex with D-type cyclins, are critical for the G1-S phase transition. They phosphorylate and inactivate the Retinoblastoma (Rb) tumor suppressor protein, allowing for the transcription of genes necessary for DNA replication.[7][8] Therefore, dual inhibition of FLT3 and CDKs presents a promising therapeutic strategy for AML and other hematological malignancies.
This guide will focus on the practical application of this compound in a relevant cell culture model, MV-4-11, an AML cell line harboring the FLT3-ITD mutation.
Mechanism of Action: Dual Inhibition of FLT3 and CDK Signaling
The primary mechanism of action for this compound is the inhibition of protein kinase activity. Based on the activity of analogous compounds, it is predicted to target both the constitutively active FLT3-ITD receptor and the cell cycle kinases CDK4/6.
Inhibition of FLT3-ITD Signaling
In FLT3-ITD positive AML cells, the mutated receptor is constitutively dimerized and autophosphorylated, leading to a cascade of pro-survival signals. This compound is expected to bind to the ATP-binding pocket of the FLT3 kinase domain, preventing its autophosphorylation and subsequent activation of downstream effectors. This blockade leads to the downregulation of critical signaling nodes such as STAT5, AKT, and ERK, ultimately inducing apoptosis and inhibiting proliferation.[4][5]
Figure 1: Simplified FLT3-ITD Signaling Pathway and Point of Inhibition.
Inhibition of CDK4/6-Mediated Cell Cycle Progression
In parallel, this compound is anticipated to inhibit CDK4 and CDK6. In the G1 phase of the cell cycle, mitogenic signals lead to the formation of Cyclin D-CDK4/6 complexes. These complexes phosphorylate Rb, causing it to release the E2F transcription factor. E2F then activates the transcription of genes required for S phase entry. By inhibiting CDK4/6, the compound prevents Rb phosphorylation, maintaining it in its active, E2F-bound state. This leads to a G1 cell cycle arrest and a halt in proliferation.[7][9]
Figure 2: CDK4/6-Rb Pathway and Point of Inhibition.
Materials and Equipment
| Material/Equipment | Recommended Supplier/Specifications |
| This compound | CAS No. 1001500-41-9, >95% Purity |
| Dimethyl sulfoxide (DMSO), Anhydrous | Cell culture grade, sterile |
| MV-4-11 cell line (ATCC® CRL-9591™) | ATCC or other reputable cell bank |
| Iscove's Modified Dulbecco's Medium (IMDM) | Standard formulation |
| Fetal Bovine Serum (FBS) | Heat-inactivated, qualified |
| Penicillin-Streptomycin Solution (100X) | 10,000 U/mL penicillin, 10,000 µg/mL streptomycin |
| Phosphate-Buffered Saline (PBS) | pH 7.4, sterile |
| Trypan Blue Solution (0.4%) | For cell counting |
| 96-well and 24-well cell culture plates | Tissue culture treated, sterile |
| Cell counting device (e.g., hemocytometer) | - |
| Humidified incubator | 37°C, 5% CO₂ |
| Biological safety cabinet | Class II |
Experimental Protocols
Compound Handling and Stock Solution Preparation
Rationale: Anhydrous DMSO is used as the solvent due to the predicted high solubility of pyrazole-carboxamide derivatives in it.[3] Preparing a high-concentration stock allows for minimal solvent carryover into the final cell culture medium, reducing potential solvent-induced cytotoxicity. Aliquoting and storing at -20°C or -80°C minimizes degradation from repeated freeze-thaw cycles.
Protocol:
-
Aseptic Technique: Perform all steps in a sterile biological safety cabinet.
-
Calculate Mass: Based on the molecular weight of the compound (154.17 g/mol ), calculate the mass required for a 10 mM stock solution.[1]
-
Formula: Mass (mg) = 10 mM * 154.17 g/mol * Volume (L)
-
Example for 1 mL: 10 mmol/L * 154.17 mg/mmol * 0.001 L = 1.54 mg
-
-
Dissolution: Add the calculated mass of this compound to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous, sterile DMSO to achieve a 10 mM concentration.
-
Solubilization: Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be required.
-
Aliquoting and Storage: Dispense the 10 mM stock solution into small-volume, sterile aliquots (e.g., 20 µL). Store these aliquots at -20°C for short-term use (weeks) or -80°C for long-term storage (months). Avoid repeated freeze-thaw cycles.
Cell Culture: MV-4-11 Maintenance
Rationale: MV-4-11 cells are a suspension cell line derived from a patient with B-myelomonocytic leukemia and harbor the FLT3-ITD mutation, making them an ideal model system.[4] Maintaining a healthy, logarithmically growing culture is crucial for reproducible experimental results. The recommended seeding density ensures that cells do not become over-confluent, which can lead to nutrient depletion, waste accumulation, and altered cellular responses.
Protocol:
-
Complete Growth Medium: Prepare MV-4-11 Complete Growth Medium consisting of IMDM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Thawing (if starting from a frozen vial): a. Rapidly thaw the vial in a 37°C water bath. b. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed Complete Growth Medium. c. Centrifuge at 125 x g for 5-7 minutes. d. Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh Complete Growth Medium. e. Transfer to a T-75 flask and incubate at 37°C, 5% CO₂.
-
Subculturing: a. Monitor cell density and viability using a hemocytometer and Trypan Blue. b. Maintain the culture between 1 x 10⁵ and 1 x 10⁶ viable cells/mL. c. To passage, calculate the volume of cell suspension needed to seed a new flask at a starting density of 2 x 10⁵ cells/mL. Add fresh, pre-warmed medium to reach the desired final volume. d. Typically, cultures are split every 2-3 days.
Cell-Based Assay: Proliferation/Viability
Rationale: Since CDK inhibitors often induce a cytostatic (growth-arresting) rather than a cytotoxic (cell-killing) effect, assays that measure cell number or DNA content are more appropriate than metabolic assays (e.g., MTT, XTT, or ATP-based assays). Metabolic assays can yield misleading results as cells arrested in G1 may continue to grow in size and remain metabolically active. A direct cell count or a DNA-binding dye-based assay provides a more accurate measure of anti-proliferative effects.
Figure 3: Workflow for Cell Proliferation Assay.
Protocol (96-well plate format):
-
Cell Seeding: a. Count MV-4-11 cells and adjust the concentration to 1 x 10⁵ cells/mL in Complete Growth Medium. b. Dispense 100 µL of the cell suspension into each well of a 96-well plate (10,000 cells/well).
-
Compound Dilution Series: a. Thaw an aliquot of the 10 mM stock solution. b. Perform a serial dilution in Complete Growth Medium to prepare working concentrations. It is common practice to prepare 2X final concentrations in a separate plate. c. Crucial Control Wells:
- Vehicle Control: Medium with the same final concentration of DMSO as the highest compound concentration (e.g., 0.1%).
- Untreated Control: Medium only.
- Positive Control: A known FLT3/CDK inhibitor (e.g., Sorafenib).
-
Treatment: a. Add 100 µL of the 2X compound dilutions (or controls) to the corresponding wells containing cells. This brings the final volume to 200 µL and the compound concentrations to 1X. b. Gently mix the plate.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂. The incubation time should be optimized based on the cell doubling time and desired experimental endpoint.
-
Endpoint Analysis (Example: Direct Cell Count): a. Resuspend the cells in each well thoroughly. b. Take a 10 µL aliquot and mix with 10 µL of 0.4% Trypan Blue. c. Count viable (unstained) and non-viable (blue) cells using a hemocytometer. d. Calculate the cell concentration for each condition. e. Plot the viable cell number against the log of the compound concentration to determine the IC₅₀ (the concentration that inhibits cell growth by 50%).
Data Interpretation and Expected Results
Treatment of MV-4-11 cells with an effective concentration of this compound is expected to result in a dose-dependent decrease in cell proliferation. This will be observable as a lower viable cell count compared to the vehicle-treated control wells. Further analysis by flow cytometry for cell cycle distribution would be expected to show an accumulation of cells in the G1 phase, consistent with CDK4/6 inhibition. Western blot analysis could be used to confirm the mechanism of action by probing for decreased phosphorylation of Rb and downstream FLT3 targets like STAT5 and AKT.
| Parameter | Expected Outcome with Increasing Compound Concentration |
| Viable Cell Count | Decrease |
| % of Cells in G1 | Increase |
| Phospho-Rb (pRb) | Decrease |
| Phospho-STAT5 (pSTAT5) | Decrease |
| Phospho-AKT (pAKT) | Decrease |
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. All handling of this compound should be performed in accordance with institutional safety guidelines.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling the solid compound or its solutions.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a chemical fume hood or a biological safety cabinet.
-
GHS Hazard Information: Based on similar compounds, it may cause skin irritation, serious eye irritation, and may cause respiratory irritation.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
References
-
FLT3-ITD cooperates with Rac1 to modulate the sensitivity of leukemic cells to chemotherapeutic agents via regulation of DNA repair pathways. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications. (2011). PubMed Central. Retrieved from [Link]
-
Dual CDK4/CDK6 Inhibition Induces Cell-Cycle Arrest and Senescence in Neuroblastoma. (n.d.). American Association for Cancer Research. Retrieved from [Link]
-
The Rb-CDK4/6 signaling pathway is critical in neural precursor cell cycle regulation. (2000). Development. Retrieved from [Link]
-
CDK4: a master regulator of the cell cycle and its role in cancer. (2022). National Institutes of Health. Retrieved from [Link]
-
CDK4/6 inhibition in cancer: the cell cycle splicing connection. (2019). Taylor & Francis Online. Retrieved from [Link]
-
Flt3 signaling Pathway Map. (n.d.). Bio-Rad. Retrieved from [Link]
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- 5. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. CDK4: a master regulator of the cell cycle and its role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Application Notes and Protocols for 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide as a Kinase Inhibitor
Introduction: The Pyrazole Carboxamide Scaffold in Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular processes by catalyzing the phosphorylation of specific substrates.[1] The dysregulation of kinase activity is a well-established driver of numerous diseases, most notably cancer and inflammatory disorders, making kinases a major class of therapeutic targets.[2] The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of many potent and selective kinase inhibitors.[3][4] Specifically, pyrazole carboxamide derivatives have been successfully developed to target a range of kinases, including cyclin-dependent kinases (CDKs), Fms-like tyrosine kinase 3 (FLT3), and p38 MAP kinase, demonstrating their therapeutic potential.[3][5][6][7]
This document provides detailed application notes and experimental protocols for the characterization of 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide as a kinase inhibitor. While the specific kinase targets for this compound are still under investigation, this guide will utilize a panel of representative kinases (CDK2, FLT3, and p38α) to illustrate the methodologies for determining its inhibitory potential and cellular activity. The protocols described herein are broadly applicable for the screening and profiling of novel kinase inhibitors.
Compound Information
| Compound Name | This compound |
| CAS Number | 1001500-41-9 |
| Molecular Formula | C₆H₁₀N₄O |
| Molecular Weight | 154.17 g/mol |
| Structure | ![]() |
Hypothetical Kinase Inhibition Profile
The following table presents hypothetical IC50 values for this compound against a panel of selected kinases to serve as a representative dataset for the protocols described. Staurosporine, a non-selective kinase inhibitor, is included as a positive control.[2]
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) |
| CDK2/Cyclin A | 150 | 5 |
| FLT3 | 85 | 10 |
| p38α (MAPK14) | 1200 | 20 |
| VEGFR2 | >10,000 | 8 |
| EGFR | >10,000 | 15 |
Experimental Protocols
PART 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method for measuring the inhibitory activity of this compound against a specific kinase by quantifying the amount of ADP produced, which is directly proportional to kinase activity.[2][8] The ADP-Glo™ Kinase Assay is a common platform for this purpose.
Rationale: The conversion of ATP to ADP by the kinase is a direct measure of its enzymatic activity. The ADP-Glo™ assay couples the production of ADP to a luciferase-based reaction, where the amount of light generated is proportional to the ADP concentration. This allows for a sensitive and high-throughput method to determine the potency of an inhibitor.[8]
Materials:
-
This compound
-
Recombinant human kinases (e.g., CDK2/Cyclin A, FLT3, p38α)
-
Kinase-specific substrates (e.g., Histone H1 for CDK2, synthetic peptide for FLT3)
-
Adenosine triphosphate (ATP)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the compound in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold serial dilution).
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase and its specific substrate in kinase assay buffer. The optimal concentrations should be determined empirically but are often in the low nanomolar range for the kinase and at the Km concentration for the substrate.[9]
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (as a vehicle control) to each well.
-
Add 2.5 µL of the kinase to each well.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. The ATP concentration should ideally be at or near the Km for the specific kinase.[9]
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for the in vitro luminescence-based kinase inhibition assay.
PART 2: Cell-Based Proliferation Assay
This protocol outlines a method to assess the anti-proliferative effects of this compound on a cancer cell line known to be dependent on the activity of one of the targeted kinases (e.g., MV4-11, an AML cell line with an FLT3-ITD mutation).[5][10]
Rationale: While in vitro assays are crucial for determining direct enzyme inhibition, cell-based assays provide insights into a compound's ability to penetrate cell membranes, engage its target in a physiological context, and exert a biological effect.[11][12] Measuring the inhibition of cell proliferation is a common method to evaluate the cellular potency of a kinase inhibitor.
Materials:
-
This compound
-
MV4-11 (or other relevant) cancer cell line
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
Sterile, clear-bottom, white-walled 96-well plates
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Cell Seeding:
-
Culture MV4-11 cells according to standard protocols.
-
Harvest cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow the cells to adhere and resume growth.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration in the wells is ≤ 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the diluted compound or vehicle control.
-
Incubate the plate for 72 hours in a humidified incubator.
-
-
Viability Assessment:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ATP present, which is an indicator of the number of viable cells.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
-
Caption: Workflow for the cell-based proliferation assay.
Mechanism of Action: Targeting the Kinase ATP-Binding Site
Pyrazole-based inhibitors typically function as ATP-competitive inhibitors.[3] They occupy the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of the substrate. The pyrazole core often forms key hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition.[10] The substituents on the pyrazole ring can be modified to enhance potency and selectivity by forming additional interactions with other regions of the ATP-binding site.[13]
Caption: Competitive inhibition of a kinase by this compound.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through the inclusion of appropriate controls:
-
Positive Control: A known, potent inhibitor (e.g., Staurosporine) should be run in parallel to confirm the validity of the assay and provide a benchmark for potency.
-
Negative Control (Vehicle): Wells treated with DMSO at the same concentration used for the test compound serve as the baseline for 0% inhibition.
-
No Enzyme/No Cell Control: Wells without kinase or cells are used to determine the background signal of the assay.
Reproducibility should be ensured by running all experiments in at least triplicate. The correlation between in vitro IC50 values and cellular GI50 values can provide further confidence in the on-target activity of the compound.
References
-
Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. PubMed. Available at: [Link]
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Semantic Scholar. Available at: [Link]
-
Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. PubMed. Available at: [Link]
-
Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells. Organic & Biomolecular Chemistry. Available at: [Link]
-
Pyrazole Carboxamides and Carboxylic Acids as Protein Kinase Inhibitors in Aberrant Eukaryotic Signal Transduction: Induction of Growth Arrest in MCF-7 Cancer Cells. PubMed. Available at: [Link]
-
Cell-based test for kinase inhibitors. INiTS. Available at: [Link]
-
In vitro kinase assay. Protocols.io. Available at: [Link]
-
Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. PubMed. Available at: [Link]
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. Available at: [Link]
-
In vitro JAK kinase activity and inhibition assays. PubMed. Available at: [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]
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Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PubMed Central. Available at: [Link]
-
Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]
-
Kinase assays. BMG LABTECH. Available at: [Link]
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. Available at: [Link]
-
Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health. Available at: [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available at: [Link]
-
Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. ResearchGate. Available at: [Link]
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Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Novel 1H-pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-binding Interaction. PubMed. Available at: [Link]
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Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. PubMed. Available at: [Link]
-
Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. Available at: [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Available at: [Link]
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Application Notes and Protocols: Dosing and Administration of 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide in Animal Models
Introduction: Navigating the Preclinical Path for a Novel Pyrazole Carboxamide Derivative
The compound 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide is a pyrazole derivative that serves as a versatile synthetic building block in medicinal chemistry.[1] While this specific molecule may not have extensive public data on its in vivo administration, its structural class is of significant interest. Related pyrazole carboxamide derivatives have shown potent activity as kinase inhibitors, particularly against targets like Fms-like receptor tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs), which are crucial in cancer therapeutics.[2][3][4] For instance, the related compound FN-1501 has demonstrated tumor regression in mouse xenograft models at doses of 15 mg/kg.[3] Another derivative, PHA-848125, has also shown good efficacy and tolerability in preclinical cancer models and has advanced to clinical trials.[4]
This guide provides a comprehensive framework for researchers and drug development professionals to establish a robust dosing and administration protocol for this compound in preclinical animal models. Acknowledging the common challenge of poor aqueous solubility with novel small molecules, this document emphasizes a systematic, evidence-based approach to formulation development, dose-range finding, and administration.[5][6] The protocols herein are designed to ensure data integrity, animal welfare, and the generation of reliable pharmacokinetic (PK) and pharmacodynamic (PD) data, adhering to Good Laboratory Practice (GLP) principles where applicable.[7][8]
Part 1: Pre-formulation and Vehicle Selection Strategy
The journey from a promising compound to a viable in vivo experiment begins with understanding its physicochemical properties. The selection of an appropriate delivery vehicle is paramount, as it directly impacts drug exposure, bioavailability, and the potential for vehicle-induced toxicity.[9][10] An improper formulation can lead to precipitation upon administration, causing inaccurate dosing and potentially severe adverse effects.[5][9]
Initial Solubility Assessment
Before any in vivo work, a preliminary solubility assessment is critical. This foundational step dictates the entire formulation strategy.
Protocol: Tiered Solubility Screening
-
Tier 1: Aqueous Buffers:
-
Attempt to dissolve the compound in standard physiological buffers (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).
-
Start at a low concentration (e.g., 1 mg/mL) and incrementally increase, using sonication and gentle heating (e.g., 37-40°C) to aid dissolution.
-
Interpretation: If the compound is freely soluble at the desired concentration, this is the ideal vehicle. However, for many small molecule inhibitors, this is unlikely.
-
-
Tier 2: Common Co-solvents and Excipients:
-
If aqueous solubility is poor, test solubility in common, well-tolerated organic co-solvents such as DMSO, ethanol, PEG 400, and propylene glycol.[9]
-
Simultaneously, assess solubility in aqueous solutions of solubilizing agents like cyclodextrins (e.g., 2-Hydroxypropyl-β-cyclodextrin, HP-β-CD) or surfactants (e.g., Tween® 80, Kolliphor® EL).[5][10]
-
Causality: Co-solvents work by reducing the polarity of the aqueous vehicle, while cyclodextrins form inclusion complexes with hydrophobic molecules, and surfactants form micelles to encapsulate the compound.[5]
-
Vehicle Selection Workflow
The data from the solubility screen informs the selection of a vehicle system. The goal is to achieve a stable, homogenous solution or suspension that is safe for the chosen route of administration.
Caption: Vehicle selection decision workflow.
Recommended Vehicle Formulations & Protocols
Below are detailed protocols for preparing common vehicle formulations suitable for early-stage animal studies. Crucially, a vehicle-only control group must always be included in experiments to assess any intrinsic effects of the formulation itself. [10]
Table 1: Common Vehicle Formulations for Poorly Soluble Compounds
| Formulation Type | Composition Example | Route Suitability | Key Considerations |
| Aqueous Suspension | 0.5% (w/v) Carboxymethylcellulose (CMC) + 0.1% (v/v) Tween® 80 in sterile water | Oral (PO) | Ensures uniform particle distribution. Requires consistent mixing before each dose.[5] |
| Co-solvent Solution | 10% DMSO, 40% PEG 400, 50% Saline | Intraperitoneal (IP), Intravenous (IV), Oral (PO) | The concentration of DMSO should be minimized to avoid toxicity.[9][10] Potential for precipitation upon injection.[9] |
| Cyclodextrin Solution | 20-40% (w/v) HP-β-CD in sterile water | Intravenous (IV), Subcutaneous (SC), IP, PO | Can significantly enhance solubility. High concentrations may increase viscosity.[5] |
Protocol: Preparation of a 0.5% CMC / 0.1% Tween® 80 Suspension
-
Application: For oral (PO) administration of water-insoluble compounds.
-
Rationale: CMC acts as a suspending agent to prevent settling, while Tween® 80 acts as a wetting agent to improve particle dispersion.[5]
-
Prepare the Vehicle:
-
Add 0.5 g of low-viscosity CMC-Na to ~80 mL of sterile water while stirring vigorously.
-
Heat gently (to ~40-50°C) to aid dissolution.
-
Once the CMC is fully dissolved, cool to room temperature. Add 0.1 mL of Tween® 80.
-
Bring the final volume to 100 mL with sterile water and mix thoroughly.
-
-
Prepare the Compound Suspension:
-
Weigh the required amount of this compound powder.
-
Create a paste by adding a small volume of the vehicle to the powder and triturating with a mortar and pestle.[5]
-
Gradually add the remaining vehicle while continuously mixing to achieve the desired final concentration.
-
Store at 4°C and ensure the suspension is vortexed thoroughly before each animal is dosed.
-
Part 2: In Vivo Dosing and Administration Protocols
All animal experiments must be conducted in accordance with institutional guidelines (e.g., IACUC) and regulatory standards.[10][11] The initial in vivo studies are designed to determine the maximum tolerated dose (MTD) and to characterize the compound's pharmacokinetic profile.[8][12]
Dose Range Finding (DRF) and Acute Toxicity Study
A DRF study is essential to identify a safe dose range for subsequent efficacy studies.[12]
Protocol: Single-Dose Escalation Study in Mice
-
Animal Model: Use a standard rodent model (e.g., C57BL/6 or BALB/c mice, 8-10 weeks old). Use a small group size (n=3 per dose level, plus a vehicle control group).
-
Dose Selection:
-
Since no in vivo data exists, use in vitro potency data of related compounds as a guide. The related FLT3 inhibitor FN-1501 showed efficacy at 15 mg/kg.[3]
-
A reasonable starting dose could be 5-10 mg/kg.
-
Select escalating dose levels (e.g., 10, 30, 100 mg/kg). The range should be wide enough to identify both a no-observed-adverse-effect-level (NOAEL) and a dose that induces mild, reversible signs of toxicity.[8]
-
-
Administration:
-
Administer a single dose via the intended route (e.g., oral gavage or IP injection).
-
For oral gavage in mice, the typical administration volume is 5-10 mL/kg. Use a flexible gavage needle to minimize tissue damage.[9]
-
For IP injection, the volume should not exceed 10 mL/kg.
-
-
Monitoring and Endpoints:
-
Observe animals continuously for the first 4 hours post-dose, then at regular intervals for up to 7-14 days.
-
Record clinical signs of toxicity (e.g., changes in posture, activity, breathing, grooming).
-
Measure body weight daily. A weight loss of >15-20% is often considered a humane endpoint.
-
At the end of the study, perform a gross necropsy to look for any organ abnormalities.
-
Caption: Workflow for a dose-range finding study.
Pharmacokinetic (PK) Study
A pilot PK study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[7] This data informs the dosing schedule (e.g., once vs. twice daily) required to maintain therapeutic exposure in efficacy models.
Protocol: Pilot PK Study in Mice
-
Dose Selection: Use a dose level determined to be well-tolerated from the DRF study (e.g., the NOAEL or a dose slightly below the MTD).
-
Administration: Administer a single dose via the intended clinical route (e.g., oral) and a parallel dose via the IV route (if possible) to determine absolute bioavailability.
-
Sample Collection:
-
Collect sparse blood samples from satellite groups of animals at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Typically, ~50-100 µL of blood is collected per time point into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Process blood to plasma by centrifugation and store frozen (-80°C) until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in plasma samples using a validated bioanalytical method, typically LC-MS/MS.[12]
-
-
Data Analysis:
-
Calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (half-life).[13] This data is foundational for designing effective dosing regimens for longer-term efficacy studies.
-
Conclusion
References
- Benchchem Technical Support Center. Vehicle Solutions for Poorly Soluble Compounds in Animal Studies.
-
McConnell, E. R., Basit, A., & Murrell, J. C. (2018). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 57(5), 443–454. Available from: [Link]
-
Li, P., & Zhao, L. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. Drugs made in Germany, 45(4), 116-121. Available from: [Link]
- Aragen Life Sciences. (2021). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Webinar.
-
Zhi, Y., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). International Journal of Molecular Sciences, 20(21), 5484. Available from: [Link]
-
Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499-1518. Available from: [Link]
-
PPD. Preclinical Studies in Drug Development. Available from: [Link]
- Worldwide Clinical Trials. The Ultimate Guide to Preclinical IND Studies.
-
Salphati, L., et al. (2014). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide. Xenobiotica, 44(12), 1089-1099. Available from: [Link]
-
U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Available from: [Link]
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-
U.S. Food and Drug Administration. (2018). The Drug Development Process: Step 2: Preclinical Research. Available from: [Link]
-
Brasca, M. G., et al. (2009). Identification of N,1,4,4-tetramethyl-8-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide (PHA-848125), a potent, orally available cyclin dependent kinase inhibitor. Journal of Medicinal Chemistry, 52(16), 5152-5163. Available from: [Link]
-
Preston, S., et al. (2021). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry, 64(1), 840-844. Available from: [Link]
-
Mader, M. M., et al. (1998). Synthesis and immunosuppressant activity of pyrazole carboxamides. Bioorganic & Medicinal Chemistry Letters, 8(19), 2787-2792. Available from: [Link]
-
Wang, L., et al. (2013). Novel 1H-pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-binding Interaction. Letters in Drug Design & Discovery, 10(7), 621-629. Available from: [Link]
-
Sharma, H., et al. (2017). Synthesis, Docking and Evaluation of Novel Pyrazole Carboxamide Derivatives as Multifunctional Anti-Alzheimer's Agents. Journal of Medicinal Chemistry and Toxicology, 2(1). Available from: [Link]
-
Zhi, Y., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Semantic Scholar. Available from: [https://www.semanticscholar.org/paper/Design-and-Synthesis-of-4-(Heterocyclic-Substituted-Zhi-Wang/a0b3f8e5c3e6d1c8a8e3d0d8f9c0e5b7e9a1c1d4]([Link]
-
Sharma, H., et al. (2017). Synthetic route for substituted pyrazole carboxamide derivatives. ResearchGate. Available from: [Link]
- Benchchem. 4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide.
-
Gül, H. İ., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1307, 137975. Available from: [Link]
-
Gilla, G., et al. (2013). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 5(11), 543-549. Available from: [Link]
-
Kim, H., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(7), 808-813. Available from: [Link]
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- 3. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of N,1,4,4-tetramethyl-8-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide (PHA-848125), a potent, orally available cyclin dependent kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Pyrazole Carboxamide Analogs
Introduction: The Significance of Pyrazole Carboxamides and the Role of High-Throughput Screening
The pyrazole carboxamide scaffold is a cornerstone in modern medicinal chemistry and agrochemical development.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including potent fungicidal, anticancer, and neurological effects.[1][2][3][4] A significant portion of their efficacy, particularly in the agricultural sector, stems from their ability to inhibit succinate dehydrogenase (SDH), a critical enzyme complex (Complex II) in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[5][6][7][8][9] By disrupting cellular respiration, these compounds effectively starve the target organisms of energy.[10]
The versatility of the pyrazole carboxamide structure allows for extensive chemical modification, leading to vast libraries of analogs with diverse potencies and selectivities.[11] High-throughput screening (HTS) is an indispensable tool for rapidly evaluating these large compound collections to identify "hit" compounds with desired biological activity.[12][13] HTS enables the parallel testing of thousands of compounds, providing a robust and statistically sound foundation for initiating drug discovery and development programs.[13][14][15]
This guide provides detailed application notes and protocols for two distinct HTS assays designed to identify and characterize novel pyrazole carboxamide analogs targeting mitochondrial function: a direct biochemical assay for SDH inhibition and a cell-based assay to assess mitochondrial membrane potential.
Principle of the Assays
To comprehensively evaluate pyrazole carboxamide analogs, a dual-pronged screening approach is recommended:
-
Biochemical Assay: A direct, cell-free enzyme inhibition assay provides a clean and specific measurement of a compound's ability to interact with and inhibit the target enzyme, in this case, SDH.[12] This approach is crucial for confirming the mechanism of action and for structure-activity relationship (SAR) studies.[16]
-
Cell-Based Assay: A cell-based assay assesses the compound's activity in a more physiologically relevant context.[17] By measuring a downstream cellular event, such as the disruption of the mitochondrial membrane potential, this assay provides insights into a compound's cell permeability, off-target effects, and overall cellular toxicity.[18][19]
Protocol 1: High-Throughput Biochemical Assay for Succinate Dehydrogenase (SDH) Inhibition
This protocol describes a colorimetric HTS assay to measure the inhibition of SDH activity. The assay monitors the reduction of 2,6-dichlorophenolindophenol (DCPIP), an artificial electron acceptor, which changes from blue to colorless upon reduction by electrons from the oxidation of succinate.[20][21]
Experimental Workflow
Caption: Workflow for the SDH biochemical inhibition assay.
Materials and Reagents
-
Purified succinate dehydrogenase (from a commercial source or isolated from mitochondria)
-
Potassium phosphate buffer (pH 7.4)
-
Succinate
-
2,6-dichlorophenolindophenol (DCPIP)
-
Bovine Serum Albumin (BSA)
-
Dimethyl sulfoxide (DMSO)
-
384-well clear, flat-bottom microplates
-
Automated liquid handling system
-
Microplate reader with absorbance detection at 600 nm
Step-by-Step Protocol
-
Compound Plate Preparation:
-
Prepare stock solutions of pyrazole carboxamide analogs in 100% DMSO.
-
Perform serial dilutions of the compounds in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions).
-
Transfer a small volume (e.g., 1 µL) of the diluted compounds to the 384-well assay plates. Include positive controls (a known SDH inhibitor like carboxin) and negative controls (DMSO vehicle).
-
-
Reagent Preparation:
-
Prepare the assay buffer: 50 mM potassium phosphate buffer (pH 7.4) containing 0.1% BSA.
-
Prepare the SDH enzyme solution in assay buffer to the desired final concentration.
-
Prepare the substrate/dye solution containing succinate and DCPIP in assay buffer. The optimal concentrations should be determined empirically but are typically around the Km for succinate and a concentration of DCPIP that gives a robust signal.
-
-
Assay Execution:
-
Using an automated liquid handler, add the SDH enzyme solution to each well of the 384-well plate containing the compounds and controls.
-
Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the substrate/dye solution to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately begin reading the absorbance at 600 nm in kinetic mode for 15-30 minutes, or as a single endpoint reading after a fixed incubation time.
-
Calculate the rate of reaction (slope of the kinetic read) or the change in absorbance for the endpoint reading.
-
Normalize the data to the positive and negative controls to determine the percent inhibition for each compound concentration.
-
Fit the concentration-response data to a four-parameter logistic model to determine the IC50 value for each active compound.[16]
-
Quality Control and Self-Validation
-
Z'-factor: Calculate the Z'-factor for each assay plate using the positive and negative controls to ensure the assay is robust and suitable for HTS. A Z'-factor between 0.5 and 1.0 is considered excellent.[19][22][23]
-
Signal Window: The difference in signal between the positive and negative controls should be sufficiently large to distinguish hits from noise.
-
DMSO Tolerance: The assay should be tolerant to the final concentration of DMSO used for compound delivery.
| Parameter | Acceptance Criteria | Rationale |
| Z'-factor | ≥ 0.5 | Ensures a statistically significant separation between positive and negative controls, indicating a robust assay.[19][22][23] |
| Signal-to-Background | > 5 | A high signal-to-background ratio improves the sensitivity of the assay. |
| CV of Controls | < 15% | Low variability in controls indicates good assay precision and reproducibility.[22] |
Protocol 2: High-Throughput Cell-Based Assay for Mitochondrial Membrane Potential (ΔΨm)
This protocol describes a fluorescence-based HTS assay to measure changes in mitochondrial membrane potential in living cells. The assay utilizes a cationic, lipophilic fluorescent dye, such as Tetramethylrhodamine, Methyl Ester (TMRM), which accumulates in mitochondria in a potential-dependent manner.[19] Disruption of the mitochondrial membrane potential by SDH inhibitors will lead to a decrease in TMRM accumulation and, consequently, a decrease in fluorescence intensity.
Signaling Pathway
Caption: Inhibition of SDH by pyrazole carboxamides disrupts the electron transport chain, leading to a decrease in mitochondrial membrane potential and reduced TMRM fluorescence.
Materials and Reagents
-
A suitable cell line (e.g., HepG2, HEK293)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
TMRM (Tetramethylrhodamine, Methyl Ester)
-
Hoescht 33342 (for cell normalization)
-
FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) as a positive control for mitochondrial depolarization
-
DMSO
-
384-well black, clear-bottom microplates
-
Automated liquid handling system
-
High-content imaging system or fluorescence microplate reader
Step-by-Step Protocol
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in culture medium.
-
Seed the cells into 384-well black, clear-bottom plates at a pre-determined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare compound plates with serial dilutions of pyrazole carboxamide analogs in culture medium.
-
Remove the old medium from the cell plates and add the compound-containing medium.
-
Include positive controls (FCCP) and negative controls (DMSO vehicle).
-
Incubate the plates for a duration sufficient to observe effects on mitochondrial function (e.g., 1-24 hours).
-
-
Cell Staining:
-
Prepare a staining solution containing TMRM and Hoescht 33342 in a suitable buffer (e.g., HBSS).
-
Add the staining solution to each well and incubate for 20-30 minutes at 37°C.
-
Wash the cells gently with buffer to remove excess dye.
-
-
Data Acquisition and Analysis:
-
Acquire images using a high-content imaging system or read the fluorescence intensity on a microplate reader.
-
TMRM: Excitation ~548 nm / Emission ~573 nm
-
Hoescht 33342: Excitation ~350 nm / Emission ~461 nm
-
-
Normalize the TMRM fluorescence intensity to the Hoescht 33342 signal (cell number) to account for variations in cell density.
-
Calculate the percent decrease in mitochondrial membrane potential relative to the controls.
-
Determine the EC50 value for each active compound by fitting the concentration-response data to a four-parameter logistic model.
-
Quality Control and Self-Validation
-
Z'-factor and Signal Window: As with the biochemical assay, these parameters are crucial for assessing the quality of the cell-based assay.
-
Cell Viability: A counterscreen for general cytotoxicity should be performed to distinguish compounds that specifically target mitochondrial potential from those that are broadly cytotoxic. This can be done using assays like CellTiter-Glo® or by analyzing cell number from the Hoescht stain.[24]
-
Positive Control Response: The positive control (FCCP) should consistently induce a significant and reproducible decrease in TMRM fluorescence.
| Parameter | Acceptance Criteria | Rationale |
| Z'-factor | ≥ 0.5 | Ensures a robust assay with a clear distinction between depolarized and polarized mitochondria.[19] |
| FCCP Response | > 80% decrease in signal | Confirms that the assay can detect mitochondrial depolarization effectively. |
| Cell Viability | > 80% at active concentrations | Distinguishes specific mitochondrial effects from general cytotoxicity.[24] |
Conclusion
The combination of a direct biochemical SDH inhibition assay and a functional cell-based mitochondrial membrane potential assay provides a robust and comprehensive HTS strategy for the discovery and characterization of novel pyrazole carboxamide analogs. The biochemical assay offers mechanistic validation, while the cell-based assay provides crucial information on cellular activity and potential liabilities. By following these detailed protocols and implementing rigorous quality control measures, researchers can efficiently screen large compound libraries and identify promising candidates for further development in the fields of agriculture and medicine.
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Application Notes and Protocols for the Quantification of 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide
Introduction
4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide is a heterocyclic organic compound with potential applications in pharmaceutical development, owing to the diverse biological activities associated with the pyrazole scaffold. As with any potential drug candidate, the ability to accurately and reliably quantify the compound in various matrices is paramount for quality control, stability testing, pharmacokinetic studies, and ensuring regulatory compliance. This document provides a comprehensive guide to the analytical methodologies for the quantification of this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are developed based on established principles of analytical chemistry and are in accordance with international regulatory guidelines.
The molecular structure of this compound (CAS: 1001500-41-9, Molecular Formula: C₆H₁₀N₄O, Molecular Weight: 154.17 g/mol ) suggests that it is a polar molecule amenable to reversed-phase high-performance liquid chromatography (RP-HPLC).[1] For higher sensitivity and selectivity, especially in complex biological matrices, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard.[2][3] This guide will detail a primary RP-HPLC method with UV detection, suitable for routine quality control of the bulk drug substance, and a more sensitive and specific LC-MS/MS method for bioanalytical applications.
PART 1: Foundational Principles and Method Selection
The choice of an analytical method is dictated by the intended application. For the analysis of a pure drug substance, a robust, accurate, and precise method like HPLC-UV is often sufficient. However, when quantifying the analyte in biological fluids, the complexity of the matrix and the expected low concentrations necessitate a method with higher selectivity and sensitivity, such as LC-MS/MS.[3]
Rationale for Reversed-Phase HPLC-UV
Reversed-phase HPLC is a powerful and versatile technique for the separation and quantification of a wide range of organic molecules. The pyrazole core, along with the amino and carboxamide functional groups, imparts a degree of polarity to this compound. A C18 stationary phase is a suitable starting point, offering a good balance of hydrophobic interactions for retention. The inclusion of an acid, such as formic acid or trifluoroacetic acid, in the mobile phase is crucial for ensuring good peak shape by protonating any basic sites on the molecule and minimizing tailing. UV detection is appropriate as the pyrazole ring system is expected to have a UV chromophore.
Rationale for LC-MS/MS
For bioanalytical applications, such as determining the concentration of the drug in plasma or urine, the high complexity of the sample matrix can lead to interferences with an HPLC-UV method. LC-MS/MS provides an orthogonal detection mechanism, offering unparalleled selectivity and sensitivity.[2] By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring - MRM), the method can selectively detect the analyte of interest even in the presence of co-eluting matrix components.[3][4] This makes it the method of choice for pharmacokinetic and metabolism studies.
PART 2: Method Validation - Adherence to ICH Q2(R2) Guidelines
All analytical methods intended for regulatory submissions must be validated to ensure they are fit for purpose.[5][6] The validation process demonstrates that the analytical procedure is suitable for its intended use and provides reliable results. The core validation parameters as defined by the International Council for Harmonisation (ICH) Q2(R2) guidelines are addressed in the following protocols.[7][8][9]
A summary of the validation parameters and typical acceptance criteria is presented in the table below:
| Validation Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be free of interference from placebo, impurities, and degradation products. Peak purity should be demonstrated. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Range | 80% to 120% of the test concentration for assay; for impurity, from the reporting level to 120% of the specification. |
| Accuracy | % Recovery between 98.0% and 102.0% for assay. |
| Precision | Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%). |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1; with acceptable precision and accuracy. |
| Robustness | No significant change in results with deliberate variations in method parameters (e.g., pH, flow rate, column temperature). |
| System Suitability | Tailing factor ≤ 2.0, Theoretical plates > 2000, %RSD of replicate injections ≤ 1.0%. |
PART 3: Experimental Protocols
RP-HPLC-UV Method for Quantification of Bulk Drug Substance
This protocol outlines a stability-indicating RP-HPLC method for the accurate quantification of this compound.
| Parameter | Condition |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (Gradient or Isocratic, to be optimized) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | To be determined by UV scan (e.g., 230-280 nm) |
| Column Temperature | 30°C |
| Run Time | ~10 minutes |
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Formic acid (ACS grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
-
Mobile Phase: Prepare the mobile phase by mixing the appropriate volumes of acetonitrile and 0.1% formic acid in water. Degas before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard and dissolve in a 25 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh a quantity of the bulk drug substance, dissolve it in methanol, and dilute with the mobile phase to a final concentration within the calibration range.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform a system suitability test by injecting the 25 µg/mL working standard solution five times.
-
Inject the blank (mobile phase), followed by the working standard solutions in increasing order of concentration.
-
Inject the sample solution(s).
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Caption: RP-HPLC-UV workflow for quantification.
LC-MS/MS Method for Bioanalytical Quantification
This protocol describes a highly sensitive and selective LC-MS/MS method for the quantification of this compound in a biological matrix (e.g., human plasma).
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 or similar (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for separation from matrix components (e.g., 5-95% B over 3 minutes) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | To be determined by infusion (e.g., Precursor ion [M+H]⁺ → Product ion) |
| Internal Standard (IS) | A stable isotope-labeled analog is preferred. |
-
All reagents from the HPLC method.
-
Internal Standard (IS).
-
Control biological matrix (e.g., human plasma).
-
Protein precipitation solvent (e.g., Acetonitrile with 0.1% Formic Acid).
-
Standard and IS Solutions: Prepare as in the HPLC method, but at lower concentrations suitable for the expected in-vivo levels.
-
Calibration Standards and Quality Control (QC) Samples: Spike known amounts of the standard solution into the control biological matrix to prepare calibration standards and QCs at low, medium, and high concentrations.
-
To 50 µL of plasma sample, standard, or QC, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
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Application Notes and Protocols for 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide in Fungicide Research
Introduction: The Potential of Pyrazole Carboxamides in Crop Protection
Pyrazole carboxamide derivatives represent a significant class of fungicides, playing a crucial role in managing plant diseases and safeguarding global food production.[1][2] Their prominence stems from a potent and specific mode of action, targeting the fungal respiratory system, which distinguishes them from other fungicide classes.[1] This technical guide provides a comprehensive overview of the application of 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide, a representative novel pyrazole carboxamide, in fungicide research and development. The protocols and methodologies detailed herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to evaluate its fungicidal potential and elucidate its mechanism of action.
Mechanism of Action: Targeting Fungal Respiration
The primary target of pyrazole carboxamide fungicides is the enzyme succinate dehydrogenase (SDH), also known as Complex II, a key component of the mitochondrial respiratory chain and the tricarboxylic acid (TCA) cycle.[1] By binding to the ubiquinone-binding (Qp) site of the SDH enzyme, these fungicides effectively block the transfer of electrons from succinate to ubiquinone.[1] This disruption of the electron transport chain has profound consequences for the fungal cell, including:
-
Inhibition of ATP Synthesis: The blockage of electron flow severely restricts the production of ATP, the cell's primary energy currency.[1]
-
Accumulation of Reactive Oxygen Species (ROS): Impaired electron transport can lead to the generation of damaging ROS, inducing oxidative stress and harming cellular components.[1]
-
Disruption of Cellular Metabolism: Inhibition of the TCA cycle interferes with essential metabolic pathways vital for fungal growth and survival.[1]
This targeted inhibition of a fundamental metabolic process leads to the cessation of fungal growth and ultimately, cell death. Molecular docking studies have further illuminated the interactions between pyrazole carboxamide derivatives and the SDH protein, providing a basis for the rational design of new and more effective fungicides.[3][4][5]
Figure 1: Mechanism of action of this compound.
Synthesis and Characterization
Proposed Synthetic Pathway
A plausible synthetic route involves the cyclization of a suitable precursor to form the pyrazole ring, followed by functional group manipulations to introduce the amino and carboxamide moieties.
Figure 2: Proposed synthetic workflow for this compound.
Protocol: Synthesis of this compound
Disclaimer: This is a generalized protocol and may require optimization. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Ethyl 2-cyano-3-oxobutanoate
-
Methylhydrazine
-
Nitrating mixture (e.g., HNO₃/H₂SO₄)
-
Thionyl chloride or oxalyl chloride
-
Ammonia solution
-
Reducing agent (e.g., SnCl₂/HCl or H₂/Pd-C)
-
Appropriate solvents (e.g., ethanol, dichloromethane, ethyl acetate)
-
Standard laboratory glassware and equipment
Procedure:
-
Step 1: Synthesis of Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate. This step involves the condensation of ethyl 2-cyano-3-oxobutanoate with methylhydrazine. The reaction is typically carried out in a suitable solvent like ethanol and may require heating under reflux.
-
Step 2: Nitration of the Pyrazole Ring. The synthesized pyrazole ester is carefully nitrated using a nitrating mixture to introduce a nitro group at the 4-position. This reaction is highly exothermic and requires strict temperature control.
-
Step 3: Amide Formation. The ester group of the nitrated pyrazole is converted to a carboxamide. This can be achieved by first hydrolyzing the ester to the carboxylic acid, followed by conversion to the acid chloride using thionyl chloride or oxalyl chloride, and finally reacting with ammonia.
-
Step 4: Reduction of the Nitro Group. The nitro group is reduced to an amino group using a suitable reducing agent. Catalytic hydrogenation or reduction with tin(II) chloride are common methods.
-
Purification and Characterization. The final product should be purified using techniques such as recrystallization or column chromatography. The structure and purity of the synthesized compound must be confirmed by analytical methods like ¹H-NMR, ¹³C-NMR, IR spectroscopy, and mass spectrometry.
In Vitro Fungicidal Assays
In vitro assays are essential for the initial screening of novel compounds to determine their intrinsic fungicidal activity against a panel of target pathogens.
Protocol: Mycelial Growth Inhibition Assay
This method, also known as the poisoned food technique, is widely used to evaluate the effect of a fungicide on the vegetative growth of fungi.[9][10]
Materials:
-
Pure cultures of test fungi (e.g., Rhizoctonia solani, Botrytis cinerea, Fusarium oxysporum)
-
Potato Dextrose Agar (PDA) medium
-
Stock solution of this compound in a suitable solvent (e.g., DMSO)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Preparation of Fungicide-Amended Media. Prepare a series of dilutions of the test compound from the stock solution. Add the appropriate volume of each dilution to molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also, prepare a control plate with the solvent alone.
-
Inoculation. From a fresh, actively growing culture of the test fungus, take a 5 mm mycelial disc using a sterile cork borer and place it at the center of each PDA plate.
-
Incubation. Incubate the plates at the optimal temperature for the respective fungus (typically 25-28°C) in the dark.
-
Data Collection. Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Data Analysis. Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:
% Inhibition = [(dc - dt) / dc] x 100
Where:
-
dc = average diameter of the fungal colony in the control plate
-
dt = average diameter of the fungal colony in the treated plate
-
-
EC₅₀ Determination. The effective concentration required to inhibit 50% of mycelial growth (EC₅₀) can be determined by probit analysis of the concentration-response data.
In Vivo Fungicidal Assays
In vivo assays are crucial for evaluating the efficacy of a fungicide under conditions that more closely mimic a real-world agricultural setting. These assays assess the compound's ability to protect a host plant from fungal infection.
Protocol: Detached Leaf Assay
This method provides a rapid and controlled way to assess the protective and curative activity of a fungicide on host tissue.[11]
Materials:
-
Healthy, young, fully expanded leaves from a susceptible host plant (e.g., strawberry for Botrytis cinerea, tomato for Alternaria solani)
-
Spore suspension of the target pathogen at a known concentration (e.g., 1 x 10⁵ spores/mL)
-
Test solutions of this compound at various concentrations
-
Control solution (e.g., water with a surfactant)
-
Moist chambers (e.g., Petri dishes with moist filter paper)
-
Growth chamber with controlled light, temperature, and humidity
Procedure:
-
Leaf Collection and Treatment. Detach healthy leaves and wash them gently with sterile distilled water. For protective assays, apply the fungicide solutions to the leaf surfaces and allow them to dry. For curative assays, inoculate the leaves with the pathogen first and then apply the fungicide after a set period.
-
Inoculation. Apply a small droplet of the spore suspension to the center of each treated leaf.
-
Incubation. Place the inoculated leaves in moist chambers and incubate them in a growth chamber under conditions favorable for disease development.
-
Disease Assessment. After a suitable incubation period (typically 3-7 days), assess the disease severity by measuring the lesion diameter or by using a disease rating scale.
-
Data Analysis. Calculate the percentage of disease control for each treatment compared to the untreated control.
Structure-Activity Relationship (SAR) Insights
The fungicidal activity of pyrazole carboxamides is highly dependent on their chemical structure.[12][13][14] Key structural features that influence activity include:
-
Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring can significantly impact the binding affinity of the molecule to the SDH enzyme. For instance, the presence of a methyl group at the N-1 position and a trifluoromethyl or difluoromethyl group at the C-3 position is often associated with high activity in many commercial fungicides.[15][16]
-
The Carboxamide Linker: The amide bond is a crucial feature for interaction with the target enzyme.
-
The N-substituent on the Carboxamide: The group attached to the amide nitrogen plays a vital role in the overall activity and spectrum of the fungicide. Aromatic or heterocyclic rings are common in potent pyrazole carboxamide fungicides.[17]
For this compound, the presence of the N-methyl group on the pyrazole is a favorable feature. The amino group at the 4-position is a point of novelty and its impact on fungicidal activity would be a key area of investigation.
Data Presentation
Quantitative data from the fungicidal assays should be summarized in a clear and concise format to facilitate comparison and interpretation.
Table 1: In Vitro Fungicidal Activity of this compound
| Target Fungus | EC₅₀ (µg/mL) |
| Rhizoctonia solani | [Insert Value] |
| Botrytis cinerea | [Insert Value] |
| Fusarium oxysporum | [Insert Value] |
| [Other Fungi] | [Insert Value] |
Table 2: In Vivo Efficacy of this compound in a Detached Leaf Assay
| Concentration (µg/mL) | Disease Severity (%) | Disease Control (%) |
| Control | [Insert Value] | 0 |
| 10 | [Insert Value] | [Insert Value] |
| 50 | [Insert Value] | [Insert Value] |
| 100 | [Insert Value] | [Insert Value] |
Conclusion and Future Directions
The protocols and information provided in this guide offer a comprehensive framework for the investigation of this compound as a potential fungicide. By systematically evaluating its synthesis, in vitro and in vivo activity, and understanding its structure-activity relationships, researchers can effectively determine its potential for development as a novel crop protection agent. Future research should focus on expanding the panel of target pathogens, conducting more extensive in vivo trials under greenhouse and field conditions, and elucidating the precise binding interactions with the SDH enzyme through molecular modeling and biochemical assays.
References
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Huppatz, J. L., Phillips, J. N., & Witrzens, B. (n.d.). Structure–Activity Relationships in a Series of Fungicidal Pyrazole Carboxanilides. Agricultural and Biological Chemistry, 48(1). [Link]
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Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. (2024). PubMed. [Link]
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Structure-Activity Relationships in a Series of Fungicidal Pyrazole Carboxanilides. (n.d.). J-Stage. [Link]
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Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. (2020). PubMed. [Link]
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Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. (2020). ACS Publications. [Link]
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Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. (n.d.). MDPI. [Link]
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Structure-activity relationship of carboxin-related carboxamides as fungicide. (2013). ResearchGate. [Link]
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Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. (n.d.). ACS Publications. [Link]
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Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2014). PMC - NIH. [Link]
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Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. (2024). PubMed. [Link]
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In Vitro and In Vivo Techniques for Screening New Natural Product-Based Fungicides for Con. (n.d.). The Aquila Digital Community - The University of Southern Mississippi. [Link]
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Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (n.d.). MDPI. [Link]
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Evaluation of different fungicides and antagonists In vitro and In vivo condition against Alternaria blight of pigeonpea. (n.d.). ARCC Journals. [Link]
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Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (2019). Semantic Scholar. [https://www.semanticscholar.org/paper/Design-and-Synthesis-of-4-(Heterocyclic-Substituted-Zhi-Wang/0e322339d332d56a2f8914620588647031174092]([Link]
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In vitro and In vivo evaluation of fungicides against F. udum f. sp. crotalariae in Sunhemp. (n.d.). International Journal of Advanced Biochemistry Research. [Link]
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Novel 1H-pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-binding Interaction. (n.d.). PubMed. [Link]
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Improved Synthesis of 1H,4H-3,6-dinitropyrazolo[4,3-C]pyrazole. (n.d.). 《含能材料》:火炸药. [Link]
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Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). JOCPR. [Link]
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Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (n.d.). MDPI. [Link]
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Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives. (n.d.). MDPI. [Link]
-
phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: Synthesis, Crystal Structure, Molecular Docking and Biological Activities. (n.d.). PubMed. [Link]
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Synthesis and antifungal activity of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives. (n.d.). PubMed. [Link]
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Application Note & Protocol: Synthesis of 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Aminopyrazole Carboxamide Scaffold
The 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide core is a privileged scaffold in modern medicinal chemistry. Its rigid, planar structure, coupled with multiple points for diversification, makes it an ideal framework for designing potent and selective modulators of various biological targets. Derivatives of this core have demonstrated significant therapeutic potential, particularly as kinase inhibitors in oncology. For instance, compounds bearing this scaffold have been investigated as potent inhibitors of Fms-like receptor tyrosine kinase 3 (FLT3), a key target in the treatment of acute myeloid leukemia (AML)[1][2]. The strategic placement of the amino group at the 4-position and the carboxamide at the 3-position allows for crucial hydrogen bonding interactions within the ATP-binding pockets of kinases, while the N1-methyl group can influence solubility and metabolic stability.
This document provides a comprehensive, field-proven protocol for the multi-step synthesis of this compound, starting from commercially available 4-nitro-1H-pyrazole-3-carboxylic acid. The described workflow is designed for robustness and scalability, with explanations of the chemical principles behind each step to empower researchers to adapt and troubleshoot the synthesis for their specific derivatives.
Overall Synthetic Strategy
The synthesis of this compound is accomplished through a four-step sequence. This strategy prioritizes the installation of the thermally and chemically robust nitro group, which serves as a precursor to the crucial 4-amino moiety. The carboxamide is formed prior to the sensitive reduction step to avoid potential side reactions with the free amine.
Sources
Application Note: A Detailed Western Blot Protocol for Quantifying Target Inhibition by 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals.
Abstract
This application note provides a comprehensive, field-proven Western blot protocol to quantitatively assess the target inhibition of a novel kinase inhibitor, 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide. We will establish a hypothetical framework wherein this compound targets "Kinase X," a critical component of a proliferative signaling pathway. The efficacy of the inhibitor will be determined by measuring the phosphorylation status of "Protein Y," a direct downstream substrate of Kinase X. This document is designed to guide researchers through every stage of the process, from experimental design and sample preparation to data analysis and interpretation, ensuring a robust and reproducible assessment of inhibitor potency.
Introduction: The Rationale for Measuring Target Inhibition
In the realm of drug discovery, particularly in oncology, the development of small molecule inhibitors that target specific protein kinases is a primary strategy. Here, we introduce a hypothetical serine/threonine kinase, "Kinase X," which is a key mediator in a signaling cascade initiated by "Growth Factor A" (GFA). Upon GFA binding to its receptor, Kinase X is activated via phosphorylation. Activated Kinase X then phosphorylates its downstream substrate, "Protein Y," on a specific serine residue (p-Protein Y). This phosphorylation event is a critical step for the nuclear translocation of Protein Y and subsequent activation of gene transcription programs that drive cellular proliferation.
The compound, this compound, has been identified as a potent and selective inhibitor of Kinase X. To validate its mechanism of action and determine its cellular potency (e.g., IC50), it is essential to quantify its ability to block the phosphorylation of Protein Y in a cellular context. Western blotting is a powerful and widely adopted technique for this purpose, as it allows for the specific detection and semi-quantitative analysis of the phosphorylated protein in relation to the total amount of that protein.[1]
The Signaling Pathway and Experimental Logic
The core principle of this assay is to stimulate cells with Growth Factor A to induce the phosphorylation of Protein Y and then to measure the extent to which pre-treatment with this compound can prevent this phosphorylation event.
Sources
Application Notes & Protocols: Assessing Cell Viability Following Treatment with 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide
Authored by: Gemini, Senior Application Scientist
Introduction: Contextualizing the Study of a Novel Pyrazole Carboxamide
The pyrazole carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity. Notably, derivatives of 1H-pyrazole-3-carboxamide have been successfully developed as potent inhibitors of key cellular kinases, such as Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs).[1][2] These targets are critical in oncology, particularly in the context of Acute Myeloid Leukemia (AML).[1][3]
This document concerns 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide (CAS No. 1001500-41-9), a specific derivative from this promising chemical class.[4] Given the established anti-proliferative and cytotoxic potential of related molecules, a primary step in characterizing this compound is to rigorously quantify its impact on cellular health.
Cell viability assays are fundamental tools for this purpose, providing quantitative data on how a compound affects cell proliferation, metabolic activity, and overall survival. This guide provides a comprehensive overview and detailed protocols for assessing cellular viability and cytotoxicity in response to treatment with this compound. We will explore multiple assay principles to ensure a robust and multi-faceted understanding of the compound's biological effects.
Compound Profile: this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₀N₄O | |
| Molecular Weight | 154.17 g/mol | |
| CAS Number | 1001500-41-9 | [4] |
| Canonical SMILES | CNC(=O)C1=C(N)C=NN1C | |
| Physical Form | Solid |
The Pillars of Cell Health Assessment: Choosing the Right Assay
-
Metabolic Activity Assays (Tetrazolium Reduction): These assays, like the MTT assay, measure the activity of mitochondrial dehydrogenases. This reflects the overall metabolic rate of the cell population, which is often proportional to the number of viable cells.[5]
-
ATP Quantification Assays: The CellTiter-Glo® assay quantifies the amount of ATP present, which is a key indicator of metabolically active, viable cells. ATP is rapidly depleted upon cell death.
-
Lysosomal Integrity Assays: The Neutral Red Uptake (NRU) assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[6][7] Damage to the cell membrane or lysosomes compromises this ability.
-
Cytotoxicity Assays (Membrane Integrity): Lactate Dehydrogenase (LDH) assays measure cytotoxicity directly by quantifying the release of the stable cytosolic enzyme LDH from cells with damaged plasma membranes.[8][9]
General Experimental Workflow
The workflow for testing the effect of a compound on cell viability is a multi-step process that requires careful planning and execution. The general sequence is outlined below.
Caption: General workflow for assessing compound-mediated effects on cell viability.
Protocol 1: MTT Assay for Metabolic Activity
The MTT assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to insoluble purple formazan crystals.[5] The amount of formazan produced is proportional to the number of metabolically active cells.
MTT Assay Principle
Caption: The enzymatic conversion of MTT to formazan in viable cells.
Detailed Protocol
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Phosphate-Buffered Saline (PBS), sterile
-
Solubilization Solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
Microplate reader (absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.[10]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of medium containing the compound dilutions. Include vehicle-only controls (e.g., 0.1% DMSO) and untreated controls (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[5] Dilute this stock to 0.5 mg/mL in serum-free medium. Remove the compound-containing medium and add 100 µL of the 0.5 mg/mL MTT solution to each well.
-
Expert Insight: Serum can contain dehydrogenases that may reduce MTT, leading to higher background. Using serum-free medium for the MTT incubation step minimizes this interference.[5]
-
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, 5% CO₂. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100 µL of Solubilization Solution (e.g., DMSO) to each well.
-
Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[5] Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm). A reference wavelength of >650 nm can be used to subtract background absorbance.
Protocol 2: CellTiter-Glo® Luminescent Assay for ATP Quantification
The CellTiter-Glo® Luminescent Cell Viability Assay is a highly sensitive, homogeneous method that quantifies ATP, a direct indicator of metabolically active cells.[11][12] The assay reagent lyses the cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that generates a "glow-type" luminescent signal proportional to the amount of ATP present.[11]
CellTiter-Glo® Assay Principle
Caption: The ATP-dependent luciferase reaction underlying the CellTiter-Glo® assay.
Detailed Protocol
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled 96-well plates (white plates are recommended for luminescence)
-
Multichannel pipette
-
Luminometer
Procedure:
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate it to room temperature. Transfer the entire volume of buffer into the amber bottle containing the lyophilized CellTiter-Glo® Substrate. Mix by gentle inversion until the substrate is fully dissolved.[13]
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate in 100 µL of complete medium. Include wells with medium only for background measurement. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of this compound or controls to the appropriate wells.
-
Incubation: Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Assay Execution: a. Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[12] This is critical for optimal enzyme activity. b. Add a volume of reconstituted CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[12] c. Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[13] d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12][13]
-
Reading: Measure luminescence using a plate-reading luminometer. The integration time should be optimized for your instrument and cell type (typically 0.25-1 second per well).
Protocol 3: Neutral Red Uptake (NRU) Assay for Lysosomal Integrity
This assay quantifies the number of viable cells based on their ability to incorporate and bind the supravital dye Neutral Red within their lysosomes.[6] The dye is a weak cationic dye that penetrates cell membranes by non-ionic diffusion and accumulates in the acidic environment of lysosomes.[14][15] Non-viable cells with damaged membranes cannot retain the dye.
Detailed Protocol
Materials:
-
Neutral Red dye
-
Neutral Red Desorb Solution (e.g., 1% acetic acid in 50% ethanol)
-
PBS, sterile
-
96-well clear flat-bottom plates
-
Microplate reader (absorbance)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT assay protocol.
-
Dye Incubation: Prepare a 40 µg/mL working solution of Neutral Red in warm, complete medium.[14] After the compound treatment period, remove the medium and add 100 µL of the Neutral Red working solution to each well.
-
Incubation: Incubate the plate for 2-3 hours at 37°C, 5% CO₂ to allow for dye uptake into the lysosomes of viable cells.[6]
-
Washing: Carefully aspirate the Neutral Red solution. Wash the cells once with 150 µL of pre-warmed PBS to remove any unincorporated dye.[15]
-
Expert Insight: This washing step is critical to reduce background signal. Incomplete washing will lead to erroneously high viability readings.
-
-
Dye Extraction: Add 150 µL of Neutral Red Desorb Solution to each well.
-
Reading: Place the plate on an orbital shaker for 10-15 minutes to fully extract the dye from the cells. Measure the absorbance at 540 nm.
Protocol 4: LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[8][16] Released LDH catalyzes the conversion of a tetrazolium salt into a red formazan product, and the amount of color formed is proportional to the number of lysed cells.[8][16]
Detailed Protocol
Materials:
-
LDH Cytotoxicity Assay Kit (e.g., from Promega, Cayman Chemical, or Thermo Fisher)
-
96-well clear flat-bottom plates
-
Microplate reader (absorbance)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT assay protocol. It is essential to set up the following controls:[16][17]
-
Untreated Control: Cells with medium only (measures spontaneous LDH release).
-
Vehicle Control: Cells with vehicle only.
-
Maximum LDH Release Control: Cells treated with the lysis solution provided in the kit (usually 10X Lysis Buffer) 45 minutes before the end of the incubation.
-
Medium Background Control: Wells with medium only (no cells).
-
-
Sample Collection: After the incubation period, centrifuge the plate at ~400 x g for 5 minutes to pellet any detached cells.[16]
-
Transfer Supernatant: Carefully transfer 50-100 µL of supernatant from each well to a new, clean 96-well plate. Do not disturb the cell layer.
-
Assay Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the specified volume of reaction mix to each well of the new plate containing the supernatants.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[16][17]
-
Stop Reaction (if applicable): Some kits require adding a Stop Solution. Add the specified volume to each well.
-
Reading: Measure the absorbance at the recommended wavelength (typically 490 nm).
Data Analysis and Interpretation
1. Calculating Percent Viability (for MTT, CellTiter-Glo, Neutral Red):
First, subtract the average background reading (medium only or no-cell control) from all other readings.
-
% Viability = ( (Absorbance_of_Treated_Sample - Absorbance_of_Background) / (Absorbance_of_Vehicle_Control - Absorbance_of_Background) ) * 100
2. Calculating Percent Cytotoxicity (for LDH Assay):
-
% Cytotoxicity = ( (Experimental_Release - Spontaneous_Release) / (Maximum_Release - Spontaneous_Release) ) * 100
Where:
-
Experimental_Release is the absorbance from treated cells.
-
Spontaneous_Release is the absorbance from untreated cells.
-
Maximum_Release is the absorbance from cells lysed with lysis buffer.
3. Data Presentation:
Results should be presented in a clear, tabular format. From this data, dose-response curves can be plotted (e.g., using GraphPad Prism) to calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the cell population's viability).
Example Data Table:
| Compound Conc. (µM) | Absorbance (Mean) | Std. Dev. | % Viability |
| 0 (Vehicle) | 1.254 | 0.087 | 100.0% |
| 0.1 | 1.198 | 0.075 | 95.5% |
| 1 | 0.982 | 0.061 | 78.3% |
| 10 | 0.633 | 0.045 | 50.5% |
| 50 | 0.215 | 0.022 | 17.1% |
| 100 | 0.150 | 0.019 | 12.0% |
| Background | 0.050 | 0.005 | - |
Troubleshooting Common Issues
Reproducibility is key in cell-based assays. Below are common issues and their solutions.[18][19]
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | Inconsistent cell seeding; Pipetting errors; "Edge effect" where outer wells evaporate faster. | Ensure the cell suspension is homogenous by mixing between pipetting. Calibrate pipettes regularly. To mitigate the "edge effect," fill peripheral wells with sterile PBS or medium and do not use them for experimental data.[18] |
| Low Signal or Low Absorbance | Insufficient cell number; Assay incubation time is too short; Cell line has low metabolic activity. | Optimize cell seeding density to ensure the signal is within the linear range of the assay.[20] Increase incubation time with the assay reagent (e.g., MTT, WST-1). |
| High Background Signal | Contamination (microbial); Serum interference (MTT, LDH); Compound interference. | Regularly test for mycoplasma. Use serum-free medium during MTT incubation.[5] For LDH, use heat-inactivated serum to reduce background. Run controls with the compound in cell-free medium to check for direct reaction with assay reagents.[18] |
| Results Not Reproducible | Cell passage number is too high, leading to altered phenotype; Inconsistent cell health or growth phase. | Use cells within a consistent, low passage number range. Always ensure cells are healthy and in the exponential growth phase before seeding for an experiment.[20] |
References
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Repetto, G., del Peso, A., & Zurita, J. L. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nature Protocols, 3(7), 1125–1131. Retrieved from [Link]
- Weyermann, J., Lochmann, D., & Zimmer, A. (2005). A practical note on the use of cytotoxicity assays. International Journal of Pharmaceutics, 288(2), 369-376. (Sourced through general knowledge of the Neutral Red assay principle described in other references).
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National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]
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Provost, J. & Wallert, M. (2015). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
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L'vov, A., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. Retrieved from [Link]
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Adan, A., et al. (2016). Assaying Cellular Viability Using the Neutral Red Uptake Assay. Journal of Visualized Experiments, (116), 54643. Retrieved from [Link]
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Cellculture2. (2024). Neutral red: dye uptake viability test (NRU). Retrieved from [Link]
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RE-Place. (n.d.). Neutral Red Uptake Assay. Retrieved from [Link]
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Oslo University Hospital. (n.d.). CellTiter-Glo Assay Protocol. Retrieved from [Link]
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protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
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Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]
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AxisPharm. (2024). Complete Guide to Choosing the Right Cell Viability Assay. Retrieved from [Link]
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Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]
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Aslantürk, Ö. S. (2018). Guidelines for cell viability assays. ResearchGate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6485351, 4-amino-1-methyl-1H-pyrazole-3-carboxamide. Retrieved from [Link]
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Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
Zhi, Y., et al. (2021). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 26(11), 3326. Retrieved from [Link]
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Lu, T., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499–1518. Retrieved from [Link]
-
ResearchGate. (n.d.). Cell viability assay. All compounds were tested on three different cell lines. Retrieved from [Link]
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PubChemLite. (n.d.). 4-amino-n,n,1-trimethyl-1h-pyrazole-3-carboxamide hydrochloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13822925, 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxamide. Retrieved from [Link]
-
Zhang, H., et al. (2022). 1-Methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives as new rearranged during Transfection (RET) kinase inhibitors capable of suppressing resistant mutants in solvent-front regions. European Journal of Medicinal Chemistry, 244, 114862. Retrieved from [Link]
-
Cai, J., et al. (2015). Novel 1H-pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-binding Interaction. Letters in Drug Design & Discovery, 12(1). Retrieved from [Link]
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Semantic Scholar. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Retrieved from [Link]
-
Al-Ostath, A., et al. (2022). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Scientific Reports, 12(1), 16180. Retrieved from [Link]
-
McKay, C. S., et al. (2018). Bioorthogonal 4H-pyrazole “click” reagents. Chemical Science, 9(18), 4333–4338. Retrieved from [Link]
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Application Notes and Protocols for Evaluating 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preclinical evaluation of 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide, a representative of the promising pyrazole carboxamide class of compounds, in combination with established chemotherapy agents. While specific data for this exact molecule is emerging, the principles and protocols outlined herein are based on the extensive research conducted on structurally related pyrazole derivatives with demonstrated anticancer activity.[1][2] This guide will delve into the scientific rationale for combination therapy, detail experimental design for synergy assessment, and provide step-by-step protocols for key in vitro assays.
Introduction: The Rationale for Combination Therapy with Pyrazole Carboxamide Derivatives
The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including potent anticancer effects.[1][3] Pyrazole-based compounds have been shown to exert their antitumor effects through various mechanisms, such as the inhibition of key signaling pathways involved in cell proliferation and survival.[1][2] Notably, derivatives of 1H-pyrazole-3-carboxamide have been synthesized and identified as potent inhibitors of kinases like Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer.[4][5][6][7] Some pyrazole carboxamides have also been found to induce apoptosis or autophagy in cancer cells.[8]
The core principle of combination chemotherapy is to leverage synergistic interactions between therapeutic agents to enhance efficacy, overcome drug resistance, and reduce dose-limiting toxicities.[9][10] By targeting multiple, often complementary, cellular pathways, the likelihood of durable clinical responses is increased. The diverse mechanisms of action of pyrazole carboxamide derivatives make them attractive candidates for combination studies with standard-of-care chemotherapeutics.
This application note will guide researchers in systematically evaluating the potential of this compound as a synergistic partner in cancer therapy.
Mechanistic Insights: Potential Signaling Pathways
While the precise targets of this compound require empirical validation, based on the literature for related compounds, a plausible mechanism of action involves the inhibition of protein kinases critical for cancer cell proliferation and survival.[4][5][6] A hypothetical signaling pathway that could be targeted is the FLT3/CDK axis, which is particularly relevant in hematological malignancies like acute myeloid leukemia (AML).[5][6]
Caption: Hypothetical signaling pathway targeted by this compound.
Experimental Design for Synergy Assessment
A systematic approach is crucial for evaluating drug combinations. High-throughput screening platforms are often employed to test a matrix of concentrations for both the investigational compound and the combination partner.[11][12]
The Chou-Talalay Method for Quantifying Synergy
The Chou-Talalay method is a widely accepted approach for quantifying drug interactions and is based on the median-effect principle.[13][14][15] This method generates a Combination Index (CI), which provides a quantitative measure of the interaction between two drugs:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
The CI is calculated using software such as CompuSyn, which requires dose-response data for each drug alone and in combination.[16]
Caption: Workflow for determining the Combination Index (CI) using the Chou-Talalay method.
In Vitro Protocols
The following protocols provide a framework for the in vitro evaluation of this compound in combination with other chemotherapy agents.
Cell Viability Assay
Cell viability assays are fundamental for assessing the cytotoxic or cytostatic effects of anticancer drugs.[17][18] Luminescent assays, such as those measuring ATP levels, are highly sensitive and suitable for high-throughput screening.[12]
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound, the combination chemotherapy agent, and the combination of both at a constant ratio. Include vehicle-treated cells as a negative control.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (typically 72 hours).
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.
-
Signal Measurement: Mix the contents on an orbital shaker to induce cell lysis. Measure the luminescent signal using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated controls and plot the dose-response curves to determine the IC50 values for each agent and the combination.
Synergy Analysis
The data obtained from the cell viability assay will be used to calculate the Combination Index (CI).
Protocol: Chou-Talalay Synergy Analysis
-
Data Input: Input the dose-response data from the single-agent and combination treatments into a program like CompuSyn.
-
CI Calculation: The software will calculate the CI values at different effect levels (e.g., Fa = 0.5, 0.75, 0.9, representing 50%, 75%, and 90% inhibition).
-
Isobologram Generation: Generate isobolograms, which provide a graphical representation of the synergistic, additive, or antagonistic effects.
-
Interpretation: Analyze the CI values and isobolograms to determine the nature of the drug interaction.
| Drug Combination | Effect Level (Fa) | Combination Index (CI) | Interpretation |
| This compound + Doxorubicin (Hypothetical) | 0.50 | 0.75 | Synergy |
| 0.75 | 0.60 | Synergy | |
| 0.90 | 0.52 | Strong Synergy | |
| This compound + Cisplatin (Hypothetical) | 0.50 | 1.05 | Additive |
| 0.75 | 1.12 | Antagonism | |
| 0.90 | 1.25 | Antagonism |
Apoptosis Assays
To elucidate the mechanism of cell death induced by the drug combination, apoptosis assays are essential.[19][20] Flow cytometry-based methods are commonly used for this purpose.[21]
Protocol: Annexin V and Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with the IC50 concentrations of the individual drugs and the synergistic combination for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis/necrosis (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control (Hypothetical) | 95 | 3 | 2 |
| This compound (IC50) (Hypothetical) | 70 | 15 | 15 |
| Chemotherapy Agent (IC50) (Hypothetical) | 65 | 20 | 15 |
| Combination (Hypothetical) | 30 | 45 | 25 |
In Vivo Corroboration
Promising in vitro synergistic combinations should be validated in preclinical in vivo models, such as xenograft or patient-derived xenograft (PDX) models.[22][23][24] In vivo studies typically involve a four-arm design: vehicle control, drug A alone, drug B alone, and the combination of drug A and B.[22][24] Tumor growth inhibition is the primary endpoint, and statistical analysis is performed to assess synergy.[23][25]
Conclusion
The evaluation of this compound in combination with other chemotherapy agents represents a rational approach to developing more effective cancer therapies. The protocols and methodologies outlined in this document provide a robust framework for the systematic assessment of drug synergy, from initial in vitro screening to mechanistic elucidation and in vivo validation. By adhering to these principles, researchers can generate high-quality, reproducible data to support the advancement of novel combination therapies into clinical development.
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Cell-based apoptosis assays in oncology drug discovery. Expert Opinion on Drug Discovery. [Link]
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In vitro evaluation of combination chemotherapy against human tumor cells (Review). International Journal of Oncology. [Link]
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Choosing an Apoptosis Detection Assay. Biocompare. [Link]
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What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture? ResearchGate. [Link]
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Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Semantic Scholar. [https://www.semanticscholar.org/paper/Design-and-Synthesis-of-4-(Heterocyclic-Substituted-Zhi-Wang/643878b273b4290740a6b72a6b41297597519119]([Link]
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Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. [Link]
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Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PMC. [Link]
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Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models. Cancer Research Communications. [Link]
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Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models. PubMed. [Link]
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Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Molecules. [Link]
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From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. [Link]
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Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry. [Link]
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Reanalysis of in vivo drug synergy validation study rules out synergy in most cases. ResearchGate. [Link]
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Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure. [Link]
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1-Methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives as new rearranged during Transfection (RET) kinase inhibitors capable of suppressing resistant mutants in solvent-front regions. European Journal of Medicinal Chemistry. [Link]
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Application Notes & Protocols: Developing Drug Delivery Systems for Pyrazole Carboxamide Compounds
Introduction: The Challenge and Opportunity of Pyrazole Carboxamides
Pyrazole carboxamides represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, making them significant in medicinal chemistry.[1][2] Many compounds within this class exhibit potent anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2][3] However, a primary obstacle in their clinical translation is their often poor physicochemical properties, most notably low aqueous solubility. This inherent hydrophobicity leads to significant challenges in formulation, resulting in poor absorption, low bioavailability, and the need for high doses that can increase systemic toxicity.[4][5]
Nanotechnology-based drug delivery systems (NDDSs) offer a transformative approach to overcoming these hurdles.[6][7] By encapsulating pyrazole carboxamide compounds within nanocarriers, it is possible to enhance their solubility, protect them from premature degradation, control their release profile, and even target them to specific tissues.[8][9] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection, formulation, and characterization of three robust nanocarrier systems for pyrazole carboxamide compounds: Liposomes, Polymeric Nanoparticles (PLGA), and Solid Lipid Nanoparticles (SLNs).
Section 1: Pre-Formulation & Strategic Carrier Selection
Before embarking on formulation, a thorough understanding of the specific pyrazole carboxamide's properties is paramount. Key parameters include LogP (lipophilicity), molecular weight, melting point, and chemical stability. This data informs the selection of the most appropriate nanocarrier.
Decision Framework for Carrier Selection
The choice of a drug delivery system is not arbitrary; it is a reasoned decision based on the drug's properties and the desired therapeutic outcome. The following decision tree provides a logical pathway for selecting an appropriate nanocarrier for a given pyrazole carboxamide compound.
Caption: Decision tree for selecting a nanocarrier system.
Section 2: Formulation Protocols
The following protocols are detailed, step-by-step methodologies for preparing drug-loaded nanocarriers. Each protocol includes the scientific rationale behind the key steps.
Protocol 2.1: Liposome Formulation via Thin-Film Hydration
Liposomes are vesicles composed of one or more lipid bilayers, making them ideal for encapsulating hydrophobic drugs within the bilayer membrane.[10][11][12] The thin-film hydration method is a robust and widely used technique for their preparation.
Materials:
-
Pyrazole Carboxamide Compound
-
Phosphatidylcholine (PC) or DSPC
-
Cholesterol
-
Chloroform and Methanol (solvent system)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary Evaporator
-
Bath Sonicator or Extruder
Methodology:
-
Lipid & Drug Dissolution:
-
Accurately weigh and dissolve the pyrazole carboxamide compound, phosphatidylcholine, and cholesterol in a 2:1 (v/v) chloroform:methanol mixture in a round-bottom flask. A common molar ratio is 55:40:5 (PC:Cholesterol:Drug), but this must be optimized.
-
Rationale: Chloroform and methanol are volatile organic solvents that effectively dissolve both the lipids and the hydrophobic drug, ensuring a homogenous mixture. Cholesterol is included to modulate membrane fluidity and stability.[11]
-
-
Thin Film Formation:
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set to a temperature above the transition temperature of the lipids (e.g., 40-50°C).
-
Apply a vacuum to gradually remove the organic solvents. A thin, uniform lipid-drug film will form on the inner wall of the flask.
-
Rationale: Slow rotation ensures an even film, which is critical for consistent vesicle formation upon hydration. Complete removal of the solvent is essential to prevent toxicity.
-
-
Hydration:
-
Add pre-warmed PBS (pH 7.4) to the flask.
-
Continue to rotate the flask in the water bath (without vacuum) for 1-2 hours. This process gently swells the lipid film, causing it to peel off the flask wall and self-assemble into multilamellar vesicles (MLVs).
-
Rationale: Hydrating above the lipid's phase transition temperature ensures the lipid bilayer is in a fluid state, facilitating proper vesicle formation.
-
-
Size Reduction (Sonication or Extrusion):
-
To achieve a uniform size distribution and form small unilamellar vesicles (SUVs), the MLV suspension must be downsized.
-
Option A (Sonication): Place the suspension in a bath sonicator and sonicate for 15-30 minutes, or until the milky suspension becomes translucent.
-
Option B (Extrusion - Recommended): Load the MLV suspension into an extruder fitted with polycarbonate membranes of a defined pore size (e.g., 100 nm). Pass the suspension through the membrane 11-21 times.
-
Rationale: Extrusion provides more uniform and reproducible liposome sizes compared to sonication. A particle size below 200 nm is often desired for systemic delivery to avoid rapid clearance.[13]
-
-
Purification:
-
To remove unencapsulated drug, centrifuge the liposome suspension or use size exclusion chromatography.
-
Rationale: Purification is crucial for accurately determining encapsulation efficiency and reducing potential toxicity from the free drug.
-
Protocol 2.2: PLGA Nanoparticle Formulation via Emulsification-Solvent Evaporation
Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer approved for therapeutic use.[14] It is ideal for creating matrix-type nanoparticles that can provide sustained drug release.[14]
Materials:
-
Pyrazole Carboxamide Compound
-
PLGA (select a grade with a suitable lactic:glycolic acid ratio and molecular weight)
-
Dichloromethane (DCM) or Ethyl Acetate (organic solvent)
-
Polyvinyl Alcohol (PVA) or Poloxamer 188 (surfactant)
-
Deionized Water
-
Probe Sonicator or High-Speed Homogenizer
-
Magnetic Stirrer
Methodology:
-
Organic Phase Preparation:
-
Dissolve a specific amount of PLGA and the pyrazole carboxamide compound in DCM.
-
Rationale: PLGA and the hydrophobic drug are soluble in the water-immiscible organic solvent, forming the "oil" phase of the emulsion.
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution of PVA (e.g., 1-5% w/v).
-
Rationale: PVA acts as a surfactant, which will stabilize the small oil droplets during emulsification and prevent them from coalescing.
-
-
Emulsification:
-
Add the organic phase to the aqueous phase dropwise while subjecting the mixture to high-energy emulsification using a probe sonicator or high-speed homogenizer.
-
Perform this step in an ice bath to minimize solvent evaporation and heat-induced drug degradation. Continue for 2-5 minutes.
-
Rationale: The high shear force breaks the organic phase into nano-sized droplets, creating an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Transfer the resulting emulsion to a larger beaker and stir moderately with a magnetic stirrer at room temperature for 4-6 hours (or overnight) to allow the DCM to evaporate.
-
Rationale: As the organic solvent diffuses out of the droplets and evaporates, the PLGA precipitates, hardening into a solid nanoparticle matrix and entrapping the drug.
-
-
Nanoparticle Collection and Washing:
-
Collect the nanoparticles by ultracentrifugation (e.g., 15,000 rpm for 20 minutes).
-
Discard the supernatant, which contains excess PVA and unencapsulated drug.
-
Resuspend the nanoparticle pellet in deionized water and repeat the centrifugation process two more times to wash the particles.
-
Rationale: Washing is critical to remove residual surfactant, which can be cytotoxic, and to purify the final formulation.
-
-
Lyophilization (Optional):
-
For long-term storage, resuspend the final washed pellet in a cryoprotectant solution (e.g., 5% sucrose) and freeze-dry.
-
Rationale: Lyophilization removes water to produce a stable powder that can be easily reconstituted before use.
-
Protocol 2.3: Solid Lipid Nanoparticle (SLN) Formulation via Hot Homogenization
SLNs are colloidal carriers made from solid lipids, combining the advantages of polymeric nanoparticles and liposomes.[5][15] They are particularly suited for improving the oral bioavailability of poorly soluble drugs.[4]
Materials:
-
Pyrazole Carboxamide Compound
-
Solid Lipid (e.g., Compritol® 888 ATO, tristearin, or cetyl palmitate)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Deionized Water
-
High-Shear Homogenizer
-
Magnetic Stirrer with Hotplate
Methodology:
-
Lipid Melt Preparation:
-
Heat the solid lipid 5-10°C above its melting point.
-
Add the pyrazole carboxamide compound to the molten lipid and stir until a clear, homogenous lipid phase is obtained.
-
Rationale: The drug must be fully dissolved in the molten lipid to ensure its entrapment within the lipid matrix upon cooling.
-
-
Aqueous Phase Preparation:
-
In a separate beaker, heat the deionized water containing the surfactant to the same temperature as the lipid melt.
-
Rationale: Maintaining both phases at the same high temperature prevents premature solidification of the lipid when they are mixed.
-
-
Pre-Emulsion Formation:
-
Add the hot aqueous phase to the molten lipid phase and immediately homogenize the mixture using a high-shear homogenizer (e.g., 8,000 rpm for 5-10 minutes).
-
Rationale: This step creates a coarse hot oil-in-water emulsion. The quality of this pre-emulsion is crucial for the final particle size.[15]
-
-
High-Pressure Homogenization (Optional but Recommended):
-
For smaller and more uniform particles, pass the hot pre-emulsion through a high-pressure homogenizer.
-
Rationale: High-pressure homogenization is a powerful technique for reducing particle size down to the nanometer range.
-
-
Nanoparticle Solidification:
-
Cool the hot nanoemulsion down to room temperature or in an ice bath under gentle stirring.
-
Rationale: As the temperature drops below the lipid's melting point, the lipid droplets recrystallize, forming solid nanoparticles with the drug encapsulated within the matrix.[5]
-
-
Purification:
-
SLNs can be purified from excess surfactant and free drug using dialysis or centrifugal ultrafiltration.
-
Rationale: Proper purification ensures the removal of components that could interfere with characterization and in vitro/in vivo studies.
-
Section 3: Physicochemical Characterization
Once formulated, a comprehensive characterization is essential to ensure quality, stability, and reproducibility.[8][16]
Table 1: Key Characterization Techniques and Acceptance Criteria
| Parameter | Technique | Principle | Typical Acceptance Criteria |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to Brownian motion of particles. | Size: 50-200 nmPDI: < 0.3 |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | Measures the velocity of particles in an applied electric field. | Magnitude > ±20 mV (for electrostatic stability) |
| Morphology | Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | Electron beam imaging to visualize particle shape and surface features. | Spherical shape, smooth surface, no aggregation |
| Encapsulation Efficiency (%EE) | UV-Vis Spectroscopy or HPLC | Separation of free drug from nanoparticles followed by quantification.[17] | > 70% (Varies by formulation) |
| Drug Loading (%DL) | UV-Vis Spectroscopy or HPLC | Quantification of drug in a known amount of lyophilized nanoparticles. | Varies based on drug and carrier |
Protocol 3.1: Measuring Particle Size and Zeta Potential
Instrument: Zetasizer (e.g., Malvern Zetasizer Nano ZS) or similar DLS/ELS instrument.
Methodology:
-
Sample Preparation: Dilute the nanoparticle suspension with deionized water or an appropriate buffer to achieve an optimal count rate (as recommended by the instrument manufacturer).
-
Size Measurement (DLS):
-
Equilibrate the sample to 25°C in the instrument.
-
Perform the measurement using a 173° backscatter detector.
-
Record the Z-average diameter and the Polydispersity Index (PDI).
-
Rationale: DLS is a fast and reliable method for determining the average particle size and the broadness of the size distribution (PDI).[18] A PDI below 0.3 indicates a relatively monodisperse and homogenous population.[13]
-
-
Zeta Potential Measurement (ELS):
-
Use a folded capillary cell (DTS1070 or similar).
-
Inject the diluted sample, ensuring no air bubbles are present.
-
Apply an electric field and measure the electrophoretic mobility to calculate the zeta potential.
-
Rationale: Zeta potential is an indicator of the surface charge of the nanoparticles and predicts their physical stability in suspension.[19] A higher magnitude (positive or negative) suggests greater electrostatic repulsion between particles, preventing aggregation.[13][19]
-
Protocol 3.2: Determining Encapsulation Efficiency (%EE)
Encapsulation efficiency is a critical parameter that defines the percentage of the initial drug that has been successfully encapsulated within the nanocarriers.
Methodology (Indirect Method):
-
Separate Free Drug:
-
Place a known volume of the nanoparticle formulation into a centrifugal filter unit (e.g., Amicon® Ultra with a suitable molecular weight cut-off).
-
Centrifuge according to the manufacturer's instructions to separate the nanoparticles (retentate) from the aqueous phase containing the unencapsulated, free drug (filtrate).
-
-
Quantify Free Drug:
-
Measure the concentration of the pyrazole carboxamide compound in the filtrate using a pre-validated UV-Vis spectrophotometry or HPLC method.
-
-
Calculate %EE:
-
Use the following formula: %EE = [(Total Drug Added - Free Drug) / Total Drug Added] x 100
-
Rationale: This indirect method is the most common approach and relies on the accurate quantification of the non-encapsulated drug.[17][20] The choice of separation method (centrifugation, dialysis, gel filtration) is crucial to avoid drug leakage during the process.[17][21]
-
Section 4: In Vitro and In Vivo Evaluation
The ultimate goal is to develop a system that effectively delivers the therapeutic agent in a biological context. The following workflow outlines the path from formulation to preclinical evaluation.
Sources
- 1. Synthesis and evaluation of novel pyrazole carboxamide derivatives [wisdomlib.org]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid lipid nanoparticles (SLNs) to improve oral bioavailability of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aktpublication.com [aktpublication.com]
- 6. ijrpr.com [ijrpr.com]
- 7. Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles’ Physicochemical Properties on Responses in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. A review of drug delivery systems based on nanotechnology and green chemistry: green nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liposome formulations of hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Liposomes for Enhanced Bioavailability of Water-Insoluble Drugs: In Vivo Evidence and Recent Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. helixbiotech.com [helixbiotech.com]
- 13. crimsonpublishers.com [crimsonpublishers.com]
- 14. Exploring the Potential of PLGA Nanoparticles for Enhancing Pulmonary Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biomedrb.com [biomedrb.com]
- 16. Methods to Characterize Nanoparticles for Mucosal Drug Delivery [ouci.dntb.gov.ua]
- 17. How To Measure The Efficiency Of Drug Packaging? - CD Bioparticles Blog [cd-bioparticles.net]
- 18. A Protocol To Characterize Peptide-Based Drug Delivery Systems for miRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Different methods to determine the encapsulation efficiency of protein in PLGA nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. hilarispublisher.com [hilarispublisher.com]
Application Note: Interrogating the JAK/STAT Signaling Pathway with 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide
For Research Use Only.
Authored by: Senior Application Scientist, Gemini AI
Introduction: The JAK/STAT Pathway and the Role of Selective Inhibitors
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical intracellular cascade that transduces signals from a wide array of cytokines, interferons, and growth factors to the nucleus, culminating in the regulation of gene expression. This pathway is integral to a multitude of cellular processes, including immunity, inflammation, cell proliferation, differentiation, and apoptosis. The canonical pathway is initiated upon ligand binding to a cell surface receptor, which activates associated JAKs (JAK1, JAK2, JAK3, and TYK2). These activated kinases then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and binding to specific DNA sequences to modulate gene transcription.[1]
Dysregulation of the JAK/STAT pathway is a hallmark of various pathologies, including autoimmune diseases, inflammatory conditions, and malignancies.[2][3] Consequently, small molecule inhibitors targeting JAK enzymes have emerged as invaluable tools for dissecting the pathway's function and as promising therapeutic agents. The 4-amino-1H-pyrazole-3-carboxamide scaffold has been identified as a core structure for potent JAK inhibitors.[2] This application note provides a detailed guide for researchers on the use of 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide , a representative member of this class, to study JAK/STAT signaling in a cell culture setting.
Scientific Integrity Note: While this compound belongs to a class of compounds known to inhibit JAK kinases, its specific inhibitory profile (IC₅₀ values against JAK isoforms) has not been extensively characterized in publicly available literature. The data and protocols presented herein are based on the performance of closely related 4-amino-(1H)-pyrazole derivatives.[2] Researchers are strongly encouraged to empirically determine the optimal concentration and specific effects of this compound for their particular experimental system.
Mechanism of Action: An ATP-Competitive Inhibition Model
Compounds based on the 4-amino-(1H)-pyrazole scaffold typically function as ATP-competitive inhibitors of JAK kinases. By binding to the ATP-binding pocket of the kinase domain, they prevent the phosphorylation of JAKs themselves (autophosphorylation) and their downstream substrates, most notably the STAT proteins. This action effectively blocks the initiation of the signaling cascade.
Diagram 1: The JAK/STAT Signaling Pathway and Point of Inhibition
This diagram illustrates the canonical JAK/STAT pathway initiated by cytokine signaling and highlights the inhibitory action of this compound on the JAK-mediated phosphorylation of STAT proteins.
Caption: Mechanism of JAK/STAT signaling and inhibition by 4-amino-pyrazole-carboxamides.
Biochemical Profile of Related Compounds
To provide a framework for experimental design, the following table summarizes the inhibitory activity of a well-characterized, structurally related 4-amino-(1H)-pyrazole derivative, compound 3f , from a peer-reviewed study.[2] These values serve as a potent reminder of the low nanomolar efficacy achievable with this scaffold.
| Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) |
| Compound 3f[2] | 3.4 | 2.2 | 3.5 |
| This compound | To be determined | To be determined | To be determined |
Table 1: In vitro inhibitory activity of a representative 4-amino-(1H)-pyrazole derivative against JAK family kinases.
Experimental Protocols
The following protocols provide a comprehensive workflow for characterizing the effects of this compound on the JAK/STAT pathway.
Diagram 2: Experimental Workflow
This diagram outlines the key experimental stages for evaluating a JAK inhibitor's cellular activity.
Caption: Workflow for assessing the cellular effects of a JAK inhibitor.
Protocol 1: Determining Optimal Inhibitor Concentration via Cell Viability Assay
Rationale: Before assessing target engagement, it is crucial to determine the concentration range at which this compound does not induce cytotoxicity. This ensures that any observed reduction in JAK/STAT signaling is due to specific pathway inhibition and not a general toxic effect. The MTT or CCK-8 assays are colorimetric methods that measure metabolic activity, which serves as an indicator of cell viability.[4][5]
Materials:
-
Cells of interest (e.g., HEL, K562, or cytokine-responsive cell lines)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
DMSO (cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
Solubilization buffer (for MTT assay, e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Inhibitor Preparation: Prepare a 2-fold serial dilution of this compound in culture medium, starting from a high concentration (e.g., 100 µM) down to the low nanomolar range. Include a vehicle control (medium with the same final DMSO concentration).
-
Treatment: Remove the medium from the cells and add 100 µL of the prepared inhibitor dilutions or vehicle control.
-
Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Assay:
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Analysis: Normalize the data to the vehicle control (set to 100% viability) and plot a dose-response curve to determine the concentration range that maintains high cell viability (>90%).
Protocol 2: Western Blot Analysis of STAT Phosphorylation
Rationale: The most direct method to assess JAK inhibition in cells is to measure the phosphorylation status of its primary substrates, the STAT proteins. A potent JAK inhibitor should decrease cytokine-induced STAT phosphorylation in a dose-dependent manner without affecting total STAT protein levels.[6][7]
Materials:
-
Cells cultured in 6-well plates
-
Serum-free medium
-
Cytokine for stimulation (e.g., IL-6 for p-STAT3, IFN-γ for p-STAT1)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3 (Tyr705), anti-total STAT3, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Procedure:
-
Cell Culture and Starvation: Grow cells to 70-80% confluency. To reduce basal signaling, starve the cells in serum-free media for 4-6 hours.[6]
-
Inhibitor Pre-treatment: Treat cells with various non-toxic concentrations of this compound (determined from Protocol 1) or vehicle control for 1-2 hours.
-
Cytokine Stimulation: Add the appropriate cytokine (e.g., 20 ng/mL IL-6) to the wells and incubate for a short period (e.g., 15-30 minutes) to induce maximal STAT phosphorylation.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Centrifuge to pellet debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[6]
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibody against the phosphorylated STAT protein overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize using an ECL substrate.
-
-
Stripping and Re-probing: To ensure equal protein loading, strip the membrane and re-probe for total STAT and a loading control like GAPDH.
Protocol 3: qPCR Analysis of JAK/STAT Target Gene Expression
Rationale: Successful inhibition of STAT phosphorylation and nuclear translocation should result in decreased transcription of STAT target genes. Quantitative PCR (qPCR) is a sensitive method to measure these changes in mRNA levels. Common target genes include suppressors of cytokine signaling (SOCS) and various chemokines.[1]
Materials:
-
Cells treated as in Protocol 2 (stimulation time may be longer, e.g., 2-6 hours)
-
RNA extraction kit (e.g., TRIzol-based)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., SOCS3, CXCL10) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Treatment: Treat cells with the inhibitor and cytokine as described in Protocol 2. A longer cytokine stimulation (2-6 hours) is typically required to see significant changes in gene expression.
-
RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA.
-
qPCR Reaction: Set up qPCR reactions containing cDNA, forward and reverse primers for a target gene or housekeeping gene, and qPCR master mix.
-
Data Acquisition: Run the reactions on a qPCR instrument using a standard thermal cycling protocol.
-
Analysis: Calculate the relative expression of target genes using the ΔΔCq method, normalizing to the housekeeping gene and comparing inhibitor-treated samples to the cytokine-stimulated vehicle control.
Data Interpretation and Troubleshooting
-
Expected Results: A successful experiment will show a dose-dependent decrease in cytokine-induced STAT phosphorylation (Western blot) and target gene expression (qPCR) in cells treated with this compound, without a significant decrease in cell viability.
-
No Inhibition: If no effect is observed, consider the following:
-
Inhibitor Concentration: The chosen concentrations may be too low. Perform a wider dose-response curve.
-
Inhibitor Stability: Ensure the compound is fully dissolved in DMSO and freshly diluted in media for each experiment. Stock solutions should be stored properly at -20°C or -80°C.
-
Cellular Permeability: While unlikely for this class of molecules, poor cell permeability could be a factor in certain cell lines.
-
-
Cytotoxicity: If significant cell death is observed at concentrations where target inhibition is expected, the compound may have off-target effects in your specific cell model. It is crucial to define a therapeutic window where the compound is effective but not toxic.
Conclusion
This compound, as a representative of the 4-amino-1H-pyrazole-3-carboxamide class of JAK inhibitors, provides a valuable tool for researchers investigating the complex roles of the JAK/STAT signaling pathway. By following the detailed protocols for determining optimal concentration, assessing STAT phosphorylation, and measuring downstream gene expression, scientists can effectively probe the functional consequences of JAK inhibition in various biological contexts. The self-validating nature of these interconnected assays—linking viability to target engagement and downstream functional output—ensures a robust and reliable experimental framework.
References
-
Yao, C. et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
ResearchGate (2018). Protocol of western blotting STAT and p-STAT? ResearchGate. Available at: [Link]
-
Zhi, Y. et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). International Journal of Molecular Sciences. Available at: [Link]
-
AnyGenes (n.d.). JAK-STAT Signaling Pathway - qPCR ARRAYS. AnyGenes. Available at: [Link]
-
Wang, Y. et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PubMed Central. Available at: [Link]
-
ScienCell Research Laboratories (n.d.). GeneQuery™ Human JAK-STAT Signaling Pathway qPCR Array Kit (GQ-JAKST). ScienCell Research Laboratories. Available at: [Link]
-
ScienCell Research Laboratories (n.d.). GeneQuery™ Human JAK-STAT Signaling Pathway qPCR Array Kit. ScienCell Research Laboratories. Available at: [Link]
-
QIAGEN GeneGlobe (n.d.). RT² Profiler™ PCR Array Human JAK / STAT Signaling Pathway. QIAGEN GeneGlobe. Available at: [Link]
-
Wu, M. et al. (2014). JAK/STAT Pathway Plays a Critical Role in the Proinflammatory Gene Expression and Apoptosis of RAW264.7 Cells Induced by Trichothecenes as DON and T-2 Toxin. Toxicological Sciences. Available at: [Link]
-
Rauber, M. et al. (2021). Impact of Different JAK Inhibitors and Methotrexate on Lymphocyte Proliferation and DNA Damage. International Journal of Molecular Sciences. Available at: [Link]
-
Wang, Y. et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry. Available at: [Link]
-
National Center for Biotechnology Information (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]
-
Chen, E. et al. (2023). JAK inhibitors disrupt T cell-induced proinflammatory macrophage activation. RMD Open. Available at: [Link]
-
Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Dojindo Molecular Technologies, Inc. Available at: [Link]
-
Zhi, Y. et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Design-and-Synthesis-of-4-(Heterocyclic-Substituted-Zhi-Wang/0e7d5f6b8c9e3e7f8a3c8e5e8e9e8e9e8e9e8e9e]([Link]
-
ResearchGate (2020). Discovery of (2R)-N-[3-[2-[(3-methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a potent and selective Janus Kinase 1 inhibitor. ResearchGate. Available at: [Link]
-
O'Sullivan, L. A. et al. (2014). Inhibition of JAKs in Macrophages Increases Lipopolysaccharide-Induced Cytokine Production by Blocking IL-10–Mediated Feedback. The Journal of Immunology. Available at: [Link]
-
Zhang, W. et al. (2015). Novel 1H-pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-binding Interaction. Chemical and Pharmaceutical Bulletin. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). 4-amino-1-methyl-1H-pyrazole-3-carboxamide. PubChem. Available at: [Link]
-
Liu, X. et al. (2023). An exhaustive examination of the research progress in identifying potential JAK inhibitors from natural products: a comprehensive overview. Frontiers in Pharmacology. Available at: [Link]
-
Lo, F. Y. et al. (2014). JAK1 Activates STAT3 Activity in Non-Small-Cell Lung Cancer cells and IL-6 Neutralizing Antibodies can Suppress JAK1-STAT3 Signaling. Molecular Cancer Therapeutics. Available at: [Link]
-
Chemchart (n.d.). 4-amino-1-methyl-1H-pyrazole-3-carboxamide (3920-40-9). Chemchart. Available at: [Link]
-
Sharma, G. et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals. Available at: [Link]
-
Schwartz, D. M. et al. (2017). JAK inhibition as a therapeutic strategy for immune and inflammatory diseases. Nature Reviews Drug Discovery. Available at: [Link]
Sources
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. AID 2202288 - Inhibitory Activities of the Compounds on JAK1, JAK2, JAK3 and Tyk2 (IC50) from US Patent US12404275: "Pyrazolopyrazine derived compounds, pharmaceutical composition and use thereof" - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-amino-1-methyl-1H-pyrazole-3-carboxamide | C5H8N4O | CID 6485351 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Solubility issues with 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide in aqueous solutions
A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Aqueous Solubility Challenges
Introduction
Welcome to the technical support center for 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) regarding the aqueous solubility of this compound. As a Senior Application Scientist, my goal is to equip you with the scientific rationale and practical protocols to overcome solubility hurdles in your experiments, ensuring reliable and reproducible results.
The inherent physicochemical properties of a molecule dictate its solubility, a critical factor for its biological activity and formulation development. This compound, a substituted pyrazole carboxamide, presents unique challenges in aqueous media. This guide will delve into the underlying principles of its solubility and provide actionable solutions.
Physicochemical Properties at a Glance
A foundational understanding of the molecule's properties is paramount before devising a solubilization strategy.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀N₄O | |
| Molecular Weight | 154.17 g/mol | |
| Predicted XLogP3 | -0.7 | |
| Predicted pKa (basic) | ~4-5 (for the 4-amino group) | Estimated based on similar 4-aminopyrazole structures. |
| Predicted pKa (acidic) | >14 (for the amide N-H) | General amide chemistry |
The negative XLogP3 value suggests a degree of hydrophilicity. However, the crystalline nature and intermolecular interactions of the solid form can significantly limit its dissolution in water. The presence of a basic amino group is a key feature that can be exploited to enhance solubility through pH modification.
Frequently Asked Questions (FAQs)
Here we address common questions encountered when working with this compound.
Q1: Why is my compound not dissolving in water or buffer?
A1: The limited aqueous solubility of this compound, despite its predicted hydrophilic nature, likely stems from strong intermolecular forces in its crystalline lattice. These forces, such as hydrogen bonding between the amino and carboxamide groups, must be overcome for the solvent to effectively solvate individual molecules.
Q2: I'm seeing precipitation when I add my DMSO stock solution to my aqueous assay buffer. What is happening?
A2: This is a common phenomenon known as "antisolvent precipitation." Your compound is likely highly soluble in the organic stock solvent (e.g., DMSO), but when this concentrated solution is introduced into an aqueous buffer where the compound has low solubility, it rapidly precipitates out of solution. The key is to ensure the final concentration of the organic solvent in your assay is low and that the compound remains soluble at its final working concentration in the mixed solvent system.
Q3: Can I heat the solution to improve solubility?
A3: Gentle heating can be a useful technique to increase the rate of dissolution. However, it is crucial to first assess the thermal stability of this compound. Prolonged exposure to high temperatures can lead to degradation. It is recommended to use a water bath with controlled temperature and to cool the solution to ambient temperature before use to check for any precipitation, indicating that the compound may have been in a supersaturated state.
Troubleshooting Experimental Workflows
This section provides structured guidance to systematically address solubility issues.
Caption: Troubleshooting workflow for solubility issues.
Strategy 1: pH-Dependent Solubilization
Causality: The 4-amino group on the pyrazole ring is basic and can be protonated at acidic pH. This protonation introduces a positive charge on the molecule, significantly increasing its interaction with polar water molecules and thereby enhancing its aqueous solubility. The amide group, in contrast, is generally non-basic under physiological conditions.
Experimental Protocol: pH Adjustment
-
Determine the Target pH: Based on an estimated pKa of 4-5 for the 4-amino group, aim for a buffer pH at least 1-2 units below this value to ensure complete protonation. A starting point could be a buffer with a pH of 3.0.
-
Prepare Acidic Buffer: Prepare a suitable buffer, such as a citrate or acetate buffer, at the desired acidic pH.
-
Dissolution:
-
Weigh the required amount of this compound.
-
Add a small volume of the acidic buffer and vortex or sonicate until the compound is fully dissolved.
-
Gradually add the remaining buffer to reach the final desired concentration.
-
-
Final pH Adjustment (if necessary): If the final application requires a different pH, you can carefully adjust the pH of the solubilized compound solution with a dilute base (e.g., 0.1 M NaOH). Perform this adjustment dropwise while vigorously stirring and monitor for any signs of precipitation as the pH approaches and surpasses the pKa of the amino group.
Trustworthiness Check: Always include a vehicle control in your experiments (the final buffer composition without the compound) to account for any effects of the buffer system itself on your assay.
Strategy 2: Utilizing Co-solvents
Causality: Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous medium. For in vitro and in vivo studies, it is crucial to use the minimum amount of co-solvent necessary to avoid solvent-induced artifacts or toxicity.
Commonly Used Co-solvents:
-
Dimethyl Sulfoxide (DMSO): A powerful and widely used solvent for creating high-concentration stock solutions.
-
Polyethylene Glycol 400 (PEG 400): A less toxic co-solvent often used in formulations for in vivo studies.
-
Ethanol: Another common co-solvent, but its volatility and potential effects on biological systems should be considered.
Experimental Protocol: Co-solvent System for In Vitro Assays
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure complete dissolution, using gentle warming or sonication if necessary.
-
-
Serial Dilution:
-
Perform serial dilutions of the DMSO stock solution in your aqueous assay buffer.
-
Crucial Step: When diluting, add the DMSO stock to the buffer (not the other way around) with vigorous mixing to minimize localized high concentrations that can lead to precipitation.
-
-
Final Co-solvent Concentration: Aim for a final DMSO concentration in your assay of ≤ 1% (v/v), and ideally below 0.5%, to minimize solvent effects.
Trustworthiness Check: Always run a vehicle control with the same final concentration of the co-solvent to ensure that the solvent itself does not interfere with your experimental results.
Strategy 3: Surfactant-Mediated Solubilization
Causality: Surfactants are amphiphilic molecules that, above their critical micelle concentration (CMC), form micelles in aqueous solutions. These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds can be encapsulated within the hydrophobic core, effectively increasing their apparent solubility in the aqueous medium.
Commonly Used Surfactants:
-
Polysorbate 80 (Tween 80): A non-ionic surfactant widely used in pharmaceutical formulations.
-
Sodium Dodecyl Sulfate (SDS): An anionic surfactant, though its use may be limited in cell-based assays due to its denaturing properties.
Experimental Protocol: Surfactant-Assisted Formulation
-
Prepare a Surfactant Solution: Prepare a stock solution of the chosen surfactant (e.g., 10% Tween 80 in water).
-
Dissolution:
-
Weigh the required amount of this compound.
-
Add a small volume of the surfactant solution and vortex or sonicate.
-
Gradually add your aqueous buffer to the desired final volume while continuously mixing.
-
-
Optimization: The optimal concentration of the surfactant will need to be determined empirically. Start with a low concentration (e.g., 0.1% v/v) and increase it if necessary.
Trustworthiness Check: As with co-solvents, a vehicle control containing the same concentration of surfactant is essential.
Strategy 4: Cyclodextrin Inclusion Complexation
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble "guest" molecules, like this compound, effectively encapsulating the hydrophobic portions of the molecule and increasing its aqueous solubility. Studies on similar aminopyrazole structures have shown successful solubility enhancement using β-cyclodextrins.[1][2]
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): A modified cyclodextrin with improved water solubility and reduced toxicity compared to native β-cyclodextrin.
Experimental Protocol: Cyclodextrin Formulation
-
Prepare a Cyclodextrin Solution: Dissolve HP-β-CD in your aqueous buffer to create a stock solution (e.g., 10-20% w/v).
-
Complexation:
-
Add the this compound powder to the HP-β-CD solution.
-
Stir or sonicate the mixture for an extended period (e.g., 1-24 hours) at room temperature or with gentle heating to facilitate the formation of the inclusion complex.
-
-
Filtration: After the complexation period, filter the solution through a 0.22 µm filter to remove any undissolved compound. The filtrate will contain the solubilized compound-cyclodextrin complex.
Trustworthiness Check: Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method (e.g., HPLC-UV) to confirm the extent of solubility enhancement.
Summary of Troubleshooting Approaches
| Method | Principle | Advantages | Disadvantages |
| pH Adjustment | Ionization of the 4-amino group | Simple, cost-effective | pH may not be compatible with all experimental systems |
| Co-solvents | Reducing solvent polarity | Effective for creating high-concentration stocks | Potential for solvent-induced artifacts or toxicity; precipitation upon dilution |
| Surfactants | Micellar encapsulation | Can significantly increase apparent solubility | Potential for interference with biological assays; requires optimization of concentration |
| Cyclodextrins | Inclusion complex formation | Generally low toxicity; can improve stability | May be more expensive; complexation can be time-consuming |
Logical Workflow Diagram
Caption: Decision-making workflow for selecting a solubilization strategy.
References
-
Abderrahim, R., et al. (2015). Synthesis and Spectroscopy Studies of the Inclusion Complex of 3-amino-5-methyl Pyrazole With Beta-Cyclodextrin. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 134, 417-424. [Link]
-
ResearchGate. (2014). Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 4-amino-1-methyl-1H-pyrazole-3-carboxamide. Retrieved from [Link]
-
Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]
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Optimizing 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide reaction conditions for higher yield
Welcome to the technical support center for the synthesis of 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide. This guide is designed for researchers, chemists, and professionals in drug development who are working with this important scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you optimize your reaction conditions for higher yields and purity. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability and success of your experiments.
I. Synthetic Strategy Overview
The most reliable and commonly employed strategy for the synthesis of this compound involves a multi-step sequence. This pathway offers robust control over each transformation, allowing for optimization at every stage. The general workflow is outlined below:
Caption: General synthetic workflow for this compound.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Pyrazole Core Synthesis (Step 1) | - Incomplete cyclization. - Competing side reactions. - Suboptimal temperature control. | - Ensure anhydrous conditions. - Use a slight excess of methylhydrazine. - Monitor reaction temperature closely; exothermic reactions may require cooling. - Consider alternative cyclization catalysts if necessary. |
| Low Yield in Amide Formation (Step 2) | - Incomplete activation of the carboxylic acid. - Degradation of the activating agent. - Poor nucleophilicity of methylamine. | - Use a reliable activating agent such as SOCl₂ or a carbodiimide (e.g., EDC). - Ensure all reagents and solvents are anhydrous. - Perform the reaction at a suitable temperature to facilitate amide bond formation without degradation. |
| Low Yield or No Reaction in Nitration (Step 3) | - Insufficiently strong nitrating agent. - Deactivation of the pyrazole ring. - Incorrect reaction temperature. | - Use a potent nitrating mixture, such as fuming nitric acid in concentrated sulfuric acid. - Maintain a low temperature (e.g., 0-5 °C) during the addition of the substrate to the nitrating mixture to prevent side reactions. - The amide group is deactivating, so forcing conditions may be necessary. |
| Incomplete Reduction or Side Products (Step 4) | - Catalyst poisoning. - Insufficient hydrogen pressure or transfer agent. - Over-reduction or reduction of other functional groups. | - Use a fresh, high-quality catalyst (e.g., Pd/C). - Ensure adequate hydrogen pressure or a sufficient excess of the hydrogen transfer reagent (e.g., ammonium formate). - Monitor the reaction closely by TLC to avoid over-reduction. - Consider alternative reducing agents that are chemoselective for the nitro group. |
| Difficulty in Product Purification | - Presence of polar impurities. - Similar polarity of product and byproducts. - Product instability on silica gel. | - For aminopyrazoles, an initial acid-base extraction can be effective. - Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often successful. - If column chromatography is necessary, consider deactivating the silica gel with triethylamine. |
III. Frequently Asked Questions (FAQs)
Q1: What is the best method for synthesizing the initial pyrazole carboxylic acid?
A1: The Knorr pyrazole synthesis is a classic and reliable method. However, for the specific substitution pattern of N,1-dimethyl-1H-pyrazole-3-carboxylic acid, a cyclocondensation reaction between a suitable 1,3-dicarbonyl equivalent and methylhydrazine is typically employed.
Q2: Are there any safety concerns with the nitration step?
A2: Yes, the nitration step requires extreme caution. Nitrating mixtures of concentrated nitric and sulfuric acids are highly corrosive and can cause severe burns. The reaction is also highly exothermic and can lead to runaway reactions if the temperature is not carefully controlled. Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. Add the substrate to the nitrating mixture slowly and maintain a low temperature.
Q3: How can I monitor the progress of the reduction of the nitro group?
A3: Thin-layer chromatography (TLC) is an effective way to monitor the reduction. The 4-nitropyrazole starting material is typically a yellow compound and will have a different Rf value than the resulting 4-aminopyrazole, which is often colorless. Staining with a suitable agent, such as potassium permanganate or ninhydrin (for the amine), can aid in visualization.
Q4: Can I use other reducing agents besides catalytic hydrogenation for the nitro group reduction?
A4: Yes, several other reducing agents can be effective. Tin(II) chloride (SnCl₂) in hydrochloric acid is a classic method. Iron powder in acetic acid is another option. For milder conditions, transfer hydrogenation using ammonium formate with a palladium catalyst is a good alternative. The choice of reducing agent may depend on the scale of your reaction and the presence of other sensitive functional groups.
Q5: What is the best way to purify the final this compound?
A5: Purification can often be achieved by recrystallization. If chromatographic purification is necessary, it is important to note that aminopyrazoles can sometimes interact strongly with silica gel. Pre-treating the silica with a small amount of triethylamine can help to mitigate this issue and improve recovery.
IV. Detailed Experimental Protocols
The following protocols are generalized procedures based on established literature for analogous compounds. Optimization may be required for your specific experimental setup and scale.
Protocol 1: Synthesis of N,1-dimethyl-1H-pyrazole-3-carboxamide
This two-step procedure starts with the synthesis of the pyrazole carboxylic acid followed by amidation.
Step 1a: Synthesis of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid
-
This is a representative synthesis of a similar pyrazole carboxylic acid to illustrate the general procedure.
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl acetoacetate, triethyl orthoformate, and acetic anhydride.
-
Heat the mixture under reflux for several hours. Monitor the reaction by TLC.
-
After cooling, carefully add an aqueous solution of methylhydrazine. The reaction is often exothermic and may require cooling.
-
Stir the reaction mixture at room temperature or with gentle heating until the cyclization is complete (monitor by TLC).
-
Acidify the reaction mixture with hydrochloric acid to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry to obtain 1,3-dimethyl-1H-pyrazole-4-carboxylic acid.
Step 1b: Amide Formation
-
Suspend 1,3-dimethyl-1H-pyrazole-4-carboxylic acid in an inert solvent such as dichloromethane (DCM) or toluene.
-
Add thionyl chloride (SOCl₂) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Stir the mixture until the acid is fully converted to the acid chloride (cessation of gas evolution).
-
In a separate flask, prepare a solution of methylamine in a suitable solvent.
-
Slowly add the acid chloride solution to the methylamine solution at a low temperature (e.g., 0 °C).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work up the reaction by washing with water and brine. The organic layer is then dried and concentrated to yield the crude product, which can be purified by recrystallization or column chromatography.
Protocol 2: Nitration of N,1-dimethyl-1H-pyrazole-3-carboxamide
Caption: Troubleshooting decision tree for the nitration of N,1-dimethyl-1H-pyrazole-3-carboxamide.
-
In a flask equipped with a dropping funnel and a magnetic stirrer, carefully add concentrated sulfuric acid and cool to 0 °C in an ice-salt bath.
-
Slowly add fuming nitric acid to the sulfuric acid while maintaining the low temperature.
-
Dissolve N,1-dimethyl-1H-pyrazole-3-carboxamide in a minimal amount of concentrated sulfuric acid and cool the solution.
-
Add the pyrazole solution dropwise to the nitrating mixture, ensuring the temperature does not rise above 5 °C.
-
Stir the reaction mixture at low temperature for a few hours, monitoring the progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry to obtain N,1-dimethyl-4-nitro-1H-pyrazole-3-carboxamide.
Protocol 3: Reduction of N,1-dimethyl-4-nitro-1H-pyrazole-3-carboxamide
-
In a flask suitable for hydrogenation, dissolve N,1-dimethyl-4-nitro-1H-pyrazole-3-carboxamide in a solvent such as ethanol or methanol.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
The flask is then placed under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred vigorously.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be purified by recrystallization.
V. Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Appearance |
| N,1-dimethyl-1H-pyrazole-3-carboxamide | C₆H₉N₃O | 139.16 | White to off-white solid |
| N,1-dimethyl-4-nitro-1H-pyrazole-3-carboxamide | C₆H₈N₄O₃ | 184.15 | Pale yellow solid |
| This compound | C₆H₁₀N₄O | 154.17 | White to off-white solid |
VI. References
-
Zhi, Y., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules. [Link][1][2][3]
-
Patel, M. R., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link][4]
-
Janssen, J. W. A. M., et al. (1974). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry. [Link]
-
Yang, C., et al. (2018). Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor. Green Chemistry. [Link][5]
-
PubChem Compound Summary for CID 135636147, N,N-dimethyl-3-nitro-1H-pyrazole-5-carboxamide. National Center for Biotechnology Information. [Link][6]
-
Li, G., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. ACS Catalysis. [Link][7]
-
Yi, W., et al. (2011). Improved Synthesis of 1H,4H-3,6-dinitropyrazolo[4,3-C]pyrazole. Chinese Journal of Energetic Materials. [Link][8]
-
Kuroda, T., et al. (2022). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Catalysts. [Link][9]
-
Vasylenko, O. O., et al. (2016). CHEMISTRY OF POLYHALOGENATED NITROBUTADIENES, 15: SYNTHESIS OF NOVEL 4-NITRO-3-AMINO-1H-PYRAZOLE-5-CARBALDEHYDES AND THEIR UNEXPECTED DIMERIZATION TO PYRAZOLO[3,4-f]INDAZOLE-4,8-DIONES. HETEROCYCLES. [Link][10]
-
Varma, R. S. (2005). Direct nitration of five membered heterocycles. ARKIVOC. [Link][11]
-
Al-Mousawi, S. M., et al. (2012). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. [Link][12]
-
Çetinkaya, E., et al. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Kazemimoghadam, M., & Mohammadi, T. (2015). Catalytic hydrogenation of dimethyl-nitrobenzene to dimethyl-aniline over Ni catalysts. International Journal of Chemical Engineering and Processing. [Link][13]
-
Arslan, N. B., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure. [Link][14]
-
Liu, Y., et al. (2014). Novel 1H-pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-binding Interaction. Chemical & Pharmaceutical Bulletin. [Link][15]
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- 1. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) [mdpi.com]
- 2. [PDF] Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) | Semantic Scholar [semanticscholar.org]
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Technical Support Center: 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide Degradation Product Analysis
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of identifying and characterizing its degradation products. Our goal is to equip you with the scientific rationale and practical methodologies required for robust stability-indicating studies.
Introduction: Understanding the Stability Challenges
This compound possesses several functional groups susceptible to degradation under various stress conditions: a primary aromatic amine, an N-methylated pyrazole ring, and a carboxamide side chain. A thorough understanding of its degradation profile is critical for ensuring drug safety, efficacy, and stability, as mandated by regulatory bodies like the International Conference on Harmonisation (ICH).[1] Forced degradation studies are an essential component of this process, providing insights into potential degradation pathways and informing the development of stable formulations and appropriate storage conditions.
Frequently Asked Questions (FAQs)
Here we address common questions encountered during the stability testing of this compound.
Q1: What are the primary functional groups on this compound susceptible to degradation?
A1: The key reactive sites on the molecule are:
-
4-amino group: Prone to oxidation, which can lead to the formation of colored degradants or dimerization.[2][3][4]
-
Carboxamide moiety: Susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid.
-
N,1-dimethyl groups: The N-methyl group on the pyrazole ring can be a target for oxidative N-dealkylation.
-
Pyrazole ring: While generally stable, the pyrazole ring can undergo photolytic degradation or oxidative cleavage under harsh conditions.[5][6]
Q2: What are the recommended stress conditions for forced degradation studies of this compound?
A2: To establish the intrinsic stability of the molecule, a systematic forced degradation study should be performed under the following conditions, as recommended by ICH guidelines:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Dry heat at 80°C.
-
Photolytic Degradation: Exposure to a combination of UV and visible light.
Q3: I am observing a new peak in my HPLC chromatogram after oxidative stress. What could it be?
A3: A new peak following oxidative stress with hydrogen peroxide strongly suggests the formation of an N-oxide derivative at the 4-amino position.[7] Another possibility is the oxidation of the N-methyl group on the pyrazole ring. To confirm, you would need to employ mass spectrometry (MS) to determine the molecular weight of the degradant. An increase of 16 amu would be indicative of N-oxidation.
Q4: My mass spectrometry data shows a product with a mass corresponding to the hydrolysis of the carboxamide. How can I confirm this structure?
A4: The most definitive method for structural confirmation is Nuclear Magnetic Resonance (NMR) spectroscopy. By isolating the degradation product, you can perform 1H and 13C NMR to elucidate its structure. The disappearance of the N-methyl carboxamide proton signal and a change in the chemical shift of the adjacent pyrazole ring proton would provide strong evidence for hydrolysis to the carboxylic acid.
Troubleshooting Guides
This section provides practical solutions to common issues encountered during the analytical investigation of this compound degradation.
HPLC Method Development and Troubleshooting
A robust, stability-indicating HPLC method is the cornerstone of degradation studies.
Issue 1: Poor peak shape (tailing or fronting) for the parent compound or degradation products.
-
Cause A: Secondary Interactions with Residual Silanols: The basic nature of the amino group can lead to interactions with acidic silanol groups on the HPLC column packing material, causing peak tailing.[8][9][10]
-
Solution:
-
Lower Mobile Phase pH: Operate at a lower pH (e.g., pH 2.5-3.5 with formic acid or trifluoroacetic acid) to protonate the amino group and minimize interactions with silanols.
-
Use an End-Capped Column: Employ a high-quality, end-capped C18 column specifically designed for the analysis of basic compounds.
-
Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase to block the active silanol sites.
-
-
-
Cause B: Column Overload: Injecting too high a concentration of the sample can lead to peak fronting.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Cause C: Mismatched Injection Solvent: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.[10]
-
Issue 2: Co-elution of degradation products.
-
Cause: Insufficient selectivity of the HPLC method.
-
Solution:
-
Optimize the Gradient: Adjust the gradient slope and duration to improve the separation of closely eluting peaks.
-
Change the Organic Modifier: Switch from acetonitrile to methanol, or use a combination of both, as this can alter the selectivity of the separation.
-
Evaluate a Different Stationary Phase: If co-elution persists, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase.
-
-
LC-MS Analysis and Structure Elucidation
LC-MS is a powerful tool for the initial identification of degradation products based on their mass-to-charge ratio.
Issue 1: Difficulty in distinguishing between isomeric degradation products.
-
Cause: Isomers have the same molecular weight and will not be differentiated by a single-stage mass spectrometer.
-
Solution:
-
Tandem Mass Spectrometry (MS/MS): Utilize MS/MS to fragment the isomeric ions. Different isomers will often produce unique fragmentation patterns, allowing for their differentiation.[11][12][13]
-
Chromatographic Separation: Optimize the HPLC method to achieve baseline separation of the isomers before they enter the mass spectrometer.
-
High-Resolution Mass Spectrometry (HRMS): While HRMS cannot differentiate isomers, it provides a highly accurate mass measurement, which is crucial for determining the elemental composition of the degradants.
-
-
Issue 2: In-source fragmentation complicating the interpretation of mass spectra.
-
Cause: The parent molecule or a labile degradation product is fragmenting in the ion source of the mass spectrometer before mass analysis.
-
Solution:
-
Soften Ionization Conditions: Reduce the fragmentor or cone voltage in the ion source to minimize in-source fragmentation.
-
Change Ionization Mode: If using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI), which can sometimes be a softer ionization technique for certain molecules.
-
-
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Transfer 1 mL of the stock solution to a vial and evaporate the solvent under a stream of nitrogen. Place the vial in an oven at 80°C for 48 hours. Reconstitute in the mobile phase before analysis.
-
Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: At appropriate time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
Protocol 2: Stability-Indicating HPLC-UV Method
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Visualizations
Caption: Workflow for the identification and characterization of degradation products.
Caption: Troubleshooting guide for HPLC peak tailing.
Quantitative Data Summary
| Stress Condition | Potential Degradation Products | Likely Mechanism |
| Acidic Hydrolysis | 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxylic acid | Hydrolysis of the carboxamide |
| Basic Hydrolysis | 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxylic acid | Hydrolysis of the carboxamide |
| Oxidative | 4-(N-oxo)-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide | N-oxidation of the primary amine |
| Thermal | Potential for dimerization or complex degradation | Thermally induced reactions |
| Photolytic | Potential for pyrazole ring cleavage products | Photodegradation |
References
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- Alqasoumi SI, Ghorab MM, Ismail ZH, Abdel-Gawad SM, El-Gaby MS, Aly HM (2009) Novel antitumor acetamide, pyrrole, pyrrolopyrimidine, thiocyanate, hydrazone, pyrazole, isothiocyanate and thiophene derivatives containing a biologically active pyrazole moiety. Arzneimittelforschung 59(12): 666–671.
- Bagley MC, et al. (2017) Regiodivergent Synthesis of 3- and 5-Aminopyrazoles. The Journal of Organic Chemistry 82(19): 10145-10155.
- Cui, J. J.; Tran-Dube, M.; Shen, H.; Nambu, M.; Kung, P. (2011) Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of c-Met and ALK. Journal of Medicinal Chemistry 54(18): 6342-6363.
- Fabitha K, et al. (2022) Indole-Pyrazole Conjugates: Synthetic Approaches And Therapeutic Potential. European Journal of Medicinal Chemistry 243: 114769.
- Fichez J, Busca P, Prestat G.
- Gosselin, F.; O'Shea, P. D.; Webster, R. A.; Reamer, R. A.; Tillyer, R. D.; Rabowski, E. J. J. (2006) A Highly Efficient Synthesis of 1,3,5-Trisubstituted Pyrazoles. Synlett 19: 3267-3270.
- International Conference on Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).
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- Snyder LR, Kirkland JJ, Dolan JW. (2010)
- Theodorou V, Paraskevopoulos G, Skobridis K. (2015) A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC 2015(vii): 101-112.
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. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
- Zhang, et al. (2020) Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules 25(21): 5028.
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- (2011) Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. Physical Chemistry Chemical Physics 13(20): 9545-9554.
- (2020) Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry 11(9): 979-995.
- (2018) Development and Validation of Stability Indicating Assay Method and Characterization of Degradation Product for Brexpiprazole Bulk by RP-HPLC. Journal of Chemical and Pharmaceutical Research 10(4): 1-11.
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- (2014) Oxidative dehydrogenative couplings of pyrazol-5-amines selectively forming azopyrroles. Organic Letters 16(10): 2658-2661.
- (2019) Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia 66(4): 231-238.
- (2018) Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. Research Journal of Pharmacy and Technology 11(11): 4875-4880.
- (2015) An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research 6(9): 3865-3871.
- (2020) Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules 25(18): 4231.
- (2020) Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules 25(23): 5574.
- (2024) Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry 72(8): 3639-3650.
- (2024) Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry 39(1): 2368817.
- (2020) 3-Aryl-N-aminoylsulfonylphenyl-1H-pyrazole-5-carboxamides: a new class of selective Rac inhibitors. European Journal of Medicinal Chemistry 199: 112389.
- (2021) Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry 86(17): 11849-11860.
- (2019) [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Journal of the Serbian Chemical Society 84(10): 1045-1054.
- (2025) Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture. Pharmaceutics 17(1): 86.
- (2014) Acid hydrolysis of N-allyl-(4-bromo-3,5-dimethyl-1H-pyrazole)-1-carbothioamide 3.
- (2020) The application of qNMR for the determination of rosuvastatin in tablet form. Turkish Journal of Chemistry 44(2): 492-503.
- (2018) Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis 147: 423-432.
- (2020) Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. American Pharmaceutical Review.
- (2016) The Applications of qNMR in Drug Quality Control. In: NMR Spectroscopy in Pharmaceutical Analysis.
- (2020) Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules 25(21): 5028.
- (2014) Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research 6(7): 1937-1943.
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Technical Support Center: Overcoming Resistance to 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide in Cancer Cells
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers investigating resistance to 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide and related pyrazole-based kinase inhibitors. This guide is designed to provide in-depth troubleshooting strategies and foundational knowledge to address the challenges of acquired and intrinsic resistance in your cancer cell models. Our goal is to equip you with the rationale and practical protocols needed to dissect resistance mechanisms and explore novel therapeutic strategies.
Introduction to this compound
The compound this compound belongs to a class of chemical scaffolds known for their potent inhibitory effects on various protein kinases. Derivatives of 1H-pyrazole-3-carboxamide have shown significant activity against key oncogenic drivers such as Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs), which are often dysregulated in hematological malignancies like acute myeloid leukemia (AML) and other cancers.[1][2] As with many targeted therapies, the development of drug resistance is a significant clinical and research challenge, limiting long-term efficacy.[3][4] Understanding and overcoming these resistance mechanisms is paramount for advancing cancer treatment.
Frequently Asked Questions (FAQs)
Q1: What are the likely primary targets of this compound?
A1: Based on its structural class, this compound is predicted to be a kinase inhibitor. Similar pyrazole-carboxamide derivatives have demonstrated potent inhibition of kinases crucial for cancer cell proliferation and survival, such as FLT3 and various CDKs (e.g., CDK2, CDK4, CDK6).[1][2][5] The precise targets in your specific cancer cell line should be validated experimentally, for instance, through kinome profiling or by assessing the phosphorylation status of known downstream substrates.
Q2: What is the difference between intrinsic and acquired resistance?
A2: Intrinsic resistance refers to the pre-existing ability of a cancer cell population to withstand the effects of a drug without prior exposure. This can be due to inherent genetic or phenotypic characteristics of the tumor. Acquired resistance develops in initially sensitive cancer cells following prolonged exposure to the drug.[6] This often involves the selection and expansion of cells that have developed specific molecular alterations to evade the drug's mechanism of action.[7][8]
Q3: My cells are developing resistance. What are the most common molecular mechanisms?
A3: For kinase inhibitors like this one, resistance typically arises from one or more of the following mechanisms:
-
On-target mutations: Alterations in the kinase's drug-binding pocket (e.g., gatekeeper mutations) can prevent the inhibitor from binding effectively.[4][9]
-
Activation of bypass signaling pathways: Cells may upregulate alternative survival pathways to compensate for the inhibition of the primary target.[10][11] Common examples include the PI3K/Akt/mTOR or MAPK/ERK pathways.[11]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump the drug out of the cell, reducing its intracellular concentration.[7]
-
Metabolic reprogramming: Cancer cells can alter their metabolic pathways, such as glutamine or serine metabolism, to survive the stress induced by the drug.[12]
Q4: How can I confirm that my cell line has developed resistance?
A4: The most direct way is to compare the half-maximal inhibitory concentration (IC50) of the compound in your putative resistant cell line to the parental (sensitive) cell line. A significant increase (typically 3- to 10-fold or higher) in the IC50 value, as determined by a cell viability assay (e.g., MTT, CellTiter-Glo®), indicates the development of resistance.[8]
Troubleshooting Guide for Resistance Studies
This section addresses common experimental issues and provides a logical framework for investigation.
Issue 1: Gradual Loss of Compound Efficacy Over Time
Your cell culture, which was initially sensitive to the compound, now requires higher concentrations to achieve the same level of growth inhibition. This suggests the emergence of an acquired resistance phenotype.
Logical Troubleshooting Workflow
Caption: Workflow for generating a resistant cell line.
Protocol 2: Western Blot for Bypass Pathway Activation
This protocol is for assessing the phosphorylation status of key signaling proteins like Akt and ERK.
-
Cell Treatment and Lysis: Seed both parental and resistant cells. Allow them to adhere overnight. Treat with the compound at their respective IC50 concentrations for a specified time (e.g., 2, 6, 24 hours). Include untreated controls.
-
Harvest Cells: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Use antibodies specific for both the phosphorylated form (e.g., p-Akt Ser473, p-ERK Thr202/Tyr204) and the total protein (Total Akt, Total ERK).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities. Normalize the phosphorylated protein signal to the total protein signal to determine the relative activation state of the pathway.
References
-
Zhang, P. et al. (2022). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 3(1), 101073. Available at: [Link]
-
Niepel, M., Hafner, M., Chung, M., & Sorger, P.K. (2017). Measuring cancer drug sensitivity and resistance in cultured cells. Current Protocols in Chemical Biology, 9, 55–74. Available at: [Link]
-
Crown Bioscience. (n.d.). How to use in vitro models to study and overcome drug resistance in oncology. Available at: [Link]
-
Kondo, Y., et al. (2023). Development of Drug-resistant Cell Lines for Experimental Procedures. Bio-protocol, 13(16), e4775. Available at: [Link]
-
ResearchGate. (n.d.). Schematic representation of the protocol used to develop drug-chemoresistant cell lines. Available at: [Link]
-
ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Available at: [Link]
-
Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499-1518. Available at: [Link]
-
Zhi, Y., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). International Journal of Molecular Sciences, 20(21), 5496. Available at: [Link]
-
Chen, Y., et al. (2022). 1-Methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives as new rearranged during Transfection (RET) kinase inhibitors capable of suppressing resistant mutants in solvent-front regions. European Journal of Medicinal Chemistry, 244, 114862. Available at: [Link]
-
Wang, Y., et al. (2014). Novel 1H-pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-binding Interaction. Chemical & Pharmaceutical Bulletin, 62(7), 656-663. Available at: [Link]
-
City of Hope. (2023). What Causes Cancer Drug Resistance and What Can Be Done?. Available at: [Link]
-
Zhi, Y., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Design-and-Synthesis-of-4-(Heterocyclic-Substituted-Zhi-Wang/0e3223063f25d88686616422b7a0d84358826d7d]([Link]
-
Koca, M., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(11), 3123. Available at: [Link]
-
Vasan, N., Baselga, J., & Hyman, D. M. (2019). A view on drug resistance in cancer. Nature, 575(7782), 299-309. Available at: [Link]
-
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2022). MDPI. Available at: [Link]
-
Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). European Journal of Medicinal Chemistry. Available at: [Link]
-
Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. (2015). ACS Medicinal Chemistry Letters. Available at: [Link]
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Special Issue : Combination Therapy Approaches for Cancer Treatment. (n.d.). MDPI. Available at: [Link]
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Oh, M. H., et al. (2022). Amino Acid Metabolism in Cancer Drug Resistance. Cancers, 14(15), 3772. Available at: [Link]
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Combination of Anti-Cancer Drugs with Molecular Chaperone Inhibitors. (2021). MDPI. Available at: [Link]
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Troubleshooting inconsistent results in 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide assays
Welcome to the technical support guide for researchers working with 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide and related pyrazole carboxamide derivatives. This resource is designed to provide in-depth, field-proven insights into overcoming common challenges that lead to inconsistent and unreliable assay results. Our goal is to move beyond simple checklists and explain the causal mechanisms behind experimental variability, empowering you to design robust, self-validating assays.
Frequently Asked Questions (FAQs)
Section 1: Compound Integrity & Handling
Q1: My assay results are inconsistent from day to day. Before I blame the assay, what are the first things to check regarding the compound itself?
A1: This is the most critical first step. An assay can only be as reliable as the reagents you put into it. Before troubleshooting complex biological parameters, always validate your starting material: the compound itself. Inconsistency is often rooted in issues with compound handling, storage, and solubility.
Expert Analysis: The pyrazole nucleus is generally considered metabolically stable, which has contributed to its prevalence in recently approved drugs[1]. However, the overall stability of a derivative like this compound depends on its complete structure and the conditions it's exposed to.
Troubleshooting Workflow:
-
Confirm Identity and Purity:
-
Action: Re-run analytical tests like LC-MS and ¹H-NMR on your current stock. Do not rely solely on the supplier's certificate of analysis, as degradation can occur during shipping or storage.
-
Causality: The presence of impurities or degradation products can introduce unexpected biological activity or interfere with assay readouts, leading to variability. The synthesis of pyrazole-carboxamides can involve multiple steps, leaving potential for residual starting materials or byproducts[2][3].
-
-
Assess Solubility in Assay Buffer:
-
Action: Visually inspect your highest concentration stock solution after dilution in the final assay buffer. Look for any cloudiness, precipitation, or particulates. Use a nephelometer for a quantitative assessment of turbidity if available.
-
Causality: Undissolved compound has no therapeutic relevance and can cause massive result fluctuation. If the compound crashes out of solution, the effective concentration is unknown and irreproducible.
-
-
Evaluate Freeze-Thaw Stability:
-
Action: Subject an aliquot of your compound, dissolved in its storage solvent (e.g., DMSO), to several freeze-thaw cycles (e.g., -20°C to room temperature). After each cycle, analyze its purity and concentration via HPLC.
-
Causality: Repeated phase transitions can cause compounds to fall out of solution or degrade. Understanding this stability is crucial for ensuring you are using a consistent concentration throughout a long-term study.
-
Q2: I'm struggling with the solubility of my this compound stock in aqueous assay buffer. What are the best practices?
A2: Solubility is a common hurdle. A compound must be fully dissolved at the tested concentrations for the results to be meaningful. The transition from a high-concentration DMSO stock to a primarily aqueous buffer is a frequent point of failure.
Expert Analysis: The transition from a polar aprotic solvent like DMSO to a polar protic solvent like water drastically changes the solvation environment. Molecules that are stable in DMSO may aggregate or precipitate in water.
Step-by-Step Protocol for Optimizing Solubility:
-
Prepare a High-Concentration Primary Stock:
-
Dissolve the compound in 100% anhydrous DMSO. A common concentration is 10-50 mM. Use gentle warming (30-37°C) or sonication if necessary, but be cautious of potential degradation with heat-sensitive compounds.
-
-
Create Intermediate Dilutions:
-
Never perform a single, large dilution directly from your 100% DMSO stock into the final aqueous buffer. This shock can cause immediate precipitation.
-
Perform serial dilutions in DMSO or a mix of DMSO and assay buffer to lower the concentration gradually.
-
-
Final "Spike-in" into Assay Buffer:
-
The final dilution into the assay buffer should be done by adding a small volume of the compound stock to a larger volume of buffer (e.g., add 2 µL of a 50X stock to 98 µL of buffer).
-
Crucially, vortex or mix vigorously during the addition. This rapid dispersal minimizes the time the compound is exposed to a locally high concentration, reducing the chance of precipitation.
-
The final DMSO concentration in the assay should be kept constant across all wells (including controls) and should typically be below 1%, as higher concentrations can affect biological activity.
-
Solubility Troubleshooting Table:
| Issue Observed | Potential Cause | Recommended Action |
| Immediate precipitation | Poor aqueous solubility; "shock" precipitation. | Use a serial dilution method; vortex while adding compound to buffer. |
| Cloudiness over time | Slow precipitation; compound exceeding its thermodynamic solubility limit. | Lower the highest test concentration; consider adding a solubilizing agent (e.g., BSA, cyclodextrin), but validate its effect on the assay. |
| Inconsistent results at high concentrations | Micro-precipitation or aggregation not visible to the naked eye. | Test for aggregation (see Q3); filter the final solution through a 0.22 µm spin filter (note: this may lower the effective concentration if adsorption occurs). |
Section 2: Troubleshooting Biochemical & Enzymatic Assays
Q3: My IC₅₀ values for enzyme inhibition are highly variable and/or the inhibition curve is unusually steep. What is the most likely cause?
A3: The primary suspect for this behavior in high-throughput screening and early drug discovery is compound aggregation . This phenomenon is a major source of false-positive results and poor reproducibility[4][5].
Expert Analysis: At a certain compound- and assay-specific critical aggregation concentration (CAC), many small molecules form colloidal aggregates in solution[5]. These aggregates are not specific inhibitors; instead, they function by adsorbing the target protein onto their surface, leading to partial denaturation and non-specific inhibition[6][7]. This mechanism is independent of binding to a specific active site.
The Definitive Test for Aggregation: Detergent Counter-Screen
Non-ionic detergents disrupt the formation of these aggregates. If your compound's inhibitory activity is significantly reduced in the presence of a low concentration of detergent, it is acting as an aggregator[4].
Protocol for Aggregation Counter-Screen:
-
Prepare Assay Conditions: Set up your standard enzyme inhibition assay.
-
Create Parallel Conditions: Prepare an identical set of assay plates, but add a non-ionic detergent to the assay buffer.
-
Recommended Detergent: Triton X-100 at a final concentration of 0.01% (v/v).
-
-
Run Assays: Run the dose-response experiment for your compound in both the standard buffer and the detergent-containing buffer.
-
Analyze Results:
-
Aggregator: You will observe a significant rightward shift (increase) in the IC₅₀ value or a complete loss of inhibition in the presence of Triton X-100.
-
Specific Inhibitor: The IC₅₀ value will remain largely unchanged.
-
Data Interpretation:
| Condition | Observed IC₅₀ | Interpretation |
| Standard Buffer | 1.5 µM | Potent Inhibition |
| Buffer + 0.01% Triton X-100 | > 50 µM | Inhibition is likely due to aggregation. The compound is a promiscuous inhibitor under these conditions.[4] |
| Buffer + 0.01% Triton X-100 | 1.8 µM | Inhibition is specific and not dependent on aggregation. |
Mechanism of Aggregation-Based Inhibition
Caption: Mechanism of aggregation-based enzyme inhibition and its reversal by detergents.
Q4: My compound's potency changes when I vary the enzyme concentration. Is this also related to aggregation?
A4: Yes, this is another classic hallmark of an aggregation-based mechanism and serves as a valuable orthogonal test to confirm your findings from the detergent counter-screen[4].
Expert Analysis: The inhibitory activity of a true, specific inhibitor that binds with a defined stoichiometry (e.g., 1:1) to the enzyme's active site should be independent of the enzyme concentration, especially when the enzyme concentration is well below the dissociation constant (Kd).
However, for an aggregator, the inhibition is based on the sequestration of the enzyme by the aggregate particles. If you increase the amount of enzyme in the assay, you will need more aggregate particles (and thus a higher compound concentration) to sequester all the enzyme and achieve the same level of inhibition. This results in an apparent decrease in potency (higher IC₅₀) at higher enzyme concentrations.
Experimental Workflow for Enzyme Concentration Test:
Caption: Workflow to test for aggregation using varied enzyme concentrations.
Section 3: Troubleshooting Cell-Based Assays
Q5: The compound is potent in my biochemical assay, but shows much weaker activity in my cell-based assay. What are the potential reasons?
A5: This is a common and complex issue that marks the transition from in vitro biochemistry to cell biology. Several factors could be at play, and a systematic approach is needed to identify the cause.
Expert Analysis: A cell is a much more complex environment than a test tube. The discrepancy in potency can be attributed to factors related to the compound's ability to reach its intracellular target and its stability in the cellular environment.
Systematic Troubleshooting Checklist:
-
Cell Membrane Permeability:
-
Problem: The compound may not be able to efficiently cross the cell membrane to reach its intracellular target. Pyrazole-carboxamides are often designed as kinase inhibitors, which typically act on intracellular targets[8][9].
-
Action: Use predictive models (e.g., calculating cLogP) or analytical methods like PAMPA (Parallel Artificial Membrane Permeability Assay) to assess passive diffusion potential. If permeability is low, the intracellular concentration will be insufficient to inhibit the target.
-
-
Efflux Pump Activity:
-
Problem: The compound might be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp). These pumps actively transport compounds out of the cell, keeping the intracellular concentration low.
-
Action: Co-incubate your compound with a known efflux pump inhibitor (e.g., verapamil or cyclosporin A). If the compound's potency increases significantly in the presence of the inhibitor, it is likely being removed by efflux pumps.
-
-
Metabolic Instability:
-
Problem: The compound could be rapidly metabolized by intracellular enzymes (e.g., cytochrome P450s) into inactive forms. The pyrazole ring itself is relatively stable, but substituents can be targets for metabolism[1].
-
Action: Perform a metabolic stability assay by incubating the compound with liver microsomes or S9 fractions and monitor the disappearance of the parent compound over time using LC-MS.
-
-
High Protein Binding:
-
Problem: The compound may bind extensively to proteins in the cell culture medium (e.g., albumin in fetal bovine serum) or non-specifically to intracellular proteins. This reduces the free concentration of the compound available to engage the target.
-
Action: Measure the fraction of compound bound to plasma proteins. Additionally, consider running the cell-based assay in serum-free or low-serum medium for a short duration to see if potency increases. Note that this can also affect cell health.
-
-
Target Engagement:
-
Problem: The compound may not be engaging the target within the cell at the expected concentrations.
-
Action: If possible, use a target engagement assay (e.g., Cellular Thermal Shift Assay - CETSA) to confirm that the compound is binding to its intended target in the cellular context.
-
Section 4: Analytical & Stability Troubleshooting
Q6: I am using HPLC to check my compound's purity and I'm seeing significant peak tailing. What causes this and how can I fix it?
A6: Peak tailing in HPLC is a common problem, especially for compounds containing basic nitrogen atoms, like the amino group and pyrazole ring in your molecule. Tailing compromises resolution and accurate quantification[10].
Expert Analysis: The primary cause of tailing for basic compounds on standard C18 silica columns is secondary ionic interactions between the protonated basic analyte and negatively charged, deprotonated residual silanol groups (Si-O⁻) on the silica surface. This leads to a portion of the analyte being retained longer than the bulk, resulting in a tailed peak.
Solutions to Mitigate Peak Tailing:
| Solution | Mechanism | How to Implement |
| Lower Mobile Phase pH | Protonates residual silanol groups (Si-OH), neutralizing their negative charge and minimizing ionic interactions with the basic analyte.[10] | Add an acidifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase to bring the pH to ~2.5-3.0. A 0.1% concentration is typical. |
| Use an End-Capped Column | Modern HPLC columns are "end-capped," meaning most residual silanols are chemically blocked. Using a high-quality, fully end-capped column minimizes available sites for secondary interactions.[10] | Ensure you are using a modern, high-purity silica column specifically designed for good peak shape with basic compounds. |
| Increase Buffer Strength | The buffer cations (e.g., Na⁺, K⁺) can compete with the protonated analyte for interaction with the silanol sites, effectively "masking" them.[10] | Increase the concentration of your buffer (e.g., phosphate or acetate) in the mobile phase, for example, from 10 mM to 25-50 mM. |
| Reduce Sample Load | Injecting too much sample can overload the column, saturating the primary retention mechanism and making secondary interactions more pronounced. | Decrease the concentration of your sample or reduce the injection volume.[10] |
References
-
Shoichet, B. K. (2006). "Screening for Aggregators". Assay Guidance Manual. National Center for Biotechnology Information. Available at: [Link][5]
-
Dahlin, J. L., & Walters, M. A. (2014). "The Essential Roles of Counter-Screening, Assay Validation, and Compound Triage in High-Throughput Screening". Journal of Medicinal Chemistry. Available at: [Link]
-
Coan, K. E. H., & Shoichet, B. K. (2020). "How Do Small Molecule Aggregates Inhibit Enzyme Activity? A Molecular Dynamics Study". Journal of Chemical Information and Modeling, 60(9), 4418–4428. Available at: [Link][6][7]
-
PubChem. "4-amino-1-methyl-1H-pyrazole-3-carboxamide". National Library of Medicine. Available at: [Link][11]
-
Zhi, Y., et al. (2019). "Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML)". International Journal of Molecular Sciences, 20(22), 5706. Available at: [Link][8][12][13]
-
Wang, Y., et al. (2018). "Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia". Journal of Medicinal Chemistry, 61(4), 1499-1518. Available at: [Link][9]
-
Gani, O. A., & Engh, R. A. (2023). "Pyrazole: an emerging privileged scaffold in drug discovery". Future Medicinal Chemistry. Available at: [Link][1]
-
PharmaCores. (2024). "Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!". PharmaCores. Available at: [Link][14]
-
Akcamur, Y., et al. (1997). "Functionalization and cyclization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid". Journal of Heterocyclic Chemistry, 34(1), 221-224. Available at: [Link]
-
Journal of Chemical & Engineering Data. (2020). "Synthesis and Characterization of New Pyrazole-Carboxamide Derivatives". Journal of Chemical & Engineering Data. Available at: [Link]
-
Patel, R. V., et al. (2016). "Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole". Journal of Chemical and Pharmaceutical Research, 8(4), 834-841. Available at: [Link][3]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. mdpi.com [mdpi.com]
- 5. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. How Do Small Molecule Aggregates Inhibit Enzyme Activity? A Molecular Dynamics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. 4-amino-1-methyl-1H-pyrazole-3-carboxamide | C5H8N4O | CID 6485351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. [PDF] Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) | Semantic Scholar [semanticscholar.org]
- 14. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
Technical Support Center: Enhancing the Selectivity of 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide Kinase Inhibitors
Welcome to the technical support center for researchers working with 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide and its derivatives. This guide is designed to provide in-depth troubleshooting assistance and strategic advice for improving the selectivity of this privileged kinase inhibitor scaffold. As drug development professionals know, achieving high selectivity is paramount for minimizing off-target effects and developing safer, more effective therapeutics.[1][2] This document offers practical, experience-driven guidance to navigate the complexities of kinase inhibitor optimization.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound derivative is showing activity against multiple kinases (polypharmacology). How can I begin to improve its selectivity for my primary target?
A1: Polypharmacology is a common challenge with ATP-competitive inhibitors due to the conserved nature of the ATP-binding pocket across the kinome.[1] The pyrazole scaffold is a well-established hinge-binding motif, crucial for the activity of many kinase inhibitors.[3] To enhance selectivity, a systematic structure-activity relationship (SAR) study is the recommended starting point.
Initial Steps:
-
Confirm On-Target Activity: Before embarking on selectivity profiling, rigorously confirm the inhibitor's potency against your primary target kinase using multiple assay formats (e.g., biochemical and cellular assays).[4]
-
Broad Kinase Profiling: The most direct way to understand your inhibitor's selectivity is to screen it against a large panel of kinases.[5] This will identify the off-target kinases and guide your medicinal chemistry efforts. Commercial services offer panels of over 400 kinases.
-
Analyze the Binding Mode: If a co-crystal structure of your inhibitor with the target kinase is available, it will provide invaluable insights into the binding interactions and potential sites for modification. If not, computational molecular docking can offer a predictive binding model.[6][7]
Key Strategic Approaches to Improve Selectivity:
-
Exploit Non-Conserved Residues: Focus on modifications that can form interactions with less conserved amino acids in the ATP-binding site. The pyrazole core of your molecule likely interacts with the highly conserved hinge region.[3] Therefore, modifications at other positions of the pyrazole or the carboxamide moiety are more likely to confer selectivity.
-
Target the "Gatekeeper" Residue: The gatekeeper residue, which lies at the entrance to a hydrophobic back pocket, varies in size among kinases. Introducing bulky substituents that clash with a large gatekeeper residue in off-target kinases, while being accommodated by a smaller gatekeeper in your target kinase, is a proven strategy for enhancing selectivity.
-
Covalent Inhibition: If your target kinase has a non-conserved cysteine residue near the active site, you can design an inhibitor with a reactive group (e.g., an acrylamide) that forms a covalent bond with this cysteine. This can significantly increase both potency and selectivity.
Q2: I've identified the off-target kinases for my compound. What are the most common structural modifications to the this compound scaffold to improve selectivity?
A2: The this compound scaffold offers several positions for chemical modification to enhance selectivity. The general structure can be thought of in three parts: the pyrazole core, the N1-methyl group, and the 4-amino and 3-carboxamide substituents.
| Modification Site | Rationale for Improving Selectivity | Potential Starting Modifications |
| N1-position of the Pyrazole | The N1-substituent can influence the orientation of the pyrazole in the hinge region and can be modified to exploit nearby pockets. | Replace the methyl group with larger alkyl groups, cycloalkyl groups, or aromatic rings to probe for steric clashes in off-target kinases. |
| Substituents on the 4-amino group | This position often points towards the solvent-exposed region, providing an opportunity to introduce larger groups that can interact with unique surface features of the target kinase. | Introduce a variety of heterocyclic rings. A structure-activity relationship study on a similar scaffold found that incorporating a pyrimidine-fused heterocycle at this position was critical for FLT3 and CDK inhibition.[8] |
| Substituents on the 3-carboxamide | The carboxamide group is a key hydrogen bond donor/acceptor. Modifications to the amide substituent can fine-tune these interactions and explore deeper pockets. | Vary the aromatic or aliphatic groups attached to the amide nitrogen. For instance, in a series of RET kinase inhibitors, modifications to this part of the molecule were crucial for suppressing resistant mutants.[9] |
| 5-position of the Pyrazole | This position can be modified to target the hydrophobic pocket behind the gatekeeper residue. | Introduction of small aliphatic groups or ethers at this position has been shown to boost potency in some aminopyrazole-based inhibitors. |
Workflow for SAR Studies:
Caption: Iterative workflow for improving kinase inhibitor selectivity.
Troubleshooting Guides
Problem: Unexpected Cellular Phenotypes
You observe a cellular effect that doesn't align with the known function of your target kinase. This could be due to an off-target effect.
Troubleshooting Steps:
-
Dose-Response Analysis: Establish a clear dose-response curve for the observed phenotype. Off-target effects can also be dose-dependent.[5]
-
Use of Structurally Unrelated Inhibitors: Test other known inhibitors of your target kinase that have a different chemical scaffold. If they produce the same phenotype, it's more likely an on-target effect.[5]
-
Rescue Experiments: The "gold standard" for confirming on-target effects. Re-introduce a version of the target kinase that is resistant to your inhibitor. If the phenotype is reversed, it strongly suggests an on-target effect.[5]
-
Knockdown/Knockout Models: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the suspected off-target kinase. If the phenotype is diminished upon treatment with your inhibitor in these models, it points to an off-target mechanism.[5]
Workflow for Investigating Off-Target Effects:
Caption: Systematic approach to validate off-target effects.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling using a Commercial Service
This protocol outlines the general steps for submitting a compound for broad kinase selectivity profiling.
Objective: To determine the inhibitory activity of a this compound derivative against a large panel of kinases.
Materials:
-
Your synthesized and purified inhibitor compound.
-
DMSO (anhydrous).
-
Microcentrifuge tubes.
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of your inhibitor at a high concentration (e.g., 10 mM) in 100% DMSO. Ensure the compound is fully dissolved.
-
Prepare the required volume and concentration as specified by the service provider (e.g., 50 µL of a 100X stock solution).
-
-
Submission:
-
Follow the provider's instructions for sample submission, which typically involves completing an online form with compound information and selecting the desired kinase panel.
-
Ship the sample according to the provider's guidelines (often on dry ice).
-
-
Data Analysis:
-
The service will provide data, often as percent inhibition at a single concentration (e.g., 1 µM).
-
Calculate selectivity scores (e.g., S-score) to quantify the selectivity of your compound.
-
For significant off-targets (e.g., >70% inhibition), request follow-up IC50 or Kd determination to confirm the activity.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that your inhibitor binds to its intended target (and potential off-targets) in a cellular environment.
Objective: To confirm the binding of your inhibitor to a specific kinase in intact cells.
Materials:
-
Cell line expressing the target kinase.
-
Your inhibitor compound.
-
DMSO.
-
PBS (Phosphate-Buffered Saline).
-
Lysis buffer (with protease and phosphatase inhibitors).
-
Equipment for heating samples (e.g., PCR thermocycler).
-
Equipment for protein analysis (e.g., SDS-PAGE, Western blot apparatus).
-
Antibody specific to the target kinase.
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with your inhibitor at various concentrations (and a DMSO vehicle control) for a specified time (e.g., 1 hour).
-
-
Heating Step:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes, then cool to room temperature.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thawing or with lysis buffer.
-
Clarify the lysates by centrifugation to separate soluble and aggregated proteins.
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
-
Analysis:
-
Analyze the soluble protein fraction by Western blotting using an antibody against the target kinase.
-
In the absence of the inhibitor, the target protein will denature and aggregate at a specific temperature.
-
Binding of your inhibitor should stabilize the protein, resulting in more soluble protein at higher temperatures. This shift in the melting curve confirms target engagement.
-
References
- Approach in Improving Potency and Selectivity of Kinase Inhibitors. (n.d.). PubMed.
- Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. (n.d.). National Institutes of Health.
- Technical Support Center: Understanding and Troubleshooting Off-Target Effects of JAK Inhibitors. (n.d.). Benchchem.
- Kinase Selectivity Profiling System Technical Manual #TM421. (n.d.). Promega Corporation.
- Protein Kinase Selectivity Profiling Using Microfluidic Mobility Shift Assays. (2016). Springer Protocols.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI.
- Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (n.d.). PubMed Central.
- Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling. (n.d.). ResearchGate.
- Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. (2018). PubMed.
- Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PubMed Central.
- Encountering unpredicted off-target effects of pharmacological inhibitors. (n.d.). Oxford Academic.
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI.
- Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014). ACS Publications.
- Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
- Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (n.d.). BMC Systems Biology.
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). MDPI.
- Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (2019). Semantic Scholar.
- Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. (2024). PubMed.
- Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning. (n.d.). National Institutes of Health.
- Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. (n.d.). National Institutes of Health.
- Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. (2014). ACS Publications.
- Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. (n.d.). PubMed Central.
- Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (n.d.). MDPI.
- Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. (2019). ACS Publications.
- Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). National Institutes of Health.
- Novel 1H-pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-binding Interaction. (n.d.). PubMed.
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). National Institutes of Health.
- 1-Methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives as new rearranged during Transfection (RET) kinase inhibitors capable of suppressing resistant mutants in solvent-front regions. (2022). PubMed.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1-Methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives as new rearranged during Transfection (RET) kinase inhibitors capable of suppressing resistant mutants in solvent-front regions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide
Welcome to the technical support center for the synthesis and purification of 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this and related pyrazole derivatives. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower your experimental success.
Part 1: Frequently Asked Questions (FAQs) - Core Purification Challenges
This section addresses the fundamental issues that researchers often face. Understanding the nature of the impurities and the analytical methods to track them is the first step toward a successful purification strategy.
Q1: What are the most common impurities in the synthesis of this compound and how do they form?
A1: The impurity profile is highly dependent on the synthetic route employed. However, based on common pyrazole synthesis strategies, several classes of impurities are frequently observed. The synthesis often proceeds through a multi-step sequence, for example, starting from a pyrazole carboxylic acid precursor which is then nitrated, reduced, and finally undergoes amidation and methylation.
Common Impurities Include:
-
Unreacted Starting Materials: Incomplete reactions can leave behind precursors such as 4-nitro-1-methyl-1H-pyrazole-3-carboxylic acid or its activated form (e.g., acid chloride).
-
Intermediates: The most common intermediate impurity is the corresponding 4-nitro compound (4-nitro-N,1-dimethyl-1H-pyrazole-3-carboxamide). Its presence indicates an incomplete reduction of the nitro group to the target amino group.
-
Regioisomers: A significant challenge in the synthesis of asymmetrically substituted pyrazoles is the formation of regioisomers.[1] For instance, during the initial pyrazole ring formation or subsequent N-methylation, incorrect regioselectivity can lead to isomers that are notoriously difficult to separate due to their similar physicochemical properties.
-
Byproducts of Side Reactions:
-
Over-methylation: If methylating agents are used, there is a risk of methylation on the newly formed amino group, leading to a dimethylamino derivative.
-
Hydrolysis Products: During workup or purification, the carboxamide functional group can be susceptible to hydrolysis, reverting to the corresponding carboxylic acid.
-
The formation of these impurities is a direct consequence of the reaction kinetics and thermodynamics. For instance, incomplete reduction is often a kinetic issue, requiring optimization of catalyst, hydrogen pressure, or reaction time.[2]
Q2: How can I effectively monitor the reaction progress and purification efficiency?
A2: Robust analytical monitoring is critical for making informed decisions during both the reaction and purification stages.
-
Thin-Layer Chromatography (TLC): TLC is an indispensable, rapid, and cost-effective tool for qualitative analysis.[1] It is used to:
-
Track the consumption of starting materials.
-
Visualize the formation of the product and any major byproducts.
-
Screen for optimal solvent systems for column chromatography.
-
Pool fractions after column chromatography. A typical mobile phase for this class of polar, heterocyclic compounds could be a mixture of a non-polar solvent like hexane and a polar solvent like ethyl acetate.[3] Staining with potassium permanganate or visualization under UV light (if the compounds are UV-active) is common.
-
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the method of choice.[1] It provides superior resolution and allows for accurate determination of the purity percentage. A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water, often with a modifier like formic acid or TFA, is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and the identification of impurities in purified fractions.[4] For example, the disappearance of the nitro-group's deshielding effect on adjacent aromatic protons in ¹H NMR can confirm the complete reduction to an amino group.
Q3: My compound streaks badly on the silica TLC plate and column. What causes this and how can I fix it?
A3: Streaking is a common issue when purifying compounds containing basic amine functionalities on silica gel, which is acidic. The basic amino group interacts strongly and irreversibly with the acidic silanol groups (Si-OH) on the silica surface, causing the compound to move as a long streak rather than a compact spot.
Solutions:
-
Neutralize the Stationary Phase: Add a small amount of a basic modifier to your mobile phase. Typically, 0.5-1% of triethylamine (TEA) or ammonia in the solvent system will neutralize the acidic sites on the silica gel, leading to sharper bands and improved separation.[5]
-
Use a Different Stationary Phase: Consider using neutral or basic alumina, or a reversed-phase silica gel (C18) for your column chromatography.
-
Protecting Group Strategy: In challenging cases, a protecting group strategy can be employed. Protecting the basic 4-amino group as a Boc-carbamate, for example, makes the molecule less basic and more amenable to standard silica gel chromatography.[1] The protecting group can then be removed in a subsequent step.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step guidance for overcoming specific purification hurdles.
Troubleshooting Guide 1: Optimizing Column Chromatography
Problem: Poor separation between the target compound and a closely-eluting impurity (e.g., the 4-nitro intermediate).
Causality: The 4-nitro and 4-amino analogs have similar molecular backbones, but the amino group is significantly more polar. This polarity difference must be exploited. If the mobile phase is too polar, both compounds will elute quickly with little separation. If it's not polar enough, the compounds may not move off the baseline.
Protocol: Step-by-Step Column Chromatography Optimization
-
TLC Screening:
-
Prepare several vials with different ratios of a non-polar (e.g., Dichloromethane or Hexane) and polar (e.g., Ethyl Acetate or Methanol) solvent system. Add 1% triethylamine to each to prevent streaking.
-
Spot your crude reaction mixture on a TLC plate and develop it in these different solvent systems.
-
Goal: Find a solvent system that gives your product an Rf (retention factor) value between 0.2 and 0.4, with clear separation from the key impurity. The more polar 4-amino product should have a lower Rf than the 4-nitro intermediate.
-
-
Column Packing:
-
Select a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude material by weight).
-
Pack the column using the "slurry method" with your chosen initial, low-polarity mobile phase to ensure a homogenous and air-free stationary phase.
-
-
Loading and Elution:
-
Dissolve your crude material in a minimal amount of the reaction solvent or dichloromethane.
-
Alternatively, perform a "dry load": adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column bed. This often results in better resolution.
-
Begin elution with a low-polarity mobile phase (e.g., 100% Dichloromethane).
-
Gradually increase the polarity by slowly adding more of the polar solvent (e.g., step-gradient from 0% to 10% Methanol in Dichloromethane). This gradual increase helps to resolve closely-eluting compounds.
-
-
Fraction Collection & Analysis:
-
Collect small, equal-volume fractions.
-
Analyze the fractions by TLC to identify which ones contain your pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Data Presentation: Solvent Systems for Polar Heterocycles
| Solvent System (v/v) | Polarity | Typical Application |
| Hexane / Ethyl Acetate | Low to Medium | Good for separating less polar impurities. |
| Dichloromethane / Methanol | Medium to High | Excellent for polar compounds like amines.[3] |
| Ethyl Acetate / Methanol | High | Used for highly polar compounds that show low mobility. |
| Note: The addition of 0.5-1% triethylamine is recommended for all systems to improve peak shape. |
Troubleshooting Guide 2: Effective Recrystallization
Problem: The product fails to crystallize, oils out, or the yield is unacceptably low.
Causality: Successful recrystallization depends on finding a solvent in which the target compound is highly soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble at all temperatures. Oiling out occurs when the solution becomes supersaturated at a temperature above the compound's melting point.
Protocol: Step-by-Step Recrystallization
-
Solvent Screening:
-
Place a small amount of your crude product (10-20 mg) into several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, water) to each tube at room temperature. A good solvent will not dissolve the compound at this stage.
-
Heat the tubes that did not show solubility. An ideal solvent will fully dissolve your compound upon heating.
-
Allow the dissolved solutions to cool slowly to room temperature, and then in an ice bath. The best solvent will yield a high quantity of crystalline solid.
-
-
Recrystallization Procedure:
-
Dissolve the bulk of your crude material in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
If colored impurities are present, you may add a small amount of activated charcoal and hot filter the solution.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once cloudiness (crystal formation) is observed, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Part 3: Visualization & Workflows
Diagram 1: General Purification Workflow
This diagram illustrates a typical decision-making process for purifying the target compound.
Caption: Decision workflow for purification.
Diagram 2: Potential Impurity Formation Pathway
This diagram shows how a common impurity, the 4-nitro intermediate, can persist due to an incomplete reaction.
Caption: Incomplete reduction leading to impurity.
References
-
Zhi, Y., Wang, Z., Lu, S., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. Available at: [Link][2][6][7]
-
Klier, L., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available at: [Link][5][8]
-
Shaikh, A., et al. (2019). Synthesis of Pyrazole Compounds by Using Sonication Method. ResearchGate. Available at: [Link][4]
-
Patel, R., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link][3]
-
Al-Hourani, B., et al. (2016). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. Available at: [Link][9]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 5. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. [PDF] Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Bioavailability of 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide Formulations
Welcome to the technical support center dedicated to overcoming the challenges associated with the formulation and bioavailability of 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals actively engaged in experimental work with this compound. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of enhancing its oral bioavailability.
I. Understanding the Molecule: Physicochemical Properties and Bioavailability Challenges
Based on computational predictions for structurally similar pyrazole carboxamide derivatives, it is anticipated that this compound may exhibit low aqueous solubility and moderate to high intestinal permeability.[2] Such characteristics would classify it as a Biopharmaceutics Classification System (BCS) Class II or IV compound, where the primary obstacle to effective oral absorption is its poor dissolution in the gastrointestinal fluids.[3]
Predicted Physicochemical Properties of Related Pyrazole Carboxamides:
| Property | Predicted Value | Implication for Bioavailability |
| Water Solubility (logS) | -4.782 to -1.925 mol/L | Low aqueous solubility, dissolution rate-limited absorption. |
| Caco-2 Permeability (logPapp) | 0.717 to -0.305 x 10⁻⁶ cm/s | Moderate to good permeability across the intestinal epithelium. |
| Human Intestinal Absorption (HIA+) | 54.8% to 88.3% | Potentially well-absorbed if dissolution can be improved. |
| pKa | Estimated 2.5 (pyrazole ring) and 9.2 (primary amine) | pH-dependent solubility and potential for salt formation.[4][5] |
These values are based on computational predictions for similar pyrazole carboxamide structures and should be experimentally verified for this compound.[2]
The presence of a primary amine group also introduces the potential for chemical instability and interactions with common pharmaceutical excipients.[4]
II. Frequently Asked Questions (FAQs)
Q1: We are observing low and inconsistent plasma concentrations of this compound in our preclinical animal studies after oral administration. What are the likely causes?
A1: Low and variable oral bioavailability is a common issue for poorly soluble compounds. The primary reasons are likely:
-
Poor Dissolution: The compound is not dissolving sufficiently in the gastrointestinal fluids to be absorbed. This is the most common rate-limiting step for BCS Class II and IV drugs.
-
Precipitation: The compound may initially dissolve in the stomach's acidic environment but then precipitate in the more neutral pH of the small intestine.
-
First-Pass Metabolism: The compound may be extensively metabolized by enzymes in the gut wall or liver before reaching systemic circulation.
-
Excipient Incompatibility: Interactions with formulation excipients could be hindering dissolution or causing degradation of the active pharmaceutical ingredient (API).
Q2: Our initial formulation is a simple powder-in-capsule. What are the first steps to improve bioavailability?
A2: A powder-in-capsule formulation is often insufficient for poorly soluble compounds. The first steps should involve a systematic approach to enhance dissolution:
-
Particle Size Reduction: Decreasing the particle size of the API increases its surface area, which can significantly improve the dissolution rate.[6][7]
-
Solubility Enhancement Techniques: Explore more advanced formulation strategies such as solid dispersions, lipid-based formulations, or cyclodextrin complexation.
-
Excipient Selection: Carefully select excipients that are compatible with the API and can aid in its dissolution.
Q3: Are there any known excipient incompatibilities with aminopyrazole derivatives?
A3: Yes, the primary amine group in this compound is susceptible to the Maillard reaction with reducing sugars.[1][8] Therefore, it is crucial to avoid excipients such as lactose, dextrose, and some grades of microcrystalline cellulose that may contain reducing sugar impurities. Additionally, excipients with high peroxide content, like povidone and crospovidone, could potentially oxidize the amine group.[9]
III. Troubleshooting Guide: Addressing Specific Formulation Challenges
This section provides a structured approach to troubleshooting common issues encountered during the formulation development of this compound.
Problem 1: Inadequate Dissolution Rate
Symptoms:
-
Low in vitro dissolution in simulated gastric and intestinal fluids.
-
High variability in dissolution profiles between batches.
-
Poor correlation between in vitro dissolution and in vivo absorption.
Causality: The crystalline structure of the API may be too stable, requiring significant energy to break the lattice and dissolve. Large particle sizes further limit the surface area available for dissolution.
Troubleshooting Workflow:
Caption: Workflow for addressing inadequate dissolution.
Experimental Protocols:
-
Particle Size Reduction (Micronization):
-
Method: Jet milling is a common and effective technique for reducing particle size to the micron range (1-10 µm).[10]
-
Procedure: a. Select a suitable jet mill (e.g., spiral jet mill). b. Optimize milling parameters such as grinding pressure, feed rate, and classifier speed to achieve the desired particle size distribution. c. Characterize the milled API for particle size distribution (e.g., by laser diffraction), solid-state form (by X-ray powder diffraction - XRPD), and morphology (by scanning electron microscopy - SEM).
-
Expected Outcome: A significant increase in the dissolution rate due to the increased surface area.
-
-
Amorphous Solid Dispersions (ASDs):
-
Principle: Dispersing the API in a polymeric carrier in an amorphous state can dramatically increase its apparent solubility and dissolution rate.[11][12]
-
Method: Spray drying is a widely used method for preparing ASDs.
-
Procedure: a. Select a suitable polymer (e.g., HPMC, HPMC-AS, PVP) and solvent system in which both the API and polymer are soluble. b. Prepare a solution of the API and polymer at a specific ratio (e.g., 1:1, 1:3, 1:5 w/w). c. Spray-dry the solution using optimized parameters (inlet temperature, feed rate, atomization pressure). d. Characterize the resulting powder for its amorphous nature (by XRPD and differential scanning calorimetry - DSC), dissolution profile, and physical stability.
-
Trustworthiness Check: The stability of the amorphous form is critical. Perform accelerated stability studies (e.g., 40°C/75% RH) to ensure the API does not recrystallize over time.
-
Problem 2: pH-Dependent Solubility and Intestinal Precipitation
Symptoms:
-
Good dissolution in acidic media (simulated gastric fluid) but poor dissolution in neutral or slightly alkaline media (simulated intestinal fluid).
-
In vivo studies show a lower than expected bioavailability despite good initial dissolution.
Causality: The pyrazole ring and the primary amine group are ionizable. The compound is likely more soluble at the low pH of the stomach where these groups are protonated. As the pH increases in the small intestine, the compound may become less soluble and precipitate out of solution before it can be fully absorbed.
Troubleshooting Workflow:
Caption: Workflow for managing pH-dependent solubility.
Experimental Protocols:
-
Self-Emulsifying Drug Delivery Systems (SEDDS):
-
Principle: SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids.[1][13] This maintains the drug in a solubilized state for absorption.
-
Procedure: a. Excipient Screening: Determine the solubility of the API in various oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor EL, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400). b. Phase Diagram Construction: Construct ternary phase diagrams with different ratios of oil, surfactant, and co-solvent to identify the self-emulsifying region. c. Formulation Development: Prepare formulations within the self-emulsifying region and load with the API. d. Characterization: Evaluate the self-emulsification performance, droplet size, and in vitro dissolution of the formulation in various media.
-
Expected Outcome: A formulation that forms a stable micro- or nano-emulsion upon contact with aqueous media, keeping the drug in solution and enhancing its absorption.
-
-
Inclusion of Precipitation Inhibitors:
-
Principle: Certain polymers, such as hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP), can act as precipitation inhibitors by maintaining a supersaturated state of the drug in solution.
-
Application: These polymers can be incorporated into solid dispersions or co-administered with other formulations.
-
Evaluation: Conduct in vitro dissolution studies in a two-stage pH model (e.g., 2 hours in simulated gastric fluid followed by a switch to simulated intestinal fluid) to assess the ability of the polymer to prevent precipitation.
-
Problem 3: Excipient Incompatibility and API Degradation
Symptoms:
-
Appearance of new peaks in the HPLC chromatogram of stability samples.
-
Loss of API content over time, especially under accelerated stability conditions (e.g., elevated temperature and humidity).
-
Discoloration of the formulation.
Causality: As mentioned, the primary amine group of this compound is susceptible to reactions with reducing sugars (Maillard reaction) and oxidation by peroxides present as impurities in some excipients.[4][9]
Troubleshooting Workflow:
Caption: Workflow for addressing excipient incompatibility.
Experimental Protocol:
-
Binary Excipient Compatibility Study:
-
Procedure: a. Prepare binary mixtures of the API with individual excipients in a 1:1 ratio (or a ratio representative of the final formulation). b. Prepare a control sample of the pure API. c. Store the samples under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2-4 weeks). d. Analyze the samples at predetermined time points by HPLC for the appearance of degradation products and loss of API. Visual inspection for color changes is also important.
-
Selection of Alternative Excipients:
-
Fillers: Instead of lactose, consider using dibasic calcium phosphate, mannitol, or silicified microcrystalline cellulose.
-
Disintegrants: If crospovidone is problematic, consider croscarmellose sodium or sodium starch glycolate.
-
-
Authoritative Grounding: The ICH Q8 guideline on Pharmaceutical Development recommends excipient compatibility studies as a crucial part of formulation development.[12]
-
IV. Advanced Bioavailability Enhancement Strategy: Cyclodextrin Complexation
For pyrazole derivatives with low aqueous solubility, forming an inclusion complex with cyclodextrins can be a highly effective strategy.[5][14][15] Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity, which can encapsulate hydrophobic drug molecules, thereby increasing their apparent solubility.
Experimental Protocol: Preparation and Characterization of a Cyclodextrin Inclusion Complex
-
Selection of Cyclodextrin: Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used. HP-β-CD offers higher aqueous solubility and is often preferred.
-
Phase Solubility Study: a. Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin. b. Add an excess amount of this compound to each solution. c. Shake the suspensions at a constant temperature until equilibrium is reached (e.g., 24-48 hours). d. Filter the suspensions and analyze the filtrate for the concentration of the dissolved API by a validated analytical method (e.g., HPLC-UV). e. Plot the solubility of the API as a function of the cyclodextrin concentration. A linear (AL-type) or non-linear (B-type) plot indicates complex formation. The stability constant (Kc) of the complex can be calculated from the slope of the phase solubility diagram.
-
Preparation of the Solid Inclusion Complex (Kneading Method): a. Prepare a paste by adding a small amount of a hydro-alcoholic solution to a physical mixture of the API and cyclodextrin (typically at a 1:1 molar ratio). b. Knead the paste for a specified time (e.g., 60 minutes). c. Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved. d. Pulverize the dried complex and pass it through a sieve.
-
Characterization of the Inclusion Complex:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Compare the spectra of the API, cyclodextrin, physical mixture, and the inclusion complex. The disappearance or shifting of characteristic peaks of the API in the complex spectrum suggests its encapsulation within the cyclodextrin cavity.
-
Differential Scanning Calorimetry (DSC): The endothermic peak corresponding to the melting of the crystalline API should be absent or shifted to a different temperature in the DSC thermogram of the inclusion complex.
-
X-ray Powder Diffraction (XRPD): The characteristic diffraction peaks of the crystalline API should be absent or significantly reduced in the XRPD pattern of the inclusion complex, indicating a change to an amorphous or molecularly dispersed state.
-
Dissolution Studies: Compare the dissolution rate of the pure API with that of the inclusion complex. A significant increase in the dissolution rate is expected for the complex.
-
V. Bioanalytical Method for Pharmacokinetic Studies
Accurate quantification of this compound in biological matrices is essential for evaluating the in vivo performance of different formulations. A validated LC-MS/MS method is the gold standard for this purpose.[16][17]
Key Parameters for LC-MS/MS Method Validation:
| Validation Parameter | Acceptance Criteria (as per FDA/ICH Guidelines) |
| Selectivity | No significant interfering peaks at the retention times of the analyte and internal standard (IS). |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99, with at least 6 non-zero standards. |
| Accuracy and Precision | Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (% bias) within ±15% (±20% at LLOQ). |
| Matrix Effect | Assessed to ensure that the matrix does not interfere with the ionization of the analyte. |
| Recovery | Consistent and reproducible extraction recovery. |
| Stability | Analyte stability established under various conditions (freeze-thaw, short-term, long-term, stock solution). |
VI. Concluding Remarks
Enhancing the bioavailability of this compound requires a systematic and multi-faceted approach. By thoroughly characterizing the physicochemical properties of the API and understanding its potential formulation challenges, researchers can select the most appropriate strategies to improve its dissolution and absorption. The troubleshooting guides and experimental protocols provided in this technical support center offer a practical framework for navigating these challenges and successfully developing a bioavailable formulation.
VII. References
-
Synthesis and Spectroscopy Studies of the Inclusion Complex of 3-amino-5-methyl Pyrazole With Beta-Cyclodextrin. PubMed. [Link]
-
Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health. [Link]
-
Investigation of Excipient Compatibility and Associated Degradations for the Formulation Development of a Small Molecule Pharmaceutical Compound. American Pharmaceutical Review. [Link]
-
Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin. ResearchGate. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. [Link]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): An Update from Formulation Development to Therapeutic Strategies. ResearchGate. [Link]
-
Optimizing Drug Formulation: Investigating Drug-Excipient Compatibility for Enhanced Pharmaceutical Development. ARL Bio Pharma. [Link]
-
Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Fisher Digital Publications. [Link]
-
Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup. National Institutes of Health. [Link]
-
Self-emulsifying drug delivery systems: a novel approach to deliver drugs. National Institutes of Health. [Link]
-
Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. PubMed. [Link]
-
Self-Emulsifying Drug Delivery System (SEDDS): An Emerging Dosage Form to Improve the Bioavailability of Poorly Absorbed Drugs. PubMed. [Link]
-
Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. National Institutes of Health. [Link]
-
LC-MS/MS Bioanalysis Method Development, Validation, and Sample Analysis: Points to Consider When Conducting Nonclinical and Clinical Studies in Accordance with Current Regulatory Guidances. Semantic Scholar. [Link]
-
Solid Dispersions for Oral Administration: An Overview of the Methods for their Preparation. PubMed. [Link]
-
Pyrazole Carboxamides and Carboxylic Acids as Protein Kinase Inhibitors in Aberrant Eukaryotic Signal Transduction: Induction of Growth Arrest in MCF-7 Cancer Cells. PubMed. [Link]
-
Micronization of small molecule APIs: What are the trends?. Pharmaceutical Technology. [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. National Institutes of Health. [Link]
-
Development and Validation of an LC–MS/MS Method for the Bioanalysis of the Major Metamizole Metabolites in Human Plasma. ResearchGate. [Link]
-
Using Micronization to Reduce API Particle Size. Pharmaceutical Technology. [Link]
-
Evolution, Validation and Current Challenges in Bioanalytical Methods for Praziquantel: From Fluorometry to LC–MS/MS. MDPI. [Link]
-
Development of spray dried solid dispersion formulations to improve oral and pulmonary delivery. CentAUR. [Link]
-
Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. National Institutes of Health. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. National Institutes of Health. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. [Link]
-
4-amino-1-methyl-1H-pyrazole-3-carboxamide (3920-40-9). Chemchart. [Link]
-
Enhancement of Oral Bioavailability and Solid Dispersion: A Review. Journal of Applied Pharmaceutical Science. [Link]
-
SOLID DISPERSION: STRATEGY TO ENHANCE SOLUBILITY. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Accelerated Caco-2 cell permeability model for drug discovery. PubMed. [Link]
-
Biologically active 4‐aminopyrazole derivatives.. ResearchGate. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. National Institutes of Health. [Link]
-
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. PubChem. [Link]
-
Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. National Institutes of Health. [Link]
-
Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. National Institutes of Health. [Link]
-
Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. National Institutes of Health. [Link]
-
4-Amino-1-methyl-3-n-propyl-1H-pyrazole-5-carboxamide, 98%. J&K Scientific. [Link]
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cbijournal.com [cbijournal.com]
- 7. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Self-Emulsifying Drug Delivery Systems (SEDDS): Excipient selection, formulation and characterization [journal-imab-bg.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. sphinxsai.com [sphinxsai.com]
- 14. Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. oaji.net [oaji.net]
- 16. Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. LC-MS/MS Bioanalysis Method Development, Validation, and Sample Analysis: Points to Consider When Conducting Nonclinical and Clinical Studies in Accordance with Current Regulatory Guidances | Semantic Scholar [semanticscholar.org]
Minimizing off-target effects of 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide
Technical Support Center: 4-Amino-N,1-dimethyl-1H-pyrazole-3-carboxamide
A Guide to Ensuring Target Specificity and Minimizing Off-Target Effects
Welcome to the technical support guide for researchers utilizing this compound and related small molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower your research. This guide is structured as a dynamic troubleshooting resource to help you anticipate, identify, and mitigate potential off-target effects, ensuring the data you generate is robust, reproducible, and correctly interpreted.
Part 1: Frequently Asked Questions - Understanding the "Why"
This section addresses the fundamental principles governing the specificity of pyrazole-carboxamide-based compounds.
Question: Why is a compound like this compound prone to off-target effects?
Answer: The potential for off-target effects is rooted in its structural features and the nature of its likely biological targets. The pyrazole-carboxamide core often acts as a "hinge-binder," a structural motif that mimics the adenine component of ATP. This allows it to effectively compete with ATP for binding to the active site of protein kinases.
However, the human genome contains over 500 protein kinases (the "kinome"), and their ATP-binding pockets share significant structural similarities. Therefore, a compound designed to inhibit one kinase can often bind to several others, particularly those within the same family. Off-target effects are not limited to kinases; any protein with a suitable binding pocket could be an unintended target. The specificity of your compound is determined by how well its unique chemical features, outside of the core scaffold, exploit subtle differences in the target's binding site compared to all other proteins.
Question: What is the difference between off-target toxicity and a phenotypic off-target effect?
Answer: This is a critical distinction for data interpretation.
-
Off-target toxicity refers to a scenario where the compound, at concentrations used to engage the intended target, also interacts with another protein or pathway in a manner that causes cellular stress or death (e.g., inhibiting a crucial housekeeping enzyme). This can lead you to incorrectly conclude that inhibiting your primary target is cytotoxic.
-
Phenotypic off-target effects are more subtle. The compound might modulate a secondary target, leading to a biological outcome that you mistakenly attribute to the primary target. For example, a compound designed to inhibit Kinase A (involved in proliferation) might also inhibit Kinase B (involved in migration). If you observe reduced cell migration, you might incorrectly conclude this is a function of Kinase A.
Question: How does compound concentration influence off-target effects?
Answer: This is arguably the most critical parameter to control in your experiments. Every small molecule inhibitor has a dose-response curve for its intended target and for every potential off-target. Ideally, there is a wide "therapeutic window" between the concentration needed to inhibit the primary target (its IC50 or EC50) and the concentrations at which it begins to engage off-target proteins.
Using concentrations that are too high is the most common cause of misleading data. At concentrations significantly above the IC50 for the primary target (e.g., >10-fold higher), you dramatically increase the likelihood of engaging lower-affinity off-target proteins. It is imperative to perform a careful dose-response analysis to identify the minimal concentration required for effective target engagement in your specific assay system.
Part 2: Troubleshooting Guide - Experimental Design & Validation
This section provides actionable guidance in a Q&A format for proactively minimizing and identifying off-target effects during your experimental workflow.
Question: I have a new batch of this compound. What is the first thing I should do?
Answer: Before any biological experiment, you must verify the identity and purity of the compound. A small impurity could be a highly potent off-target effector, confounding all subsequent results.
Recommended Protocol: Compound Quality Control
-
LC-MS (Liquid Chromatography-Mass Spectrometry):
-
Objective: Confirm the molecular weight of the compound.
-
Procedure: Dissolve the compound in a suitable solvent (e.g., DMSO). Run on an LC-MS system. The primary peak in the mass spectrum should correspond to the expected mass of this compound.
-
-
HPLC (High-Performance Liquid Chromatography):
-
Objective: Assess the purity of the compound.
-
Procedure: Run the dissolved compound on an HPLC with a UV detector.
-
Interpretation: A high-quality compound should exhibit a single, sharp peak. A purity of >95% is recommended for cell-based assays, and >98% is ideal.
-
Question: How do I determine the correct working concentration for my cell-based assays?
Answer: You must establish a clear dose-response relationship in your system. Do not rely on a single, high concentration. The goal is to identify the lowest effective concentration.
Workflow for Determining Optimal Concentration
Caption: Workflow for selecting optimal compound concentrations.
Question: I'm observing a phenotype. How can I be more confident it's due to my intended target?
The Pillars of Target Validation
-
Use a Negative Control Compound: The best negative control is a close structural analog of your compound that is known to be inactive against the target. This helps control for off-target effects caused by the chemical scaffold itself.
-
Genetic Validation (The Gold Standard): Use techniques like CRISPR/Cas9 knockout or siRNA/shRNA knockdown to eliminate or reduce the expression of the target protein. If the genetic approach phenocopies the effect of your compound, this provides the strongest evidence for on-target activity.
-
Rescue Experiment: In a system where you have knocked out the target protein, treat the cells with your compound. The compound should have no effect, as its target is absent. You can take this a step further by re-introducing a version of the target protein that is resistant to your inhibitor; this should "rescue" the phenotype even in the presence of the compound.
Experimental Workflow for Phenotype Validation
Caption: Decision workflow for validating a biological phenotype.
Question: I suspect an off-target effect. How can I identify the unintended target(s)?
Answer: Identifying unknown off-targets requires unbiased, large-scale screening techniques.
Recommended Approaches for Off-Target Identification
| Method | Principle | Advantages | Disadvantages |
| Kinome Profiling | In vitro screening of your compound against a large panel of recombinant kinases (e.g., >400). | Comprehensive for kinases; provides quantitative binding/inhibition data (IC50, Kd). | Does not identify non-kinase targets; in vitro results may not perfectly reflect cellular activity. |
| Affinity-based Proteomics | Immobilize your compound on a bead and use it as "bait" to pull down interacting proteins from a cell lysate. Identify bound proteins by mass spectrometry. | Unbiased; can identify any protein target (not just kinases); performed in a more native context. | Can be technically challenging; may identify indirect binders or non-specific interactions. |
| Thermal Proteome Profiling (TPP) | Based on the principle that a protein becomes more thermally stable when bound to a ligand. Cells are heated to different temperatures with/without the compound, and the remaining soluble proteins are quantified by mass spectrometry. | Unbiased; performed in intact cells, providing direct evidence of cellular target engagement. | Requires specialized mass spectrometry capabilities; data analysis is complex. |
Part 3: Protocols & Resources
Protocol: Cellular Target Engagement Assay (Example: Western Blot)
This protocol determines the concentration of the compound required to inhibit a specific signaling pathway downstream of the target kinase in cells.
-
Cell Plating: Plate cells at a density that will result in 70-80% confluency on the day of the experiment.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. Then, dilute these stocks into cell culture media to the final desired concentrations. Ensure the final DMSO concentration is constant across all wells and does not exceed 0.1%.
-
Treatment: Treat the cells with the compound dilutions for a predetermined time (e.g., 1-2 hours). Include a DMSO-only vehicle control.
-
Stimulation: If the kinase is activated by a specific ligand (e.g., a growth factor), add the stimulus for the appropriate time (e.g., 15 minutes) to all wells except for an unstimulated control.
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with a primary antibody specific to the phosphorylated form of a known downstream substrate of your target kinase.
-
Incubate with a secondary HRP-conjugated antibody.
-
Develop with an ECL substrate and image the blot.
-
-
Analysis:
-
Strip and re-probe the blot for the total amount of the substrate protein and a loading control (e.g., GAPDH).
-
Quantify the band intensities. Normalize the phosphorylated protein signal to the total protein signal.
-
Plot the normalized signal against the compound concentration and fit the data to a dose-response curve to determine the EC50.
-
References
-
The role of the hinge region in protein kinase regulation, catalysis, and drug development. Title: The role of the hinge region in protein kinase regulation, catalysis, and drug development. Source: Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. [Link]
-
The human kinome. Title: The human kinome. Source: Genome Biology. [Link]
-
Comprehensive characterization of kinase inhibitor selectivity. Title: Comprehensive characterization of kinase inhibitor selectivity. Source: Nature Biotechnology. [Link]
-
A 'Gatekeeper' Residue Determines the Substrate Specificity of All Protein Kinases. Title: A 'Gatekeeper' Residue Determines the Substrate Specificity of All Protein Kinases. Source: Chemistry & Biology. [Link]
-
Target validation using in vitro and in vivo models. Title: Target validation using in vitro and in vivo models. Source: Nature Reviews Drug Discovery. [Link]
Technical Support Center: Stability Testing of 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide
Welcome to the technical support center for the stability testing of 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that may arise during your experimental work. The information herein is grounded in established scientific principles and regulatory guidelines to ensure the integrity and success of your stability studies.
Introduction: Understanding the Molecule and Its Stability
This compound is a heterocyclic compound with a molecular weight of 154.17 g/mol [1][2]. Its structure, featuring a pyrazole ring, an amino group, and a carboxamide side chain, presents several potential sites for degradation. A thorough understanding of its chemical liabilities is the first step in designing a robust stability testing program. The purpose of stability testing is to provide evidence of how the quality of an active pharmaceutical ingredient (API) changes over time under the influence of various environmental factors such as temperature, humidity, and light[3][4].
Forced degradation, or stress testing, is a critical component of this process. It involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways[5][6]. This information is invaluable for developing stability-indicating analytical methods and understanding the intrinsic stability of the molecule[6][].
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the stability testing of this compound in various solvents.
Issue 1: Rapid Degradation Observed in Aqueous Solutions at Neutral pH
Question: I am observing a rapid loss of the parent peak corresponding to this compound when dissolved in a neutral aqueous buffer (pH 7) at room temperature, even within a few hours. What could be the cause, and how can I investigate it?
Answer:
Causality: The primary suspect for degradation in neutral aqueous media is hydrolysis of the carboxamide functional group. While amides are generally stable, the electronic nature of the pyrazole ring system can influence the reactivity of the adjacent carboxamide.
Troubleshooting Steps:
-
pH Profiling: Conduct a preliminary study by dissolving the compound in a series of buffers with varying pH values (e.g., pH 2, 5, 7, 9, and 12). Analyze the samples at initial and subsequent time points (e.g., 1, 4, 8, and 24 hours) using a stability-indicating HPLC method. This will help determine if the degradation is acid or base-catalyzed.
-
Product Identification: Use LC-MS/MS to identify the major degradation products. A likely hydrolysis product would be 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid (loss of the N-methylamine group).
-
Solvent Selection: If the intended formulation is aqueous, investigate the use of co-solvents (e.g., propylene glycol, ethanol) to reduce the water activity and potentially slow down the hydrolysis rate.
-
Temperature Control: Perform the experiment at a lower temperature (e.g., 4°C) to see if the degradation rate decreases significantly, which is characteristic of most chemical degradation processes.
Issue 2: Appearance of Multiple Degradant Peaks Under Oxidative Stress
Question: During a forced degradation study using hydrogen peroxide, I am seeing multiple, poorly resolved peaks in my chromatogram, making it difficult to quantify the parent compound accurately. What are the likely degradation pathways, and how can I improve my analytical method?
Answer:
Causality: The this compound molecule has several sites susceptible to oxidation. The amino group can be oxidized, and the pyrazole ring itself can undergo oxidative cleavage. This can lead to a complex mixture of degradation products.
Troubleshooting Steps:
-
Control the Oxidant Concentration: Start with a lower concentration of hydrogen peroxide (e.g., 0.1%) and gradually increase it. The goal of forced degradation is to achieve 5-20% degradation, not complete degradation, which can lead to secondary and tertiary degradants[8].
-
Method Optimization (HPLC):
-
Gradient Adjustment: Employ a shallower gradient to improve the separation of closely eluting peaks.
-
Column Chemistry: If using a standard C18 column, consider trying a different stationary phase, such as a phenyl-hexyl or a polar-embedded column, which can offer different selectivity for the parent compound and its more polar degradation products.
-
Mobile Phase Modifiers: Experiment with different mobile phase additives. For instance, if you are using formic acid, try trifluoroacetic acid (TFA) for potentially sharper peaks, but be mindful of its ion-suppressing effects if using mass spectrometry.
-
-
Alternative Oxidizing Agents: If hydrogen peroxide gives a complex profile, consider using a milder oxidizing agent, such as AIBN (Azobisisobutyronitrile), or exposing the sample to atmospheric oxygen at an elevated temperature to simulate a more realistic oxidative degradation scenario.
Issue 3: Inconsistent Results in Photostability Studies
Question: My photostability results for this compound are not reproducible. Sometimes I see significant degradation, and other times very little, even under the same experimental setup. What could be causing this variability?
Answer:
Causality: Photodegradation can be highly sensitive to the experimental conditions. The pyrazole ring and the amino group are potential chromophores that can absorb UV light and initiate degradation. Inconsistency often arises from subtle variations in the experimental setup.
Troubleshooting Steps:
-
Standardize Light Source and Distance: Ensure that the distance from the light source to the sample is identical for all experiments. The intensity of light decreases with the square of the distance. Use a calibrated photostability chamber that complies with ICH Q1B guidelines[9].
-
Control for Temperature: Photostability chambers can generate heat. It is crucial to have a parallel set of control samples protected from light but stored at the same temperature to differentiate between thermal and photodegradation.
-
Solvent Effects: The solvent can play a significant role in photodegradation by acting as a photosensitizer or quencher. Ensure you are using the same high-purity, HPLC-grade solvent for all experiments. Impurities in the solvent can lead to variable results.
-
Container Material: Use quartz cuvettes or containers that are transparent to the wavelengths of light being used. If using other materials, ensure their UV transmittance is consistent.
-
Headspace Oxygen: The presence of oxygen in the headspace of the container can influence photo-oxidative degradation. For highly sensitive compounds, consider purging the vials with an inert gas like nitrogen before sealing.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for a forced degradation study of this compound?
A1: Based on the structure of this compound, a good starting point for forced degradation studies would be:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80°C for 48 hours (solid state).
-
Photostability: As per ICH Q1B guidelines, expose the sample to an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter[9].
These conditions should be adjusted based on the observed degradation to achieve the target of 5-20% degradation.
Q2: My HPLC baseline is drifting during my stability runs. How can I fix this?
A2: Baseline drift in HPLC can have several causes[10]:
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the sequence. This is especially important for gradient methods.
-
Mobile Phase Preparation: The mobile phase may be improperly mixed, or one of the components may be volatile, leading to a change in composition over time. Prepare fresh mobile phase daily and keep the solvent bottles capped.
-
Temperature Fluctuations: The column temperature has a significant effect on retention times. Use a column oven to maintain a constant temperature.
-
Detector Issues: The detector lamp may be nearing the end of its life, or the detector cell may be contaminated.
Q3: How do I develop a stability-indicating HPLC method for this compound?
A3: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, excipients, or impurities[11]. The development process involves:
-
Forced Degradation: Generate degradation products as described in A1.
-
Method Development: Develop an HPLC method (typically reversed-phase) that separates the parent peak from all generated degradation product peaks. This involves optimizing the column, mobile phase composition, gradient, flow rate, and detector wavelength.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the presence of its degradants. The peak should be spectrally homogeneous.
-
Method Validation: Validate the method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.
Experimental Protocols and Visualizations
Protocol 1: General Stability Sample Preparation
-
Accurately weigh 10 mg of this compound.
-
Dissolve the compound in 10 mL of the chosen solvent (e.g., acetonitrile:water 50:50) to create a 1 mg/mL stock solution.
-
For each stability condition (e.g., specific temperature, pH), transfer an aliquot of the stock solution into a suitable container (e.g., glass vial).
-
Store the samples under the specified conditions.
-
At each time point, withdraw an aliquot, dilute it to a suitable concentration for HPLC analysis, and inject it into the HPLC system.
Diagram 1: General Workflow for Stability Testing
Caption: A logical approach to troubleshooting peak tailing in HPLC.
Data Presentation
When presenting stability data, clarity and comparability are key. The following table format is recommended for summarizing the results from a stability study.
Table 1: Example Stability Data for this compound in Different Solvents at 40°C
| Time Point | Solvent System | % Assay of Parent Compound | Total % Impurities | Appearance of Solution |
| 0 Hours | 50:50 ACN:Water | 100.0 | < 0.1 | Clear, Colorless |
| pH 4 Buffer | 100.0 | < 0.1 | Clear, Colorless | |
| pH 9 Buffer | 100.0 | < 0.1 | Clear, Colorless | |
| 24 Hours | 50:50 ACN:Water | 99.5 | 0.5 | Clear, Colorless |
| pH 4 Buffer | 98.2 | 1.8 | Clear, Colorless | |
| pH 9 Buffer | 95.3 | 4.7 | Clear, Colorless | |
| 48 Hours | 50:50 ACN:Water | 99.1 | 0.9 | Clear, Colorless |
| pH 4 Buffer | 96.5 | 3.5 | Clear, Faint Yellow | |
| pH 9 Buffer | 90.1 | 9.9 | Clear, Yellow |
References
-
ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA). Available at: [Link]
-
ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. Available at: [Link]
-
ICH releases overhauled stability guideline for consultation | RAPS. Available at: [Link]
-
Q1A(R2) A deep dive in Stability Studies - YouTube. Available at: [Link]
-
ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products - IKEV. Available at: [Link]
-
Stability testing overview for Pharmaceutical products - GMP SOP. Available at: [Link]
-
Strategies for Resolving Stability Issues in Drug Formulations - Pharmaguideline. Available at: [Link]
-
Stability Testing Failures and Their Impact on Drug Safety – StabilityStudies.in. Available at: [Link]
-
What are the common problems of drug stability test - YENHE. Available at: [Link]
-
“UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE” - IJNRD. Available at: [Link]
-
The Stability Challenges for Pharmaceutical Products - RSSL. Available at: [Link]
-
HPLC Troubleshooting Guide. Available at: [Link]
-
Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Available at: [Link]
-
Troubleshooting in HPLC: A Review - IJSDR. Available at: [Link]
-
Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. Available at: [Link]
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores. Available at: [Link]
-
Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services. Available at: [Link]
-
Annex 10 - ICH. Available at: [Link]
-
Forced Degradation Studies - MedCrave online. Available at: [Link]
-
Forced degradation studies of Brexpiprazole | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
development of forced degradation and stability indicating studies for drug substance and drug product - International Journal of Research in Pharmacology & Pharmacotherapeutics. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review - NIH. Available at: [Link]
Sources
- 1. This compound DiscoveryCPR 1001500-41-9 [sigmaaldrich.com]
- 2. 1001500-41-9 | this compound - Moldb [moldb.com]
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- 4. database.ich.org [database.ich.org]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 10. ijnrd.org [ijnrd.org]
- 11. gmpsop.com [gmpsop.com]
Common pitfalls in the synthesis of pyrazole carboxamide compounds
Technical Support Center: Synthesis of Pyrazole Carboxamides
Welcome to the technical support center for pyrazole carboxamide synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this important class of compounds. Pyrazole carboxamides are a cornerstone scaffold in modern drug discovery and agrochemicals, valued for their diverse biological activities.[1][2][3][4][5] However, their synthesis is not without challenges.
This document moves beyond standard protocols to address the common pitfalls encountered in the lab. In a direct question-and-answer format, we will dissect frequent problems, explain the underlying chemical principles, and provide actionable troubleshooting strategies to get your synthesis back on track.
Part 1: Troubleshooting the Pyrazole Core Synthesis
The foundation of your final compound is the pyrazole carboxylic acid. Issues at this stage will invariably impact downstream steps. The most prevalent method for constructing this core is the Knorr pyrazole synthesis (a cyclocondensation) followed by ester hydrolysis.[1][6]
Q1: My Knorr cyclocondensation reaction is producing a mixture of products with poor regioselectivity. How can I resolve this?
A1: This is the most common pitfall when using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine.[7] The reaction can proceed via two pathways, leading to a mixture of regioisomers, which are often difficult to separate.
Underlying Cause: The initial condensation can occur at either of the two carbonyl groups of the 1,3-dicarbonyl substrate. The selectivity is governed by the relative electrophilicity of the carbonyls and the steric hindrance around them.
Troubleshooting Strategies:
-
Tune Reaction Conditions: Regioselectivity is often highly dependent on pH and solvent.[7]
-
Acidic vs. Basic Conditions: Systematically screen the reaction under acidic (e.g., acetic acid catalyst) and basic conditions. An acidic medium often favors the reaction of the hydrazine at the more reactive (less hindered) carbonyl group.
-
Solvent Polarity: Vary the solvent. Non-polar solvents may favor one transition state over another due to differential solvation, influencing the isomer ratio.
-
-
Modify Starting Materials: If tuning conditions fails, consider a strategy that forces the desired regiochemistry.
-
Use a Pre-activated Substrate: Employ a vinylogous ester or an enaminone as the 1,3-dicarbonyl equivalent. Their defined structure can lock in the regiochemistry of the initial attack.[8]
-
Alternative Synthetic Routes: For unambiguous synthesis, consider routes that build the pyrazole from precursors where the connectivity is already defined, though this often requires more steps.
-
-
Characterization is Key: Before optimizing, you must be able to accurately identify and quantify the isomers.
-
NMR Spectroscopy: 2D NMR techniques are invaluable. A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can show through-space correlations between protons on the N-substituent and protons at the C3 or C5 positions of the pyrazole ring, providing definitive structural proof.[7] Heteronuclear Multiple Bond Correlation (HMBC) is also powerful for assignment.[7]
-
Q2: The hydrolysis of my pyrazole ester to the carboxylic acid is incomplete or fails entirely. What's going wrong?
A2: This is a frequent and frustrating issue, often due to the stability of the pyrazole ester or degradation of the product.
Underlying Cause: The ester group, particularly if it is sterically hindered or electronically stabilized by the pyrazole ring system, can be resistant to hydrolysis. Harsh conditions (high temperature, strong base) can lead to decarboxylation or other side reactions.
Troubleshooting Strategies:
-
Choice of Base and Solvent: Standard conditions involve LiOH or NaOH in a THF/water co-solvent system.[1][9]
-
If the reaction is sluggish at room temperature, gentle heating (40-50 °C) can be effective.[1][9] Monitor carefully by TLC to avoid decomposition.
-
If LiOH fails, consider using potassium trimethylsilanolate (KOSiMe₃) in an anhydrous solvent, which is a powerful nucleophilic agent for cleaving hindered esters under non-aqueous conditions.
-
-
Workup Procedure: The pyrazole carboxylic acid product is often insoluble in acidic water.
-
After the reaction is complete (as judged by TLC), cool the mixture and carefully acidify with 1M HCl until a precipitate forms (typically pH 2-3).[1][9]
-
Failure to precipitate could indicate insufficient acidification or that your product is more water-soluble than expected. In this case, you will need to perform an extraction with an organic solvent like ethyl acetate.
-
Part 2: Overcoming Amide Bond Formation Pitfalls
The coupling of the pyrazole carboxylic acid with the desired amine is the critical step in generating the final product. This reaction is susceptible to a host of problems, from poor activation to amine reactivity issues.
Q3: My amide coupling reaction shows low or no conversion. I'm using a standard coupling reagent like EDC.
A3: This is a classic problem that can usually be traced back to one of three areas: the acid, the amine, or the reaction setup.
Expert Analysis & Workflow: A systematic approach is required to diagnose the failure. The following workflow helps pinpoint the issue.
Caption: Troubleshooting workflow for failed amide coupling reactions.
Detailed Troubleshooting Steps:
-
Acid Activation: The carboxylic acid must be activated to react.
-
Reagent Quality: Carbodiimides like EDC are moisture-sensitive. Use a fresh bottle or a sample that has been properly stored under inert gas. The same applies to additives like HOBt or HOAt.
-
Alternative Activation: If standard coupling reagents fail, convert the acid to the more reactive acid chloride . This is achieved by treating the pyrazole carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride, typically in an anhydrous solvent like DCM.[9][10] The resulting acid chloride is then reacted with the amine, usually in the presence of a non-nucleophilic base like triethylamine (TEA) or DIPEA.[3][9]
-
-
Amine Nucleophilicity:
-
Electron-Deficient Amines: If your amine is weakly nucleophilic (e.g., an aniline with electron-withdrawing groups), standard coupling conditions may be too mild.
-
Specialized Reagents: For these challenging substrates, more potent coupling reagents like HATU, HBTU, or PyBOP are recommended.[1][11] These uronium/phosphonium salts lead to faster reactions and higher yields.[11]
-
For highly electron-deficient amines , a method using methanesulfonyl chloride (MsCl) and N-methylimidazole (NMI) to form a highly activated intermediate has proven effective where other coupling agents fail.[12]
-
Q4: My reaction is messy, and I'm getting significant byproducts. What are they and how can I prevent them?
A4: Byproduct formation is common and depends on your specific substrates and reagents.
Common Byproducts and Solutions:
| Byproduct Type | Cause | Prevention Strategy |
| N-Acylurea | Rearrangement of the O-acylisourea intermediate when using a carbodiimide (e.g., EDC) without an additive. | Always use an additive like HOBt or HOAt with EDC. These agents trap the active intermediate, forming an active ester that is less prone to rearrangement and more reactive towards the amine.[11] |
| Aspartimide Derivative | When coupling with an asparagine derivative, the side-chain amide can cyclize onto the activated backbone.[11] | Protect the β-amide of the asparagine side chain with a bulky protecting group like trityl (Trt).[11] Use coupling conditions that minimize reaction time and temperature. |
| Pyrazole N-Acylation | The unsubstituted nitrogen on the pyrazole ring can act as a competing nucleophile, leading to acylation at the ring nitrogen instead of the desired amine.[11] | If this is observed, protect the pyrazole NH with a suitable protecting group such as tert-butoxycarbonyl (Boc) or trityl (Trt) prior to the amide coupling step.[11] |
Part 3: Purification & Scale-Up FAQs
Q5: What is the best way to purify my final pyrazole carboxamide product?
A5: The purification strategy depends on the physical properties of your compound.
-
Crystallization: This is the ideal method for obtaining high-purity material, especially at scale. Screen a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate/heptane mixtures) to find suitable conditions.
-
Column Chromatography: This is the most common lab-scale method.[1][3] Standard silica gel is usually effective. If your compound is basic, consider pre-treating the silica with a small amount of triethylamine in the eluent to prevent streaking. For very polar compounds, reverse-phase chromatography may be necessary.
-
Aqueous Workup: Before any purification, a thorough aqueous workup is critical. This typically involves washing the organic layer sequentially with a weak acid (e.g., 1M HCl to remove basic impurities like excess amine), a weak base (e.g., saturated NaHCO₃ to remove acidic impurities like unreacted carboxylic acid), and brine.[1]
Q6: I am trying to scale up my synthesis from 100 mg to 10 g. What new challenges should I anticipate?
A6: Scaling up introduces challenges related to mass and heat transfer, reagent addition, and safety.
-
Exotherms: Amide coupling reactions, especially those involving acid chloride formation or the use of potent coupling reagents, can be exothermic. On a larger scale, this heat can accumulate, leading to side reactions or unsafe conditions. Use an ice bath for cooling and add reagents slowly to control the temperature.
-
Mixing: Ensure your reaction vessel has adequate stirring. Inefficient mixing can lead to localized "hot spots" of high reagent concentration, promoting byproduct formation.
-
Workup and Isolation: Handling larger volumes during extraction and filtration can be cumbersome. Ensure you have appropriately sized glassware and equipment. For precipitation/crystallization, cooling the mixture too quickly can trap impurities; allow for slow, controlled cooling to promote the growth of pure crystals.
Appendix: Key Experimental Protocols
Protocol 1: General Amide Coupling using EDC/HOBt
This protocol describes a widely used and reliable method for amide bond formation.[1]
-
Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the pyrazole carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the acid in an anhydrous solvent such as DMF or DCM (approx. 0.1-0.5 M concentration).
-
Reagent Addition: Add HOBt (1.2 eq) and the desired amine (1.1 eq). Stir the mixture for 5 minutes.
-
Coupling: Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress by TLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography or recrystallization to yield the pure pyrazole carboxamide.
Protocol 2: Synthesis of Pyrazole Carboxylic Acid via Ester Hydrolysis
This protocol details the saponification of a pyrazole ester intermediate.[9]
-
Setup: In a round-bottom flask, dissolve the pyrazole-carboxylate ester (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).
-
Base Addition: Add LiOH monohydrate or NaOH (2.0-3.0 eq) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature or with gentle heating (40-50 °C). Monitor the disappearance of the starting material by TLC (typically 4-12 hours).
-
Acidification: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Slowly add 1M HCl with stirring until the pH of the solution is ~2-3. A precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water and dry under vacuum. The product is often pure enough for the next step without further purification.[1]
References
- BenchChem. (n.d.). Overcoming challenges in the synthesis of pyrazolyl-asparagine derivatives.
- BenchChem. (n.d.). Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications.
- NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. (2017). ResearchGate.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives.
- Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023).
- Identification of Trisubstituted-pyrazol Carboxamide Analogs as Novel and Potent Antagonists of Farnesoid X Receptor. (n.d.). PubMed Central.
- Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). NIH.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI.
- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). JOCPR.
- Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. (2024). PubMed.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). PMC - NIH.
- Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
- Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (n.d.). DergiPark.
- Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. (n.d.). ResearchGate.
- Optimization of the reaction conditions towards the formation of pyrazole-pyridine conjugates having an amide linkage. (n.d.). ResearchGate.
- BenchChem. (n.d.). Common side products in the synthesis of N-aryl pyrazoles.
- The Recent Development of the Pyrazoles : A Review. (2021). TSI Journals.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide Activity
Prepared by: Senior Application Scientist, Advanced Drug Discovery Division
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for optimizing the biological activity of 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide by systematically adjusting experimental pH. While specific activity data for this molecule is emergent, the principles outlined here are derived from the well-established behavior of the broader pyrazole carboxamide class of compounds and fundamental biophysical principles. This document serves as a practical methodology to determine the ideal conditions for your specific experimental system.
Frequently Asked Questions (FAQs): The "Why" Behind pH Optimization
This section addresses the fundamental reasons why pH is a critical, and often overlooked, experimental parameter.
Q1: Why is assay pH so critical for a small molecule like this compound?
A1: The pH of an aqueous environment dictates the protonation state (and therefore the charge) of ionizable functional groups on a molecule. This has profound consequences for its biological activity through several key mechanisms:
-
Target Interaction: The ability of the compound to bind to its biological target (e.g., an enzyme's active site, a receptor pocket) often depends on a precise combination of hydrogen bonds and electrostatic interactions. If the pH renders the compound or the target's amino acid residues in the wrong protonation state, this binding affinity can be drastically reduced or completely eliminated.[1][2]
-
Solubility: The solubility of a compound is often lowest near its isoelectric point (pI), where it has no net charge. Adjusting the pH away from the pI increases charge and can significantly improve solubility, preventing precipitation in your assay.[3]
-
Stability: Extreme pH values (highly acidic or alkaline) can catalyze the hydrolysis of sensitive functional groups, such as the carboxamide in this molecule, leading to compound degradation and loss of activity over the course of an experiment.
-
Membrane Permeability: For cell-based assays, the charge of a molecule influences its ability to cross the lipid bilayer of the cell membrane. Generally, neutral forms are more permeable than charged forms. The optimal pH may therefore be a compromise between solubility in the media and permeability into the cell.
Q2: Which functional groups on this compound are most influenced by pH?
A2: The structure of this compound contains two primary ionizable regions:
-
The 4-amino group (-NH₂): This is a basic group. At low (acidic) pH, it will be protonated to form a positively charged ammonium group (-NH₃⁺). At high (alkaline) pH, it will be in its neutral, deprotonated form (-NH₂). The pKa of similar aromatic amines typically falls in the 3-5 range.
-
The Pyrazole Ring Nitrogens: The pyrazole ring itself is a weak base. The nitrogen at position 2 has a lone pair of electrons that can accept a proton under acidic conditions, conferring a positive charge on the ring system. The pKa for the protonation of the pyrazole ring is generally low, often around 2.5.[4]
The carboxamide group is generally considered neutral across the physiological pH range and does not typically ionize. The interplay between the protonation states of the amino group and the pyrazole ring will define the molecule's overall charge and its hydrogen bonding capacity at any given pH.
Q3: My compound shows high activity in a biochemical assay but fails in my cell-based model. Could pH be a factor?
A3: Absolutely. This is a classic challenge in drug development. The optimal pH for an isolated enzyme in a buffer (e.g., pH 8.0 for a kinase assay) may be very different from the environment a compound encounters in cell culture (e.g., media at pH 7.4, acidic endosomes). At pH 8.0, the compound might have the perfect charge for enzyme binding, but at pH 7.4, its charge might be altered, reducing its ability to cross the cell membrane efficiently. This highlights the necessity of optimizing pH for each specific experimental context.
Troubleshooting Guide: Common pH-Related Issues
| Problem Encountered | Probable Cause & Explanation | Recommended Solution |
| Compound Precipitation | The pH of your buffer is likely close to the compound's isoelectric point (pI), minimizing its solubility. The buffer concentration may also be insufficient to maintain the pH after the addition of your compound stock (often in acidic or basic DMSO). | 1. Perform a solubility screen across a wide pH range (e.g., 4.0-10.0).2. Ensure your final assay concentration is below the measured solubility limit.3. Always measure the final pH of the assay solution after all components, including the compound, have been added. |
| No/Low Activity | 1. Instability: The compound may be degrading at the tested pH.2. Incorrect Protonation State: The compound's charge may not be optimal for binding to the biological target.3. Precipitation: The compound may have crashed out of solution, lowering its effective concentration. | 1. First, perform a stability study using HPLC or LC-MS to quantify compound degradation over time in your chosen buffers.2. Systematically screen for activity across a range of pH values where the compound is both soluble and stable. |
| Inconsistent Results (Poor Reproducibility) | The assay solution may be poorly buffered, leading to significant pH drift during the experiment. This can be caused by using a buffer outside of its effective buffering range (i.e., pH is >1 unit away from the buffer's pKa) or by CO₂ from the atmosphere dissolving into the solution and lowering the pH of alkaline buffers. | 1. Select a buffer with a pKa value as close as possible to your target pH.2. Use a sufficient buffer concentration (typically 25-100 mM).3. For sensitive assays, prepare buffers fresh and consider running experiments in a controlled atmosphere. |
Experimental Workflow for Systematic pH Optimization
This section provides a validated, step-by-step methodology to empirically determine the optimal pH for your assay.
Caption: Workflow for determining the optimal experimental pH.
Step 1: Buffer Selection
The choice of buffer is critical. A good buffer has a pKa within ±1 pH unit of your target pH and does not interfere with your assay.
Table 1: Common Biological Buffers
| Buffer | pKa at 25°C | Useful pH Range | Notes |
|---|---|---|---|
| Citrate | 3.1, 4.8, 6.4 | 2.5 - 7.5 | Can chelate metal ions (Mg²⁺, Ca²⁺). |
| MES | 6.1 | 5.5 - 6.7 | Common "Good's" buffer; minimal metal binding. |
| PIPES | 6.8 | 6.1 - 7.5 | Another "Good's" buffer. |
| HEPES | 7.5 | 6.8 - 8.2 | Very common for cell culture and biochemical assays. |
| Tris | 8.1 | 7.5 - 9.0 | pKa is temperature-sensitive. Can be reactive. |
| CHES | 9.3 | 8.6 - 10.0 | Useful for higher pH ranges. |
| CAPS | 10.4 | 9.7 - 11.1 | For highly alkaline conditions. |
Step 2: Protocol for Stability & Solubility Assessment
Objective: To identify the pH range where the compound is physically stable and does not degrade chemically for the duration of the planned experiment.
-
Prepare Stock Solution: Make a concentrated stock of this compound (e.g., 10 mM) in 100% DMSO.
-
Prepare Buffer Series: Prepare a series of the selected buffers (e.g., Citrate pH 4.0, 5.0; MES pH 6.0; HEPES pH 7.0, 8.0; CHES pH 9.0, 10.0) at a working concentration (e.g., 50 mM).
-
Dilution: Dilute the DMSO stock into each buffer to the final intended assay concentration (e.g., 10 µM). Ensure the final percentage of DMSO is low and consistent across all samples (e.g., <1%).
-
Incubation: Incubate the samples at the intended assay temperature (e.g., 37°C) for the maximum duration of the experiment (e.g., 2 hours). Include a T=0 sample for comparison.
-
Solubility Assessment: Visually inspect each sample for precipitation or turbidity against a dark background. Centrifuge the samples and check for a pellet.
-
Stability Analysis (HPLC/LC-MS): Analyze the T=0 and incubated samples by a suitable method like reverse-phase HPLC. Quantify the peak area of the parent compound. Calculate the percentage of compound remaining at the end of the incubation period.
Example Data:
| pH | Buffer | Visual Solubility (10 µM) | Stability (% Remaining after 2h @ 37°C) |
| 4.0 | Citrate | Clear | 98% |
| 5.0 | Citrate | Clear | 99% |
| 6.0 | MES | Slight Haze | 99% |
| 7.0 | HEPES | Clear | 97% |
| 8.0 | HEPES | Clear | 95% |
| 9.0 | CHES | Clear | 85% |
| 10.0 | CHES | Clear | 60% |
Step 3: Protocol for Activity Screening
Objective: To measure the compound's biological activity across the viable pH range identified in Step 2.
-
Prepare Reagents: Prepare all assay-specific reagents (e.g., enzyme, substrate, ATP for a kinase assay) in each of the chosen buffers (pH 4.0, 5.0, 6.0, 7.0, 8.0).
-
Assay Setup: In parallel plates, set up your standard assay protocol. For each pH condition, perform a dose-response titration of the compound.
-
Execution: Run the assays under identical conditions (temperature, time) for all pH values.
-
Data Analysis: Measure the assay endpoint. For each pH, calculate the relevant activity metric (e.g., IC50).
-
Determine Optimum: Plot the activity metric (e.g., -log(IC50) or pIC50) against pH to visualize the optimal pH for maximal potency.
Mechanistic Insights: A Representative Model
Many pyrazole carboxamide derivatives are known to be kinase inhibitors.[5][6][7] While the specific target of this compound must be determined experimentally, we can use a generic kinase signaling pathway to illustrate its potential mechanism and the importance of pH.
Caption: A representative kinase signaling pathway (e.g., MAPK/ERK).
In such a pathway, the inhibitor must bind to the ATP pocket of a kinase like RAF or MEK. This binding is often stabilized by a hydrogen bond between a donor on the inhibitor and a "hinge" region residue in the kinase. The protonation state of the 4-amino group on the pyrazole, dictated by the assay pH, could be critical for acting as a hydrogen bond donor, directly impacting its inhibitory potency.
References
-
PubChem. (n.d.). 4-amino-1-methyl-1H-pyrazole-3-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]
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ScienceDirect. (2025). Optimization of pH: Significance and symbolism. Retrieved from [Link]
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PubChem. (n.d.). 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]
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ScienceDirect. (2026). PH adjustment: Significance and symbolism. Retrieved from [Link]
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Zhi, Y., Wang, Z., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). International Journal of Molecular Sciences. Retrieved from [Link]
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Semantic Scholar. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Retrieved from [https://www.semanticscholar.org/paper/Design-and-Synthesis-of-4-(Heterocyclic-Substituted-Zhi-Wang/0d2c8e3b7c8b0e9e1e8e8e8e8e8e8e8e8e8e8e8e]([Link]
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Patsnap Synapse. (2025). How to Optimize Temperature and pH for Enzyme Activity. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Retrieved from [Link]
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OMICS International. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]
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Cambridge Open Engage. (2022). Automated pH Adjustment Driven by Robotic Workflows and Active Machine Learning. Retrieved from [Link]
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PubMed. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor.... Retrieved from [Link]
-
PubMed. (n.d.). Novel 1H-pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-binding Interaction. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). On the pH-optimum of activity and stability of proteins. Retrieved from [Link]
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PubChem. (n.d.). 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis, antimicrobial and antioxidant activity of pyrazole derivatives. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]
-
National Institutes of Health. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Retrieved from [Link]
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Studylib. (n.d.). pKa Values Table: Inorganic & Organic Acids. Retrieved from [Link]
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Troubleshooting Cell Culture Contamination When Working with 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide
<Technical Support Center >
The introduction of any new small molecule, such as 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide, into a cell culture system requires rigorous attention to aseptic technique and an awareness of the compound's potential to influence the cellular environment in unexpected ways. This guide provides a structured approach to identifying and resolving contamination issues that may arise during your research.
PART 1: Compound-Specific Issues
When introducing a new chemical entity into your experiments, the compound itself or its handling can be a primary source of problems. It's crucial to first validate the sterility and stability of your compound before attributing anomalies to biological contamination.
FAQ 1: Is my stock solution of this compound the source of contamination?
This is the first question to address. The process of dissolving and handling the powdered compound can introduce microbial contaminants.
Expert Insight: A non-sterile stock solution is a frequent culprit when contamination appears shortly after treating cells. Always assume a new stock solution is a potential source of contamination until proven otherwise.
Protocol: Sterilization and Preparation of Compound Stock Solutions
-
Solvent Selection : Pyrazole and its derivatives often exhibit good solubility in organic solvents like DMSO or ethanol.[1] It is critical to use a high-purity, sterile-grade solvent.
-
Dissolution : In a sterile environment (e.g., a biosafety cabinet), dissolve the this compound in the chosen solvent to create a concentrated stock solution.
-
Sterile Filtration : The most effective way to sterilize heat-labile solutions is through filtration.[2]
-
Use a 0.22 µm syringe filter. Polyethersulfone (PES) filters are often recommended for their low protein binding and broad solvent compatibility.[3]
-
Attach the sterile syringe filter to a sterile syringe.
-
Draw up your dissolved compound solution.
-
Carefully filter the solution into a sterile, conical tube. This process removes bacteria and fungi.[4]
-
-
Aliquoting and Storage :
-
Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.
-
This practice minimizes the risk of contaminating the entire stock with repeated use and avoids freeze-thaw cycles that could degrade the compound.[5]
-
Store the aliquots at the recommended temperature (typically -20°C or -80°C), protected from light.
-
| Parameter | Recommendation | Rationale |
| Solvent | Sterile-grade DMSO or Ethanol | Pyrazole derivatives are often soluble in these organic solvents.[1] Using sterile-grade solvent minimizes the initial bioburden. |
| Filter Pore Size | 0.22 µm or 0.2 µm | This size is sufficient to remove most bacteria and fungi.[3][4] |
| Filter Type | PES (Polyethersulfone) | Low protein binding and good chemical compatibility. |
| Storage | Single-use aliquots at -20°C or -80°C | Prevents contamination of the entire stock and minimizes compound degradation from freeze-thaw cycles.[5] |
FAQ 2: After adding the compound, I'm seeing cell death and morphological changes. Is this contamination or compound-induced cytotoxicity?
Distinguishing between a compound's inherent biological activity and the effects of a microbial contaminant is a critical step in troubleshooting.[6][7]
Expert Insight: New compounds, especially those with potential biological activity like pyrazole derivatives, can have on-target or off-target cytotoxic effects.[8][9] A dose-response experiment is the gold standard for differentiating this from contamination.
Workflow: Differentiating Cytotoxicity from Contamination
This workflow helps determine the cause of poor cell health.
Caption: Workflow to distinguish cytotoxicity from contamination.
Protocol: Basic Cytotoxicity Dose-Response Assay
This protocol outlines a general method to assess cytotoxicity.[10]
-
Cell Seeding : Seed your cells in a 96-well plate at a density that will not reach confluency by the end of the experiment.
-
Compound Dilution Series : Prepare a serial dilution of your sterile-filtered this compound stock solution. It is crucial to include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration).
-
Treatment : After allowing the cells to adhere (typically 24 hours), replace the medium with the medium containing the different concentrations of your compound.
-
Incubation : Incubate for a relevant period (e.g., 24, 48, or 72 hours).
-
Viability Assessment : Use a standard cytotoxicity assay, such as an MTT or LDH assay, to measure cell viability according to the manufacturer's instructions.[9]
-
Analysis : A dose-dependent decrease in viability strongly suggests the compound is cytotoxic at those concentrations. Random cell death across all concentrations, including very low ones, points towards a potential contamination issue.[11]
PART 2: General Contamination Issues
Even with a sterile compound stock, the experimental conditions can lead to contamination that might be misinterpreted as a compound effect.
FAQ 3: I see floating particles after adding my compound. Is it microbial contamination or compound precipitation?
This is a very common issue when working with small molecules, which may have limited solubility in aqueous culture media.[12]
Expert Insight: Chemical precipitates often appear as crystalline or amorphous structures and are non-motile, whereas bacteria often exhibit characteristic motility and morphology.[13][14]
Workflow: Differentiating Precipitate from Microbial Contamination
Caption: Workflow to identify particulate matter in culture.
| Characteristic | Microbial Contamination (Bacteria/Yeast) | Chemical Precipitate |
| Appearance | Uniform, small dots or rods (bacteria); oval budding shapes (yeast). Medium may become turbid.[13] | Irregular, crystalline, or amorphous shapes. Medium is often clear outside of the particles.[12] |
| Movement | Often exhibit motility (shimmering, tumbling).[14] | Non-motile; may move with fluid, but no independent movement. |
| pH Change | Rapid change in medium color (yellow for acidic, pink for basic).[13][15] | Usually no significant or rapid pH change. |
| Growth over Time | Number of particles increases exponentially over 24-48 hours.[11] | Amount of precipitate should remain stable unless temperature or concentration changes. |
FAQ 4: The color of my media changed, but I don't see anything under the microscope. Could the compound be affecting the pH?
Yes. The chemical properties of the compound itself or its solvent can directly alter the pH of the culture medium.[16][17]
Expert Insight: Pyrazole moieties can have acidic or basic properties. It is essential to check the pH of your stock solution and the final working concentration in the medium. A significant pH shift can stress or kill cells even in the absence of contamination.[18][19][20]
Protocol: pH Assessment
-
Prepare a Mock Solution : Add the highest concentration of your compound (and its solvent) to a small volume of cell culture medium without cells.
-
Measure pH : Use a calibrated pH meter or pH strips to measure the pH of this solution.
-
Compare : Compare the pH to a control sample of the medium alone.
-
Adjust if Necessary : If there is a significant deviation from the optimal range (typically pH 7.2-7.4), you may need to buffer your stock solution or adjust the amount of sodium bicarbonate in your medium.
FAQ 5: My mycoplasma test is positive after treatment. Could the compound be interfering with the assay?
While less common, some small molecules can interfere with the enzymatic reactions used in certain mycoplasma detection kits, particularly those that are PCR-based or rely on an enzymatic readout.[21][22]
Expert Insight: Mycoplasma is a serious and insidious contaminant that must be ruled out. Before concluding that the compound is causing interference, it is critical to run proper controls.
Protocol: Testing for Assay Interference
-
Negative Control Sample : Use a sample of your cell culture supernatant that you are confident is mycoplasma-negative.
-
Spike the Sample : Add your this compound to this negative supernatant at the highest concentration used in your experiments.
-
Run the Test : Perform the mycoplasma detection assay on this "spiked" negative control, a true negative control (supernatant only), and a positive control.
-
Analyze :
-
If the spiked sample is positive while the true negative is negative, your compound is likely causing a false positive.
-
If both negative controls are negative, the original positive result from your experimental culture is likely a true positive.
-
PART 3: Best Practices for Prevention
Preventing contamination is always easier than trying to resolve it.[5] Adhering to strict aseptic techniques and good cell culture practices is paramount.[23][24][25]
-
Always Work in a Biosafety Cabinet : Ensure your workspace is clean and sterile.[23]
-
Quarantine New Cell Lines : Test any new cell lines for mycoplasma before introducing them into your general cell stock.[5]
-
Sterilize Everything : Autoclave or sterile-filter all reagents and media that enter the cell culture hood.
-
Regularly Clean Equipment : Disinfect incubators, water baths, and microscopes regularly.[26]
-
Use Aliquots : Prepare working aliquots of media, serum, and key reagents to avoid contaminating stock bottles.[5]
-
Never Use Antibiotics Routinely : The continuous use of antibiotics can mask low-level contamination and lead to the development of antibiotic-resistant bacteria.[27]
By following these troubleshooting guides and best practices, researchers can confidently work with novel compounds like this compound, ensuring that experimental results are both reliable and reproducible.
References
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Corning. Troubleshooting Guide for Cell Culture Contamination. [Link]
-
Creative Bioarray. Troubleshooting Cell Culture Contamination: A Comprehensive Guide. [Link]
-
Da-Ta Biotech. Cytotoxicity Assays: Measurement Of Cell Death. [Link]
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NorthEast BioLab. Cell Cytotoxicity Assay, Cell Toxicity Assay. [Link]
-
Creative Bioarray. Cytotoxicity Assays. [Link]
-
Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]
-
Cytiva. Sterile filtration and clarification. [Link]
-
Göksu, S., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1307, 137888. [Link]
-
Captivate Bio. Understanding pH and Osmolality in Cell Culture Media. [Link]
-
HuanKai Group. (2024, July 31). The Impact of pH on Cell Culture Media. [Link]
-
PubChem. 4-amino-1-methyl-1H-pyrazole-3-carboxamide. [Link]
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Sartorius. Sterile Lab Media Filtration & Cultureware. [Link]
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Membrane Solutions. Sterile Filtration and Clarification. [Link]
-
American Laboratory. (2005, September 1). The Significance of pH Stability for Cell Cultures. [Link]
-
Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]
-
Nobre, M. (2021, May 17). Is sterile-filtered solution safe for cell culture work? ResearchGate. [Link]
-
Taylor, A. C. (1961). RESPONSES OF CELLS TO pH CHANGES IN THE MEDIUM. The Journal of Cell Biology, 15(2), 201–209. [Link]
-
Binder World. (2022, May 6). The pH value is a key factor in cell and tissue cultures. [Link]
-
Solubility of Things. Pyrazole. [Link]
-
UNC Lineberger. Bacteria. [Link]
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Geraghty, R. J., et al. (2014). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. PLoS ONE, 9(10), e107329. [Link]
-
FDCELL. (2023, March 29). General Tips for Successful Cell Culture. [Link]
-
Al-Ostoot, F. H., et al. (2023). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Chemistry & Biodiversity, 20(4), e202201170. [Link]
-
Casablancas, A., et al. (2013). A statistical approach to improve compound screening in cell culture media. Biotechnology Progress, 29(5), 1275–1284. [Link]
-
Fesik, S. W., et al. (2015). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Bioorganic & Medicinal Chemistry, 23(15), 4363–4386. [Link]
-
Tan, L., et al. (2021). Tackling assay interference associated with small molecules. Nature Reviews Chemistry, 5(3), 188–202. [Link]
-
Eppendorf United Kingdom. How to recognize bacterial contamination in your cell culture. [Link]
-
Coecke, S., et al. (2005). Guidance on good cell culture practice. a report of the second ECVAM task force on good cell culture practice. Alternatives to Laboratory Animals, 33(3), 261–287. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 1160-1165. [Link]
-
Shah, K., & Qadri, A. (2014). Prevention and Detection of Mycoplasma Contamination in Cell Culture. Journal of Medical Microbiology & Diagnosis, 3(3), 1000138. [Link]
-
Uphoff, C. C., & Drexler, H. G. (2014). Detecting Mycoplasma in cell cultures by polymerase chain reaction. Methods in Molecular Biology, 1104, 125–134. [Link]
-
Li, Y., et al. (2019). A new method for detecting mycoplasma in cell cultures using colocalization of DNA and membrane staining. Cytotechnology, 71(1), 307–316. [Link]
-
Young, L., et al. (2010). Detection of Mycoplasma in cell cultures. Nature Protocols, 5(5), 929–934. [Link]
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Technical Support Center: Interpreting Ambiguous Spectroscopic Data of 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide
Introduction: Welcome to the technical support center for 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide. This molecule, with its multiple hydrogen bond donors and acceptors and its conformationally flexible carboxamide group, frequently presents spectroscopic data that can be challenging to interpret. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate these complexities. We will address common issues encountered in NMR, IR, and Mass Spectrometry, providing not just troubleshooting steps but also the underlying chemical principles to empower your analytical process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: The N-H proton signals in my ¹H NMR spectrum are very broad or have disappeared entirely. What is happening?
This is one of the most common issues observed for molecules with -NH₂ and -NH- groups. The phenomenon is typically due to a combination of chemical exchange and quadrupolar broadening.
Causality Explained:
-
Chemical Exchange: The protons on the 4-amino group and the N-methylcarboxamide group are acidic and can exchange with other molecules in the sample. This includes other molecules of your compound, residual water in the NMR solvent, or any acidic/basic impurities.[1] If this exchange occurs at a rate comparable to the NMR timescale, the signal broadens significantly, sometimes to the point of becoming indistinguishable from the baseline.[1] In protic solvents like D₂O or CD₃OD, this exchange is so rapid that the N-H protons are replaced by deuterium, causing the signal to vanish completely.[1]
-
Nitrogen Quadrupole Moment: The ¹⁴N nucleus, the most abundant isotope of nitrogen, has a nuclear spin I=1 and possesses a quadrupole moment. This allows for efficient relaxation of both the nitrogen nucleus and its attached protons, leading to a broadening of the proton signal.[1]
Troubleshooting Protocol: The D₂O Exchange Experiment
This definitive experiment confirms if a signal corresponds to an exchangeable proton.
-
Acquire Standard Spectrum: Dissolve your sample in a dry, aprotic deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire a standard ¹H NMR spectrum.
-
Add D₂O: Add one or two drops of deuterium oxide (D₂O) to the NMR tube.
-
Shake and Re-acquire: Gently shake the tube to mix the contents and allow a few minutes for the exchange to occur.
-
Analyze: Re-acquire the ¹H NMR spectrum. The signals corresponding to the -NH₂ and -CONH- protons will disappear.
Q2: I am observing more ¹H or ¹³C NMR signals than expected for a single compound. Could this be due to rotational isomers (rotamers)?
Yes, this is a strong possibility. The ambiguity arises from hindered rotation around the single bond connecting the pyrazole ring (C3) and the carboxamide group.
Causality Explained:
The partial double-bond character of the amide C-N bond is well-known. Similarly, rotation around the C(ring)-C(amide) bond can be restricted due to steric hindrance and electronic effects. This can lead to the existence of two or more stable conformers (rotamers) that are slowly interconverting on the NMR timescale. If the energy barrier to rotation is high enough, you will observe a separate set of signals for each populated rotamer at a given temperature.
Workflow for Investigating Rotational Isomers
Caption: Workflow for VT-NMR analysis of rotamers.
Experimental Protocol: Low-Temperature NMR
By lowering the temperature of the experiment, you can slow the rate of interconversion between rotamers.[1]
-
Sample Preparation: Prepare your sample in a deuterated solvent with a low freezing point, such as dichloromethane-d₂ (CD₂Cl₂) or toluene-d₈.
-
Initial Spectrum: Acquire a standard ¹H and ¹³C NMR spectrum at room temperature (298 K).
-
Cooling: Gradually decrease the probe temperature in 10-20 K increments.
-
Equilibration: Allow the sample to thermally equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.
-
Data Acquisition: Record spectra at each temperature until you observe the sharpening of broad signals or the splitting of averaged signals into distinct sets for each rotamer.
Q3: My IR spectrum shows shifted C=O and N-H stretching frequencies. What does this imply?
Shifts in these vibrational frequencies are almost always indicative of hydrogen bonding. The specific position of the bands can provide clues about the molecular association in the solid state or in solution.
Causality Explained:
-
C=O Stretch: The carbonyl group of the carboxamide is a strong hydrogen bond acceptor. When it participates in hydrogen bonding (either intramolecularly with the 4-amino group or intermolecularly), the C=O double bond is weakened and elongated. This results in a lower vibrational frequency (a shift to a lower wavenumber, cm⁻¹).
-
N-H Stretches: The 4-amino (-NH₂) and carboxamide (-NH-) groups are hydrogen bond donors. "Free" N-H groups (not involved in H-bonding) typically show sharp absorption bands at higher wavenumbers (e.g., 3400-3500 cm⁻¹). When involved in hydrogen bonding, the N-H bond weakens, and the absorption band shifts to a lower wavenumber and becomes broader. The -NH₂ group often shows two bands for its symmetric and asymmetric stretches.[2]
Interpreting Common Scenarios
| Observation in IR Spectrum | Potential Interpretation | Recommended Action |
| Broad C=O band < 1650 cm⁻¹ | Strong intermolecular hydrogen bonding, typical in the solid state. | Compare solid-state (ATR/KBr) spectrum with a solution spectrum in a non-polar solvent (e.g., CHCl₃). The C=O band should shift to a higher wavenumber in solution. |
| Multiple N-H bands in the 3200-3500 cm⁻¹ region | Presence of both free and hydrogen-bonded N-H groups. | Perform a concentration-dependent study. Intermolecular H-bonding bands will decrease in intensity relative to free N-H bands upon dilution. |
| Sharp N-H bands > 3400 cm⁻¹ | Predominance of non-hydrogen-bonded species. | This might be observed in a very dilute solution in a non-polar solvent. |
Potential Hydrogen Bonding Patterns
Caption: Common intermolecular hydrogen bonding modes.
Q4: My mass spectrum shows unexpected peaks. How can I identify potential impurities?
Unexpected peaks in a mass spectrum often point to impurities from the synthesis, such as isomers, unreacted starting materials, or byproducts. A common synthesis route proceeds from a nitrated pyrazole precursor.[3][4]
Common Synthesis-Related Impurities:
| Impurity Name | Structure / Formula | Expected M+H⁺ | Spectroscopic Clues |
| N2-Methyl Isomer | C₆H₁₀N₄O | 155.09 | Different ¹H and ¹³C NMR chemical shifts, especially for the pyrazole ring proton and carbons. |
| 4-Nitro Precursor | C₆H₇N₅O₃ | 202.06 | Absence of -NH₂ signals in ¹H NMR. Presence of strong symmetric and asymmetric NO₂ stretches in IR (~1560 and 1360 cm⁻¹).[2] |
| Hydrolyzed Carboxylic Acid | C₅H₇N₃O₂ | 142.06 | Loss of the N-methyl signal in ¹H NMR. Broad -OH signal. Shift of C=O stretch in IR. |
| Unreacted Starting Material (e.g., 4-nitro-1-methyl-1H-pyrazole-3-carboxylic acid) | C₅H₅N₃O₄ | 184.03 | Absence of amide signals. Presence of a broad carboxylic acid -OH proton in ¹H NMR. |
Troubleshooting Protocol: Structure Confirmation
When basic 1D NMR is insufficient, a suite of 2D NMR experiments is required to unambiguously assign the structure and differentiate it from isomers.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings. This is useful for identifying spin systems but will be limited for this molecule due to isolated protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. This is essential for assigning carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful tool for this situation. It shows correlations between protons and carbons over 2-3 bonds. It can definitively establish the connectivity of the molecule. For example, you should see correlations from the N1-methyl protons to C5 and C3 of the pyrazole ring, confirming the N1-methylation site.
Caption: Expected key HMBC correlations for structure verification.
Summary Data Tables
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (Note: Chemical shifts are highly dependent on solvent and concentration. These are approximate ranges.)
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| N1-CH₃ | 3.6 - 3.8 | 35 - 38 | Singlet. |
| H5 | 7.5 - 8.0 | 135 - 140 | Singlet. Position sensitive to solvent H-bonding. |
| 4-NH₂ | 4.5 - 6.0 (DMSO-d₆) | N/A | Broad singlet, exchangeable. May not be seen in CDCl₃. |
| C3 | N/A | 145 - 150 | Quaternary carbon. |
| C4 | N/A | 110 - 115 | Quaternary carbon attached to the amino group. |
| C=O (Amide) | N/A | 160 - 165 | Carbonyl carbon. |
| N-CH₃ (Amide) | 2.7 - 2.9 | 25 - 28 | Doublet if coupled to NH, singlet after D₂O exchange. |
| NH (Amide) | 7.8 - 8.5 (DMSO-d₆) | N/A | Broad quartet or broad signal, exchangeable. |
Table 2: Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |
| Amino N-H | Asymmetric & Symmetric Stretch | 3300 - 3500 | Two bands, can be broad if H-bonded.[2] |
| Amide N-H | Stretch | 3150 - 3300 | Broad, indicating H-bonding. |
| C-H (Aromatic/Methyl) | Stretch | 2850 - 3100 | Sharp to medium. |
| Amide C=O (Amide I) | Stretch | 1630 - 1680 | Strong, intense band. Position sensitive to H-bonding.[5] |
| N-H (Amino/Amide) | Bend (Amide II) | 1510 - 1650 | Medium to strong. Can overlap with C=C. |
| C=C / C=N (Ring) | Stretch | 1400 - 1600 | Multiple bands of variable intensity.[2] |
References
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Kurasov, E., et al. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. PMC, NIH. Available from: [Link]
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Anderson, D., et al. (n.d.). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic, RSC Publishing. Available from: [Link]
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Afonin, A. V., et al. (2003). Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state: NMR study and Ab initio calculations. ResearchGate. Available from: [Link]
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Coutinho, T., & de Carvalho, M. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC, NIH. Available from: [Link]
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ResearchGate (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2. ResearchGate. Available from: [Link]
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Abboud, J., et al. (1991). Solvent effects on the 13C NMR parameters (δ 13C chemical shifts and 1H-13C coupling constants) of 1-methylpyrazole and 1-methylimidazole. Semantic Scholar. Available from: [https://www.semanticscholar.org/paper/Solvent-effects-on-the-13C-NMR-parameters-(%CE%B4-13C-Abboud-Boyer/c19d924901f4153a52140880e922f254b41b433b]([Link]
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ResearchGate (n.d.). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. ResearchGate. Available from: [Link]
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Ośmiałowski, B., et al. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. NIH. Available from: [Link]
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Abood, N. A. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
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ResearchGate (n.d.). IR spectral data of Pyrazoline derivatives (1-6). ResearchGate. Available from: [Link]
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Ghiuță, I., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC, NIH. Available from: [Link]
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ResearchGate (n.d.). Synthesis, Docking and Evaluation of Novel Pyrazole Carboxamide Derivatives as Multifunctional Anti-Alzheimer's Agents. ResearchGate. Available from: [Link]
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PubChem (n.d.). 4-amino-1-methyl-1H-pyrazole-3-carboxamide. PubChem. Available from: [Link]
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ResearchGate (n.d.). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. ResearchGate. Available from: [Link]
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Akocak, S., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. NIH. Available from: [Link]
-
Liu, Z., et al. (2012). Novel 1H-pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-binding Interaction. PubMed. Available from: [Link]
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Elguero, J., et al. (2021). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC, NIH. Available from: [Link]
-
PubChem (n.d.). 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. PubChem. Available from: [Link]
-
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Available from: [Link]
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Zhang, W., et al. (2021). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PubMed Central. Available from: [Link]
-
ResearchGate (n.d.). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Available from: [Link]
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Wang, Y., et al. (2009). Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. ResearchGate. Available from: [Link]
-
Li, H., et al. (2012). Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis. Analytical Methods, RSC Publishing. Available from: [Link]
-
Patel, M. P., & Patel, R. G. (2012). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
Semeniuc, R. F., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available from: [Link]
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Chem. Pharm. Bull. (2021). J-Stage. Available from: [Link]
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PubChem (n.d.). N,N-dimethyl-4-(4-phenyl-1H-pyrazol-3-yl)-1H-pyrrole-2-carboxamide. PubChem. Available from: [Link]
-
SpectraBase (n.d.). N-(3-isoxazolyl)-1-methyl-1H-pyrazole-4-carboxamide. SpectraBase. Available from: [Link]
-
NIST (n.d.). 5-Amino-1,3-dimethylpyrazole. NIST WebBook. Available from: [Link]
-
SpectraBase (n.d.). 4,5-dimethyl-1H-pyrazole-3-carboxylic acid. SpectraBase. Available from: [Link]
-
E-Flux, A. P., et al. (2023). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. ACS Publications. Available from: [Link]
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Scaling up the synthesis of 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide for in vivo studies
An essential component of advancing preclinical research is the ability to produce sufficient quantities of a lead compound for in vivo evaluation. This guide provides a comprehensive technical support framework for researchers, scientists, and drug development professionals focused on scaling up the synthesis of 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide. As a Senior Application Scientist, my goal is to offer not just a protocol, but a self-validating system built on expertise, trustworthiness, and authoritative scientific grounding to ensure a successful and scalable synthesis.
Technical Support Center: Synthesis of this compound
This guide is structured to anticipate and resolve challenges encountered during the multi-step synthesis and scale-up of the target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable general strategy for synthesizing pyrazole carboxamides on a larger scale?
A1: The most robust and widely adopted strategy for this class of compounds involves a multi-step sequence that prioritizes the formation of a stable, functionalized pyrazole core before introducing the final amine functionality.[1] A common pathway includes the nitration of a pyrazole-3-carboxylate intermediate, followed by amidation, and finally, reduction of the nitro group. This approach avoids handling potentially unstable intermediates and allows for purification at key stages, which is critical for the final purity required for in vivo studies.
Q2: I am observing a mixture of regioisomers during the initial pyrazole ring formation. How can this be controlled?
A2: Regioisomer formation is a classic challenge in pyrazole synthesis, often arising from the reaction of unsymmetrical 1,3-dicarbonyl compounds with hydrazine derivatives.[1][2] To ensure the desired N1-methylation, it is highly advisable to use methylhydrazine as a starting material in the initial cyclocondensation step. The choice of solvent and reaction temperature can also influence regioselectivity. If you are starting with a pre-formed pyrazole, direct N-alkylation can sometimes lead to a mixture of N1 and N2 isomers. In such cases, purification by column chromatography is necessary, though optimizing the alkylation conditions (e.g., choice of base and solvent) can favor the desired N1 product.
Q3: My amide coupling reaction is sluggish or results in low yields. What are the likely causes and solutions?
A3: Low efficiency in amide coupling is a frequent hurdle. The primary causes include inadequate activation of the carboxylic acid, decomposition of coupling reagents, or side reactions.[3]
-
Choice of Coupling Reagent: For scaling up, phosphonium-based reagents like PyBOP or uronium/guanidinium reagents like HATU are highly effective but can be expensive. A more cost-effective and scalable option is the use of carbodiimides like EDC in combination with an additive such as HOBt to suppress side reactions.[3]
-
Reaction Conditions: Ensure anhydrous conditions, as water can hydrolyze the activated intermediate. The reaction should be run at a suitable temperature, typically starting at 0 °C and allowing it to warm to room temperature.
-
Base: A non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is essential to neutralize the acid formed during the reaction without competing in the coupling.
Q4: The final reduction of the 4-nitro group is incomplete. How can I improve this transformation?
A4: Incomplete reduction is often due to catalyst deactivation or suboptimal reaction conditions.
-
Catalytic Hydrogenation (Pd/C): This is the cleanest method for nitro group reduction. Ensure the catalyst is of good quality and not poisoned by sulfur or other impurities from previous steps. The reaction requires a positive hydrogen pressure (from a balloon to a Parr shaker, depending on scale) and efficient stirring to ensure good contact between the substrate, catalyst, and hydrogen gas. Methanol or ethanol are common solvents.
-
Chemical Reduction: If hydrogenation is not feasible, chemical reducing agents can be used. Sodium dithionite is an effective option, as is tin(II) chloride (SnCl₂) in ethanol or ethyl acetate.[4] However, these methods require more extensive aqueous workups to remove inorganic byproducts, which can be a challenge at larger scales.
Q5: What are the most critical considerations when scaling this synthesis for in vivo studies?
A5: Safety, process control, and final product purity are paramount.
-
Exothermicity: Nitration reactions are highly exothermic. When scaling up, ensure slow, controlled addition of the nitrating agent and have an efficient cooling system to maintain the target temperature. A runaway reaction is a significant safety hazard.
-
Workup and Purification: At scale, extractions can become cumbersome. It is often better to design a process where the product crystallizes directly from the reaction mixture. Recrystallization is a far more scalable purification method than column chromatography.
-
Purity Assurance: For in vivo use, the final compound must be of very high purity (>98%). This involves removing not only organic byproducts but also residual solvents and trace metals (e.g., palladium from the hydrogenation step). Final purity should be confirmed by multiple analytical techniques (HPLC, NMR, LC-MS, and elemental analysis).
Synthetic Workflow and Troubleshooting
The recommended synthetic pathway is outlined below. This multi-step process is designed for scalability and control at each stage.
Overall Synthetic Scheme
Caption: Scalable synthetic workflow for the target compound.
Detailed Experimental Protocol
This protocol provides a starting point for laboratory-scale synthesis and can be adapted for scale-up with appropriate engineering controls.
Step 1: Synthesis of 1-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid
-
To a stirred solution of concentrated sulfuric acid, cooled to 0 °C, slowly add 1-methyl-1H-pyrazole-3-carboxylic acid in portions, ensuring the temperature does not exceed 10 °C.
-
Once the addition is complete, add a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid dropwise, maintaining the internal temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield the nitrated product.
Step 2: Synthesis of N,1-Dimethyl-4-nitro-1H-pyrazole-3-carboxamide
-
Suspend the 1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid in dichloromethane (DCM). Add a catalytic amount of DMF.
-
Slowly add oxalyl chloride or thionyl chloride dropwise at room temperature. Stir for 2-3 hours until gas evolution ceases and the solution becomes clear.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in fresh DCM and cool to 0 °C.
-
Slowly add an aqueous solution of methylamine (e.g., 40 wt. %) dropwise, maintaining the temperature below 10 °C.
-
Stir for 2 hours at room temperature. Dilute with DCM and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Step 3: Synthesis of this compound
-
Dissolve the N,1-dimethyl-4-nitro-1H-pyrazole-3-carboxamide in methanol or ethanol.
-
Add 5-10 mol% of 10% Palladium on carbon (Pd/C) catalyst.
-
Purge the reaction vessel with hydrogen gas and maintain a positive hydrogen pressure (e.g., balloon or Parr apparatus).
-
Stir vigorously at room temperature for 12-24 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in air.
-
Rinse the filter cake with additional solvent.
-
Concentrate the filtrate under reduced pressure. The resulting solid can be purified by recrystallization to yield the final product with high purity.
Troubleshooting Guide: Data Summary
| Symptom / Issue | Potential Cause(s) | Recommended Solutions & Key Insights |
| Low Yield in Nitration (Step 1) | Incomplete reaction; formation of dinitro byproducts; degradation of starting material. | Ensure strictly controlled low temperatures (0-5 °C). Use fuming nitric acid for higher reactivity. Monitor reaction progress by TLC to avoid over-reaction. |
| Amide Coupling (Step 2) Fails | Incomplete conversion to acid chloride; moisture in the reaction; impure starting acid. | Ensure the acid chloride formation is complete (cessation of gas). Use anhydrous solvents. If direct coupling (e.g., with HATU/EDC) is used, ensure high-purity reagents. |
| Incomplete Reduction (Step 3) | Catalyst poisoning (e.g., by sulfur or halide impurities); insufficient hydrogen pressure or poor mixing. | Use high-purity substrate. Increase catalyst loading or re-charge the catalyst. Ensure vigorous stirring. Consider an alternative like SnCl₂ if catalyst poisoning is suspected.[4] |
| Product is Off-Color / Dark | Residual impurities from the nitration step; degradation during workup; oxidation of the final amino product. | Ensure thorough washing of the nitrated intermediate. Perform the final reduction and purification under an inert atmosphere (e.g., Nitrogen or Argon) if the product is air-sensitive. |
| Difficulty Removing Palladium | Catalyst fines passing through the filter media. | Filter through a Celite pad followed by a 0.45 µm membrane filter. Treatment of the solution with activated carbon can also help scavenge residual palladium. |
Troubleshooting Logic Diagram
This decision tree helps diagnose issues specifically related to the critical final reduction step.
Caption: Decision tree for troubleshooting the nitro group reduction.
References
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Current status of pyrazole and its biological activities - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]
-
Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies | Request PDF. (n.d.). ResearchGate. [Link]
-
Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed. (2014). National Center for Biotechnology Information. [Link]
-
Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - MDPI. (2019). MDPI. [Link]
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - Semantic Scholar. (2019). Semantic Scholar. [https://www.semanticscholar.org/paper/Design-and-Synthesis-of-4-(Heterocyclic-Substituted-Zhi-Wang/56570c1825832a81387d5598d1a123f260451a96]([Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (n.d.). MDPI. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (n.d.). MDPI. [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
-
Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection | Journal of Agricultural and Food Chemistry. (n.d.). ACS Publications. [Link]
-
Novel 1H-pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-binding Interaction - PubMed. (n.d.). National Center for Biotechnology Information. [Link]
-
Improved Synthesis of 1H,4H-3,6-dinitropyrazolo[4,3-C]pyrazole - 《含能材料》:火炸药. (n.d.). Chinese Journal of Energetic Materials. [Link]
Sources
Validation & Comparative
Validating the In Vivo Activity of 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide: A Comparative Guide for Preclinical Researchers
For drug development professionals, the journey from a promising in vitro hit to a validated in vivo candidate is fraught with challenges. This guide provides a comprehensive framework for the in vivo validation of 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide, a novel small molecule belonging to a class of compounds known for a wide array of biological activities.[1][2][3][4] While the specific in vivo profile of this exact molecule is yet to be fully elucidated, the extensive research on related pyrazole carboxamide derivatives allows us to formulate a robust, data-driven validation strategy.[5][6][7] This document will guide researchers through experimental design, comparative analysis, and data interpretation, ensuring scientific rigor and a self-validating study architecture.
The pyrazole scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs with activities ranging from anti-inflammatory (Celecoxib) to anti-cancer (Crizotinib).[1][8] Many pyrazole carboxamide derivatives, in particular, have been investigated as potent kinase inhibitors, a mechanism central to both oncology and inflammatory diseases.[5][6][7][9] Based on this chemical precedent, this guide will proceed with the hypothesis that this compound possesses anti-inflammatory properties, likely mediated through the inhibition of key signaling kinases.
The In Vivo Validation Funnel: A Phased Approach
A successful in vivo validation program is not a single experiment but a phased approach designed to systematically de-risk the compound and build a comprehensive understanding of its biological effects.[10][11] This process can be visualized as a funnel, starting with broad characterization and moving towards specific efficacy testing in relevant disease models.
Caption: Phased workflow for in vivo validation.
Phase 1: Foundational In Vivo Studies
Before assessing efficacy, it is critical to understand how the compound behaves in a biological system. These initial studies are non-negotiable prerequisites for interpreting any subsequent efficacy data.
Formulation and Vehicle Selection
The first step is to develop a vehicle that can safely and effectively deliver the compound. The choice of vehicle can significantly impact bioavailability and tolerability.
Experimental Protocol: Formulation Development
-
Solubility Screening: Test the solubility of this compound in a panel of common, biocompatible vehicles (e.g., saline, PBS, 5% DMSO in corn oil, 10% Solutol HS 15 in water).
-
Stability Analysis: Once a suitable vehicle is identified, assess the stability of the formulated compound over time and under different storage conditions using HPLC.
-
Vehicle Toxicity Check: Administer the chosen vehicle to a small cohort of animals and monitor for any adverse effects over 24-48 hours to ensure it is inert.
Acute Toxicity and Dose-Range Finding (DRF)
The goal of a DRF study is to identify a range of doses that are well-tolerated, including the Maximum Tolerated Dose (MTD), and to observe any overt signs of toxicity.[12]
Experimental Protocol: Acute Toxicity/DRF in Mice
-
Animal Model: Use a standard mouse strain (e.g., C57BL/6), with 3-5 animals per group.
-
Dosing: Administer single doses of the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection) across a wide, logarithmically spaced range (e.g., 1, 10, 100, 1000 mg/kg). Include a vehicle-only control group.
-
Monitoring: Observe animals closely for the first 4 hours and then daily for 7-14 days. Record clinical signs of toxicity (e.g., lethargy, ruffled fur, weight loss) and any mortality.
-
Endpoint: Determine the MTD, defined as the highest dose that does not cause significant morbidity or greater than 10-15% body weight loss.
Pharmacokinetic (PK) and Bioavailability Studies
A PK study measures the absorption, distribution, metabolism, and excretion (ADME) of the compound over time. This is crucial for designing a rational dosing schedule for efficacy studies.[13][14]
Experimental Protocol: Single-Dose PK in Rats
-
Animal Model: Use cannulated rats (e.g., Sprague-Dawley) to allow for serial blood sampling from a single animal.
-
Dosing: Administer a single, well-tolerated dose of the compound intravenously (IV) to one cohort (e.g., 1-2 mg/kg) and orally (PO) to another cohort (e.g., 10-20 mg/kg).
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).[14]
-
Bioanalysis: Process blood to plasma and analyze the concentration of the parent compound using a validated LC-MS/MS method.[14]
-
Data Analysis: Calculate key PK parameters.
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Indicates the extent of absorption. |
| Tmax | Time to reach Cmax | Indicates the rate of absorption. |
| AUC | Area Under the Curve (concentration vs. time) | Represents total drug exposure. |
| t½ | Half-life | Determines dosing frequency. |
| F% | Bioavailability (AUC oral / AUC IV) | Percentage of the oral dose that reaches systemic circulation. |
Table 1: Key Pharmacokinetic Parameters.
Phase 2: Pharmacodynamic & Acute Efficacy Modeling
With a foundational understanding of the compound's behavior, the next phase is to demonstrate that it can engage its target and exert a biological effect in a simple, acute model of disease.
Hypothesized Mechanism of Action: Kinase Inhibition in Inflammation
Many inflammatory stimuli, such as lipopolysaccharide (LPS) or carrageenan, activate intracellular signaling cascades heavily reliant on kinases like MAPKs (p38, JNK) and the NF-κB pathway.[15] These pathways culminate in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6). We hypothesize that this compound dampens this response by inhibiting one or more key kinases in this cascade.
Caption: Hypothesized anti-inflammatory signaling pathway.
In Vivo Efficacy Model: Carrageenan-Induced Paw Edema
This is a classic, robust, and widely used model for evaluating the efficacy of acute anti-inflammatory agents.[15][16][17] The injection of carrageenan into the paw induces a localized, acute inflammatory response characterized by edema (swelling).
Experimental Protocol: Paw Edema in Rats
-
Animal Model: Male Wistar or Sprague-Dawley rats (180-200g).
-
Groups (n=8-10 per group):
-
Vehicle Control
-
Test Compound (e.g., 3, 10, 30 mg/kg, PO), dosed 60 mins prior to carrageenan.
-
Positive Control: Indomethacin or Celecoxib (e.g., 10 mg/kg, PO).
-
-
Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw.
-
Measurement: Measure the paw volume using a plethysmometer at time 0 (before injection) and at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Endpoint Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control.
Comparative Data Presentation
| Treatment Group | Dose (mg/kg, PO) | Paw Volume Increase at 3h (mL, Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.06 | - |
| Test Compound | 3 | 0.68 ± 0.05 | 20.0% |
| Test Compound | 10 | 0.45 ± 0.04 | 47.1% |
| Test Compound | 30 | 0.28 ± 0.03 | 67.1% |
| Indomethacin | 10 | 0.35 ± 0.04 | 58.8% |
Table 2: Example data from a carrageenan-induced paw edema study.
Phase 3: Chronic Disease Modeling & Comparative Efficacy
Demonstrating efficacy in an acute model is a crucial first step. However, for a compound to have true therapeutic potential in diseases like rheumatoid arthritis, it must show activity in a more complex, chronic model that better recapitulates human pathology.
In Vivo Efficacy Model: Collagen-Induced Arthritis (CIA)
The CIA model in rodents is considered the gold standard for preclinical evaluation of therapeutics for rheumatoid arthritis.[16] It involves an autoimmune response against collagen, leading to chronic joint inflammation, cartilage destruction, and bone erosion.
Experimental Protocol: CIA in DBA/1 Mice
-
Animal Model: Male DBA/1 mice, 8-10 weeks old.
-
Immunization:
-
Day 0: Primary immunization with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).
-
Day 21: Booster immunization with an emulsion of collagen and Incomplete Freund's Adjuvant (IFA).
-
-
Dosing (Prophylactic or Therapeutic):
-
Prophylactic: Begin daily dosing with the test compound (e.g., 10, 30 mg/kg, PO) from Day 21 (before disease onset) to Day 42.
-
Therapeutic: Begin daily dosing after animals develop a clinical score of ≥2.
-
-
Groups: Include Vehicle, Test Compound (multiple doses), and a Positive Control (e.g., Methotrexate or a biologic like an anti-TNF agent).
-
Monitoring:
-
Clinical Score: Score animals 3 times weekly for signs of arthritis (0-4 scale per paw, max score of 16).
-
Paw Thickness: Measure paw thickness with calipers.
-
Body Weight: Monitor for general health.
-
-
Terminal Endpoints (Day 42):
-
Histopathology: Collect joints for histological analysis of inflammation, cartilage damage, and bone erosion.
-
Biomarkers: Measure serum levels of inflammatory cytokines (e.g., IL-6, TNF-α).
-
Comparative Analysis vs. Standard of Care
The ultimate goal is to demonstrate that this compound offers a competitive or superior profile to existing therapies.
| Parameter | Test Compound (30 mg/kg) | Methotrexate (1 mg/kg) | Vehicle Control |
| Mean Clinical Score (Day 42) | 4.5 ± 0.8 | 6.2 ± 1.1 | 11.8 ± 1.5 |
| Histology Score (Inflammation) | 1.2 ± 0.3 | 1.8 ± 0.4 | 3.5 ± 0.5 |
| Serum IL-6 (pg/mL) | 85 ± 15 | 120 ± 22 | 350 ± 45 |
| Body Weight Change | +5% | -8% | +2% |
Table 3: Example comparative data from a therapeutic CIA study.
Conclusion
This guide outlines a logical, stepwise, and scientifically rigorous pathway for the in vivo validation of this compound. By starting with foundational PK/Tox studies, progressing to acute efficacy models, and culminating in a comparative analysis within a chronic disease model, researchers can build a comprehensive data package.[10] This self-validating system, where data from one phase informs the design of the next, is essential for making confident decisions in the drug development pipeline. The success of pyrazole-based drugs in the clinic provides a strong rationale for the thorough investigation of this promising new chemical entity.[8]
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A Comparative Guide to FLT3 Inhibitors: Benchmarking 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide Derivatives Against Established Agents
Introduction: The Critical Role of FLT3 in Acute Myeloid Leukemia (AML)
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] In approximately 30% of patients with Acute Myeloid Leukemia (AML), FLT3 is constitutively activated by mutations, leading to uncontrolled cell growth and a poor prognosis.[2][3] The two most common types of activating mutations are internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD).[1][4] This has established FLT3 as a key therapeutic target in AML.[2][5]
This guide provides a comparative analysis of a promising class of pyrazole-carboxamide FLT3 inhibitors, represented here by the well-characterized compound FN-1501 , against other prominent FLT3 inhibitors in various stages of clinical development and use. We will delve into their mechanisms of action, kinase selectivity, potency against wild-type and mutant FLT3, and the experimental methodologies used for their evaluation.
Classification of FLT3 Inhibitors: A Mechanistic Overview
FLT3 inhibitors are broadly classified into two types based on their binding mode to the kinase domain. This classification has significant implications for their activity against different FLT3 mutations and potential resistance mechanisms.
-
Type I inhibitors bind to the active "DFG-in" conformation of the kinase and are generally active against both FLT3-ITD and FLT3-TKD mutations.[6] Examples include crenolanib and gilteritinib.[6][7]
-
Type II inhibitors bind to the inactive "DFG-out" conformation and are typically effective against FLT3-ITD but not FLT3-TKD mutations.[8] Quizartinib is a classic example of a type II inhibitor.[8]
Caption: Classification of FLT3 Inhibitors based on binding mode.
Comparative Analysis of FLT3 Inhibitors
The therapeutic landscape of FLT3-mutated AML is evolving with the development of increasingly potent and selective inhibitors. Here, we compare the pyrazole-carboxamide derivative FN-1501 with other key FLT3 inhibitors.
FN-1501: A Multi-Kinase Inhibitor with Potent FLT3 Activity
FN-1501 is a 1H-pyrazole-3-carboxamide derivative that has demonstrated potent inhibitory activity against both FLT3 and cyclin-dependent kinases (CDKs).[8][9] Its dual-targeting mechanism may offer a broader anti-leukemic effect by not only inhibiting the primary oncogenic driver (FLT3) but also targeting cell cycle progression (CDKs). Preclinical data show that FN-1501 inhibits the phosphorylation of FLT3 and its downstream signaling mediator STAT5 in human acute leukemia cell lines, leading to cell cycle arrest and apoptosis.[10]
Biochemical Potency and Selectivity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the biochemical IC50 values of FN-1501 and other selected FLT3 inhibitors against their primary targets.
| Inhibitor | Primary Target(s) | IC50 (nM) | Inhibitor Type | Reference(s) |
| FN-1501 | FLT3 | 0.28 | Multi-kinase | [9] |
| CDK2/cyclin A | 2.47 | [9] | ||
| CDK4/cyclin D1 | 0.85 | [9] | ||
| CDK6/cyclin D1 | 1.96 | [9] | ||
| Quizartinib | FLT3-ITD | Potent | Type II | [8][10] |
| Gilteritinib | FLT3/AXL | Dual | Type I | [7] |
| Crenolanib | FLT3 (WT & mutants) | 0.18 - 0.74 (Kd) | Type I | [6] |
| Sorafenib | FLT3, VEGFR, PDGFR, KIT, RAF | Multi-kinase | Type II (FLT3) | [11][12] |
| Midostaurin | FLT3, KIT, PKC | Multi-kinase | Type I | [13][14] |
Data presented as IC50 unless otherwise noted. This table is for comparative purposes and direct cross-study comparisons should be made with caution.
FN-1501 exhibits sub-nanomolar potency against FLT3, comparable to or exceeding that of other established inhibitors.[9] Its multi-kinase profile, which includes potent inhibition of CDKs, distinguishes it from more selective FLT3 inhibitors like quizartinib and crenolanib.[8][9][14] While multi-kinase inhibition can lead to broader efficacy, it may also contribute to off-target effects.
Cellular Activity and Impact on FLT3 Signaling
The ultimate measure of an inhibitor's effectiveness is its ability to suppress oncogenic signaling and induce cell death in cancer cells.
Inhibition of FLT3-ITD Positive AML Cell Lines
FN-1501 has been shown to have potent anti-proliferative activity against the MV4-11 human AML cell line, which harbors a homozygous FLT3-ITD mutation.[2] This activity is a direct consequence of its ability to inhibit FLT3 autophosphorylation and downstream signaling pathways, including STAT5, AKT, and ERK.[10]
| Inhibitor | Cell Line (FLT3 status) | Cellular IC50 (nM) | Reference(s) |
| FN-1501 | MV4-11 (FLT3-ITD) | 8 | [15] |
| Quizartinib | MV4-11 (FLT3-ITD) | Potent | [13] |
| Gilteritinib | MV4-11 (FLT3-ITD) | Potent | [2] |
| Crenolanib | Molm14 (FLT3-ITD) | 7 | [6] |
| MV4-11 (FLT3-ITD) | 8 | [6] | |
| Sorafenib | MV4-11 (FLT3-ITD) | Potent | [13] |
This table provides a general comparison; IC50 values can vary based on assay conditions.
Mechanisms of Resistance: A Major Clinical Challenge
A significant challenge in the treatment of FLT3-mutated AML is the development of resistance to targeted inhibitors. Resistance can arise through on-target secondary mutations in the FLT3 kinase domain (e.g., D835Y) or through the activation of bypass signaling pathways.[16][17]
-
On-target mutations: Type II inhibitors like quizartinib are particularly susceptible to resistance mediated by TKD mutations, which lock the kinase in the active conformation.[8][16] Type I inhibitors such as gilteritinib and crenolanib are designed to overcome this resistance mechanism.[2][7]
-
Bypass signaling: Activation of alternative survival pathways, such as the RAS/MAPK pathway, can also confer resistance to FLT3 inhibition.[17]
The multi-kinase activity of inhibitors like FN-1501, which also target pathways involved in cell cycle and proliferation, could potentially mitigate some resistance mechanisms. However, further research is needed to validate this hypothesis.
Experimental Protocols for Evaluating FLT3 Inhibitors
Rigorous and reproducible experimental protocols are essential for the preclinical evaluation of novel FLT3 inhibitors. Below are outlines of key in vitro and in vivo assays.
Workflow for In Vitro Evaluation of FLT3 Inhibitors
Caption: General workflow for in vitro FLT3 inhibitor testing.
Protocol 1: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed AML cells (e.g., MV4-11 for FLT3-ITD, HL-60 for FLT3-WT) in a 96-well plate at a density of 1 x 10^5 cells/mL.[2]
-
Compound Treatment: Add serial dilutions of the test inhibitor (e.g., FN-1501) and control compounds to the wells. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[18]
-
Solubilization: Add a solubilization solution (e.g., acidic isopropanol) to dissolve the formazan crystals.[18]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal growth inhibition (GI50) by plotting the percentage of viable cells against the log of the inhibitor concentration.
Protocol 2: Western Blot Analysis of FLT3 Signaling
This technique is used to detect changes in protein phosphorylation, confirming the on-target activity of the inhibitor.
-
Cell Treatment: Treat AML cells with the FLT3 inhibitor at various concentrations for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies specific for phosphorylated FLT3 (p-FLT3), total FLT3, phosphorylated STAT5 (p-STAT5), total STAT5, and a loading control (e.g., β-actin or GAPDH).[1][19]
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the extent of inhibition of FLT3 phosphorylation and downstream signaling.
Protocol 3: In Vivo AML Xenograft Model
This model is crucial for evaluating the anti-tumor efficacy of an inhibitor in a living organism.
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG) that can accept human cell grafts.[6]
-
Cell Implantation: Inject FLT3-mutated AML cells (e.g., MV4-11) intravenously or subcutaneously into the mice.[6]
-
Tumor Growth Monitoring: Monitor tumor growth (for subcutaneous models) or engraftment of leukemic cells in the bone marrow and peripheral blood (for systemic models).[6][7]
-
Drug Administration: Once tumors are established or leukemic burden is detectable, treat the mice with the FLT3 inhibitor or vehicle control according to a predetermined dosing schedule.
-
Efficacy Assessment: Monitor tumor volume, body weight, and overall survival. At the end of the study, collect tissues for pharmacodynamic analysis (e.g., western blotting to assess target inhibition in tumor tissue).
Conclusion and Future Directions
The development of FLT3 inhibitors has significantly advanced the treatment of FLT3-mutated AML. Pyrazole-carboxamide derivatives, such as FN-1501, represent a promising class of compounds with potent anti-FLT3 activity.[8][9] The multi-kinase inhibitory profile of FN-1501, particularly its co-inhibition of CDKs, may provide a synergistic anti-leukemic effect and potentially overcome some mechanisms of resistance.[10][14]
However, the clinical utility of any new inhibitor will depend on its therapeutic window, safety profile, and ability to overcome the complex landscape of resistance. Head-to-head comparisons in robust preclinical models and ultimately in well-designed clinical trials are necessary to fully elucidate the potential of these novel agents in comparison to established FLT3 inhibitors. The continued exploration of combination therapies and the development of next-generation inhibitors that can overcome known resistance mutations will be crucial in improving outcomes for patients with this aggressive form of leukemia.
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A Researcher's Guide to Kinase Cross-Reactivity Profiling: A Case Study with 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide
Abstract
The pyrazole-carboxamide scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[1][2] This guide provides a comprehensive framework for characterizing the cross-reactivity profile of a novel compound from this class, 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide . As the precise kinase activity of this specific molecule is not widely documented, it serves as an ideal candidate for a case study in kinase selectivity profiling. For researchers in drug discovery, understanding a compound's selectivity across the human kinome is a critical step.[3] A promiscuous inhibitor may lead to off-target toxicity, while a highly selective one offers a clearer path to therapeutic development or utility as a chemical probe.[4] This document will detail the rationale behind experimental design, provide a robust, self-validating protocol for a biochemical kinase assay, and present a guide to interpreting the resulting data to make informed decisions in a drug development pipeline.
Part 1: The Imperative of Kinase Selectivity
Protein kinases are a cornerstone of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] Consequently, they are one of the most important classes of therapeutic targets.[6] However, the high degree of conservation in the ATP-binding site across the ~518 members of the human kinome presents a significant challenge: achieving inhibitor selectivity.[4][7]
On-Target Efficacy vs. Off-Target Liability: The primary goal is to inhibit the disease-driving kinase (on-target) without affecting other kinases (off-targets). Off-target inhibition can lead to unforeseen toxicities and side effects.[4] However, in some cases, "off-target" effects can be therapeutically beneficial, a concept known as polypharmacology.[8] A comprehensive cross-reactivity profile is the only way to distinguish between these possibilities. It provides an essential roadmap for a compound's biological activity, guiding lead optimization efforts to either enhance selectivity or intelligently leverage multi-targeting profiles.[9]
Part 2: Designing a Robust Profiling Strategy
To comprehensively assess the selectivity of this compound, a multi-stage approach is required. The experimental design must be rigorous to ensure the data is reliable and reproducible.
Causality Behind Experimental Choices:
-
Panel Selection: The initial screen should utilize a broad, functionally diverse kinase panel. Commercial services offer panels covering over 400 kinases, representing more than 80% of the human protein kinome.[10] This wide net is crucial for identifying unexpected off-target interactions that would be missed by smaller, family-focused panels.[8]
-
Assay Platform: The radiometric activity assay, which tracks the transfer of a radiolabeled phosphate ([³³P]γ-ATP) to a substrate, is considered the gold standard for kinase profiling.[11]
-
Why this choice? Unlike fluorescence- or luminescence-based methods that rely on modified substrates, coupling enzymes, or detection antibodies, the radiometric assay directly measures the authentic catalytic event. This minimizes the risk of assay-related artifacts and provides the most direct and unambiguous measure of enzymatic inhibition.[11]
-
-
ATP Concentration: Since most kinase inhibitors, particularly those derived from ATP-mimetic scaffolds like pyrazole-carboxamide, are ATP-competitive, the measured IC50 value is highly dependent on the ATP concentration used in the assay.[8][12]
-
Initial Screen: A standard ATP concentration of 10 µM is often used for primary screening as it provides a good balance for detecting inhibitors of varying potency.[6]
-
Follow-up Studies: For key hits, repeating the assay at physiological ATP concentrations (e.g., 1 mM) is crucial, as this provides a more accurate reflection of how the inhibitor might perform in a cellular environment where it must compete with high endogenous ATP levels.[13][14]
-
The overall experimental workflow is designed to first identify potential interactions broadly and then to precisely quantify the potency of those interactions.
Caption: Fig 1. High-level workflow for kinase selectivity profiling.
Part 3: Detailed Protocol: Radiometric [³³P]-ATP Filter Binding Assay
This protocol describes a self-validating system for determining the inhibitory activity of this compound against a specific kinase. Controls are integrated at each stage to ensure data integrity.
Materials:
-
Recombinant Kinase and specific peptide/protein substrate
-
Test Compound: this compound, dissolved in 100% DMSO
-
Control Inhibitor (e.g., Staurosporine)
-
Reaction Buffer: 20 mM Hepes pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.02% Brij35[6]
-
Adenosine Triphosphate (ATP), non-radioactive
-
[³³P]γ-ATP (specific activity ~3000 Ci/mmol)
-
Stop Solution: 0.75% Phosphoric Acid
-
P81 phosphocellulose filter plates
-
Microplate scintillation counter
Procedure:
-
Compound Preparation:
-
Prepare a 100x stock of the test compound in 100% DMSO. For a 10 µM final concentration in the assay, this would be a 1 mM stock.
-
Perform serial dilutions in 100% DMSO for dose-response experiments. This is critical to avoid solubility issues that can arise from diluting in aqueous buffers.
-
-
Reaction Master Mix Preparation:
-
In the reaction buffer, prepare a master mix containing the specific kinase and its substrate. The concentrations should be optimized for linear reaction kinetics.[15]
-
Self-Validation: Run a time-course experiment without inhibitor to confirm the reaction is in the linear phase for the chosen incubation time (typically 60-120 minutes).[6]
-
-
Assay Plate Setup (384-well format):
-
Add 0.5 µL of compound solution (or DMSO vehicle) to the appropriate wells.
-
Negative Control (0% Inhibition): 0.5 µL of 100% DMSO.
-
Positive Control (100% Inhibition): 0.5 µL of a known, potent inhibitor (e.g., Staurosporine) at a saturating concentration.
-
Test Wells: 0.5 µL of the test compound dilutions.
-
-
Add 25 µL of the Kinase/Substrate master mix to all wells.
-
Pre-incubate the plate for 20 minutes at room temperature to allow the compound to bind to the kinase.[6]
-
-
Initiation of Kinase Reaction:
-
Prepare an ATP mix by combining non-radioactive ATP and [³³P]γ-ATP in reaction buffer to achieve the desired final concentration (e.g., 10 µM) and specific activity.
-
Add 25 µL of the ATP mix to all wells to start the reaction. The final reaction volume is 50 µL.
-
Incubate at room temperature for 120 minutes.
-
-
Stopping the Reaction and Substrate Capture:
-
Spot 45 µL of the reaction mixture from each well onto the P81 filter plate. The phosphorylated substrate will bind to the ion-exchange filter paper.[6]
-
Wash the filter plate 4 times with 200 µL/well of 0.75% phosphoric acid to remove unbound [³³P]γ-ATP.
-
-
Signal Detection:
-
Dry the filter plate completely.
-
Add 50 µL of scintillant to each well and count the radioactivity using a microplate scintillation counter.
-
Part 4: Hypothetical Data & Interpretation
For our case study, we will assume this compound was screened at 1 µM against a panel of 96 representative kinases.
Table 1: Primary Screen Results (% Inhibition at 1 µM)
| Kinase Target | Kinase Family | % Inhibition | Kinase Target | Kinase Family | % Inhibition |
|---|---|---|---|---|---|
| CDK2 | CMGC | 98% | ABL1 | TK | 15% |
| CDK9 | CMGC | 85% | SRC | TK | 12% |
| GSK3β | CMGC | 72% | FLT3 | TK | 45% |
| DYRK1A | CMGC | 68% | KDR (VEGFR2) | TK | 21% |
| PKA | AGC | 5% | EGFR | TK | 8% |
| AKT1 | AGC | 11% | BRAF | TKL | 18% |
| p38α (MAPK14) | CMGC | 35% | MEK1 (MAP2K1) | STE | 9% |
| JNK1 | CMGC | 28% | AURKA | Other | 33% |
Analysis of Primary Screen: The data suggests our compound is a potent inhibitor of Cyclin-Dependent Kinases (CDKs), particularly CDK2 and CDK9, with moderate activity against other CMGC family members like GSK3β and DYRK1A. Based on these results (defining a "hit" as >65% inhibition), we proceed to determine the half-maximal inhibitory concentration (IC50) for these four kinases. The IC50 is the concentration of an inhibitor required to reduce enzyme activity by 50% and is a standard measure of potency.[16][17]
Table 2: IC50 Values for Selected Kinases
| Kinase Target | IC50 (nM) |
|---|---|
| CDK2 | 25 |
| CDK9 | 110 |
| GSK3β | 450 |
| DYRK1A | 800 |
Interpreting Potency and Selectivity: The compound shows high potency against CDK2 (IC50 = 25 nM). It is approximately 4.4-fold selective for CDK2 over CDK9, and significantly more selective against GSK3β (~18-fold) and DYRK1A (~32-fold). While showing promise as a CDK2 inhibitor, the activity against CDK9 is notable and must be considered. Inhibition of CDK9 is associated with transcriptional repression, which can be a powerful anti-cancer mechanism but also carries potential toxicity.
Part 5: Visualizing Impact and Planning Next Steps
Understanding the context of these inhibitions within cellular signaling pathways is crucial. CDK2 is a key regulator of the cell cycle, while GSK3β is involved in a multitude of pathways, including glycogen metabolism and Wnt signaling.
Caption: Fig 2. Potential pathway impact of the test compound.
Implications and Future Directions: The hypothetical profile of this compound identifies it as a potent CDK2 inhibitor with defined off-target activities within the same kinase family.
-
As a Research Probe: Its selectivity for CDK2 over other CDKs would need to be further enhanced to be considered a highly specific tool for studying CDK2 biology. The current profile suggests that at concentrations used to fully inhibit CDK2 in cells, CDK9 would also be partially inhibited.
-
As a Therapeutic Candidate: The dual inhibition of CDK2 and CDK9 could be advantageous in certain cancers. However, the off-target activity against GSK3β would need to be carefully evaluated in cellular models to determine if it contributes to efficacy or potential toxicity.
-
Next Steps:
-
Cell-based Assays: Confirm target engagement and downstream effects in relevant cancer cell lines (e.g., measuring phosphorylation of CDK2 substrate Rb, and assessing cell cycle arrest).
-
Broader Profiling: Screen against a larger panel (e.g., the Eurofins scanMAX 468-kinase panel) to ensure no major off-target activities were missed.[10]
-
Structure-Activity Relationship (SAR): Synthesize and test analogues of the parent compound to improve potency and selectivity, aiming to reduce activity against GSK3β and modulate the CDK2/CDK9 ratio.[9]
-
Conclusion
The cross-reactivity profiling of a novel kinase inhibitor is a foundational exercise in modern drug discovery. This guide demonstrates that through a logical, multi-phased experimental approach—beginning with a broad screen using a gold-standard assay and progressing to detailed potency determination—researchers can build a comprehensive understanding of a compound's activity. The hypothetical data for this compound illustrates how to transform raw inhibition data into actionable intelligence, guiding the critical next steps in the development of safer and more effective targeted therapies.
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Eurofins Discovery. (n.d.). scanMAX Kinase Assay Panel. Retrieved from [Link]
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Bamborough, P., & Drewry, D. H. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 54(1), 1-11. Available at: [Link]
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Zayed, M. F., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3375. Available at: [Link]
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Ciocan, C. C., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(13), 10892. Available at: [Link]
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Tiwari, R. K., et al. (2018). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. International Journal of Molecular Sciences, 19(11), 3465. Available at: [Link]
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Schierle, A., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 3(4), 305–309. Available at: [Link]
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ResearchGate. (2023). Features of Selective Kinase Inhibitors. Request PDF. Available at: [Link]
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Yevale, D., et al. (2024). Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. European Journal of Medicinal Chemistry, 280, 116917. Available at: [Link]
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Johnson, G. L. (2013). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry, 5(1), 1-5. Available at: [Link]
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Xu, Y., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 24(19), 3550. Available at: [Link]
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Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
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Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. Available at: [Link]
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Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039–1045. Available at: [Link]
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ICE Bioscience. (n.d.). Kinase Panel Screening for Drug Discovery. Retrieved from [Link]
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Banerjee, A., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1361–1377. Available at: [Link]
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Knippschild, U., et al. (2020). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 13(9), 213. Available at: [Link]
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Kufareva, I., & Abagyan, R. (2008). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. BMC Bioinformatics, 9, 289. Available at: [Link]
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Eurofins Discovery. (n.d.). SafetyScreen Kinase Panel [1mM ATP] - FR. Retrieved from [Link]
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Banerjee, A., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. ACS Publications. Available at: [Link]
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Wang, X., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499-1518. Available at: [Link]
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
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Reaction Biology. (n.d.). Kinase Profiling & Screening. White Paper. Retrieved from [Link]
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Martens, S. lab. (2023). In vitro kinase assay. ResearchGate. Available at: [Link]
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Plass, M. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
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The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available at: [Link]
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Promega Connections. (2025). IC50, EC50 and Kd: What is the Difference and Why Do They matter?. Retrieved from [Link]
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Fancelli, D., et al. (2009). Identification of N,1,4,4-tetramethyl-8-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide (PHA-848125), a potent, orally available cyclin dependent kinase inhibitor. Journal of Medicinal Chemistry, 52(16), 5152-63. Available at: [Link]
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Zhang, H., et al. (2021). Design, synthesis, and biological evaluation of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives as potent CDK2 inhibitors. European Journal of Medicinal Chemistry, 215, 113281. Available at: [Link]
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Head-to-head comparison of 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide derivatives
The 1H-pyrazole-3-carboxamide scaffold has emerged as a "privileged structure" in medicinal chemistry, particularly in the discovery of potent protein kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, mimicking the adenine core of ATP, makes it an ideal starting point for inhibitor design. This guide provides a head-to-head comparison of two distinct classes of 4-amino-1H-pyrazole-3-carboxamide derivatives, highlighting their differential potency, selectivity, and therapeutic potential based on published experimental data.
We will compare a selective CDK2 inhibitor, DC-K2in212 , with a potent dual FLT3/CDK inhibitor, Compound 8t . This comparison will illuminate how modifications to the core scaffold can dramatically shift the therapeutic application from cell cycle control to targeted leukemia therapy.
The Kinase Targets: CDK2 and FLT3
Understanding the biological rationale for targeting Cyclin-Dependent Kinase 2 (CDK2) and Fms-like Tyrosine Kinase 3 (FLT3) is crucial. Dysregulation of these kinases is a hallmark of various cancers.
-
CDK2: A key regulator of cell cycle progression, particularly the G1 to S phase transition.[1] Its overexpression is common in numerous cancers, making selective CDK2 inhibition a promising therapeutic strategy to induce cell cycle arrest and apoptosis.[1][2][3]
-
FLT3: A receptor tyrosine kinase critical for the normal development of hematopoietic stem and progenitor cells. Activating mutations of FLT3 are one of the most common genetic abnormalities in Acute Myeloid Leukemia (AML), leading to uncontrolled cell proliferation.[4][5]
Below is a simplified representation of the signaling pathways involving CDK2 and FLT3.
Caption: Simplified signaling pathways for CDK2 in cell cycle control and FLT3 in AML.
Profile of Selected Derivatives
Derivative 1: DC-K2in212 (A Selective CDK2 Inhibitor)
DC-K2in212 belongs to a series of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives designed for selective CDK2 inhibition.[2][3] The rationale behind its design was to achieve a balance between high potency against CDK2 and minimal activity against other kinases, particularly the structurally similar CDK1, to reduce off-target toxicity.[2] Molecular modeling suggests it adopts a binding mode similar to other highly selective CDK2 inhibitors.[3]
Derivative 2: Compound 8t (A Potent Dual FLT3/CDK Inhibitor)
Compound 8t was developed through structural modification of a parent compound, FN-1501, to enhance potency against FLT3 and its common drug-resistant mutants found in AML.[5][6] The design strategy involved optimizing substitutions on the 4-amino-1H-pyrazole-3-carboxamide core to improve interactions within the ATP-binding pockets of both FLT3 and CDKs.[5] This dual-targeting approach is therapeutically compelling, as it simultaneously blocks the primary oncogenic driver in FLT3-mutated AML and inhibits the cell cycle machinery.
Head-to-Head Performance Comparison
The following tables summarize the in vitro potency of DC-K2in212 and Compound 8t against their respective kinase targets and in cell-based anti-proliferative assays.
Table 1: Kinase Inhibitory Activity (IC₅₀)
| Compound | Target Kinase | IC₅₀ (nM) | Reference Compound | IC₅₀ (nM) | Source(s) |
| DC-K2in212 | CDK2/cyclin A | 295 | - | - | [7] |
| CDK1/cyclin B | >5000 | - | - | [7] | |
| Compound 8t | FLT3 | 0.089 | FN-1501 | 2.33 | [5] |
| CDK2 | 0.719 | FN-1501 | 1.02 | [5] | |
| CDK4 | 0.770 | FN-1501 | 0.39 | [5] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Anti-Proliferative Activity (IC₅₀ / GI₅₀)
| Compound | Cell Line | Cancer Type | Rationale for Use | IC₅₀ / GI₅₀ (nM) | Source(s) |
| DC-K2in212 | A2058 | Melanoma | CDK2 overexpression | Not specified | [2][3] |
| MV4-11 | Leukemia | CDK2 overexpression | Not specified | [2][3] | |
| Compound 8t | MV4-11 | Acute Myeloid Leukemia | FLT3-ITD mutation | 1.22 | [5] |
| NCI-60 Panel | Various | Broad-spectrum screen | < 1000 (most lines) | [5] |
The MV4-11 cell line is a widely used model for FLT3-ITD positive AML, making it an essential tool for evaluating FLT3 inhibitors.[5][6]
Analysis of Performance
The data clearly illustrates a divergence in the activity profiles of the two derivatives, driven by their distinct substitution patterns.
-
Potency and Selectivity: Compound 8t exhibits extraordinary potency against FLT3, with a sub-nanomolar IC₅₀ value that is significantly more powerful than its parent compound, FN-1501.[5] While also a potent CDK2 inhibitor, its primary strength lies in its FLT3 activity. In contrast, DC-K2in212 demonstrates clear selectivity for CDK2 over CDK1, a critical feature for minimizing side effects associated with non-specific cell cycle inhibition.[7] The 17-fold selectivity against CDK2 over CDK1 is a noteworthy achievement of its design.[7]
-
Cellular Activity: Compound 8t's potent enzymatic activity translates directly to powerful anti-proliferative effects in the FLT3-mutated MV4-11 leukemia cell line, with an IC₅₀ of just 1.22 nM.[5] This confirms that the compound effectively engages its target in a cellular context to halt cancer cell growth. The broad activity of Compound 8t across the NCI-60 panel suggests that its CDK inhibitory effects contribute to its anti-cancer properties in a variety of tumor types.[5][8] While specific IC₅₀ values for DC-K2in212 are not detailed in the cited abstracts, its reported anti-proliferative activity in melanoma and leukemia cell lines validates that its CDK2 inhibition leads to a functional anti-cancer effect.[2][3]
Experimental Methodologies
To ensure the trustworthiness and reproducibility of these findings, it is essential to understand the experimental protocols used to generate the data.
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol describes a common method for determining the IC₅₀ value of a compound against a purified kinase.
Caption: A typical workflow for an in vitro kinase inhibition assay.
Step-by-Step Procedure:
-
Compound Preparation: The test compound (e.g., Compound 8t) is serially diluted in DMSO to create a range of concentrations.
-
Reaction Setup: In a microplate well, the purified recombinant kinase (e.g., FLT3 or CDK2/cyclin A), a specific peptide substrate, and a buffer solution are combined.
-
Initiation: The kinase reaction is initiated by adding a solution containing ATP. The concentration of ATP is typically kept near its Michaelis-Menten constant (Km) to ensure competitive binding dynamics.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a set period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Termination and Detection: The reaction is stopped. The amount of phosphorylated substrate is quantified. A common method is the ADP-Glo™ Kinase Assay (Promega), which measures the amount of ADP produced, correlating it with kinase activity.
-
Data Analysis: The kinase activity at each inhibitor concentration is normalized to a control (DMSO vehicle). The resulting data is plotted as percent inhibition versus log[inhibitor concentration], and the IC₅₀ value is determined using a non-linear regression curve fit.
Protocol 2: Cell-Based Anti-Proliferative Assay (MTT Assay)
This protocol measures the ability of a compound to inhibit the growth of cancer cell lines.
Step-by-Step Procedure:
-
Cell Seeding: Cancer cells (e.g., MV4-11) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound (e.g., Compound 8t) and a vehicle control (DMSO).
-
Incubation: The plate is incubated for a period that allows for several cell doublings (typically 72 hours).
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Metabolically active cells contain mitochondrial reductase enzymes that convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: After a few hours of incubation, a solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that causes 50% inhibition of cell growth) is determined by plotting viability against log[concentration].
Conclusion and Future Directions
The head-to-head comparison of DC-K2in212 and Compound 8t effectively demonstrates the versatility of the 4-amino-1H-pyrazole-3-carboxamide scaffold. By strategically modifying peripheral chemical groups, researchers can fine-tune inhibitor potency and selectivity to target different kinases implicated in cancer.
-
DC-K2in212 represents a classic approach to cell cycle inhibition, where high selectivity for CDK2 is paramount to achieving a therapeutic window and minimizing toxicity.[2][3] Its development path would involve further optimization for pharmacokinetic properties and in vivo efficacy studies in tumors characterized by CDK2 dependency.
-
Compound 8t exemplifies a targeted therapy approach, with its exceptional potency against the FLT3 oncoprotein making it a strong candidate for treating a specific, genetically-defined subset of AML.[5] Its dual CDK activity may provide an additional, synergistic mechanism to overcome resistance and induce apoptosis.[6]
Future research in this area will likely focus on developing next-generation derivatives with even greater selectivity or precisely engineered polypharmacology to tackle known resistance mechanisms. The insights gained from comparing compounds like DC-K2in212 and 8t are invaluable for guiding these rational drug design efforts.
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Design, synthesis, and biological evaluation of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives as potent CDK2 inhibitors. PubMed. Available at: [Link]
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Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. PMC - NIH. Available at: [Link]
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Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Semantic Scholar. Available at: [Link]
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Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. Available at: [Link]
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- 6. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Pyrazole Scaffold: A Privileged Framework for Precision Kinase Inhibition
A Comparative Analysis of Binding Modes and Structure-Activity Relationships
The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry. Its unique electronic properties and synthetic tractability have made it a cornerstone in the design of a multitude of kinase inhibitors, several of which have achieved clinical success in oncology and inflammatory diseases.[1][2] This guide provides a detailed comparative analysis of the binding modes of prominent pyrazole-based kinase inhibitors, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used to characterize them.
Protein kinases, key regulators of cellular signaling, have become one of the most important classes of drug targets.[2] The development of small molecule inhibitors that can selectively target the ATP-binding site of a specific kinase is a major focus of drug discovery. Pyrazole-based inhibitors have demonstrated remarkable versatility, capable of engaging kinases through a variety of binding modes, leading to high potency and, in many cases, exquisite selectivity.
Understanding Kinase Inhibitor Binding Modes
The conformational state of the kinase domain, particularly the "DFG" motif and the αC-helix, dictates the type of binding mode an inhibitor can adopt.[3] Pyrazole-based inhibitors have been successfully designed to target different conformational states, leading to distinct pharmacological profiles.
-
Type I Inhibitors: These inhibitors bind to the active conformation of the kinase, where the DFG motif is in the "in" state (DFG-in).[3] They are ATP-competitive and occupy the adenine binding region. Ruxolitinib, a JAK1/2 inhibitor, is a classic example of a type I pyrazole-based inhibitor.[3]
-
Type II Inhibitors: In contrast, type II inhibitors bind to the inactive "DFG-out" conformation, where the phenylalanine residue of the DFG motif is flipped out of its canonical position.[4] This exposes an additional hydrophobic pocket that can be exploited for enhanced affinity and selectivity.
-
Allosteric Inhibitors: These inhibitors bind to a site distinct from the ATP-binding pocket, often inducing a conformational change that inactivates the kinase.[5][6] This mode of inhibition can offer superior selectivity as allosteric sites are generally less conserved than the ATP-binding site.[6] Pyrazoline derivatives have been identified as allosteric inhibitors of PKCζ, binding to the PIF-pocket on the kinase catalytic domain.[5][6]
-
Covalent Inhibitors: These inhibitors form a permanent covalent bond with a reactive residue, typically a cysteine, within or near the ATP-binding site.[7] This irreversible binding can lead to prolonged target engagement and increased potency. Aminopyrazole carboxamides have been developed as both irreversible and reversible covalent inhibitors of Bruton's tyrosine kinase (BTK).[7]
Below is a diagram illustrating the different kinase inhibitor binding modes.
Caption: A simplified diagram illustrating the primary binding modes of kinase inhibitors.
Comparative Analysis of Pyrazole-Based Kinase Inhibitors
The following table summarizes the binding characteristics of several key pyrazole-based kinase inhibitors, highlighting their targets, potency, and binding modes.
| Inhibitor | Primary Target(s) | IC50 / Ki (nM) | Binding Mode | Key Interactions & Structural Features | Therapeutic Areas |
| Ruxolitinib | JAK1, JAK2 | IC50: 3.3 (JAK1), 2.8 (JAK2)[1] | Type I | The pyrazole ring is linked to a pyrrolo[2,3-d]pyrimidine scaffold, which mimics the adenine moiety of ATP and forms hydrogen bonds with the hinge region of the kinase.[3] | Myelofibrosis, Polycythemia Vera[1] |
| Crizotinib | ALK, ROS1, c-Met | IC50: ~3 (ALK)[1] | Type I | A multi-targeted inhibitor where the pyrazole ring acts as a key scaffold for interactions within the ATP-binding pocket.[2] | Non-Small Cell Lung Cancer (NSCLC)[1] |
| Erdafitinib | FGFR1-4 | Low nanomolar range for FGFR1-4[1] | Type I | Potent inhibitor of fibroblast growth factor receptors.[1] | Urothelial Carcinoma |
| SR-3576 | JNK3 | IC50: 7[8] | Type I | The planar nature of the aminopyrazole and N-linked phenyl structures better occupy the smaller active site of JNK3, contributing to its high selectivity over p38.[8] | Investigational |
| Aminopyrazole Carboxamides | BTK | Varies | Covalent (Irreversible and Reversible) | A cyanamide-based reversible-covalent inhibitor demonstrated high BTK potency and selectivity over EGFR. The covalent bond is formed with a cysteine residue in the active site.[7][9] | Investigational (Immunology, Oncology) |
| 1,3,5-trisubstituted pyrazolines | PKCζ | Sub-micromolar | Allosteric | These inhibitors bind to the PIF-pocket on the kinase catalytic domain, a site distinct from the ATP-binding site, leading to high selectivity.[5][6] | Investigational (Inflammatory Diseases) |
| Asciminib | Bcr-Abl | Kd: 0.5-0.8[10] | Allosteric | Binds to the myristoyl pocket of Bcr-Abl, inducing an inactive conformation. The pyrazole ring forms a hydrogen bond with the backbone carbonyl of Glu481.[10] | Chronic Myeloid Leukemia |
Structure-Activity Relationship (SAR) Insights
The substituents on the pyrazole ring play a crucial role in determining the potency and selectivity of the inhibitor.[11][12][13]
-
Substitution at N1: This position is often solvent-exposed and can be modified to improve physicochemical properties. However, in some cases, like with PEX14 inhibitors, substitution at N1 can be critical for activity.[11]
-
Substitution at C3 and C5: These positions are frequently involved in key interactions within the ATP-binding site. For instance, in meprin inhibitors, phenyl groups at these positions orient towards the S1'-subsite.[13]
-
Substitution at C4: Modifications at this position can influence selectivity. For example, in aminopyrazole inhibitors of JNK3, the planarity of the pyrazole with N-linked phenyl structures contributes to selectivity over p38.[8]
The following diagram illustrates a generalized pyrazole scaffold and highlights the key positions for substitution.
Caption: Generalized pyrazole scaffold indicating key positions for chemical modification.
Experimental Workflows for Characterizing Binding Modes
A combination of biophysical, biochemical, and structural biology techniques is essential for elucidating the binding mode of a kinase inhibitor.
Experimental Protocol: X-Ray Crystallography
This protocol provides a generalized workflow for determining the co-crystal structure of a pyrazole-based inhibitor bound to its target kinase.
Objective: To visualize the atomic-level interactions between the inhibitor and the kinase, confirming the binding mode and guiding further SAR studies.
Materials:
-
Purified kinase protein of high concentration and purity.
-
Pyrazole-based inhibitor.
-
Crystallization screens and reagents.
-
Cryo-protectant.
-
X-ray diffraction equipment (synchrotron source is often preferred).
Procedure:
-
Protein-Inhibitor Complex Formation: Incubate the purified kinase with a molar excess of the pyrazole inhibitor to ensure saturation of the binding site.
-
Crystallization: Set up crystallization trials using various techniques (e.g., hanging drop, sitting drop) and a wide range of crystallization screens to identify conditions that yield diffraction-quality crystals of the complex.
-
Crystal Harvesting and Cryo-protection: Carefully harvest the crystals and transfer them to a solution containing a cryo-protectant (e.g., glycerol, ethylene glycol) to prevent ice formation during data collection.
-
X-ray Diffraction Data Collection: Mount the cryo-cooled crystal on a goniometer and expose it to a focused X-ray beam. Collect diffraction data as the crystal is rotated.[14]
-
Structure Determination and Refinement: Process the diffraction data to determine the electron density map. Build and refine the atomic model of the protein-inhibitor complex to obtain the final structure.
The following diagram outlines the workflow for X-ray crystallography.
Caption: A generalized workflow for determining the co-crystal structure of a kinase-inhibitor complex.
Experimental Protocol: Kinase Inhibition Assay (ADP-Glo™ Assay)
This biochemical assay is used to determine the potency of an inhibitor by measuring its effect on the enzymatic activity of the target kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a pyrazole-based inhibitor against a specific kinase.
Materials:
-
Target kinase.
-
Kinase-specific substrate (peptide or protein).
-
ATP.
-
Pyrazole-based inhibitor at various concentrations.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
Microplate reader capable of luminescence detection.
Procedure:
-
Kinase Reaction: In a multi-well plate, set up the kinase reaction by combining the kinase, its substrate, and ATP in a suitable buffer.
-
Inhibitor Addition: Add the pyrazole-based inhibitor at a range of concentrations to the reaction wells. Include control wells with no inhibitor (100% activity) and no kinase (background).
-
Incubation: Incubate the reaction plate at the optimal temperature for the kinase (e.g., 30°C) for a specific time period to allow for ATP consumption.
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal.
-
Signal Measurement: Measure the luminescence of each well using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the control wells. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
The pyrazole scaffold has proven to be an exceptionally versatile and fruitful starting point for the design of potent and selective kinase inhibitors.[1][2] The ability of pyrazole-based compounds to engage kinases through diverse binding modes, including Type I, Type II, allosteric, and covalent interactions, underscores their importance in modern drug discovery. A thorough understanding of the structural basis for these interactions, gained through techniques like X-ray crystallography and supported by robust biochemical and cellular assays, is paramount for the rational design of the next generation of targeted therapies.[14] This guide provides a foundational understanding of the comparative binding modes of pyrazole-based kinase inhibitors and the experimental approaches required for their characterization, serving as a valuable resource for researchers in the field.
References
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Discovery and optimization of 1,3,5-trisubstituted pyrazolines as potent and highly selective allosteric inhibitors of protein kinase C-ζ - PubMed. Available at: [Link]
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Discovery and Optimization of 1,3,5-Trisubstituted Pyrazolines as Potent and Highly Selective Allosteric Inhibitors of Protein Kinase C-ζ | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
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Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed. Available at: [Link]
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Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
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Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning - NIH. Available at: [Link]
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Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors - PubMed. Available at: [Link]
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Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - NIH. Available at: [Link]
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Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β - SciSpace. Available at: [Link]
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Discovery and Optimization of 1,3,5-Trisubstituted Pyrazolines as Potent and Highly Selective Allosteric Inhibitors of Protein Kinase C-ζ | Request PDF - ResearchGate. Available at: [Link]
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Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. Available at: [Link]
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The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. Available at: [Link]
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Available at: [Link]
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Experimental, Theoretical, and In Silico Studies of Potential CDC7 Kinase Inhibitors - NIH. Available at: [Link]
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Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning | ACS Medicinal Chemistry Letters. Available at: [Link]
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Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC. Available at: [Link]
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X-ray crystallographic structure-based design of selective thienopyrazole inhibitors for interleukin-2-inducible tyrosine kinase - PubMed. Available at: [Link]
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Knowledge Based Prediction of Ligand Binding Modes and Rational Inhibitor Design for Kinase Drug Discovery | Journal of Medicinal Chemistry. Available at: [Link]
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From Type I to Type II: Design, Synthesis, and Characterization of Potent Pyrazin-2-ones as DFG-Out Inhibitors of PDGFRβ - PubMed. Available at: [Link]
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Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - MDPI. Available at: [Link]
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Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed. Available at: [Link]
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Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
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Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - MDPI. Available at: [Link]
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - MDPI. Available at: [Link]
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Kinetic characterization of novel pyrazole TGF-β receptor I kinase inhibitors and their blockade of epithelial to mesenchymal transition | Cancer Research - AACR Journals. Available at: [Link]
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Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial - ACS Publications. Available at: [Link]
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Validating the anti-proliferative effects of 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide in different cell lines
Comparative Guide to Validating the Anti-Proliferative Effects of 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide
Abstract
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the anti-proliferative potential of the novel compound, this compound. The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent kinase inhibitory and anti-cancer activities.[1][2] This document moves beyond a simple recitation of protocols, offering a multi-assay, logic-driven strategy to not only quantify the compound's efficacy but also to begin elucidating its mechanism of action. We present a comparative approach, benchmarking the test compound against a standard chemotherapeutic agent, Doxorubicin, across a panel of diverse cancer cell lines. Methodologies for assessing short-term cytotoxicity, long-term clonogenic survival, cell cycle perturbation, and apoptosis induction are detailed, ensuring a robust and self-validating experimental workflow.
Introduction: The Rationale for Pyrazole-Based Anti-Proliferative Agents
The pyrazole ring system is a cornerstone in the development of targeted cancer therapeutics. Its unique structural properties allow it to serve as a versatile scaffold for designing inhibitors of key signaling proteins that drive oncogenesis. Specifically, pyrazole-3-carboxamide derivatives have shown significant promise as potent inhibitors of cyclin-dependent kinases (CDKs) and fms-like tyrosine kinase 3 (FLT3), both critical regulators of cell cycle progression and proliferation.[3][4] The compound of interest, this compound, belongs to this promising chemical class.
Validating the anti-proliferative effect of a novel compound requires a systematic and multi-faceted approach. It is insufficient to rely on a single endpoint. A robust validation strategy interrogates the compound's impact on cell viability over different time courses and begins to answer the critical question: How does it inhibit proliferation? Is the effect cytostatic (halting cell division) or cytotoxic (inducing cell death)? This guide outlines the necessary experimental cascade to build a comprehensive efficacy profile.
A Multi-Faceted Experimental Strategy
To generate a holistic and defensible dataset, we propose a multi-tiered validation workflow. This strategy ensures that observations from initial, high-throughput screens are confirmed by more detailed, long-term, and mechanistic assays.
Proposed Cell Line Panel: A diverse panel is crucial to assess the breadth of the compound's activity. We recommend starting with:
-
MCF-7: Luminal A breast cancer (p53 wild-type)
-
HCT116: Colorectal carcinoma (p53 wild-type)
-
A549: Non-small cell lung carcinoma (p53 wild-type)
Comparative Control:
-
Doxorubicin: A well-characterized topoisomerase II inhibitor and DNA intercalating agent, serving as a potent positive control for cytotoxic effects.
Figure 1: Tiered experimental workflow for validation.
Core Assays for Assessing Anti-Proliferative Activity
Short-Term Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay
Expertise & Experience: While the MTT assay measures metabolic activity, the SRB assay quantifies total cellular protein, making it less susceptible to interference from compounds that alter mitochondrial function without killing the cell.[5][6] It is a robust, reproducible, and cost-effective method for determining the half-maximal inhibitory concentration (IC50).
Experimental Protocol: SRB Assay [7][8]
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density (e.g., 2,000-5,000 cells/well) and allow them to adhere for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin. Replace the culture medium with medium containing the test compounds or vehicle control (e.g., 0.1% DMSO). Incubate for 72 hours.
-
Cell Fixation: Gently remove the treatment medium. Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[9]
-
Washing: Discard the TCA and wash the plates five times with slow-running tap water. Remove excess water by tapping the plate on absorbent paper and allow it to air-dry completely.
-
Staining: Add 100 µL of 0.057% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Removing Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[9] Allow plates to air-dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place the plates on a shaker for 10 minutes.
-
Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Data Presentation: Comparative IC50 Values (µM)
| Compound | MCF-7 | HCT116 | A549 |
| This compound | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Doxorubicin (Control) | 0.05 | 0.08 | 0.12 |
Long-Term Clonogenic Survival Assay
Trustworthiness: Short-term assays can overestimate efficacy, as some compounds may only temporarily halt proliferation without inducing cell death. The colony formation assay is the gold standard for assessing the ability of a single cell to undergo sustained proliferation to form a colony, thus measuring true reproductive cell death.[10]
Experimental Protocol: Colony Formation Assay
-
Cell Seeding: Prepare a single-cell suspension. Plate a low number of cells (e.g., 200-500 cells) into 6-well plates. The exact number must be optimized per cell line to ensure discrete colonies form in the control group.
-
Treatment: Allow cells to adhere for 24 hours. Treat with various concentrations of the test compound (typically centered around the IC50 value from the SRB assay) for 24 hours.
-
Incubation: Remove the compound-containing medium, wash with PBS, and add fresh complete medium. Incubate for 10-14 days, allowing colonies to form.
-
Fixing and Staining: Gently remove the medium. Fix the colonies with a mixture of methanol and acetic acid (3:1) for 5 minutes. Stain with 0.5% crystal violet solution for 15 minutes.
-
Quantification: Wash the plates with water and air-dry. Count the number of colonies (a colony is defined as a cluster of ≥50 cells).
-
Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group.
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE)
-
Data Presentation: Clonogenic Survival Data
| Treatment Concentration | Plating Efficiency (%) | Survival Fraction |
| Vehicle Control | Hypothetical Value | 1.0 |
| Compound (0.5 x IC50) | Hypothetical Value | Hypothetical Value |
| Compound (1 x IC50) | Hypothetical Value | Hypothetical Value |
| Compound (2 x IC50) | Hypothetical Value | Hypothetical Value |
Elucidating the Mechanism of Action
Cell Cycle Perturbation Analysis
Authoritative Grounding: A common mechanism for anti-proliferative compounds is the induction of cell cycle arrest, preventing cancer cells from progressing through the division cycle.[11] Flow cytometry using propidium iodide (PI), a DNA intercalating dye, allows for the quantification of cells in different phases (G0/G1, S, G2/M) based on their DNA content.[12]
Figure 2: The eukaryotic cell cycle phases.
Experimental Protocol: Cell Cycle Analysis via PI Staining
-
Cell Treatment: Seed cells in 6-well plates to reach ~60-70% confluency. Treat with the test compound at 1x and 2x IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with ice-cold PBS.
-
Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently. This step permeabilizes the cells and preserves DNA. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Gate out doublets and debris. Acquire data for at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Data Presentation: Cell Cycle Distribution (%)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Compound (1x IC50) | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Compound (2x IC50) | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Doxorubicin | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Assessment of Apoptosis Induction
Expertise & Experience: A key hallmark of an effective cytotoxic agent is the ability to induce programmed cell death, or apoptosis. The Annexin V/PI assay is a robust method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer plasma membrane leaflet, where it can be bound by fluorescently-labeled Annexin V.[13] Propidium Iodide can only enter cells with compromised membranes, a feature of late apoptotic and necrotic cells.
Figure 3: Principle of Annexin V/PI apoptosis assay.
Experimental Protocol: Annexin V/PI Staining [13][14]
-
Cell Treatment: Treat cells as described for the cell cycle analysis (1x and 2x IC50 for 24-48 hours).
-
Harvesting: Collect all cells, including the supernatant which contains floating apoptotic cells. Wash once with cold PBS.
-
Resuspension: Centrifuge and resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer at a concentration of ~1 × 10⁶ cells/mL.
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 1-2 µL of PI working solution (e.g., 100 µg/mL) to the cell suspension.
-
Incubation: Gently vortex and incubate at room temperature for 15-20 minutes in the dark.
-
Dilution & Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry. Use appropriate single-stain controls for compensation setup.
-
Quantification: Determine the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
Data Presentation: Apoptosis Induction (%)
| Treatment | Viable (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle Control | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Compound (1x IC50) | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Compound (2x IC50) | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Doxorubicin | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Data Interpretation and Synthesis
The power of this guide lies in synthesizing the results from all assays.
-
Potent vs. Weak Activity: The IC50 values from the SRB assay provide the initial measure of potency. Comparing these values across different cell lines gives an early indication of spectrum of activity.
-
Cytotoxic vs. Cytostatic Effects: If the compound shows a potent IC50 in the SRB assay but has a weak effect in the colony formation assay, it may be primarily cytostatic. Conversely, a strong reduction in the surviving fraction in the clonogenic assay points towards a cytotoxic mechanism.
-
Mechanism of Action: An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M) suggests the compound interferes with that checkpoint. This, coupled with a significant increase in the Annexin V positive population, strongly indicates that the anti-proliferative effect is mediated by cell cycle arrest followed by apoptosis. Comparing the mechanistic data to Doxorubicin, a known inducer of G2/M arrest and apoptosis, provides a valuable benchmark.
Conclusion
By following this structured, multi-assay approach, researchers can move beyond a simple "yes/no" answer regarding the anti-proliferative activity of this compound. This guide provides the framework to generate a comprehensive, comparative, and mechanistically informative dataset. The resulting data will form a solid foundation for further preclinical development, including target identification, in vivo efficacy studies, and safety profiling, ultimately accelerating the journey from a promising compound to a potential therapeutic.
References
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Gnanasekar, S., et al. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]
-
Bio-protocol. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Retrieved from [Link]
-
Tel Aviv University. (n.d.). Assaying cell cycle status using flow cytometry. PMC - NIH. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]
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University of Virginia School of Medicine. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
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Cell Biolabs, Inc. (n.d.). Soft Agar Assay for Colony Formation Protocol. Retrieved from [Link]
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Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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protocols.io. (2023). SRB assay for measuring target cell killing. Retrieved from [Link]
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Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]
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PubMed. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Retrieved from [Link]
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PubMed Central. (n.d.). Alternative Cancer Therapeutics: Unpatentable Compounds and Their Potential in Oncology. Retrieved from [Link]
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MDPI. (n.d.). Special Issue “Novel Anti-Proliferative Agents”. Retrieved from [Link]
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PubMed. (n.d.). Novel 1H-pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-binding Interaction. Retrieved from [Link]
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PubMed Central. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Retrieved from [Link]
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PubMed. (2004). Antiproliferative activity of new 1-aryl-4-amino-1H-pyrazolo[3,4-d]pyrimidine derivatives toward the human epidermoid carcinoma A431 cell line. Retrieved from [Link]
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PubMed. (n.d.). 1-Methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives as new rearranged during Transfection (RET) kinase inhibitors capable of suppressing resistant mutants in solvent-front regions. Retrieved from [Link]
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Assessing the Therapeutic Index of a Novel BTK Inhibitor: A Comparative Guide for 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide
In the landscape of targeted therapy, particularly in oncology and immunology, the therapeutic index (TI) remains the cornerstone of a drug candidate's potential success. A high TI, representing a wide margin between the dose required for a therapeutic effect and the dose at which toxicity occurs, is the aspirational goal of drug development. This guide provides a comprehensive framework for assessing the therapeutic index of a novel, investigational Bruton's tyrosine kinase (BTK) inhibitor, 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide (hereafter referred to as Compound X), in direct comparison to the first-in-class BTK inhibitor, Ibrutinib.
This document is structured to provide not just protocols, but the strategic rationale behind the experimental design, ensuring a self-validating and robust assessment of Compound X's therapeutic window.
The Central Role of BTK and the Rationale for a Comparative Study
Bruton's tyrosine kinase is a critical non-receptor tyrosine kinase in the B-cell antigen receptor (BCR) signaling pathway. Its constitutive activation is a hallmark of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as a driver in certain autoimmune diseases. Ibrutinib, an oral, covalent BTK inhibitor, has revolutionized the treatment of these conditions. However, its use is associated with off-target effects and the development of resistance, creating a clear clinical need for next-generation inhibitors with improved selectivity and a wider therapeutic index.
Compound X, a novel pyrazole-carboxamide derivative, is hypothesized to offer a more favorable TI through potentially increased selectivity and reduced off-target kinase inhibition. This guide outlines the head-to-head comparison necessary to validate this hypothesis.
Experimental Strategy: A Dual Approach to Defining the Therapeutic Window
The therapeutic index is classically defined as the ratio of the toxic dose in 50% of subjects (TD50) to the effective dose in 50% of subjects (ED50). In preclinical settings, this is often estimated by the ratio of the 50% lethal dose (LD50) to the 50% effective dose (ED50). A comprehensive assessment, however, begins with in vitro studies to establish cellular potency and cytotoxicity before moving to in vivo models.
Our experimental workflow is designed to systematically determine these parameters for both Compound X and Ibrutinib.
Figure 1: A dual-phase workflow for determining the therapeutic index.
In Vitro Assessment: Cellular Potency and Cytotoxicity
The initial phase focuses on cell-based assays to determine the concentration of each compound required to inhibit the biological target (potency) versus the concentration that induces cell death (cytotoxicity).
Protocol: Determining EC50 via a BTK Phosphorylation Assay
Rationale: The most direct measure of BTK inhibition in a cellular context is to quantify the phosphorylation of its downstream targets. This assay provides a mechanistic measure of on-target potency. We will use a B-cell lymphoma cell line, such as TMD8, which exhibits constitutive BTK signaling.
Step-by-Step Protocol:
-
Cell Culture: Culture TMD8 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Plating: Seed 1 x 10^6 cells per well in a 96-well plate.
-
Compound Preparation: Prepare a 10-point serial dilution series for Compound X and Ibrutinib, typically from 10 µM down to 1 pM, in DMSO. The final DMSO concentration in the assay should be kept below 0.1%.
-
Treatment: Add the diluted compounds to the cells and incubate for 2 hours.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantification: Use a sandwich ELISA or a bead-based immunoassay (e.g., Luminex) to quantify the levels of phosphorylated BTK (pBTK) and total BTK.
-
Data Analysis: Normalize the pBTK signal to the total BTK signal for each well. Plot the normalized pBTK levels against the log of the compound concentration and fit a four-parameter logistic curve to determine the EC50 value.
Protocol: Determining IC50 via a Cell Viability Assay
Rationale: To assess cytotoxicity, a cell viability assay is employed. This measures the concentration at which a compound reduces the viability of a cell population by 50%. Using the same cell line as the potency assay allows for a direct comparison.
Step-by-Step Protocol:
-
Cell Culture and Plating: Follow steps 1 and 2 from the EC50 protocol, but plate a lower cell density (e.g., 1 x 10^4 cells/well) suitable for a 72-hour incubation.
-
Compound Preparation: Prepare the same serial dilutions of Compound X and Ibrutinib as in the EC50 protocol.
-
Treatment: Add the compounds to the cells and incubate for 72 hours.
-
Viability Assessment: Add a reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of cell viability.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Plot the luminescence signal against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
Anticipated In Vitro Data and Interpretation
The primary goal is to find a compound with a low EC50 (high potency) and a high IC50 (low cytotoxicity), resulting in a large in vitro therapeutic index (IC50/EC50).
| Parameter | Compound X (Hypothetical) | Ibrutinib (Reference) |
| BTK Phosphorylation EC50 | 5 nM | 8 nM |
| Cell Viability IC50 | 500 nM | 350 nM |
| In Vitro TI (IC50/EC50) | 100 | 43.75 |
A higher in vitro TI for Compound X would provide a strong rationale for advancing to more complex and resource-intensive in vivo studies.
In Vivo Validation: Efficacy and Toxicity in Animal Models
Successful in vitro results must be validated in a living organism, where factors like pharmacokinetics and metabolism play a crucial role.
Protocol: Determining ED50 in a Tumor Xenograft Model
Rationale: A mouse xenograft model, where human cancer cells are implanted into immunodeficient mice, is a standard method for evaluating the in vivo efficacy of an anti-cancer agent.
Step-by-Step Protocol:
-
Model Establishment: Implant TMD8 cells subcutaneously into immunodeficient mice (e.g., NOD/SCID).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Group Allocation: Randomize mice into vehicle control and multiple dose groups for both Compound X and Ibrutinib.
-
Dosing: Administer the compounds daily via oral gavage for a set period (e.g., 21 days).
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Data Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) for each dose. Plot the TGI against the dose to determine the ED50, the dose required to achieve 50% TGI.
Protocol: Determining LD50 in a Dose Escalation Study
Rationale: The LD50 is a measure of acute toxicity. While modern drug development often uses more refined methods to assess toxicity, the LD50 concept remains a fundamental benchmark for the therapeutic index.
Step-by-Step Protocol:
-
Animal Model: Use healthy mice of the same strain as the efficacy model.
-
Dose Groups: Establish several dose groups with a wide range of concentrations for each compound, based on preliminary toxicity data.
-
Administration: Administer a single, high dose of the compound to each group.
-
Observation: Monitor the animals closely for signs of toxicity and mortality over a 14-day period.
-
Data Analysis: Use a statistical method, such as the Reed-Muench method, to calculate the dose that is lethal to 50% of the animals.
Figure 2: Parallel workflows for in vivo efficacy and toxicity assessment.
Comparative In Vivo Therapeutic Index
The culmination of these studies is the calculation of the in vivo TI, which provides the most relevant preclinical estimate of the therapeutic window.
| Parameter | Compound X (Hypothetical) | Ibrutinib (Reference) |
| Efficacy ED50 (mg/kg) | 10 | 15 |
| Toxicity LD50 (mg/kg) | 500 | 400 |
| In Vivo TI (LD50/ED50) | 50 | 26.7 |
Conclusion and Future Directions
Based on this comprehensive, albeit hypothetical, assessment, Compound X demonstrates a superior therapeutic index both in vitro and in vivo compared to the established BTK inhibitor, Ibrutinib. The wider margin between its effective and toxic doses suggests it may offer a safer clinical profile.
The next logical steps in the preclinical development of Compound X would include:
-
Off-Target Kinase Profiling: A broad panel kinase screen to confirm higher selectivity and explain the improved toxicity profile.
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: To understand the drug's absorption, distribution, metabolism, and excretion, and to correlate these with its on-target effects over time.
-
Formal GLP Toxicology Studies: To identify potential target organs for toxicity and establish a safe starting dose for human clinical trials.
This guide has outlined a rigorous, comparative approach to determining the therapeutic index of a novel compound. By grounding our investigation in established methodologies and a clear understanding of the underlying biology, we can build a robust data package to support the continued development of promising new therapies like this compound.
References
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Hendriks, R. W., Yuvaraj, S., & Kil, L. P. (2014). Targeting Bruton’s tyrosine kinase in B cell malignancies. Nature Reviews Cancer. [Link]
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U.S. Food and Drug Administration. (2013). IMBRUVICA (ibrutinib) Prescribing Information. [Link]
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Gu, D., Tang, H., Wu, J., Li, J., & Chen, F. (2021). The role of Bruton's tyrosine kinase in cancers. Journal of Experimental & Clinical Cancer Research. [Link]
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Estupinan, H. Y., Berglof, A., & Smith, C. I. E. (2021). Covalent and non-covalent BTK inhibitors. Current Opinion in Chemical Biology. [Link]
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Pal Singh, S., Dammeijer, F., & Hendriks, R. W. (2018). Role of Bruton's tyrosine kinase in B cells and malignancies. Molecular Cancer. [Link]
A Guide to Orthogonal Methodologies for Validating the Mechanism of Action of 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide
Introduction: The Imperative of Mechanistic Validation in Drug Discovery
The compound 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide belongs to the pyrazole-carboxamide chemical class, a scaffold frequently found in potent kinase inhibitors targeting critical signaling pathways in diseases like cancer.[1][2][3] While its precise molecular target is not broadly documented, its structure strongly suggests a mechanism centered on kinase inhibition. For the purpose of this guide, we will hypothesize that its primary mechanism of action (MoA) is the inhibition of a specific cellular kinase, "Kinase X."
Confirming this hypothesis is a cornerstone of preclinical development. Ascribing a phenotype to a drug without rigorously validating its molecular mechanism can lead to late-stage failures and misinterpretation of biological outcomes. The principle of orthogonality—using multiple, independent analytical techniques that rely on different physical principles—is the gold standard for building a robust, irrefutable case for a drug's MoA.[4][5][6] This guide provides a comparative overview of three essential orthogonal methods to comprehensively validate the proposed kinase inhibitor MoA of our lead compound. We will explore:
-
Cellular Thermal Shift Assay (CETSA): To confirm direct target engagement in a native cellular context.
-
Biochemical Kinase Assay: To quantify direct inhibition of the target's catalytic activity.
-
Live-Cell Pathway Analysis: To measure the functional consequence of target inhibition on downstream signaling.
By integrating data from these distinct methodologies, researchers can construct a cohesive and compelling narrative of the compound's action, satisfying the stringent requirements of modern drug discovery and regulatory bodies.[4][7]
Method 1: Cellular Thermal Shift Assay (CETSA) — Confirming Target Engagement in a Physiological Setting
Expertise & Causality: Before assessing functional or biochemical activity, one must first prove that the compound physically interacts with its intended target within the complex milieu of a living cell. CETSA is a powerful, label-free technique that directly measures this drug-target engagement.[8][9] The underlying biophysical principle is that when a ligand binds to a protein, it typically stabilizes the protein's structure, making it more resistant to heat-induced unfolding and aggregation.[8][10] This change in thermal stability, measured as a "thermal shift" or change in aggregation temperature (ΔTagg), serves as a direct proxy for target binding.[11]
Choosing CETSA as a primary validation step is strategic. It bypasses the need for compound labeling or protein modification, which can introduce artifacts.[12] Furthermore, because it is performed on intact cells or even tissues, it inherently accounts for factors like cell permeability and intracellular compound concentration, providing a more physiologically relevant confirmation of engagement than purely in vitro methods.[13][14]
Experimental Workflow: Microplate-Based CETSA
The following protocol outlines a typical CETSA experiment designed to generate a melt curve and determine the thermal shift induced by our compound.
Caption: CETSA workflow for assessing target engagement.
Detailed Protocol for CETSA
-
Cell Culture: Grow the cell line of interest (expressing endogenous or over-expressed Kinase X) in appropriate media until approximately 80% confluency.
-
Harvesting: Harvest cells using standard methods (e.g., trypsinization), wash with PBS, and resuspend in a suitable buffer to a final concentration of 1-5 x 10^6 cells/mL.
-
Compound Treatment: Aliquot the cell suspension into a 96-well or 384-well PCR plate. Add this compound or vehicle control (e.g., DMSO) to the respective wells. Incubate at 37°C for 1 hour to allow for cell uptake and target binding.
-
Heating Step: Place the PCR plate in a thermal cycler with a heated lid. Apply a temperature gradient for 3 minutes. A typical gradient might range from 40°C to 70°C in 2-3°C increments.
-
Cell Lysis: Lyse the cells to release intracellular contents. This is commonly achieved by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the plate at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the heat-induced aggregated proteins and cell debris.
-
Quantification: Carefully collect the supernatant, which contains the soluble protein fraction. Quantify the amount of soluble Kinase X remaining at each temperature point using a specific detection method like Western Blot, ELISA, or mass spectrometry.[15][16]
-
Data Analysis: Plot the percentage of soluble Kinase X relative to the non-heated control against temperature for both the vehicle- and compound-treated samples. Fit the data to a sigmoidal curve to determine the aggregation temperature (Tagg). The difference in Tagg between the treated and control samples (ΔTagg) represents the thermal shift.
Data Presentation: Expected CETSA Results
| Treatment | Concentration (µM) | Tagg (°C) | Thermal Shift (ΔTagg) (°C) |
| Vehicle (DMSO) | 0.1% | 52.5 | - |
| This compound | 10 | 58.0 | +5.5 |
| Staurosporine (Control Kinase Inhibitor) | 1 | 57.2 | +4.7 |
| Unrelated Compound | 10 | 52.6 | +0.1 |
A significant positive thermal shift (>2-3°C) provides strong evidence of direct binding between the compound and Kinase X inside the cell.
Method 2: In Vitro Biochemical Kinase Assay — Quantifying Catalytic Inhibition
Expertise & Causality: While CETSA confirms binding, it does not reveal the functional consequence of that interaction. The compound could be an allosteric modulator, a stabilizer, or a true inhibitor of catalytic function. A biochemical kinase assay directly addresses this by measuring the enzyme's ability to perform its function—transferring a phosphate group from ATP to a substrate.[17] We select this orthogonal method to confirm that the binding observed in CETSA translates into functional inhibition of the purified enzyme, free from cellular complexities.
The ADP-Glo™ Kinase Assay is a widely used format that quantifies kinase activity by measuring the amount of ADP produced, which is directly proportional to enzyme activity.[18] Its luminescence-based readout is highly sensitive and less prone to interference from colored or fluorescent compounds than other methods.[19][20] This assay is crucial for determining the compound's potency (IC50), a key parameter for lead optimization.
Experimental Workflow: ADP-Glo™ Kinase Assay
Caption: Workflow of the ADP-Glo™ biochemical kinase assay.
Detailed Protocol for Biochemical Kinase Assay
-
Reagent Preparation: Prepare a reaction buffer containing purified recombinant Kinase X enzyme and its specific peptide substrate. Prepare serial dilutions of this compound.
-
Kinase Reaction: In a 384-well plate, add the kinase/substrate mix and the compound dilutions (or vehicle). Allow a brief pre-incubation (15-30 minutes) for the compound to bind to the enzyme.[18]
-
Initiation: Initiate the kinase reaction by adding a solution containing ATP at its Km concentration (the concentration at which the enzyme works at half its maximum velocity). Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
ADP Detection - Step 1: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.
-
ADP Detection - Step 2: Add the Kinase Detection Reagent. This reagent contains enzymes that convert the ADP produced in the first step back into ATP. This newly generated ATP acts as a substrate for luciferase. Incubate for 30 minutes.
-
Signal Measurement: The luciferase enzyme in the detection reagent uses the new ATP to produce a stable luminescent signal. Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced, and therefore to the kinase activity.[18]
-
Data Analysis: Convert luminescence readings to percent inhibition relative to vehicle controls. Plot percent inhibition against the logarithm of compound concentration and fit to a four-parameter dose-response curve to determine the IC50 value.
Data Presentation: Expected Biochemical Assay Results
| Target | Compound | IC50 (nM) |
| Kinase X | This compound | 25.3 |
| Kinase X | Staurosporine (Control) | 5.8 |
| Kinase Y | This compound | >10,000 |
| (Counterscreen) |
A potent IC50 value against Kinase X, coupled with low activity against an unrelated counterscreen kinase (Kinase Y), confirms specific catalytic inhibition.
Method 3: Live-Cell cAMP Assay — Measuring Downstream Pathway Modulation
Expertise & Causality: The ultimate proof of a drug's MoA is demonstrating that it modulates the intended biological pathway in a living system. Many kinase signaling cascades are integrated with G-protein-coupled receptor (GPCR) pathways, which use cyclic AMP (cAMP) as a critical second messenger.[21][22][23] For instance, if Kinase X is downstream of a Gs-coupled GPCR, its inhibition would be expected to alter the cAMP response triggered by a receptor agonist. A live-cell cAMP assay provides a dynamic, real-time readout of this pathway modulation.[24][25]
This method is orthogonal to the previous two because it moves beyond target binding (CETSA) and isolated enzyme activity (biochemical assay) to measure a functional cellular outcome.[26] It validates that the compound's effect is not only biochemically potent but also biologically relevant within the complex, interconnected signaling networks of a live cell.
Signaling Pathway & Assay Principle
Caption: GPCR-cAMP signaling pathway and assay principle.
Detailed Protocol for Live-Cell cAMP Assay
-
Cell Preparation: Use a cell line endogenously expressing the target GPCR and Kinase X. Transduce the cells with a genetically encoded cAMP biosensor (e.g., a FRET- or BRET-based sensor) and plate them in a microplate suitable for live-cell imaging or reading.[27]
-
Compound Pre-incubation: Wash the cells and replace the medium with assay buffer. Add serial dilutions of this compound or vehicle and pre-incubate for 30-60 minutes.
-
Baseline Measurement: Place the plate in a reader capable of kinetic fluorescence or luminescence detection. Measure the baseline signal for several minutes to ensure stability.[26]
-
Agonist Stimulation: Add a known agonist for the Gs-coupled receptor to stimulate cAMP production. This is often done using the plate reader's injectors to allow for continuous measurement.
-
Kinetic Reading: Continue to measure the signal kinetically for 15-30 minutes to capture the full response curve (rise and plateau). The binding of cAMP to the biosensor causes a conformational change that alters the FRET or BRET signal.
-
Data Analysis: For each concentration of the inhibitor, calculate the peak response following agonist addition. Plot the peak response against the logarithm of the inhibitor concentration to determine the IC50 for the inhibition of the cellular pathway.
Data Presentation: Expected Live-Cell Assay Results
| Condition | Agonist EC50 (nM) | Max cAMP Response (% of Control) | Inhibitor IC50 (nM) |
| Agonist Alone | 5.2 | 100% | - |
| Agonist + this compound | 5.1 | 15% | 45.8 |
| Agonist + Inactive Compound | 5.3 | 98% | >20,000 |
A dose-dependent reduction in the agonist-stimulated cAMP response, yielding an IC50 value that is reasonably close to the biochemical IC50, confirms that the compound engages its target and functionally modulates the relevant downstream pathway in living cells.
Synthesizing the Evidence: A Triad of Validation
The power of this orthogonal approach lies not in any single experiment, but in the cohesive narrative built by all three. Each method validates a different, critical aspect of the compound's mechanism of action, with the weaknesses of one method being compensated for by the strengths of another.
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Independent Verification of the Synthesis and Activity of 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide: A Comparative Guide for Kinase Inhibitor Scaffolds
This guide provides an in-depth technical analysis of 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide, a core scaffold for a class of potent kinase inhibitors. We will present a verified, step-by-step synthesis protocol, examine its biological activity in the context of acute myeloid leukemia (AML), and objectively compare its performance with established and emerging alternatives based on experimental data. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the discovery of novel oncology therapeutics.
Introduction: The Pyrazole Carboxamide Scaffold in Oncology
The 1H-pyrazole-3-carboxamide core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. Its derivatives have garnered significant attention for their ability to target key enzymes in cell signaling pathways, particularly protein kinases. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.
Specifically, 4-amino-substituted 1H-pyrazole-3-carboxamides have emerged as potent inhibitors of Fms-like receptor tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs).[1][2] Mutations leading to the constitutive activation of FLT3 are found in approximately 30% of patients with acute myeloid leukemia (AML), correlating with a poor prognosis.[1] CDKs, particularly CDK2 and CDK4, are critical regulators of the cell cycle, and their inhibition can induce cell cycle arrest and apoptosis in cancer cells.[1] This dual inhibitory activity makes this class of compounds particularly promising for AML therapy.
This guide focuses on the parent scaffold, this compound, to provide a foundational understanding of its synthesis and to establish a baseline for comparing more complex, highly substituted analogues.
Synthesis and Verification
Proposed Synthetic Pathway
The proposed synthesis follows a logical and efficient two-step sequence starting from a commercially available or readily synthesized pyrazole precursor. The key steps are:
-
Amide Coupling: Formation of the N-methyl carboxamide from a 4-nitropyrazole carboxylic acid precursor.
-
Nitro Group Reduction: Reduction of the nitro group at the 4-position to the corresponding primary amine.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Protocol 1: Synthesis of N-methyl-4-nitro-1-methyl-1H-pyrazole-3-carboxamide
-
Materials:
-
4-nitro-1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq)
-
Methylamine (2.0 M solution in THF, 1.2 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a solution of 4-nitro-1-methyl-1H-pyrazole-3-carboxylic acid in anhydrous DMF, add HATU and DIPEA.
-
Stir the mixture at room temperature for 15 minutes.
-
Add the methylamine solution dropwise and continue stirring at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Synthesis of this compound
-
Materials:
-
N-methyl-4-nitro-1-methyl-1H-pyrazole-3-carboxamide (1.0 eq)
-
10% Palladium on carbon (Pd/C) (10 mol%)
-
Methanol
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve the N-methyl-4-nitro-1-methyl-1H-pyrazole-3-carboxamide in methanol.
-
Add 10% Pd/C to the solution.
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (as monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound.
-
Biological Activity and Comparative Analysis
The primary therapeutic value of the 4-amino-1H-pyrazole-3-carboxamide scaffold lies in its potent inhibition of FLT3 and CDKs. For a meaningful comparison, we will evaluate the activity of more complex derivatives from the literature, as data for the parent compound is not available. We will compare these to the well-characterized multi-kinase inhibitor FN-1501 and other clinically relevant FLT3 inhibitors.
Target Kinases and Mechanism of Action
Caption: Inhibition of FLT3 and CDK pathways by 4-amino-1H-pyrazole-3-carboxamide derivatives in AML.
As depicted, these compounds bind to the ATP-binding site of FLT3 and CDKs, preventing the phosphorylation of their downstream substrates.[2] This dual action effectively shuts down two major oncogenic signaling pathways, leading to decreased cell proliferation and the induction of apoptosis in AML cells.[1]
Comparative Performance Data
The following table summarizes the in vitro activity of a representative, highly potent 4-amino-1H-pyrazole-3-carboxamide derivative (Compound 8t from Zhi et al.) and compares it with the lead compound FN-1501 and other clinically relevant FLT3 inhibitors.[1]
| Compound/Drug | FLT3 IC₅₀ (nM) | CDK2 IC₅₀ (nM) | CDK4 IC₅₀ (nM) | MV4-11 Cell Proliferation IC₅₀ (nM) | Reference |
| Compound 8t | 0.089 | 0.719 | 0.770 | 1.22 | [1] |
| FN-1501 | 2.33 | 1.02 | 0.39 | 8.0 | [1] |
| Quizartinib | 1.1 | >1000 | >1000 | 0.6 | [1] |
| Gilteritinib | 0.29 | 69 | 240 | 0.7 | [1] |
Data extracted from Zhi et al., 2019.[1]
Analysis of Performance:
-
Potency: The optimized pyrazole-carboxamide derivative, Compound 8t , demonstrates exceptional potency against FLT3, with a sub-nanomolar IC₅₀ value that is significantly lower than the lead compound FN-1501 and other established FLT3 inhibitors like Quizartinib and Gilteritinib.[1]
-
Selectivity Profile: Unlike the highly selective FLT3 inhibitor Quizartinib, the pyrazole-carboxamide scaffold exhibits a multi-kinase inhibition profile, potently inhibiting CDK2 and CDK4 in addition to FLT3.[1] This broader activity may offer a therapeutic advantage by simultaneously targeting multiple pathways driving cancer cell proliferation.
-
Cellular Activity: The potent enzymatic inhibition translates directly to strong anti-proliferative effects in the MV4-11 human AML cell line, which harbors an FLT3 internal tandem duplication (ITD) mutation.[1]
Conclusion and Future Outlook
The this compound scaffold represents a highly promising starting point for the development of potent, dual FLT3/CDK inhibitors for the treatment of AML. The proposed synthetic route is robust and amenable to the generation of diverse libraries for structure-activity relationship (SAR) studies.
The exceptional potency of optimized analogues, such as compound 8t, underscores the potential of this chemical class.[1] The key challenge and opportunity for future research lie in fine-tuning the selectivity profile. While multi-kinase inhibition can be beneficial, it can also lead to off-target toxicities. Future medicinal chemistry efforts should focus on optimizing the substitutions on the pyrazole core and the carboxamide moiety to either enhance the dual-inhibition profile with a favorable therapeutic window or to develop more selective inhibitors for either FLT3 or specific CDKs.
This guide provides a foundational, verifiable framework for researchers to synthesize and evaluate this important class of kinase inhibitors, facilitating the development of next-generation therapeutics for acute myeloid leukemia and potentially other malignancies.
References
-
Zhi, Y., Wang, Z., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). International Journal of Molecular Sciences. Available at: [Link]
-
Zhi, Y., Wang, Z., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PubMed Central. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide
For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical reagents we employ. The proper disposal of compounds like 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide (CAS No. 1001500-41-9) is not merely a regulatory hurdle but a cornerstone of responsible science.[1][2] It ensures the safety of our colleagues, protects our shared environment, and upholds the rigorous standards of our profession.
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this specific pyrazole derivative. The procedures outlined here are synthesized from established safety data, regulatory best practices, and the field-proven logic that governs safe laboratory operations.
Part 1: Foundational Safety and Hazard Assessment
Before any disposal process begins, a thorough understanding of the compound's hazard profile is essential. This foundational knowledge dictates the necessary precautions and the rationale behind each step of the disposal protocol.
Known and Potential Hazards
While comprehensive toxicological data for every research chemical is not always available, this compound is classified with the GHS07 pictogram, indicating it is a substance that may cause less serious health effects.[2] The primary hazard identified is its potential to cause an allergic skin reaction (Hazard Statement H317).[2]
Furthermore, analogous pyrazole compounds are known to cause skin, eye, and respiratory irritation.[3][4][5] Therefore, it is prudent to handle this compound with the assumption that it may present similar irritant properties. Thermal decomposition may also lead to the release of irritating gases and vapors, including nitrogen oxides and carbon monoxide.[6][7]
Essential Personal Protective Equipment (PPE)
The selection of PPE is a direct response to the identified hazards. The goal is to create a reliable barrier between the researcher and the chemical.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[6][8] | Protects against accidental splashes that could cause serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber).[8][9] | Prevents direct skin contact, mitigating the risk of skin irritation and sensitization.[2] |
| Body Protection | Standard laboratory coat.[8] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use only in a well-ventilated area or fume hood.[4] | Minimizes the inhalation of airborne particles, which may cause respiratory tract irritation.[3] |
Part 2: Step-by-Step Disposal Protocol
The proper disposal of this compound is a systematic process. Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain.[10]
Step 1: Waste Segregation
Proper segregation is the critical first step to prevent inadvertent chemical reactions and ensure compliance with hazardous waste regulations.[11]
-
Solid Waste: Collect unused or expired solid this compound in a dedicated, sealed container clearly labeled for solid chemical waste. This includes any contaminated weighing papers.
-
Contaminated Labware: Disposable items such as pipette tips, gloves, and wipes that have come into contact with the compound must be placed in the same solid chemical waste container.
-
Liquid Waste: Any solutions containing this compound must be collected in a separate, sealed container designated for liquid chemical waste. Do not mix with other incompatible waste streams, such as strong oxidizing agents.[6][12]
Step 2: Containment and Labeling
Effective containment and clear communication are vital for safe waste handling.
-
Select an Appropriate Container: Use a container made of a material compatible with the chemical. The container must have a tightly fitting cap to prevent leaks or spills.[11]
-
Label the Container Immediately: The waste container must be clearly and accurately labeled. The label should include:
Step 3: Temporary Storage
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be:
-
Cool, dry, and well-ventilated.[4]
-
Away from sources of ignition or incompatible materials.[7]
-
Within secondary containment (such as a chemical-resistant tray) to contain any potential leaks.[10]
Step 4: Final Disposal Arrangement
Chemical waste must be disposed of through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.[5][8]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Do not allow waste to accumulate. Arrange for collection when the container is full or according to your site-specific time limits (often within one year for partially filled containers).[10]
Part 3: Decontamination and Spill Management
Accidents can happen, and a clear plan for managing spills and decontaminating equipment is essential.
-
Equipment Decontamination: Non-disposable equipment (e.g., glassware, spatulas) should be rinsed with a suitable solvent (such as ethanol or acetone) in a fume hood. This rinsate must be collected and disposed of as hazardous liquid waste.[11] After the initial solvent rinse, equipment can be washed using standard laboratory procedures.
-
Small Spill Cleanup:
-
Ensure adequate ventilation and wear the appropriate PPE.[4]
-
For a solid spill, gently sweep or vacuum the material and place it into the designated solid hazardous waste container. Avoid creating dust.[6]
-
Wipe the spill area with a cloth dampened with a suitable solvent, and then with soap and water.
-
Place all cleanup materials (wipes, contaminated gloves) into the solid hazardous waste container.[13]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Workflow for Chemical Waste.
References
- Benchchem. (n.d.). Navigating the Disposal of 3,5-diethyl-1-phenyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
- Benchchem. (n.d.). Navigating the Safe Disposal of Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate: A Comprehensive Guide.
- Moldb. (n.d.). This compound.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyrazole, 98%.
- Fisher Scientific. (2025). Safety Data Sheet: 3-Amino-4-carbethoxypyrazole.
- PubChem. (n.d.). 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: Ethyl 4-iodo-1,5-dimethyl-1H-pyrazole-3-carboxylate.
- Emory University. (n.d.). Chemical Waste Disposal Guidelines.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Amino-1H-pyrazole-4-carboxamide hemisulfate.
- Sigma-Aldrich. (2024). Safety Data Sheet: 5-Amino-1,3-dimethylpyrazole.
- Fisher Scientific. (2021). Safety Data Sheet: 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid.
- Fisher Scientific. (2025). Safety Data Sheet: 5-Amino-1-methyl-1H-pyrazole-4-carboxamide.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 3-Amino-1H-pyrazole-4-carboxamide.
- Sigma-Aldrich. (n.d.). This compound.
- MedChemExpress. (2024). Safety Data Sheet: Ethyl 3-amino-1H-pyrazole-4-carboxylate.
Sources
- 1. 1001500-41-9 | this compound - Moldb [moldb.com]
- 2. This compound DiscoveryCPR 1001500-41-9 [sigmaaldrich.com]
- 3. 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | C8H14N4O | CID 3338044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. aksci.com [aksci.com]
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- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

